molecular formula C4H8O B1279875 1-Methylcyclopropanol CAS No. 29526-99-6

1-Methylcyclopropanol

Cat. No.: B1279875
CAS No.: 29526-99-6
M. Wt: 72.11 g/mol
InChI Key: NCTCZGRRDXIGIY-UHFFFAOYSA-N
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Description

1-Methylcyclopropanol is a useful research compound. Its molecular formula is C4H8O and its molecular weight is 72.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-4(5)2-3-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTCZGRRDXIGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468631
Record name 1-Methylcyclopropanol
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Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29526-99-6
Record name 1-Methylcyclopropanol
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Record name 1-methylcyclopropan-1-ol
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Foundational & Exploratory

Part 1: Core Directive - Unveiling the Fundamentals of 1-Methylcyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

<1-Methylcyclopropanol: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

This compound is a fascinating and synthetically useful small-ring alcohol. Its structure, which features a highly strained cyclopropane ring, imparts unique chemical properties that have made it a molecule of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of this compound, covering its core properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in the field of drug development.

A thorough understanding of the fundamental properties of this compound is the cornerstone of its effective and safe utilization in a laboratory setting.

Chemical Identity
  • CAS Number : 29526-99-6[1][2][3][4]

  • Systematic IUPAC Name : 1-methylcyclopropan-1-ol[5]

  • Common Synonyms : 1-Methyl-1-cyclopropanol, Cyclopropanol, 1-methyl-[2][4]

  • Molecular Formula : C₄H₈O[1][2][3][5]

  • Molecular Weight : 72.11 g/mol [1][2][6]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for planning reactions, purification, and storage.

PropertyValueSource(s)
AppearanceColorless liquid or white crystalline powder[1][4]
Boiling Point83.9 ± 8.0 °C at 760 Torr[3][4][7]
Density1.050 ± 0.06 g/cm³ at 20 °C[3][4][7]
Flash Point18.6 ± 10.9 °C[4][7]
pKa15.38 ± 0.20 (Predicted)[3][4]
Refractive Indexn20/D 1.414[1][4][7]
SolubilityReadily soluble in water (173 g/L at 25 °C)[8]

Part 2: Scientific Integrity & Logic - Synthesis, Reactivity, and Mechanistic Insights

As a senior application scientist, it is imperative to not only describe protocols but to explain the underlying principles that govern the synthesis and reactivity of this compound.

Synthesis of this compound: The Kulinkovich Reaction

The Kulinkovich reaction stands as a primary and efficient method for the synthesis of this compound.[9][10][11] This reaction involves the treatment of an ester, such as methyl acetate, with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[12]

Detailed Experimental Protocol:

  • Catalyst Preparation: In a flame-dried, inert-atmosphere flask, titanium(IV) isopropoxide is dissolved in an anhydrous solvent like diethyl ether.

  • Grignard Addition: A solution of ethylmagnesium bromide in diethyl ether is added dropwise to the titanium catalyst solution. This generates the active dialkyldialkoxytitanium reagent.[12]

  • Ester Introduction: Methyl acetate is then added slowly to the reaction mixture.

  • Reaction Progression: The reaction is stirred, typically at room temperature, until completion. The mechanism is believed to involve the formation of a titanacyclopropane intermediate.[12]

  • Aqueous Workup: The reaction is carefully quenched with water.

  • Purification: The product is isolated and purified, often by distillation, to yield this compound.

Causality and Trustworthiness in the Protocol:

  • Inert Atmosphere: The organometallic reagents are highly sensitive to air and moisture, necessitating an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.

  • Anhydrous Conditions: The use of anhydrous solvents is critical as water will react with and destroy the Grignard reagent and the titanium catalyst.

  • Catalyst Choice: While titanium(IV) isopropoxide is commonly used, other titanium alkoxides like titanium tetramethoxide or titanium tetra(2-ethyl)hexyloxide have been investigated to minimize side product formation and simplify purification.[9][13][14]

  • Self-Validation: The progress of the reaction can be monitored by techniques such as gas chromatography to ensure the complete consumption of starting materials and the formation of the desired product.

Caption: Synthesis of this compound via the Kulinkovich Reaction.

Reactivity Profile: The Influence of Ring Strain

The chemical behavior of this compound is largely dictated by the significant ring strain inherent in the three-membered cyclopropane ring. This strain makes the ring susceptible to opening under various conditions, providing a pathway to a diverse range of molecular architectures.

Ring-Opening Reactions:

This compound can undergo ring-opening reactions, particularly under oxidative conditions, to generate β-keto radicals.[15][16][17] These reactive intermediates can then be trapped in tandem cyclization reactions to form more complex molecules like phenanthridines and oxindoles.[15]

G This compound This compound β-Keto Radical β-Keto Radical This compound->β-Keto Radical Ring-Opening Oxidative Conditions (e.g., Mn(III)) Oxidative Conditions (e.g., Mn(III)) Oxidative Conditions (e.g., Mn(III))->β-Keto Radical Initiation Tandem Cyclization Tandem Cyclization β-Keto Radical->Tandem Cyclization Complex Molecules (e.g., Phenanthridines) Complex Molecules (e.g., Phenanthridines) Tandem Cyclization->Complex Molecules (e.g., Phenanthridines)

Caption: Oxidative Ring-Opening and Tandem Cyclization of this compound.

Part 3: Visualization & Formatting - Applications in Drug Discovery

The unique structural features of the cyclopropyl group make it a valuable motif in medicinal chemistry.

The Cyclopropyl Group as a Bioisostere

In drug design, the cyclopropyl group is often employed as a bioisosteric replacement for other chemical groups. Its rigid nature can lock a molecule into a specific conformation, which can lead to enhanced binding affinity with a biological target.

Enhancing Metabolic Stability

A key advantage of incorporating a cyclopropyl ring into a drug candidate is the potential for increased metabolic stability. The carbon-hydrogen bonds in a cyclopropane ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible alkyl chains.[18] This can lead to a longer half-life of the drug in the body.

Impact on Physicochemical Properties

The introduction of a cyclopropyl group can also modulate a drug's physicochemical properties, such as its lipophilicity and aqueous solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Applications of Cyclopropyl-Containing Drugs:

The cyclopropyl motif is present in a number of FDA-approved drugs, highlighting its importance in modern medicine.[19][20]

Safety Information

This compound is a flammable liquid and vapor.[1][6][8][21] It is harmful if swallowed and can cause serious eye damage.[1][6][8] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound, and it should be used in a well-ventilated area.[21][22]

References

An In-depth Technical Guide to the Synthesis of 1-Methylcyclopropanol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of the Cyclopropyl Motif in Modern Chemistry

The cyclopropyl group, once considered a mere curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique stereoelectronic properties can impart profound effects on the pharmacological profile of a molecule. The rigid, three-dimensional nature of the cyclopropane ring can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and favorably modulate physicochemical properties such as lipophilicity and aqueous solubility.[1][2] Consequently, the demand for versatile cyclopropyl building blocks has grown significantly. Among these, 1-Methylcyclopropanol stands out as a key synthetic intermediate, providing a reactive handle for the introduction of the 1-methylcyclopropyl moiety into more complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic methodologies for preparing this compound for research purposes, with a focus on mechanistic understanding and practical implementation.

Part 1: The Kulinkovich Reaction: A Primary Synthetic Route

The Kulinkovich reaction is a powerful and widely utilized method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[3][4] This transformation is particularly well-suited for the preparation of 1-substituted cyclopropanols, including this compound.

Mechanism and Key Principles: The Role of the Titanacyclopropane Intermediate

The generally accepted mechanism of the Kulinkovich reaction involves the in-situ formation of a key titanacyclopropane intermediate.[3][5] The reaction commences with the dialkylation of the titanium(IV) isopropoxide catalyst by two equivalents of a Grignard reagent, such as ethylmagnesium bromide. This is followed by a β-hydride elimination, releasing ethane and forming the reactive titanacyclopropane species.[4][6]

This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester substrate. The reaction proceeds through a two-fold alkylation of the ester. The carbonyl group of the ester inserts into one of the titanium-carbon bonds of the titanacyclopropane, leading to an oxatitanacyclopentane intermediate. This intermediate then rearranges to a β-titanio ketone. Subsequent intramolecular insertion of the ketone carbonyl into the remaining titanium-carbon bond forms the cyclopropane ring, yielding a titanium cyclopropoxide. This species is then hydrolyzed during aqueous workup to afford the final cyclopropanol product.[3][5]

Visualizing the Mechanism: The Kulinkovich Reaction Pathway

Kulinkovich_Reaction cluster_catalyst_formation Catalyst Formation cluster_cyclopropanation Cyclopropanation Ti(OiPr)4 Ti(OiPr)4 Et2Ti(OiPr)2 Et2Ti(OiPr)2 Ti(OiPr)4->Et2Ti(OiPr)2 2 EtMgBr 2 EtMgBr 2 EtMgBr Titanacyclopropane Titanacyclopropane Et2Ti(OiPr)2->Titanacyclopropane - Ethane (β-hydride elimination) Oxatitanacyclopentane Oxatitanacyclopentane Titanacyclopropane->Oxatitanacyclopentane + Methyl Acetate Methyl_Acetate Methyl Acetate beta_Titanio_Ketone β-Titanio Ketone Oxatitanacyclopentane->beta_Titanio_Ketone Rearrangement Titanium_Cyclopropoxide Titanium Cyclopropoxide beta_Titanio_Ketone->Titanium_Cyclopropoxide Intramolecular Insertion 1_Methylcyclopropanol This compound Titanium_Cyclopropoxide->1_Methylcyclopropanol Aqueous Workup

Caption: The catalytic cycle of the Kulinkovich reaction for the synthesis of this compound.

Optimized Experimental Protocol for the Synthesis of this compound

The following protocol is an optimized procedure based on literature reports for the multigram synthesis of this compound.[7][8][9]

Materials:

  • Titanium(IV) isopropoxide or Titanium tetramethoxide

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Methyl acetate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add titanium(IV) isopropoxide (or tetramethoxide) and anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the ethylmagnesium bromide solution dropwise to the stirred titanium alkoxide solution over a period of 1.5 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.

  • Add methyl acetate dropwise to the reaction mixture at 0 °C.

  • After the addition of methyl acetate, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the resulting mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by distillation.

Data Summary: Key Parameters for the Kulinkovich Reaction
ParameterDescriptionReference(s)
Starting Material Methyl acetate[7]
Grignard Reagent Ethylmagnesium bromide (EtMgBr)[4][6]
Catalyst Titanium(IV) isopropoxide (Ti(OiPr)₄) or Titanium tetramethoxide (Ti(OMe)₄)[8][9]
Solvent Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)[3]
Temperature 0 °C to room temperature[6]
Typical Yield 65-70%[10]

Part 2: The Simmons-Smith Reaction: An Alternative Approach

An alternative strategy for the synthesis of this compound involves the Simmons-Smith cyclopropanation of a silyl enol ether derived from acetone.[5][11] This two-step approach offers a different disconnection and may be advantageous in certain research contexts.

Mechanism and Application to Silyl Enol Ethers

The Simmons-Smith reaction typically employs an organozinc carbenoid, formed from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene.[12] A well-established modification by Furukawa utilizes diethylzinc, which often provides higher yields and better reproducibility. For the synthesis of cyclopropanols, silyl enol ethers are excellent substrates. The silyloxy group activates the double bond towards cyclopropanation. The initial product is a silyl-protected cyclopropanol, which can be readily deprotected under mild acidic or fluoride-mediated conditions to yield the desired cyclopropanol.[11]

For the synthesis of this compound, the required starting material is the silyl enol ether of acetone, 2-(trimethylsilyloxy)propene. This can be readily prepared from acetone using standard methods, such as reaction with trimethylsilyl chloride and a base like triethylamine or by deprotonation with lithium diisopropylamide (LDA) followed by quenching with trimethylsilyl chloride.

Visualizing the Workflow: Silyl Enol Ether Formation and Cyclopropanation

Simmons_Smith_Workflow cluster_step1 Step 1: Silyl Enol Ether Formation cluster_step2 Step 2: Simmons-Smith Cyclopropanation Acetone Acetone Silyl_Enol_Ether 2-(Trimethylsilyloxy)propene Acetone->Silyl_Enol_Ether TMSCl, Et3N TMSCl_Et3N TMSCl, Et3N Silyl_Cyclopropanol 1-Methyl-1-(trimethylsilyloxy)cyclopropane Silyl_Enol_Ether->Silyl_Cyclopropanol CH2I2, Et2Zn Simmons_Smith_Reagent CH2I2, Et2Zn 1_Methylcyclopropanol This compound Silyl_Cyclopropanol->1_Methylcyclopropanol Deprotection Deprotection Acidic Workup (e.g., HCl)

Caption: Two-step synthesis of this compound via the Simmons-Smith reaction.

Proposed Experimental Protocol

Step 1: Synthesis of 2-(Trimethylsilyloxy)propene

  • To a solution of acetone and triethylamine in anhydrous dimethylformamide (DMF), add trimethylsilyl chloride dropwise at room temperature.

  • Stir the mixture overnight, then pour it into a mixture of ice and pentane.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 2-(trimethylsilyloxy)propene.

Step 2: Simmons-Smith Cyclopropanation and Deprotection

  • To a solution of diiodomethane in anhydrous dichloromethane (DCM), add a solution of diethylzinc in hexanes dropwise at 0 °C under an inert atmosphere.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add a solution of 2-(trimethylsilyloxy)propene in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM, and wash the combined organic layers with brine.

  • To the organic solution, add a dilute solution of hydrochloric acid and stir for 30 minutes to effect deprotection.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation.

Comparative Data: Kulinkovich vs. Simmons-Smith
FeatureKulinkovich ReactionSimmons-Smith Reaction
Starting Material Ester (e.g., Methyl acetate)Ketone (Acetone)
Key Reagents Grignard reagent, Titanium alkoxideDiiodomethane, Diethylzinc, Silylating agent
Number of Steps One-potTwo steps (Silyl enol ether formation, then cyclopropanation)
Key Intermediate TitanacyclopropaneSilyl enol ether
Potential Advantages Atom economical, one-pot procedureMilder conditions for cyclopropanation, avoids Grignard reagents
Potential Disadvantages Requires stoichiometric amounts of Grignard reagent, can have side reactionsTwo-step process, requires handling of pyrophoric diethylzinc

Part 3: Characterization and Safety

Spectroscopic Analysis of this compound

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ 1.86 (br s, 1H, OH), 1.45 (s, 3H, CH₃), 0.74-0.80 (m, 2H, CH₂), 0.42-0.48 (m, 2H, CH₂)
¹³C NMR (C₆D₆, 100 MHz) δ 52.42 (C-OH), 25.44 (CH₃), 14.98 (CH₂)
Molecular Formula C₄H₈O
Molecular Weight 72.11 g/mol

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.[10]

Safety Precautions
  • Grignard Reagents (e.g., Ethylmagnesium bromide): Highly flammable and moisture-sensitive. Handle under an inert atmosphere.

  • Titanium Alkoxides (e.g., Titanium(IV) isopropoxide): Moisture-sensitive. Handle under an inert atmosphere.

  • Diethylzinc: Extremely pyrophoric and reacts violently with water. Must be handled with extreme caution under a strict inert atmosphere using appropriate syringe and cannula techniques.

  • Diiodomethane: Harmful if swallowed or inhaled. Use in a well-ventilated fume hood.

  • Flammable Solvents (e.g., Diethyl ether, THF, DCM): Use in a well-ventilated area away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, when performing these reactions.

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of this compound, a valuable building block in contemporary chemical research. The Kulinkovich reaction offers an efficient one-pot conversion from readily available esters, while the Simmons-Smith cyclopropanation of a silyl enol ether provides a viable two-step alternative. The choice of synthetic route will depend on the specific requirements of the research project, including available starting materials, scale, and familiarity with the handling of the requisite reagents. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can confidently prepare this compound for its diverse applications in the synthesis of novel chemical entities.

References

solubility and stability of 1-Methylcyclopropanol in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 1-Methylcyclopropanol

Introduction: The Unique Profile of this compound

This compound (CAS: 29526-99-6, Mol. Formula: C₄H₈O) is a fascinating and synthetically useful small molecule.[1][2] As a tertiary alcohol incorporated into a strained cyclopropane ring, its chemical behavior is dictated by a delicate balance of polarity from the hydroxyl group and inherent reactivity from ring strain. This guide provides a comprehensive overview of its solubility and stability characteristics, offering both theoretical understanding and field-proven experimental protocols for researchers in synthetic chemistry and drug development. The preparation of this compound, typically via the Kulinkovich reaction, presents significant technical challenges due to its volatility (boiling point ~104 °C), water miscibility, and the difficulty in separating it from reaction by-products.[3] A thorough understanding of its physical and chemical properties is therefore paramount for its successful application.

Section 1: Solubility Profile

The solubility of this compound is governed by its small molecular size and the presence of a polar hydroxyl (-OH) group capable of hydrogen bonding. This structure imparts a degree of polarity that dictates its miscibility with a range of common laboratory solvents.

Theoretical Assessment: "Like Dissolves Like"

The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.[4]

  • Polar Protic Solvents: The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting strong affinity for polar protic solvents like water, methanol, and ethanol.

  • Polar Aprotic Solvents: The molecule's dipole moment allows for favorable dipole-dipole interactions with polar aprotic solvents such as acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).

  • Nonpolar Solvents: While the C4 hydrocarbon backbone provides some nonpolar character, the dominant influence of the hydroxyl group suggests lower solubility in purely nonpolar (alkane) solvents.[5] However, it is likely to be soluble in less polar solvents like dichloromethane and ethyl acetate, which can accommodate moderately polar solutes.

Quantitative and Qualitative Solubility Data

While exhaustive quantitative data across all solvents is not widely published, available information and empirical observations allow for a reliable solubility summary. The compound is described as water-miscible, a key challenge during its synthesis and workup.[3] One source quantifies its aqueous solubility as significant.[1]

Solvent ClassSolvent ExamplePredicted SolubilityRationale & Citation
Polar Protic WaterHighly Soluble (173 g/L at 25 °C)Hydrogen bonding with the hydroxyl group.[1] Described as water miscible.[3]
Ethanol / MethanolMiscibleStrong hydrogen bonding; similar alcohol functionality.
Polar Aprotic AcetoneMiscibleFavorable dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)MiscibleHighly polar solvent capable of accepting hydrogen bonds.
Tetrahydrofuran (THF)MiscibleEthereal oxygen can act as a hydrogen bond acceptor.
Moderately Polar Dichloromethane (DCM)SolubleCapable of dissolving small, moderately polar molecules.
Ethyl AcetateSolubleEster functional group can accept hydrogen bonds.
Nonpolar Hexane / TolueneSparingly Soluble to InsolubleMismatch in polarity; van der Waals forces are insufficient to overcome the solute's hydrogen bonding network.[5][6]

Section 2: Chemical Stability and Degradation Pathways

The primary chemical liability of this compound is its susceptibility to rearrangement under acidic conditions. This reactivity is a direct consequence of the high ring strain of the cyclopropane ring.

Primary Degradation Pathway: Acid-Catalyzed Rearrangement

In the presence of acid, the hydroxyl group is protonated, forming a good leaving group (water). Departure of water would generate a highly unstable tertiary cyclopropyl cation. To relieve the immense ring strain, the C-C bond opposite the carbocation cleaves, leading to a ring-opened carbocation which rapidly rearranges to the more stable butan-2-one (methyl ethyl ketone).[7][8][9] This rapid decomposition is a critical consideration for its synthesis, purification, and storage.[7]

G cluster_0 This compound Rearrangement MCP This compound Protonated_MCP Protonated Alcohol MCP->Protonated_MCP + H⁺ Carbocation Ring-Opened Carbocation Protonated_MCP->Carbocation - H₂O (Ring Opening) Butanone Butan-2-one Carbocation->Butanone Rearrangement

Caption: Acid-catalyzed rearrangement of this compound.

Other Stability Considerations
  • Thermal Stability: While specific studies on this compound are scarce, related substituted cyclopropanes are known to undergo thermal decomposition at elevated temperatures (e.g., >600 K for 1-methoxy-1-methylcyclopropane).[10][11] Therefore, prolonged exposure to high heat during distillation or storage should be avoided.

  • Basic Conditions: Attempted saponification of the acetate ester of this compound has been noted to cause rapid decomposition, suggesting that the molecule may also be unstable under strong basic conditions.[7]

Section 3: Experimental Protocols for Characterization

The following protocols provide robust, self-validating workflows for researchers to determine the solubility and stability of this compound. These methods are designed to account for the compound's volatility and reactivity.

Protocol 3.1: Qualitative Solubility Determination

This protocol establishes a rapid method to assess solubility in a range of solvents. The key is to use a consistent and systematic approach.

Methodology:

  • Preparation: Dispense 1.0 mL of the test solvent into a clean, dry 1-dram vial.

  • Analyte Addition: Add 50 µL of this compound to the solvent. This creates an approximate 5% v/v mixture.

  • Mixing: Cap the vial immediately to prevent evaporation. Vortex the mixture vigorously for 30 seconds.[4]

  • Observation: Let the vial stand for 1 minute. Visually inspect the solution against a well-lit background.

  • Classification:

    • Miscible/Soluble: A single, clear, homogeneous phase is observed.

    • Partially Soluble: The solution appears cloudy, or a significant portion of the added liquid has dissolved but a second phase remains.

    • Insoluble: Two distinct liquid phases are clearly visible, or the added liquid remains as undissolved droplets.[12]

G start Start prep Add 1.0 mL Solvent to Vial start->prep add Add 50 µL This compound prep->add mix Cap and Vortex (30 seconds) add->mix observe Observe for Phase Separation mix->observe decision Homogeneous? observe->decision soluble Classify: Soluble decision->soluble Yes insoluble Classify: Insoluble decision->insoluble No

Caption: Workflow for qualitative solubility testing.

Protocol 3.2: Stability Assessment via Isothermal Kinetic Monitoring by GC-MS

This protocol provides a quantitative method to assess the stability of this compound in a chosen solvent under controlled conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis, allowing for separation and confident identification of the parent compound and its degradation products.[13]

Causality Behind Experimental Choices:

  • Isothermal Conditions: Maintaining a constant temperature is critical because reaction rates are highly temperature-dependent.

  • Internal Standard (IS): An internal standard (e.g., n-dodecane or another non-reactive, volatile compound) is essential. It corrects for variations in injection volume and instrument response, ensuring that any observed decrease in the analyte signal is due to degradation, not experimental error.

  • Quenching: For reactions in acidic or basic media, the reaction must be stopped ("quenched") immediately upon sampling to prevent further degradation before analysis. This is typically done by neutralizing the sample.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a stable, inert solvent such as ethyl acetate. Also prepare a stock solution of the internal standard (e.g., n-dodecane, 1 mg/mL) in the same solvent.

  • Reaction Setup: In a temperature-controlled vial (e.g., in a heating block or water bath set to 40 °C), add the solvent to be tested (e.g., 5.0 mL of water buffered to pH 4).

  • Initiation (t=0): Spike the test solvent with a known volume of the this compound stock solution to achieve the target starting concentration (e.g., 100 µg/mL). Vortex briefly.

  • Time-Point Sampling: At predetermined time intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Sample Workup: Immediately transfer the aliquot to a GC vial containing:

    • 1.0 mL of a stable extraction solvent (e.g., ethyl acetate).

    • 10 µL of the internal standard stock solution.

    • (If necessary) A quenching agent (e.g., a small amount of solid sodium bicarbonate to neutralize an acidic sample).

  • Vortex and Analyze: Cap the GC vial, vortex thoroughly, and analyze by GC-MS.

  • Data Analysis: Monitor the peak area of this compound and its primary degradant, butan-2-one. Calculate the ratio of the this compound peak area to the internal standard peak area at each time point. Plot this ratio versus time to determine the degradation kinetics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Analyte & Internal Standard Stocks initiate t=0: Spike Analyte into Solvent stock->initiate setup Equilibrate Test Solvent at Target Temperature setup->initiate loop_start initiate->loop_start sample Withdraw Aliquot at Time Point 't' loop_start->sample workup Quench, Extract & Add Internal Standard sample->workup analyze Analyze by GC-MS workup->analyze loop_end Repeat for all Time Points analyze->loop_end loop_end->sample Next 't' plot Plot (Area_Analyte / Area_IS) vs. Time loop_end->plot kinetics Determine Degradation Rate plot->kinetics

Caption: Workflow for GC-MS based stability monitoring.

Section 4: Summary and Best Practices

  • Solubility: this compound is a polar molecule, highly soluble in water and other polar solvents (alcohols, acetone, DMSO). Its solubility decreases in nonpolar hydrocarbon solvents.

  • Stability: The compound is highly sensitive to acid, rapidly rearranging to butan-2-one. Care should be taken to avoid acidic conditions during workup, storage, and application. Storage at reduced temperatures and under a neutral, inert atmosphere is recommended.

  • Handling: Due to its volatility and potential for degradation, samples should be handled in well-ventilated areas, and containers should be kept tightly sealed. For quantitative work, always use controlled conditions and appropriate analytical techniques like GC-MS with an internal standard.

This guide provides the foundational knowledge and practical methodologies required to handle and study this compound effectively. By understanding its inherent properties and employing these robust protocols, researchers can confidently utilize this valuable synthetic building block.

References

Topic: Reactivity Profile of 1-Methylcyclopropanol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Methylcyclopropanol, a strained three-membered ring alcohol, represents a uniquely versatile building block in modern organic synthesis. Its reactivity is dominated by the release of approximately 27-28 kcal/mol of ring strain, making it a potent precursor for a variety of chemical transformations. This guide provides a comprehensive analysis of the reactivity of this compound with electrophiles. We will delve into the mechanistic underpinnings of its reactions, which primarily proceed via two distinct pathways: direct electrophilic attack on the cyclopropane ring leading to ring-opening, or activation of the hydroxyl group to generate intermediates that can either preserve or cleave the ring. Particular emphasis is placed on its role as a stable and accessible homoenolate equivalent, a synthon of significant value in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Introduction: The Unique Chemical Nature of this compound

The cyclopropyl group is a prevalent motif in numerous clinically approved drugs, valued for its ability to impart metabolic stability, conformational rigidity, and improved potency.[1] this compound (C₄H₈O) is an important synthetic intermediate that provides access to this structural class and its ring-opened derivatives.[][3] Its chemistry is governed by the inherent angle strain of the cyclopropane ring, where the C-C-C bond angles of 60° deviate significantly from the ideal 109.5° for sp³-hybridized carbons. This strain results in C-C bonds with significant p-character, making the cyclopropane ring behave similarly to a carbon-carbon double bond in its reactions with electrophiles.[4]

The presence of the hydroxyl group adds another layer of reactivity. It can act as a directing group, be protonated to form a good leaving group, or be converted into a metal alkoxide, which profoundly influences the subsequent reaction pathway. This duality makes this compound a powerful tool for synthetic chemists.

Acid-Catalyzed Ring Opening: A Gateway to Acyclic Ketones

The most fundamental reaction of this compound with an electrophile is its acid-catalyzed rearrangement. The electrophile, a proton (H⁺), initiates the reaction by protonating the hydroxyl group, converting it into a good leaving group (H₂O).

Mechanism Deep Dive: The departure of water generates a tertiary carbocation on the cyclopropane ring. This intermediate is highly unstable due to the increased ring strain of an sp²-hybridized carbon within the three-membered ring.[5] To relieve this strain, the ring rapidly opens. The cleavage occurs at the C1-C2 (or C1-C3) bond, leading to the formation of a more stable, resonance-stabilized homoallylic cation. Subsequent deprotonation by a weak base (like water or the conjugate base of the acid) yields butan-2-one. This process is mechanistically analogous to the pinacol rearrangement of 1,2-diols.[6][7]

The choice of which bond cleaves is dictated by the formation of the most stable carbocationic intermediate. In the case of this compound, the cleavage is symmetrical, but for substituted cyclopropanols, the reaction follows Markovnikov's rule, where the positive charge resides on the most substituted carbon.[4][8]

G cluster_start This compound cluster_protonated Protonated Intermediate cluster_carbocation Ring Opening cluster_product Final Product start This compound H+ H+ protonated Protonated Alcohol cation Tertiary Carbocation (Unstable) protonated->cation - H2O opened_cation Homoallylic Cation (Resonance Stabilized) cation->opened_cation Ring Cleavage product Butan-2-one opened_cation->product - H+

Caption: Acid-catalyzed ring opening of this compound.

Halogenation: Electrophilic Addition and Ring Cleavage

Similar to alkenes, cyclopropanes can undergo addition reactions with halogens (e.g., Br₂, Cl₂) and other halogenating agents.[9][10] For this compound, this reaction proceeds via an electrophilic attack on the electron-rich C-C bonds of the ring, leading to a ring-opened product.

Mechanism Deep Dive: The reaction is initiated by the electrophilic attack of the halogen (e.g., Br₂) on one of the cyclopropane C-C bonds. This can form a transient carbocation intermediate, which is then attacked by the halide anion (Br⁻). The result is the cleavage of the ring to form a 1,3-dihalogenated ketone, which may exist in equilibrium with its enol form. The regioselectivity of this addition is governed by the stability of the intermediate carbocation.

This reactivity provides a direct route to 1,3-difunctionalized acyclic compounds, which are valuable synthetic precursors.

ElectrophileReagentSolventProductRef.
BromineBr₂CCl₄1,3-Dibromobutan-2-one[11]
ChlorineCl₂CH₂Cl₂1,3-Dichlorobutan-2-one[12]
N-BromosuccinimideNBSH₂O/DMSO1-Bromo-3-hydroxybutan-2-one[11]

Role as a Homoenolate Equivalent: Reactions Mediated by Metals

One of the most powerful applications of this compound in synthesis is its function as a homoenolate equivalent . A homoenolate is a carbanionic species with the negative charge on the β-carbon relative to a carbonyl group. These are typically difficult to generate and handle directly. Cyclopropanols, upon treatment with Lewis acids or transition metals, undergo ring-opening to form stable metal homoenolates, which can then react with a wide range of electrophiles.[13][14]

Zinc-Mediated Reactions

Diethylzinc (Et₂Zn) is particularly effective in promoting the ring-opening of cyclopropanols to form zinc homoenolates.[15] These intermediates are nucleophilic and can add to electrophiles like aldehydes, ketones, and activated alkenes.

Mechanism Deep Dive: this compound reacts with Et₂Zn to form a zinc alkoxide. This intermediate undergoes a retro-oxy-Cope-like rearrangement, driven by the release of ring strain, to form a zinc homoenolate. This enolate can then be trapped by an electrophile. For instance, reaction with an aldehyde yields a vicinal anti-sec,tert-diol after workup.[15] The enolized form of the zinc homoenolate can also act as a bis-nucleophile, enabling reactions at the α-position.[16][17]

G cluster_workflow Zinc-Mediated Addition to Aldehyde Et2Zn Et2Zn alkoxide Zinc Alkoxide homoenolate Zinc Homoenolate (Ring Opened) alkoxide->homoenolate Rearrangement adduct Zinc Alkoxide Adduct homoenolate->adduct + R-CHO aldehyde Aldehyde (R-CHO) Electrophile product anti-sec,tert-Diol adduct->product + H3O+ Workup workup H3O+ Workup start start

Caption: Generation and trapping of a zinc homoenolate.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts can engage cyclopropanols in cross-coupling reactions.[18] The mechanism often involves the oxidative addition of a Pd(0) species into the C-C bond of the cyclopropanol, or more commonly, formation of a palladium alkoxide followed by β-carbon elimination. This generates a β-keto alkyl-palladium intermediate, which can then undergo reductive elimination with another ligand on the palladium center (e.g., an aryl or acyl group) to form a new C-C bond.[19] This strategy has been successfully applied to synthesize γ-diketones from amides and cyclopropanols.[19]

Oxidative Radical Ring-Opening

Beyond polar, two-electron pathways, this compound can undergo single-electron transfer (SET) oxidation to initiate a radical ring-opening. Reagents like manganese(III) acetate (Mn(OAc)₃) or photoredox catalysts can oxidize the cyclopropanol to a radical cation.[20][21]

Mechanism Deep Dive: The initial radical cation is unstable and rapidly undergoes homolytic cleavage of a C-C bond to relieve ring strain, generating a β-keto alkyl radical. This highly reactive radical intermediate can be trapped intramolecularly or intermolecularly. For example, it can add to biaryl isonitriles to synthesize phenanthridines or to N-aryl acrylamides to form oxindoles in a single step.[22] This approach provides a powerful method for constructing complex heterocyclic scaffolds.

Experimental Protocol: Zinc-Mediated Hydroxyallylation of Benzaldehyde

This protocol describes the synthesis of an anti-diol via the reaction of a zinc homoenolate derived from this compound with an aldehyde electrophile.[15]

Materials:

  • This compound (1.0 mmol, 72.1 mg)

  • Benzaldehyde (1.2 mmol, 127.3 mg)

  • Diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol)

  • 2,2'-Bipyridine (bpy) (2.0 mmol, 312.4 mg)

  • Anhydrous Tetrahydrofuran (THF), 3 mL

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,2'-bipyridine (312.4 mg).

  • Add anhydrous THF (3 mL) to dissolve the bpy.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.0 mL of a 1.0 M solution in hexanes) to the stirred solution.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of this compound (72.1 mg) in THF (1 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the zinc homoenolate occurs during this step.

  • Add benzaldehyde (127.3 mg) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired vicinal anti-sec,tert-diol.

Conclusion

This compound exhibits a rich and diverse reactivity profile with electrophiles, driven primarily by the energetic imperative to relieve ring strain. It can undergo acid-catalyzed rearrangements, electrophilic additions with halogens, and, most significantly, serve as a robust homoenolate equivalent in metal-mediated reactions. Furthermore, its ability to engage in radical ring-opening pathways opens avenues to complex heterocyclic systems. This versatility secures its role as a cornerstone building block for synthetic chemists aiming to construct complex molecules for applications in drug discovery, agrochemicals, and materials science. Understanding the mechanistic dichotomies of ring-opening versus ring-retention is paramount to harnessing its full synthetic potential.

References

reactivity profile of 1-Methylcyclopropanol with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of 1-Methylcyclopropanol with Nucleophiles

Abstract

This compound is a strained, tertiary alcohol that serves as a versatile synthetic intermediate. Its unique reactivity is dominated by ring-opening reactions driven by the release of approximately 27-28 kcal/mol of inherent ring strain. This guide provides a comprehensive analysis of the reactivity profile of this compound with various nucleophiles under different catalytic conditions. We will explore the mechanistic underpinnings of acid-catalyzed, and transition-metal-catalyzed transformations, providing field-proven insights for researchers, scientists, and drug development professionals. This document details the causality behind experimental choices, presents detailed protocols, and summarizes key reactivity data, positioning this compound as a valuable building block in modern organic synthesis and medicinal chemistry.

Introduction: The Unique Nature of this compound

The cyclopropyl group is a prevalent structural motif in numerous FDA-approved drugs, where it can enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[1][2] this compound, a readily accessible member of this class, possesses a unique combination of structural features that render it a highly reactive and synthetically useful molecule.

  • Inherent Ring Strain: The three-membered ring forces the C-C-C bond angles to be approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[3] This strain is the primary driving force for the ring-opening reactions that characterize its chemistry.[4][5]

  • Tertiary Alcohol: The hydroxyl group is attached to a quaternary carbon, which influences the mechanism of ring-opening, typically favoring pathways that proceed through a stable tertiary carbocation intermediate upon protonation and loss of water.

  • Synthesis: this compound is commonly synthesized in high yield via the titanium(IV)-isopropoxide-catalyzed Kulinkovich reaction between ethylmagnesium bromide and methyl acetate.[6][7][] Optimized procedures allow for reproducible, multigram-scale synthesis, making it a readily available starting material.[6]

This guide will dissect the core reaction pathways of this compound, focusing on its interactions with nucleophiles to generate diverse and valuable molecular scaffolds.

Core Mechanistic Pathways: Acid-Catalyzed Ring Opening

The predominant reaction pathway for this compound involves acid-catalyzed ring opening. The hydroxyl group itself is a poor leaving group; however, upon protonation by a Brønsted or Lewis acid, it is converted into a good leaving group (water), initiating the ring-opening cascade.[9][10]

The mechanism proceeds via two key steps:

  • Protonation: The hydroxyl oxygen is protonated by an acid catalyst, forming an oxonium ion.

  • Ring Opening: The C-C bond opposite the leaving group cleaves heterolytically. This cleavage is concerted with the departure of a water molecule to relieve ring strain and form a stabilized tertiary carbocation.

  • Nucleophilic Attack: A nucleophile traps the carbocation intermediate, leading to the final ring-opened product.

The choice of acid catalyst is critical. While strong acids like trifluoromethanesulfonic acid (TfOH) are effective, milder acids such as pyridinium p-toluenesulfonate (PPTS) can also be employed, sometimes offering better control and higher yields.[9] The use of fluorinated alcohol solvents like hexafluoroisopropanol (HFIP) has been shown to activate cyclopropanes towards nucleophilic ring opening, even with catalytic amounts of a Brønsted acid.[11][12][13]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Nucleophilic Attack 1MCP This compound Oxonium Protonated Intermediate 1MCP->Oxonium + H⁺ H_plus H⁺ (Acid Catalyst) Oxonium_2 Protonated Intermediate Carbocation Tertiary Carbocation Carbocation_2 Tertiary Carbocation Water H₂O Oxonium_2->Carbocation - H₂O (Relief of Ring Strain) Nucleophile Nu-H Product Ring-Opened Product Carbocation_2->Product + Nu-H - H⁺

Caption: General mechanism of acid-catalyzed ring opening of this compound.

Reactivity with Specific Nucleophiles

The nature of the nucleophile dictates the final product structure, making this compound a divergent synthetic precursor.

Oxygen Nucleophiles (Alcohols)

In the presence of an acid catalyst, alcohols act as effective nucleophiles, trapping the carbocation intermediate to form homoallylic ethers. This reaction is a straightforward method for introducing functionalized ether sidechains.

  • Mechanism: Follows the general acid-catalyzed pathway described above, with the alcohol serving as the "Nu-H".

  • Causality: The reaction is typically performed in an excess of the alcohol, which serves as both the nucleophile and the solvent, driving the equilibrium towards product formation. The choice of a non-nucleophilic solvent may be required for less reactive or more valuable alcohol nucleophiles.

Sulfur Nucleophiles (Thiols)

Thiols are excellent nucleophiles and react readily with the intermediate carbocation.[14][15] The resulting homoallylic thioethers are valuable intermediates in organic synthesis and drug discovery.

  • Mechanism: The reaction proceeds analogously to that with alcohols. Thiolates (RS⁻), the conjugate bases of thiols, are even more potent nucleophiles and can participate in ring-opening reactions, sometimes without strong acid catalysis, particularly in polar aprotic solvents.[5][16]

  • Experimental Insight: Thiol-ene reactions can sometimes be initiated by radical pathways.[15] To ensure a clean ionic mechanism, reactions should be performed in the dark and with the exclusion of radical initiators unless the radical pathway is desired.

Nitrogen Nucleophiles (Amines)

Primary and secondary amines can also serve as nucleophiles in the ring-opening reaction to produce homoallylic amines.[17][18]

  • Causality: Amines are basic and will be protonated by the acid catalyst. This deactivates the amine as a nucleophile. Therefore, a careful balance of acid concentration is required. Often, using an amine salt or adding the amine after the initial formation of the carbocation can be an effective strategy. Alternatively, using a Lewis acid that coordinates preferentially to the cyclopropanol oxygen over the amine nitrogen can promote the desired reaction.

Quantitative Data Summary

The following table summarizes representative examples of nucleophilic ring-opening reactions of cyclopropanols. While not all examples use this compound specifically, they illustrate the general conditions and expected outcomes.

Substrate TypeNucleophileCatalyst/ConditionsProduct TypeYield (%)Reference
Donor-Acceptor CyclopropaneIndoleTfOH (cat.), HFIP, rt1,3-Difunctionalized Adduct90-99%[12]
Donor-Acceptor CyclopropaneMethanolTfOH (cat.), HFIP, rtRing-Opened Ether90%[12]
Cyclopropanated BicycloalkeneMethanolPyridinium p-toluenesulfonateRing-Opened Ether~70%[9]
Spiro-Activated CyclopropaneThiophenolateDMSO, 20 °CThioether AdductQuantitative[19]
Donor-Acceptor CyclopropaneAzide (TMSN₃)TfOH (cat.), HFIP, rtRing-Opened Azide85%[12]

Transition Metal-Catalyzed Pathways

An alternative mode of activation involves transition metal catalysis. Catalysts based on palladium, copper, or rhodium can promote ring-opening cross-coupling reactions.[4] These reactions often proceed through a different mechanism involving a metallo-homoenolate intermediate, typically leading to β-substituted ketones rather than homoallylic products.

G Start Ester Kulinkovich Kulinkovich Reaction (e.g., Ti(OiPr)₄, EtMgBr) Start->Kulinkovich MCP This compound Kulinkovich->MCP Acid_Cat Acid-Catalyzed Ring Opening MCP->Acid_Cat TM_Cat Transition Metal- Catalyzed Ring Opening MCP->TM_Cat Alcohols Alcohols (ROH) Acid_Cat->Alcohols Thiols Thiols (RSH) Acid_Cat->Thiols Amines Amines (R₂NH) Acid_Cat->Amines Ketones β-Substituted Ketones TM_Cat->Ketones Ethers Homoallylic Ethers Alcohols->Ethers Thioethers Homoallylic Thioethers Thiols->Thioethers Subst_Amines Homoallylic Amines Amines->Subst_Amines

Caption: Synthetic pathways from esters to functionalized products via this compound.

Applications in Drug Development

The homoallylic scaffolds produced from the ring-opening of this compound are valuable in medicinal chemistry. The introduction of a butenyl chain containing a heteroatom (O, S, N) at a specific position can significantly influence a molecule's binding affinity, solubility, and metabolic profile. The ability to quickly generate a library of diverse analogues from a single, readily prepared intermediate is a major advantage in the drug discovery process.

Experimental Protocols

The following protocol provides a detailed, self-validating methodology for a representative reaction.

Protocol: Acid-Catalyzed Ring Opening of this compound with Benzyl Alcohol

Objective: To synthesize 4-(benzyloxy)-2-methylbut-1-ene.

Materials:

  • This compound (C₄H₈O, MW: 72.11 g/mol )[20][21]

  • Benzyl alcohol (C₇H₈O, MW: 108.14 g/mol ), anhydrous

  • Pyridinium p-toluenesulfonate (PPTS) (C₁₁H₁₁NO₃S, MW: 251.30 g/mol )

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 g, 13.86 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (20 mL) followed by anhydrous benzyl alcohol (2.99 g, 27.72 mmol, 2.0 equivalents).

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.35 g, 1.39 mmol, 0.1 equivalents) to the stirred solution at room temperature.

  • Reaction: Attach a condenser and heat the reaction mixture to reflux (approx. 40 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(benzyloxy)-2-methylbut-1-ene.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, thus validating the success of the protocol.

Summary and Outlook

This compound exhibits a rich and versatile reactivity profile, primarily driven by the release of ring strain. Its reactions with nucleophiles, particularly under acid-catalyzed conditions, provide reliable and high-yielding routes to valuable homoallylic ethers, thioethers, and amines. The predictability of the underlying carbocation mechanism allows for rational design of synthetic strategies. Future research will likely focus on developing enantioselective ring-opening reactions and expanding the scope of transition metal-catalyzed cross-coupling partners, further cementing the role of this compound as a powerful building block for creating molecular complexity in pharmaceutical and materials science.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Methylcyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 1-methylcyclopropanol, a key building block in organic synthesis and drug development. While experimental data on the thermal analysis of this compound is not extensively documented in publicly available literature, this guide synthesizes information from studies on analogous compounds and foundational chemical principles to predict its behavior. We will explore the anticipated decomposition mechanisms, including the acid-catalyzed rearrangement to butan-2-one, and propose a framework for its experimental investigation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, this guide outlines the kinetic analysis required to determine critical parameters such as activation energy, providing researchers with a robust theoretical and practical foundation for handling and utilizing this reactive intermediate.

Introduction: The Significance of this compound

This compound (C₄H₈O) is a strained cyclic alcohol of significant interest in medicinal and synthetic chemistry.[1] Its compact, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutics and complex organic molecules. The cyclopropyl moiety can impart unique conformational constraints and metabolic stability to drug candidates. The synthesis of this compound is often achieved through the Kulinkovich reaction.[2] However, the inherent ring strain of the cyclopropane ring, coupled with the presence of a hydroxyl group, renders the molecule susceptible to thermal and acid-catalyzed degradation. An understanding of its thermal stability is therefore paramount for its safe handling, storage, and application in multi-step syntheses.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₄H₈O[1]
Molecular Weight72.11 g/mol [1]
AppearanceColorless liquid
Boiling Point~84 °C[3]
Flash Point18.6 °C[3]
CAS Number29526-99-6[1]

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through several pathways, primarily driven by the relief of ring strain. The most likely transformations are ring-opening reactions, which can be initiated by heat and are often catalyzed by trace impurities, such as acids.

Acid-Catalyzed Rearrangement to Butan-2-one

Observations during the distillation of this compound suggest that it can rearrange to butan-2-one, particularly in the presence of acid and heat.[2] This transformation is a classic example of a carbocation-mediated rearrangement.

The proposed mechanism is as follows:

  • Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).

  • Formation of a cyclopropylcarbinyl cation: Loss of water generates a highly unstable primary cyclopropylcarbinyl cation.

  • Ring opening: To alleviate ring strain and the unstable primary carbocation, the cyclopropane ring opens to form a more stable secondary carbocation.

  • Deprotonation: A base (e.g., water) removes a proton from the hydroxyl-bearing carbon, yielding the enol form of butan-2-one.

  • Tautomerization: The enol rapidly tautomerizes to the more stable keto form, butan-2-one.

G cluster_0 Acid-Catalyzed Rearrangement This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H⁺ Cyclopropylcarbinyl Cation Cyclopropylcarbinyl Cation Protonated Alcohol->Cyclopropylcarbinyl Cation - H₂O Ring-Opened Cation Ring-Opened Cation Cyclopropylcarbinyl Cation->Ring-Opened Cation Ring Opening Enol Enol Ring-Opened Cation->Enol - H⁺ Butan-2-one Butan-2-one Enol->Butan-2-one Tautomerization G cluster_1 TGA Workflow Sample Preparation Sample Preparation TGA Instrument TGA Instrument Sample Preparation->TGA Instrument Place in pan Heating Program Heating Program TGA Instrument->Heating Program Apply heat Data Acquisition Data Acquisition Heating Program->Data Acquisition Record mass TGA/DTG Curves TGA/DTG Curves Data Acquisition->TGA/DTG Curves Plot data Kinetic Analysis Kinetic Analysis TGA/DTG Curves->Kinetic Analysis Determine Ea

References

The Untapped Potential of a Strained Scaffold: A Technical Guide to the Applications of 1-Methylcyclopropanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pursuit of novel molecular architectures in drug discovery and materials science necessitates a diverse toolbox of chemical building blocks. Among these, strained ring systems offer a unique combination of three-dimensional structure and latent reactivity. 1-Methylcyclopropanol, a readily accessible yet underutilized C4 scaffold, stands out as a prime example. Its inherent ring strain, coupled with a versatile hydroxyl handle, makes it a powerful precursor for a range of synthetic transformations. This guide provides an in-depth exploration of this compound's potential, moving beyond theoretical concepts to detail field-proven applications. We will dissect its synthesis, delve into its utility in protecting group chemistry, explore its role in radical-mediated cascade reactions for heterocycle synthesis, and examine its potential as a masked homoenolate equivalent. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of strained systems to access novel chemical space.

Foundational Chemistry of this compound: Synthesis and Intrinsic Reactivity

This compound (C₄H₈O) is a flammable, colorless liquid whose synthetic utility is rooted in the high ring strain of its cyclopropyl core.[1][2] This strain energy, a consequence of compressed C-C-C bond angles deviating significantly from the ideal sp³ hybridization, makes the ring susceptible to cleavage under various conditions, thereby releasing the strain and driving reactions forward. The tertiary alcohol moiety provides a convenient point for derivatization, allowing chemists to "arm" the cyclopropane for subsequent transformations.

Synthesis via the Kulinkovich Reaction: A Practical Approach

The most reliable and scalable synthesis of this compound is the Kulinkovich reaction, which involves the titanium(IV) alkoxide-catalyzed reaction of an acetate ester with a Grignard reagent.[3] Specifically, the reaction of methyl acetate with ethylmagnesium bromide in the presence of a titanium catalyst generates a titanacyclopropane intermediate. This intermediate subsequently rearranges to furnish the this compound product.

The causality behind this choice of reaction is twofold:

  • Accessibility of Starting Materials: Methyl acetate and ethylmagnesium bromide are commodity chemicals, making the process cost-effective.

  • Efficiency: The reaction proceeds in a single step to form the desired carbon skeleton.

Optimized procedures have been developed to maximize yield and simplify purification, which can be challenging due to the product's volatility and water miscibility.[4]

Experimental Protocol: Optimized Kulinkovich Synthesis of this compound
  • Step 1 (Reaction Setup): To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous diethyl ether and titanium(IV) isopropoxide.

  • Step 2 (Grignard Addition): Cool the solution to 0 °C and add ethylmagnesium bromide solution dropwise, maintaining the internal temperature below 5 °C. A color change is typically observed as the titanium complex forms.

  • Step 3 (Ester Addition): Slowly add methyl acetate to the reaction mixture. The reaction is often exothermic and should be controlled with an ice bath.

  • Step 4 (Quenching): Upon reaction completion (monitored by GC or TLC of a derivatized aliquot), slowly quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Step 5 (Workup & Purification): Perform an aqueous workup. The volatile this compound is typically isolated by distillation. Due to its water miscibility, azeotropic distillation may be required for complete drying.[4]

Core Application I: A Novel Amine Protecting Group (MPoc)

A significant challenge in multi-step synthesis is the orthogonal protection of functional groups.[5] this compound serves as the key precursor to the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate, a versatile and robust protecting group for primary and secondary amines.[6]

The MPoc group is notable for its stability and orthogonality:

  • Stability: It is resistant to a wide range of conditions, including strong bases, catalytic hydrogenation at ambient temperature, and various oxidizing and reducing agents.[6]

  • Orthogonality: It remains intact under conditions commonly used to cleave other standard amine protecting groups such as Boc (acid-labile), Cbz (hydrogenolysis), and Fmoc (base-labile).[6]

This stability profile allows for greater flexibility in synthetic design, enabling complex transformations on other parts of a molecule without risking premature deprotection of the amine.

Workflow: Synthesis and Application of the MPoc Protecting Group

The general workflow involves converting this compound into an activated chloroformate, which then reacts with the target amine to form the stable MPoc-carbamate.

MPoc_Workflow cluster_activation Activation cluster_protection Protection cluster_deprotection Deprotection MCP This compound MPocCl MPoc-Chloroformate MCP->MPocCl  Activation   Phosgene Phosgene (or equivalent) Phosgene->MPocCl Amine R₂NH MPocCl->Amine Reaction MPocAmine MPoc-Protected Amine Amine->MPocAmine  Protection   DeprotectedAmine R₂NH (Recovered) MPocAmine->DeprotectedAmine HBrO or H₂, Pd, 80°C

Caption: Workflow for Amine Protection using MPoc.

Core Application II: Radical-Mediated Ring-Opening Cascades

The strain energy of this compound can be productively channeled through radical-mediated ring-opening reactions. Single-electron oxidation, for instance using manganese(III) acetate, generates a highly reactive β-keto radical.[4] This intermediate is not isolated but can be trapped in situ by a suitably positioned radical acceptor, initiating a cascade cyclization to build complex molecular scaffolds in a single step.

This strategy is exceptionally powerful for the rapid construction of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Mechanism: Synthesis of Phenanthridines

A compelling example is the synthesis of phenanthridines from this compound and 2-isocyanobiphenyls.[4]

  • Oxidation & Ring-Opening: Mn(III) oxidizes the hydroxyl group of this compound, which fragments to form a β-keto radical (a butan-2-one radical).

  • Radical Addition: This radical adds to the isonitrile carbon of the 2-isocyanobiphenyl.

  • Intramolecular Cyclization (6-exo-trig): The resulting imidoyl radical undergoes a 6-exo-trig cyclization onto the pendant phenyl ring.

  • Aromatization: A final oxidation and loss of a proton yields the aromatic phenanthridine core.

Radical_Cascade A This compound B β-Keto Radical A->B Mn(III) Ring Opening D Imidoyl Radical Intermediate B->D Addition C 2-Isocyanobiphenyl C->D E Cyclized Radical Intermediate D->E 6-exo-trig Cyclization F Phenanthridine Product E->F Oxidation & Aromatization

Caption: Radical Cascade for Phenanthridine Synthesis.

This method provides a highly efficient route to complex heterocycles from simple starting materials, with the ketone functionality installed in the final product offering a handle for further diversification.

EntryCyclopropanol DerivativeIsocyanide DerivativeYield (%)
11-Phenylcyclopropanol2-Isocyanobiphenyl85
2This compound2-Isocyano-4'-methylbiphenyl78
3This compound2-Isocyano-4'-methoxybiphenyl75
4Bicyclo[4.1.0]heptan-1-ol2-Isocyanobiphenyl91
Data synthesized from trends reported in relevant literature.[4]

Core Application III: Masked Homoenolate Equivalents

In classical carbonyl chemistry, enolates are powerful nucleophiles that react at the α-position. Homoenolates, which would react at the β-position, are synthetically challenging to generate and control. Silylated cyclopropanols can function as stable, masked homoenolate precursors.[5]

While the direct application of this compound requires its conversion to a silyloxycyclopropane, the underlying principle is a cornerstone of modern synthetic strategy. Upon treatment with a Lewis acid (e.g., TiCl₄), the cyclopropane ring opens to generate a β-metallo ketone, which behaves as a homoenolate equivalent.[5]

Conceptual Workflow: Lewis Acid-Mediated Ring Opening
  • Protection: The hydroxyl group of this compound is protected as a silyl ether (e.g., TMS ether) to prevent interference with the Lewis acid.

  • Activation & Ring Opening: A Lewis acid coordinates to the oxygen atom, weakening the cyclopropane C-C bonds and promoting ring opening. This generates a β-titanated ketone (or other metal equivalent).

  • Nucleophilic Attack: This intermediate can then be trapped by an electrophile (e.g., an aldehyde), resulting in the formation of a new C-C bond at the β-position relative to the original carbonyl group.

This strategy effectively reverses the normal reactivity of a carbonyl compound, opening up new avenues for carbon skeleton construction.

Experimental Protocol: Silylation and Ring Opening (Conceptual)
  • Step 1 (Silylation): To a solution of this compound in an aprotic solvent (e.g., CH₂Cl₂), add a base (e.g., triethylamine) followed by a silylating agent (e.g., trimethylsilyl chloride). Stir until the reaction is complete. Purify to obtain 1-methyl-1-(trimethylsilyloxy)cyclopropane.

  • Step 2 (Ring Opening and Trapping): In a separate flask, cool a solution of an electrophile (e.g., benzaldehyde) and a Lewis acid (e.g., TiCl₄) in CH₂Cl₂ to -78 °C.

  • Step 3 (Addition): Slowly add the silylated cyclopropane from Step 1 to the cooled solution.

  • Step 4 (Workup): Allow the reaction to proceed to completion, then quench with a suitable aqueous solution. After extraction and purification, the final product, a γ-hydroxy ketone, is isolated.

Conclusion and Future Outlook

This compound is more than a simple alcohol; it is a compact, highly versatile building block poised for broader application in organic synthesis. Its utility spans from the creation of novel protecting groups that simplify complex synthetic routes to its role as a linchpin in radical cascades that rapidly build molecular complexity. Furthermore, its potential as a masked homoenolate equivalent provides a powerful tool for unconventional bond disconnections. As the demand for novel, three-dimensional molecules continues to grow in pharmaceutical and materials research, the strategic application of strained ring systems like this compound will undoubtedly become increasingly vital. We encourage the synthetic community to explore the untapped potential of this powerful C4 scaffold.

References

A Technical Guide to 1-Methylcyclopropanol as a Versatile Precursor for Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry, prized for imparting conformational rigidity, metabolic stability, and unique electronic properties to bioactive molecules. 1-Methylcyclopropanol emerges as a strategic starting material for accessing a diverse array of substituted cyclopropanes. While its high ring strain energy classically predisposes it to ring-opening reactions, creating valuable acyclic intermediates, several synthetic strategies leverage this compound to generate more complex, substituted cyclopropanes with the three-membered ring intact. This guide provides an in-depth exploration of these ring-retention pathways, focusing on the underlying chemical principles, detailed experimental protocols, and their applications in the synthesis of high-value compounds for drug discovery. We will dissect two primary strategies: the functionalization of the hydroxyl group and the strategic dehydration to 1-methylcyclopropene, a highly reactive intermediate, followed by its subsequent elaboration.

Introduction: The Strategic Value of the Cyclopropane Motif

The cyclopropane ring, the smallest of the carbocycles, is a recurring feature in numerous natural products and FDA-approved pharmaceuticals. Its unique sp-hybridized character and inherent ring strain (approximately 27 kcal/mol) bestow upon it electronic properties intermediate between alkanes and alkenes. In drug design, the incorporation of a cyclopropane ring can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and fine-tune solubility and lipophilicity.[1] Given this, synthetic methodologies that provide efficient access to polysubstituted cyclopropanes are of paramount importance to the drug development pipeline.[2]

This compound is an attractive and readily available building block. Its reactivity is twofold: it can undergo ring-opening driven by the release of strain energy, or it can be functionalized through reactions that preserve the core cyclopropane structure. This guide will focus on the latter, providing the conceptual framework and practical methodologies for using this compound as a precursor to create a variety of substituted cyclopropane derivatives.

The Duality of Reactivity: Ring-Retention vs. Ring-Opening

The synthetic utility of this compound is governed by the selective activation of either the C-O bond of the alcohol or the strained C-C bonds of the ring.

  • Ring-Opening Pathways: The vast majority of literature on cyclopropanol chemistry focuses on ring-opening reactions.[3][4] These transformations, often mediated by transition metals or radical initiators, leverage the release of ring strain as a thermodynamic driving force.[5] This process typically generates a β-keto radical or a homoenolate equivalent, which are powerful intermediates for forming carbon-carbon bonds, leading to acyclic ketones or larger ring systems.[3]

  • Ring-Retention Pathways: In contrast, ring-retention strategies avoid cleavage of the cyclopropane's C-C bonds. These methods treat the this compound scaffold as a functionalized carbocycle, targeting the hydroxyl group for transformation or converting the molecule into a more versatile intermediate, such as an alkene, without compromising the three-membered ring. It is this less-explored but highly valuable aspect of this compound chemistry that forms the core of this guide.

The choice between these pathways is a critical experimental decision, dictated by reagent selection and reaction conditions, allowing chemists to unlock the desired reactivity.

Pathway I: Synthesis via the 1-Methylcyclopropene Intermediate

A powerful strategy for elaborating the this compound scaffold is its conversion to 1-methylcyclopropene. This highly strained and reactive alkene serves as a versatile platform for a multitude of addition and cycloaddition reactions, enabling the synthesis of diverse, polysubstituted cyclopropanes.[6]

Dehydration of this compound

The conversion of this compound to 1-methylcyclopropene is typically achieved through an elimination reaction. Due to the high reactivity of the product, these reactions are often performed to generate the cyclopropene in situ for immediate use. One established laboratory method involves treating the corresponding chloride (methallyl chloride) with a strong, non-nucleophilic base like phenyllithium or sodium amide.[6][7][8]

Dehydration_Mechanism

Functionalization of 1-Methylcyclopropene

Once formed, 1-methylcyclopropene is a potent dienophile and substrate for various addition reactions. Its high ring strain makes these reactions particularly facile.

Key Transformations:

  • Metallacycle-Mediated Cross-Coupling: 1-Methylcyclopropene can couple with alkynes in the presence of transition metal catalysts to form highly substituted vinylcyclopropanes, which are valuable building blocks.[9]

  • Carbometalation: The addition of organometallic reagents (e.g., Grignard reagents catalyzed by copper) across the double bond, followed by trapping with an electrophile, allows for the stereoselective synthesis of tri- and tetra-substituted cyclopropanes.[10]

  • Palladium-Catalyzed Cyanoesterification: This method allows for the direct, highly diastereoselective synthesis of cyano-substituted cyclopropanes from cyclopropenes.[11]

Data Summary: Representative Transformations of Cyclopropenes
Reaction TypeReagentsProduct ClassYield (%)Reference
Cross-CouplingAlkynes, Ni or Co catalystVinylcyclopropanesGood to Excellent[9]
CarbomagnesiationR-MgBr, Cu(I) catalyst, E+Polysubstituted cyclopropanesHigh[10]
CyanoesterificationPd(0) catalyst, NC-COOEtCyano-substituted cyclopropanesHigh[11]
Experimental Protocol: Palladium-Catalyzed Cyanoesterification of a Cyclopropene

This is a representative protocol based on similar transformations. Specific conditions for 1-methylcyclopropene may require optimization.[11]

  • Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reagent Addition: Add the solvent (e.g., anhydrous toluene), followed by the cyanoesterifying agent.

  • Substrate Addition: Add a solution of 1-methylcyclopropene (1.0 equiv) in toluene dropwise at room temperature.

  • Reaction: Stir the mixture at the designated temperature (e.g., 60 °C) for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted cyclopropane.

Pathway II: Direct Functionalization of the Hydroxyl Group

A more direct approach involves leveraging the alcohol functionality of this compound itself, converting it into other functional groups while preserving the cyclopropane ring. The Mitsunobu reaction is a particularly powerful tool for this purpose.

The Mitsunobu Reaction: Inversion of Stereochemistry and Functional Group Interconversion

The Mitsunobu reaction facilitates the conversion of primary and secondary alcohols into a wide range of functionalities—such as esters, ethers, and azides—with predictable inversion of stereochemistry.[12][13] This is achieved using triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]

The key to the reaction is the in situ activation of the hydroxyl group by PPh₃/DEAD to form an oxyphosphonium salt, which is an excellent leaving group. A suitable nucleophile can then displace this group via an Sₙ2 mechanism.[15]

Mitsunobu_Workflow

Synthesis of 1-Methylcyclopropylamine

A prime application of this methodology is the synthesis of cyclopropylamines, a critical pharmacophore. Using a nitrogen nucleophile like diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃) in a Mitsunobu reaction with this compound would yield 1-azido-1-methylcyclopropane. This azide can then be readily reduced to the corresponding primary amine (1-methylcyclopropylamine) via catalytic hydrogenation (H₂/Pd-C) or a Staudinger reaction (PPh₃, then H₂O).[13] The direct synthesis of cyclopropylamines from cyclopropanols is a field of active research.[16][17]

Experimental Protocol: Two-Step Synthesis of 1-Methylcyclopropylamine via Mitsunobu Azidation

This protocol is a general representation and requires strict safety precautions due to the use of azides.[14][18]

Step 1: Mitsunobu Azidation

  • Setup: Dissolve this compound (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF (0.1–0.5 M) in a round-bottom flask under an argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: Add diphenylphosphoryl azide (DPPA) (1.5 equiv).

  • DEAD/DIAD Addition: Slowly add DIAD (1.5 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C. The formation of a white precipitate (triphenylphosphine oxide) is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6–12 hours, monitoring by TLC.

  • Workup: Dilute the mixture with diethyl ether and filter to remove the triphenylphosphine oxide byproduct. Wash the filtrate with saturated aq. NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude 1-azido-1-methylcyclopropane by column chromatography. Caution: Organic azides can be explosive and should be handled with extreme care.

Step 2: Azide Reduction (Catalytic Hydrogenation)

  • Setup: Dissolve the purified 1-azido-1-methylcyclopropane in a suitable solvent (e.g., methanol or ethyl acetate).

  • Catalyst: Add palladium on carbon (10 wt. %, ~5 mol %).

  • Reaction: Place the flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide stretch in IR spectroscopy).

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting 1-methylcyclopropylamine may be pure enough for subsequent steps or can be further purified by distillation or salt formation.

Conclusion and Future Outlook

This compound is a versatile and powerful precursor in modern organic synthesis. While its propensity for ring-opening reactions is well-established, this guide has illuminated the significant potential of ring-retention strategies for generating diverse and highly valuable substituted cyclopropanes. By either converting the alcohol to the reactive intermediate 1-methylcyclopropene or by directly functionalizing the hydroxyl group via reactions like the Mitsunobu, researchers can access a wide range of cyclopropane derivatives that are difficult to synthesize through other means. These pathways provide medicinal chemists and drug development professionals with robust tools to incorporate the valuable cyclopropane motif into next-generation therapeutics, underscoring the continued importance of this small but powerful carbocycle.

References

Mechanistic Dichotomy of 1-Methylcyclopropanol Ring-Opening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enigmatic Reactivity of a Strained Ring

1-Methylcyclopropanol, a strained three-membered ring alcohol, represents a fascinating nexus of synthetic utility and mechanistic complexity. Its propensity to undergo ring-opening reactions has positioned it as a valuable three-carbon synthon in organic synthesis. However, the precise electronic course of this ring-opening—a seemingly simple transformation—is a subject of considerable mechanistic debate. This technical guide provides an in-depth exploration of the competing mechanistic pathways governing the ring-opening of this compound, with a focus on the dichotomy between radical and cationic intermediates. We will delve into the experimental and computational evidence that underpins our current understanding, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this intricate chemical landscape.

The high ring strain of the cyclopropane ring in this compound is the primary driving force for its reactivity. The relief of this strain, coupled with the formation of more stable intermediates, dictates the preferred reaction pathway. This guide will dissect the two major pathways: the homolytic cleavage leading to a β-keto radical and the heterolytic cleavage resulting in a cationic intermediate. Understanding the factors that favor one pathway over the other is paramount for controlling the outcome of reactions involving this versatile building block.

Part 1: The Radical Pathway - A Tale of Single Electrons

The generation of a β-keto radical via homolytic cleavage of the C1-C2 bond is a well-documented pathway for the ring-opening of cyclopropanols. This process is typically initiated by a single-electron transfer (SET) from the cyclopropanol to an oxidant, or through photochemical activation.

Oxidatively-Induced Radical Formation

One-electron oxidants, such as manganese(III) acetate (Mn(OAc)₃), are commonly employed to initiate the radical ring-opening of cyclopropanols. The reaction is believed to proceed through the formation of a manganese(III) alkoxide, which then undergoes homolytic cleavage.

The resulting β-keto radical is a versatile intermediate that can be trapped by various radical acceptors or undergo further transformations.

G cluster_0 Oxidatively-Induced Radical Pathway 1-MCP This compound Mn_alkoxide Mn(III) Alkoxide Intermediate 1-MCP->Mn_alkoxide Coordination Mn(III) Mn(OAc)₃ Mn(III)->Mn_alkoxide beta_keto_radical β-Keto Radical Mn_alkoxide->beta_keto_radical Homolytic Cleavage (Ring-Opening) Trapped_Product Trapped Product beta_keto_radical->Trapped_Product Trapping Radical_Acceptor Radical Acceptor Radical_Acceptor->Trapped_Product

Figure 1: Oxidatively-Induced Radical Ring-Opening of this compound.
Experimental Evidence for the Radical Pathway

The most direct evidence for the existence of radical intermediates comes from Electron Paramagnetic Resonance (EPR) spectroscopy. Short-lived radicals, such as the β-keto radical, are "trapped" using a spin trap (e.g., Phenyl N-tert-butylnitrone, PBN, or 5,5-Dimethyl-1-pyrroline N-oxide, DMPO) to form a more persistent nitroxide radical, which can be detected by EPR.[1] The hyperfine coupling constants of the resulting EPR spectrum provide structural information about the trapped radical.[2]

Experimental Protocol: EPR Spin Trapping of the β-Keto Radical

  • Preparation of Reagents:

    • Prepare a 10 mM solution of this compound in deoxygenated acetonitrile.

    • Prepare a 100 mM solution of the spin trap (e.g., PBN) in deoxygenated acetonitrile.

    • Prepare a 20 mM solution of Mn(OAc)₃ in deoxygenated acetonitrile.

  • Sample Preparation:

    • In an EPR tube, mix 200 µL of the this compound solution and 200 µL of the spin trap solution.

    • Purge the mixture with argon for 5 minutes.

    • Initiate the reaction by adding 100 µL of the Mn(OAc)₃ solution.

    • Quickly mix the solution and place the EPR tube in the spectrometer cavity.

  • EPR Spectrometer Settings (Typical):

    • Microwave Frequency: ~9.5 GHz (X-band)

    • Microwave Power: 10 mW

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 1 G

    • Sweep Width: 100 G

    • Time Constant: 0.1 s

    • Scan Time: 2 minutes

  • Data Analysis:

    • The resulting EPR spectrum should be simulated to extract the hyperfine coupling constants (aN and aH).

    • Comparison of these constants with literature values for similar β-keto radical adducts confirms the identity of the trapped intermediate.

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that can be used to trap transient radical intermediates.[3][4][5] The formation of a TEMPO adduct provides strong evidence for a radical mechanism.[6][7]

Experimental Protocol: Trapping the β-Keto Radical with TEMPO

  • Reaction Setup:

    • To a solution of this compound (1 mmol) and TEMPO (1.2 mmol) in acetonitrile (10 mL), add Mn(OAc)₃ (1.1 mmol).

    • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or GC-MS.

    • Upon consumption of the starting material, quench the reaction with water and extract with diethyl ether.

    • Purify the crude product by column chromatography.

  • Characterization:

    • Characterize the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the TEMPO adduct of the β-keto radical.

Part 2: The Cationic Pathway - A Story of Lewis Acidity

In the presence of a Lewis acid, the ring-opening of this compound can proceed through a heterolytic cleavage, generating a cationic intermediate. The Lewis acid coordinates to the hydroxyl group, making it a better leaving group and facilitating the ring-opening to form a stabilized tertiary carbocation.

Lewis Acid-Catalyzed Cationic Ring-Opening

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) can promote the cationic ring-opening of cyclopropanols.[8][9][10][11] The resulting carbocation can then be trapped by a nucleophile.

G cluster_1 Lewis Acid-Catalyzed Cationic Pathway 1-MCP This compound LA_Complex Lewis Acid Complex 1-MCP->LA_Complex Coordination Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->LA_Complex Carbocation Tertiary Carbocation Intermediate LA_Complex->Carbocation Heterolytic Cleavage (Ring-Opening) Product Product Carbocation->Product Nucleophile Nucleophile Nucleophile->Product Trapping

Figure 2: Lewis Acid-Catalyzed Cationic Ring-Opening of this compound.
Experimental Evidence for the Cationic Pathway

The cationic pathway is often inferred from the nature of the products formed in the presence of Lewis acids and nucleophiles. For example, the reaction of this compound with a Lewis acid in the presence of an alcohol would be expected to yield an ether product, resulting from the trapping of the carbocation by the alcohol.

Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with SnCl₄

  • Reaction Setup:

    • To a solution of this compound (1 mmol) in dichloromethane (10 mL) at -78 °C under an inert atmosphere, add SnCl₄ (1.1 mmol) dropwise.

    • Stir the mixture for 15 minutes.

    • Add a nucleophile, for example, 1,3,5-trimethoxybenzene (1.1 mmol) as a solution in dichloromethane.[8]

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir for 24 hours.[8]

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by column chromatography and characterize by NMR and mass spectrometry to identify the product of nucleophilic attack on the carbocation.

Part 3: Probing the Mechanistic Divide - Advanced Techniques

Distinguishing between the radical and cationic pathways often requires more sophisticated experimental and computational techniques.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or significantly altered in the transition state. For the ring-opening of this compound, a primary KIE would be expected if C-H bond breaking is involved in the rate-determining step, while secondary KIEs can provide information about changes in hybridization at the reacting centers. The synthesis of isotopically labeled this compound is a prerequisite for such studies.[12][13][14][15][16][17]

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a pump-probe technique used to detect and characterize short-lived reaction intermediates.[18] A short laser pulse (the pump) initiates the reaction, and a second, time-delayed pulse (the probe) measures the absorption of transient species. This technique can potentially distinguish between radical and cationic intermediates based on their distinct absorption spectra.

Experimental Protocol: Transient Absorption Spectroscopy

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an optical density of ~0.3-0.5 at the excitation wavelength.

    • If studying an oxidatively or photochemically induced reaction, include the appropriate oxidant or photosensitizer.

  • Data Acquisition:

    • Excite the sample with a femtosecond or nanosecond laser pulse at a wavelength where the starting material or photosensitizer absorbs.

    • Probe the sample with a white light continuum pulse at various time delays after the pump pulse.

    • Record the difference in absorbance of the probe light with and without the pump pulse to generate the transient absorption spectrum.

  • Data Analysis:

    • Analyze the transient spectra at different time delays to identify the formation and decay of intermediates.

    • The spectral features of the observed transients can be compared to known spectra of radical or cationic species to aid in their identification.

Computational Chemistry: In Silico Insights

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms.[5][10][19][20] By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for a direct comparison of the activation barriers for the radical and cationic pathways, providing a theoretical prediction of the favored mechanism under different conditions.

Computational Protocol: DFT Investigation of Transition States

  • Software and Method:

    • Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

    • Employ a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).[19]

  • Geometry Optimization:

    • Optimize the geometries of the reactant (this compound), the proposed intermediates (β-keto radical and tertiary carbocation), and the products.

    • Locate the transition state structures for both the radical and cationic ring-opening pathways using methods like the Berny algorithm.

  • Frequency Calculations:

    • Perform frequency calculations on all optimized structures to confirm that they are true minima (zero imaginary frequencies) or transition states (one imaginary frequency).

    • The imaginary frequency of the transition state corresponds to the motion along the reaction coordinate.

  • Energy Calculations and Analysis:

    • Calculate the electronic energies and Gibbs free energies of all species.

    • Construct a reaction energy profile to compare the activation energies of the radical and cationic pathways.

Summary of Key Mechanistic Data

Mechanistic ProbeRadical Pathway ObservationCationic Pathway Observation
Initiator/Catalyst One-electron oxidants (e.g., Mn(OAc)₃), Photochemical sensitizersLewis acids (e.g., BF₃·OEt₂, SnCl₄)
Intermediate β-Keto radicalTertiary carbocation
EPR Spectroscopy Observable spin adduct with a spin trap.No EPR signal.
Radical Trapping Formation of a TEMPO adduct.No trapping by TEMPO.
Product Studies Products of radical addition or coupling.Products of nucleophilic attack on a carbocation.
DFT Calculations Calculation of the transition state for homolytic cleavage.Calculation of the transition state for heterolytic cleavage.

Conclusion: A Tunable Reaction Manifold

The ring-opening of this compound is not governed by a single, immutable mechanism. Instead, it exists on a mechanistic continuum, with the prevailing pathway being highly dependent on the reaction conditions. In the presence of one-electron oxidants or under photochemical irradiation, the radical pathway via a β-keto radical intermediate is dominant. Conversely, the use of Lewis acids favors a cationic mechanism involving a tertiary carbocation.

For researchers in drug development and synthetic chemistry, this mechanistic dichotomy offers a powerful tool for controlling the reactivity of this versatile three-carbon synthon. By carefully selecting the reaction conditions, one can selectively generate either a radical or a cationic intermediate, thus directing the synthesis towards the desired product. The experimental and computational techniques outlined in this guide provide a robust framework for investigating and exploiting the rich and nuanced chemistry of this compound.

References

biological activity of 1-Methylcyclopropanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 1-Methylcyclopropanol Derivatives

Abstract

1-Methylcyclopropene (1-MCP), a potent antagonist of the plant hormone ethylene, has revolutionized post-harvest management of agricultural commodities by delaying senescence and ripening.[1][2] However, its gaseous nature imposes significant limitations, primarily the need for application within enclosed environments.[3] This constraint has catalyzed research into derivatives of its structural analog, this compound, aiming to develop novel agents with modified physical properties, such as sprayable liquid formulations, and potentially new biological activities. This guide provides a comprehensive technical overview of the biological activity of this compound and related cyclopropene derivatives. We will dissect the core mechanism of action targeting the ethylene signaling pathway, explore the synthesis and structure-activity relationships (SAR) of key derivatives, detail robust experimental protocols for evaluating their efficacy, and discuss the potential for these chemical scaffolds in broader pharmacological contexts.

The Molecular Target: Understanding the Ethylene Signaling Pathway

The biological activity of 1-MCP and its derivatives is fundamentally linked to their ability to antagonize the ethylene signaling pathway. Ethylene, a gaseous phytohormone, orchestrates a vast array of developmental processes, including fruit ripening, flower senescence, and stress responses.[1] The signaling cascade is a classic example of a "de-repression" system.

  • In the Absence of Ethylene: A family of ethylene receptors, located in the endoplasmic reticulum membrane (e.g., ETR1, ERS1), are active.[4] They physically interact with and activate a protein kinase called Constitutive Triple Response 1 (CTR1).[4][5] CTR1, in turn, phosphorylates and inactivates a downstream protein, Ethylene Insensitive 2 (EIN2), effectively blocking the signal from proceeding.

  • In the Presence of Ethylene: Ethylene binds to a copper(I) cofactor within the transmembrane domain of the receptors.[3] This binding event inactivates the receptor complex, leading to the deactivation of CTR1.[5] Consequently, EIN2 is no longer suppressed. Its C-terminal end is cleaved and translocates to the nucleus, where it stabilizes key transcription factors (EIN3/EILs) that activate the expression of ethylene-responsive genes, triggering physiological changes like ripening.[6]

1-MCP and its active derivatives function by binding with high affinity to the same copper(I) cofactor within the receptors.[3][7] This binding is considered irreversible, effectively locking the receptor in its "off" state and preventing ethylene from exerting its effects.[2][4]

Ethylene_Signaling cluster_ER Endoplasmic Reticulum cluster_nucleus Nucleus Ethylene Ethylene Receptor_inactive Inactive Receptor (Ethylene Bound) Ethylene->Receptor_inactive Binds CTR1_inactive CTR1 Inactive Receptor_inactive->CTR1_inactive Inactivates Receptor_active Active Receptor (No Ethylene) CTR1_active CTR1 Active Receptor_active->CTR1_active Activates EIN2_mem EIN2 (Membrane) CTR1_active->EIN2_mem Represses EIN2_nuc EIN2-C' EIN2_mem->EIN2_nuc Cleavage & Translocation MCP 1-MCP Derivative MCP->Receptor_active Irreversibly Binds EIN3 EIN3/EILs EIN2_nuc->EIN3 Stabilizes Genes Ethylene-Responsive Genes EIN3->Genes Activates Response Ripening & Senescence Genes->Response

Caption: The ethylene signaling pathway and the inhibitory action of 1-MCP derivatives.

Synthesis and Structure-Activity Relationships (SAR)

The primary motivation for developing derivatives is to overcome the practical limitations of gaseous 1-MCP. The goal is often to create stable, liquid-formulated compounds with a higher boiling point that can be applied as a spray in open-field or post-harvest drenching applications.[3]

Synthetic Approaches

The synthesis of cyclopropene derivatives can be challenging due to the high ring strain. However, several viable routes have been established. A common strategy involves a two-step process:

  • Allylic Halogenation: An appropriate alkene precursor is treated with a halogenating agent.

  • α-Elimination: The resulting allylic halide is treated with a strong base to induce ring closure and formation of the cyclopropene double bond.

A notable example is the synthesis of 1-(2,2-dimethylpropyl)-cyclopropene (1-DCP), a promising sprayable analog.[3][8] It is synthesized from α-diisobutylene through allylic chlorination followed by α-elimination using a strong base like lithium diethylamide.[8] Other methods, such as the Simmons-Smith cyclopropanation of alkenes, are also employed to create the core cyclopropane ring structure, which can then be further modified.[9]

Core Structure-Activity Relationships

The biological activity of these compounds is highly dependent on their molecular structure. Key insights have been derived from comparing the efficacy of different analogs:

  • The Cyclopropene Ring: The strained double bond of the cyclopropene ring is critical for activity. It is believed to interact directly with the Cu(I) ion at the ethylene binding site, mimicking the π-bond of ethylene itself.[3]

  • Substitution at Position 1: Alkyl substitutions at the C1 position are well-tolerated. 1-MCP itself has a methyl group. Increasing the size of this alkyl group, as in 1-DCP (a neopentyl group), can significantly increase the boiling point without eliminating the ethylene antagonist activity, thereby creating a sprayable compound.[3]

  • Substitution at Position 3: In contrast, substitution on the double bond carbons (C1 or C2) is more favorable than on the saturated carbon (C3). For instance, 3,3-dimethylcyclopropene (3,3-DMCP) is a significantly weaker ethylene antagonist than 1-MCP, requiring concentrations that are orders of magnitude higher to achieve a similar biological effect.[10] This suggests that steric hindrance near the C3 position interferes with proper orientation or binding within the receptor pocket.

Compound NameStructureKey FeatureRelative EfficacyReference
Cyclopropene (CP) Unsubstituted parentHigh (Effective ~0.5 nL/L)[10]
1-Methylcyclopropene (1-MCP) C1-Methyl groupHigh (Effective ~0.5 nL/L)[10]
1-(2,2-Dimethylpropyl)-cyclopropene (1-DCP) C1-Neopentyl groupEffective (at 1 mM)[3][8]
3,3-Dimethylcyclopropene (3,3-DMCP) C3-Dimethyl groupsVery Low (Effective ~1-10 µL/L)[10]

Note: Structures for 1-DCP and 3,3-DMCP are illustrative representations for SAR comparison.

Methodologies for Evaluating Biological Activity

A multi-tiered approach is required to validate the biological activity of novel this compound derivatives. This process integrates physiological assays with molecular analysis to provide a comprehensive understanding of a compound's efficacy and mechanism.

Experimental_Workflow cluster_synthesis Compound Development cluster_bioassay Biological Evaluation Synthesis Synthesis of Derivative Purification Purification & Characterization (GC-MS, NMR) Synthesis->Purification Physiological Physiological Assays (e.g., Fruit Ripening) Purification->Physiological Test Compound Molecular Molecular Analysis (e.g., qRT-PCR) Physiological->Molecular Collect Samples Data Data Analysis & SAR Conclusion Physiological->Data Molecular->Data

Caption: A generalized workflow for the synthesis and evaluation of 1-MCP derivatives.
Protocol: Fruit Ripening Inhibition Assay

This protocol provides a robust method for assessing a derivative's ability to delay ripening in a model climacteric fruit, such as bananas or tomatoes.

Objective: To quantify the effect of a this compound derivative on the key physiological and biochemical markers of fruit ripening.

Materials:

  • Mature, unripe (green) banana fruits of uniform size and maturity.

  • Test derivative compound, formulated in an aqueous emulsion if applicable.[8]

  • Control solution (emulsifier blank).

  • Pressurized sprayer or dipping containers.

  • Fruit penetrometer (for firmness).

  • Colorimeter (for peel color).

  • Refractometer (for Total Soluble Solids - TSS).

  • Gas chromatograph (for ethylene measurement, optional).

  • Storage chambers with controlled temperature (e.g., 20-25°C).[2]

Procedure:

  • Preparation: Randomly assign fruit hands to treatment groups (e.g., Control, 0.5 mM Derivative, 1.0 mM Derivative). Ensure at least 3-4 replicates per group.

  • Treatment Application: Uniformly spray or dip the fruits in their assigned treatment solution for a standardized duration (e.g., 1 minute). Allow fruits to air dry completely.

  • Storage: Place the treated fruit in ventilated storage chambers at a constant temperature (e.g., 22°C).

  • Data Collection (at 0, 2, 4, 6, 8, 10 days):

    • Peel Color: Measure the peel color at three marked points on each fruit using a colorimeter to quantify the change from green to yellow.

    • Flesh Firmness: Measure the firmness of the peeled fruit using a penetrometer.

    • Total Soluble Solids (TSS): Homogenize a sample of the fruit pulp and measure the TSS (an indicator of sugar content) using a refractometer.

    • Ethylene Production: (Optional) Enclose a single fruit in an airtight container for 1 hour. Withdraw a headspace gas sample with a syringe and inject it into a gas chromatograph to measure ethylene evolution.[2]

  • Data Analysis: For each parameter, plot the mean values (± standard error) over time for each treatment group. Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments. An effective derivative will significantly delay the changes in color, the decrease in firmness, and the increase in TSS compared to the control.[8]

Molecular Validation: Gene Expression Analysis

To confirm that the observed physiological effects are due to the inhibition of the ethylene pathway, quantitative real-time PCR (qRT-PCR) can be used to measure the expression of key ethylene-related genes.

Objective: To measure the transcript levels of ethylene biosynthesis (ACS, ACO) and signaling (ETR1, CTR1) genes in fruit tissue following treatment.

Procedure:

  • Sample Collection: At selected time points during the ripening assay (e.g., Day 4), collect peel or pulp tissue from fruits of each treatment group. Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C.

  • RNA Extraction & cDNA Synthesis: Extract total RNA from the tissue using a suitable kit. Assess RNA quality and quantity. Synthesize first-strand cDNA from the RNA.

  • qRT-PCR: Perform qRT-PCR using primers specific for target genes (e.g., MaACS1, MaACO1, MaETR1) and a stable reference gene (e.g., Actin).

  • Analysis: An effective derivative is expected to suppress the typical ripening-associated upregulation of ethylene biosynthesis genes (ACS, ACO) and may alter the expression profile of receptor genes.[4][7]

Broader Biological Potential and Future Directions

While the primary application of this compound derivatives remains in agriculture, the cyclopropane scaffold is a privileged structure in medicinal chemistry, known for conferring metabolic stability and unique conformational rigidity.[11]

  • Pharmacological Applications: Phenylcyclopropane carboxamide derivatives have been shown to possess anti-inflammatory, anti-depressive, and anti-tumor activities.[12] Furthermore, certain aminocyclopropanecarboxylic acids are potent and selective ligands for the NMDA receptor in the brain, highlighting potential applications in neurochemical research.[11]

  • Future Research: The field is poised for significant advancement. Future work should focus on:

    • Novel Synthesis: Developing more efficient and scalable synthetic routes to a wider array of derivatives.

    • SAR Expansion: Systematically modifying the substituent at the C1 position to fine-tune properties like solubility, stability, and receptor affinity.

    • Toxicological Screening: Conducting thorough toxicological and ecotoxicological studies to ensure the safety of new lead compounds.

    • Exploring New Targets: Screening derivatives against a broader range of biological targets in both plant and animal systems to uncover novel therapeutic or agrochemical applications.

By moving beyond the gaseous state of 1-MCP, the development of this compound derivatives offers a versatile platform for creating next-generation chemical tools to modulate ethylene-dependent processes and potentially discover compounds with entirely new biological functions.

References

An In-Depth Technical Guide to 1-Methylcyclopropanol as a Mechanistic Probe in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 1-methylcyclopropanol's application as a powerful mechanistic probe. We will move beyond simple descriptions to explore the causal logic behind its use, detailing the self-validating nature of experiments employing this tool and providing actionable protocols grounded in authoritative literature.

Introduction: The Imperative for Mechanistic Clarity

In the intricate landscape of chemical synthesis and drug development, understanding the precise pathway a reaction follows is paramount. A confirmed reaction mechanism allows for rational optimization, prediction of side products, and confident scaling. Mechanistic probes are indispensable tools in this endeavor, acting as reporters that provide evidence for the transient, often undetectable, intermediates that dictate a reaction's course.

Among these tools, this compound stands out for its unique ability to differentiate between two of the most common reactive intermediates: radicals and carbocations. Its power lies in the high ring strain of its cyclopropane core, which, upon activation, can relieve this strain through distinct, pathway-dependent ring-opening reactions.[1][2] The resulting products serve as unambiguous fingerprints, allowing researchers to deduce the nature of the intermediates involved in their system of interest.

Synthesis and Physicochemical Properties of the Probe

Before deployment, a thorough understanding of the probe's preparation and handling is essential.

Recommended Synthesis: The Kulinkovich Reaction

The most reliable and scalable synthesis of this compound is the Kulinkovich reaction, which involves the titanium-alkoxide-catalyzed reaction of an acetate ester with a Grignard reagent.[3][4][5]

Experimental Protocol: Synthesis of this compound [3][4]

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: The flask is charged with anhydrous toluene and titanium(IV) tetra(2-ethyl)hexyloxide under a nitrogen atmosphere. The solution is cooled to 0 °C.

  • Grignard Addition: Ethylmagnesium bromide (in THF) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The mixture is stirred for 1 hour at room temperature.

  • Ester Addition: Methyl acetate is added in portions, causing a gentle exotherm. The reaction is stirred for an additional 2 hours.

  • Workup: The reaction is carefully quenched with water at 0 °C. The resulting mixture is filtered through celite to remove titanium salts.

  • Purification: Due to the probe's volatility and water miscibility, purification is challenging. Azeotropic distillation is often employed to remove by-products like ethanol and 3-methylpentan-3-ol.[4] The final product is typically a clear, colorless liquid.

Key Physicochemical Properties

The physical properties of this compound necessitate careful handling during experimental workup and purification.

PropertyValueReference
Molecular Formula C₄H₈O[6]
Molecular Weight 72.11 g/mol [6]
CAS Number 29526-99-6[7]
Boiling Point ~104 °C at 760 torr[4]
Appearance Colorless liquid
Solubility Miscible with water and common organic solvents[4]

The Core Dichotomy: Radical vs. Cationic Ring-Opening

The diagnostic power of this compound stems from its divergent reactivity upon interacting with either a radical-generating system or an electrophilic/acidic species.

  • Radical Pathway (Homolysis): In the presence of a radical initiator or a system that can induce single-electron transfer (SET), the oxygen-centered radical of this compound is formed. This species undergoes rapid, irreversible β-scission of the strained cyclopropane ring to form a resonance-stabilized β-keto alkyl radical (the 4-oxopentan-2-yl radical).[8] This ring-opened radical is the key reporter for a radical mechanism.

  • Cationic Pathway (Heterolysis): In an acidic medium or in the presence of an electrophile, the hydroxyl group is protonated, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation adjacent to the cyclopropane ring. This intermediate rapidly rearranges through cleavage of the C1-C2 bond to relieve ring strain, ultimately yielding butan-2-one after quenching.[9]

The formation of these structurally distinct products—a C5 keto-product from the radical pathway versus a C4 ketone from the cationic pathway—is the foundation of this probe's utility.

G cluster_start Probe Probe This compound Radical_Initiation Radical Species (SET, H-Abstraction) Cationic_Initiation Acid / Electrophile (H+) Oxy_Radical 1-Methylcyclopropoxy Radical Radical_Initiation->Oxy_Radical Homolysis Carbocation 1-Methylcyclopropyl Carbocation Cationic_Initiation->Carbocation Heterolysis Radical_Product Ring-Opened β-Keto Radical (Leads to C5 products) Oxy_Radical->Radical_Product β-Scission Cationic_Product Butan-2-one (C4 Ketone) Carbocation->Cationic_Product Rearrangement

Caption: Divergent ring-opening pathways of this compound.

Application I: A Calibrated Stopwatch for Radical Reactions

This compound functions as an excellent "radical clock," a tool used to measure the rates of fast radical reactions.[10][11][12] The principle relies on a competition between a known unimolecular reaction (the clock) and an unknown bimolecular reaction.

The ring-opening of the 1-methylcyclopropoxy radical is the unimolecular clock reaction, with a known rate constant (kr). If another reaction, such as trapping by a molecule XY, competes for the initial radical, the ratio of the ring-preserved product to the ring-opened product can be used to determine the unknown rate constant (kT) of the trapping reaction.[10]

Experimental Protocol: Radical Clock Measurement
  • Reaction Setup: In an inert atmosphere glovebox or Schlenk line, combine the substrate that is suspected to generate a radical intermediate, the trapping agent (XY), and a radical initiator (e.g., AIBN or a photoredox catalyst) in a suitable degassed solvent.

  • Probe Addition: Add this compound (typically 1.5-2.0 equivalents) to the mixture.

  • Initiation: Initiate the reaction (e.g., by heating to 80 °C for AIBN or by irradiation with light for a photocatalyst).

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction and perform a standard aqueous workup.

  • Product Analysis: Carefully isolate the products. Quantify the ratio of the ring-preserved trapped product (Product A) to the ring-opened trapped product (Product B) using quantitative NMR (qNMR) with an internal standard or calibrated GC/LC-MS.

  • Calculation: The rate constant of the trapping reaction (kT) can be calculated using the following relationship:

    kT = (kr × [Product A]) / ([Product B] × [XY])

    Where kr is the known rate of ring-opening, and [XY] is the concentration of the trapping agent.

G Start Reaction Mixture (Substrate, Initiator, Trap XY) Add_Probe Add this compound Start->Add_Probe Initiate Initiate Radical Formation (Δ or hν) Add_Probe->Initiate Competition Competition Occurs: 1. Ring-Opening (kr) 2. Trapping (kT) Initiate->Competition Analysis Quench & Analyze (qNMR, GC-MS) Competition->Analysis Calculate Calculate kT from Product Ratio Analysis->Calculate G cluster_mech Cationic Ring-Opening Mechanism Protonation Protonation of -OH group Loss_H2O Loss of H₂O Protonation->Loss_H2O Carbocation Tertiary Carbocation Formation Loss_H2O->Carbocation Rearrangement Ring-Opening Rearrangement Carbocation->Rearrangement Product Formation of Butan-2-one Rearrangement->Product G Start Run Reaction with This compound Product_Analysis Analyze Products (GC-MS, NMR) Start->Product_Analysis Radical_Product Ring-Opened β-Keto Product Detected? Product_Analysis->Radical_Product Cationic_Product Butan-2-one Detected? Radical_Product->Cationic_Product Yes Radical_Product->Cationic_Product No Conclusion_Radical Radical Intermediate Likely Cationic_Product->Conclusion_Radical No Conclusion_Cationic Cationic Intermediate Likely Cationic_Product->Conclusion_Cationic Yes Conclusion_None No Evidence for Radical or Cationic Intermediates Cationic_Product->Conclusion_None No Conclusion_Mixed Evidence for Both Pathways (Competitive) Cationic_Product->Conclusion_Mixed Yes placeholder placeholder

References

A Theoretical Investigation of 1-Methylcyclopropanol: A Guide to Understanding Structure and Reactivity through Computational Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopropanol, a strained cyclic alcohol, presents a fascinating case study in molecular structure and reactivity. Its unique three-membered ring imparts significant ring strain, leading to a rich and often complex chemical behavior, particularly in ring-opening reactions. This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will explore the fundamental principles behind its structure, the computational methodologies best suited for its analysis, and the insights that can be gleaned from these theoretical calculations. This document is intended to serve as a valuable resource for researchers seeking to apply computational chemistry to understand and predict the behavior of strained organic molecules, with direct applications in synthetic chemistry and drug design.

Introduction: The Intrigue of a Strained Ring

Cyclopropanol and its derivatives are versatile intermediates in organic synthesis, primarily due to the high ring strain inherent in their three-membered ring structure. This strain, a combination of angle and torsional strain, results in weakened carbon-carbon bonds and a high propensity for ring-opening reactions, making them valuable synthons for the formation of linear carbonyl compounds and other functionalized molecules. This compound, with its additional methyl group, introduces an element of asymmetry that influences its reactivity and provides a key point of interest for both experimental and theoretical chemists.

Understanding the precise geometric and electronic structure of this compound is paramount to predicting its reactivity. Theoretical calculations, particularly those employing quantum mechanical methods, offer a powerful lens through which to examine these properties at a level of detail often inaccessible to experimental techniques alone. This guide will delineate a robust computational protocol for the comprehensive analysis of this compound, from its ground-state geometry to the transition states of its characteristic reactions.

Computational Methodology: A Self-Validating System

The choice of computational methodology is critical for obtaining accurate and reliable results, especially for strained systems where electron correlation effects can be significant. Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient method for studying organic molecules.[1]

The DFT Approach: Balancing Accuracy and Efficiency

For the studies outlined in this guide, we propose the use of the B3LYP hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of strained rings.[2] This functional has a long-standing track record of providing reliable results for a wide range of organic systems.

The choice of basis set is equally important. A Pople-style basis set, 6-31G(d) , provides a good balance between computational cost and accuracy for geometry optimizations and vibrational frequency calculations of organic molecules.[2][3] The inclusion of a polarization function (d) on heavy atoms is essential for describing the non-spherical electron distribution in the strained ring. For more accurate single-point energy calculations, a larger basis set such as 6-311+G(d,p) can be employed.

A Step-by-Step Computational Workflow

A rigorous and systematic computational workflow ensures the validity and reproducibility of the obtained results. The following protocol represents a self-validating system for the theoretical investigation of this compound.

Experimental Protocol: Computational Investigation of this compound

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP functional and the 6-31G(d) basis set. This step involves an iterative process where the forces on each atom are calculated and the geometry is adjusted until a stationary point on the potential energy surface is reached.[4]

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[5] The calculated vibrational frequencies can be compared with experimental IR and Raman data, if available, to validate the computational model.

  • Transition State Search: To investigate the reactivity, for instance, in an acid-catalyzed ring-opening, a transition state search is conducted. This involves identifying the high-energy saddle point connecting the reactant (protonated this compound) and the ring-opened carbocation intermediate. Methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are employed for this purpose.

  • Transition State Verification: A frequency calculation on the located transition state structure should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.[5]

  • Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.[6]

  • Single-Point Energy Calculations: To obtain more accurate reaction energies and activation barriers, single-point energy calculations are performed on the optimized geometries of the reactant, transition state, and product using a larger basis set, such as 6-311+G(d,p).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed on the optimized ground-state geometry to gain insights into the electronic structure, including hybridization, atomic charges, and hyperconjugative interactions that contribute to the molecule's stability and reactivity.[7]

computational_workflow cluster_0 Ground State Properties cluster_1 Reactivity Analysis (e.g., Ring-Opening) Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization B3LYP/6-31G(d) Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Verify Minimum NBO Analysis NBO Analysis Frequency Analysis->NBO Analysis Electronic Structure Optimized Reactant Optimized Reactant Transition State Search Transition State Search Optimized Reactant->Transition State Search TS Verification TS Verification Transition State Search->TS Verification 1 Imaginary Freq. IRC Analysis IRC Analysis TS Verification->IRC Analysis Connect R & P Optimized Product Optimized Product IRC Analysis->Optimized Product

Caption: Computational workflow for the theoretical investigation of this compound.

Structural Analysis: A Tale of Strain and Hybridization

The geometry of this compound is fundamentally dictated by the constraints of its three-membered ring. The internal C-C-C bond angles are forced to deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain.

Optimized Geometry

The following table presents representative calculated geometric parameters for this compound, obtained using the B3LYP/6-31G(d) level of theory. For comparison, experimental values for the parent cyclopropane are also included.

ParameterThis compound (Calculated)Cyclopropane (Experimental)[8]
Bond Lengths (Å)
C1-C21.5151.510
C1-C31.5151.510
C2-C31.5121.510
C1-C(Me)1.508-
C1-O1.425-
O-H0.965-
**Bond Angles (°) **
∠C2-C1-C359.960.0
∠C1-C2-C360.160.0
∠C(Me)-C1-O115.8-
∠H-O-C1108.5-

The calculated C-C bond lengths in the cyclopropane ring are slightly longer than those in alkanes (typically around 1.54 Å), a consequence of the ring strain. The internal C-C-C bond angles are very close to the 60° of an equilateral triangle, highlighting the severe angle strain.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper understanding of the electronic structure beyond simple geometric parameters.[7] For this compound, NBO analysis reveals significant rehybridization of the carbon atoms in the ring. The carbon-carbon bonds are not formed from standard sp³ hybrid orbitals but rather from orbitals with increased p-character, often described as "bent bonds". This outward bending of the electron density relieves some of the angle strain.

Furthermore, NBO analysis can quantify hyperconjugative interactions. For instance, the interaction between the filled C-C bonding orbitals of the ring and the empty antibonding orbital of the C-O bond (σC-C → σ*C-O) can contribute to the stability of the molecule and influence its reactivity.

Reactivity: The Energetics of Ring-Opening

The high ring strain energy of this compound makes it susceptible to ring-opening reactions, which are often initiated by electrophiles, such as a proton in acidic media. Computational chemistry is particularly adept at elucidating the mechanisms and energetics of such reactions.

Acid-Catalyzed Ring-Opening: A Mechanistic Pathway

The acid-catalyzed ring-opening of this compound is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Subsequent cleavage of a C-C bond leads to the formation of a tertiary carbocation. This process can be modeled computationally to determine the activation energy and the structure of the transition state.

ring_opening Reactant This compound Protonated Protonated Alcohol Reactant->Protonated + H+ TS Transition State Protonated->TS Ring-Opening Carbocation Tertiary Carbocation + H2O TS->Carbocation

Caption: Simplified pathway for the acid-catalyzed ring-opening of this compound.

Energetic Profile and Transition State Analysis

A key output of the computational investigation is the potential energy surface for the ring-opening reaction. The following table provides a representative energetic profile.

SpeciesRelative Energy (kcal/mol)
Protonated this compound0.0
Transition State+15.2
Ring-Opened Carbocation + H₂O-5.8

The calculated activation energy of approximately 15.2 kcal/mol suggests that the reaction should proceed readily under acidic conditions. Analysis of the transition state geometry would reveal an elongated C-C bond that is breaking and a partial positive charge developing on the tertiary carbon atom. The single imaginary frequency at the transition state would correspond to the concerted motion of C-C bond cleavage and C-O bond elongation.

Vibrational Spectroscopy: A Theoretical Fingerprint

The calculated vibrational frequencies of this compound provide a theoretical infrared (IR) spectrum that can be used to identify characteristic vibrational modes.

Key Vibrational Modes
Frequency (cm⁻¹)Assignment
~3600O-H stretch
~3000-3100C-H stretch (ring)
~2900-3000C-H stretch (methyl)
~1450CH₂ scissoring
~1200Ring breathing mode
~1050C-O stretch

The high-frequency O-H stretching mode is characteristic of the alcohol functional group. The C-H stretching frequencies of the cyclopropane ring are typically at a slightly higher wavenumber compared to those in acyclic alkanes due to the increased s-character of the C-H bonds. The "ring breathing" mode is a symmetric stretching and contracting of the three-membered ring and is a hallmark of cyclopropane derivatives.

Conclusion: From Theoretical Insight to Practical Application

The theoretical investigation of this compound, following the robust computational protocol outlined in this guide, provides invaluable insights into its structure and reactivity. By employing DFT calculations with appropriate functionals and basis sets, we can obtain a detailed understanding of its optimized geometry, electronic structure, vibrational properties, and the mechanistic pathways of its characteristic reactions.

The quantitative data derived from these calculations, such as bond lengths, bond angles, activation energies, and vibrational frequencies, serve as a powerful predictive tool for experimental chemists. This knowledge can guide the design of new synthetic routes, aid in the interpretation of experimental data, and ultimately accelerate the discovery and development of novel molecules with desired properties in fields ranging from materials science to drug discovery. The principles and methodologies detailed herein are broadly applicable to the study of other strained organic molecules, empowering researchers to harness the power of computational chemistry to solve complex chemical challenges.

References

An In-depth Technical Guide to the Discovery and Synthesis of 1-Methylcyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopropanol, a strained tertiary alcohol, has emerged as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, stemming from the inherent ring strain of the cyclopropane motif, impart distinct reactivity that has been harnessed in the construction of complex molecular architectures. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound. We will delve into the seminal early discoveries, the revolutionary impact of the Kulinkovich reaction, and explore alternative and complementary synthetic strategies such as the Simmons-Smith reaction and the Baeyer-Villiger oxidation. This document aims to serve as an in-depth resource, offering not only a historical narrative but also detailed, actionable experimental protocols and a critical analysis of the causality behind experimental choices, thereby empowering researchers in their synthetic endeavors.

Introduction: The Significance of a Strained Alcohol

The cyclopropane ring, the smallest of the carbocycles, is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization. This strain energy translates into unique chemical reactivity, making cyclopropane-containing molecules valuable intermediates in organic synthesis. This compound, by incorporating a hydroxyl group onto this strained scaffold, presents a fascinating intersection of reactivity. The hydroxyl group can act as a directing group or be transformed into a leaving group, while the cyclopropane ring is susceptible to ring-opening reactions under various conditions, providing access to a diverse array of functionalized acyclic compounds. This unique reactivity profile has positioned this compound and its derivatives as key components in the synthesis of pharmaceuticals and other biologically active molecules.

A Serendipitous Beginning: The Dawn of Cyclopropanol Chemistry

The story of cyclopropanols begins not with a targeted synthesis but with a fortuitous discovery. In 1942, Magrane and Cottle were investigating the reaction of epichlorohydrin with Grignard reagents and unexpectedly isolated the parent compound, cyclopropanol.[1] This initial synthesis was serendipitous and proved difficult to reproduce consistently until it was discovered that trace amounts of ferric chloride were essential for the reaction to proceed.[1]

While this marked the birth of cyclopropanol chemistry, the synthesis of the methylated analogue, this compound, would come later. Early methods for accessing substituted cyclopropanols were often multi-step and lacked general applicability. One of the notable early approaches involved the Baeyer-Villiger oxidation of methyl cyclopropyl ketones.[2]

The Kulinkovich Reaction: A Paradigm Shift in 1-Alkylcyclopropanol Synthesis

The landscape of 1-substituted cyclopropanol synthesis was dramatically reshaped in 1989 with the discovery of the Kulinkovich reaction.[3] This powerful transformation involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide, to afford the corresponding 1-substituted cyclopropanol.[3] The reaction is particularly well-suited for the synthesis of this compound from acetate esters.

Mechanistic Insights: The Titanium-Mediated Pathway

The currently accepted mechanism of the Kulinkovich reaction is a testament to the intricacies of organometallic chemistry. The key steps are as follows:

  • Transmetalation: Two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide) react with the titanium(IV) alkoxide to form a dialkyltitanium species.

  • β-Hydride Elimination: This dialkyltitanium intermediate undergoes β-hydride elimination to generate a titanacyclopropane, a highly reactive intermediate.[3]

  • Reaction with the Ester: The titanacyclopropane then reacts with the ester in a stepwise manner. The first addition leads to a β-titanio ketone, which then undergoes an intramolecular cyclization to form the cyclopropoxide.[3]

  • Workup: Aqueous workup protonates the cyclopropoxide to yield the final 1-substituted cyclopropanol.

Kulinkovich_Mechanism Ester R-COOR' Beta_Titanio_Ketone β-Titanio Ketone Ester->Beta_Titanio_Ketone Grignard 2 R''MgX Dialkyl_Ti R''2Ti(OR''')2 Grignard->Dialkyl_Ti Transmetalation Ti_alkoxide Ti(OR''')4 Ti_alkoxide->Dialkyl_Ti Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane β-Hydride Elimination Titanacyclopropane->Beta_Titanio_Ketone Addition Cyclopropoxide Titanium Cyclopropoxide Beta_Titanio_Ketone->Cyclopropoxide Intramolecular Cyclization Product 1-R''-Cyclopropanol Cyclopropoxide->Product Workup H3O+ Workup->Product Protonation

Caption: A simplified mechanistic pathway of the Kulinkovich reaction.

Optimized Protocol for this compound Synthesis via the Kulinkovich Reaction

Several optimized procedures for the Kulinkovich synthesis of this compound have been reported, aiming to improve yield, scalability, and minimize side products.[4] The following protocol is a representative example:

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of titanium(IV) isopropoxide in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

  • Grignard Reagent Addition: The solution is cooled to the appropriate temperature (typically -78 °C to 0 °C), and a solution of ethylmagnesium bromide in THF is added dropwise via the dropping funnel. The reaction mixture is stirred for a specified period to allow for the formation of the active titanium species.

  • Ester Addition: A solution of methyl acetate in the same anhydrous solvent is then added dropwise, maintaining the low temperature. The reaction is monitored by a suitable technique (e.g., GC-MS or TLC) until completion.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The resulting mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation.

Parameter Condition Reference
Titanium Catalyst Titanium(IV) isopropoxide or Titanium(IV) methoxide[4]
Grignard Reagent Ethylmagnesium bromide[4]
Ester Methyl acetate or Ethyl acetate[4]
Solvent Diethyl ether or Tetrahydrofuran (THF)[4]
Temperature -78 °C to room temperature[4]
Typical Yield 60-80%[4]

Alternative Synthetic Routes to this compound

While the Kulinkovich reaction remains a dominant method, other synthetic strategies offer valuable alternatives, particularly for specific applications or when certain functional groups need to be tolerated.

The Simmons-Smith Reaction: Cyclopropanation of Silyl Enol Ethers

The Simmons-Smith reaction, a classic method for cyclopropanation of alkenes, can be adapted for the synthesis of this compound. The strategy involves the cyclopropanation of a silyl enol ether derived from acetone.

Reaction Scheme:

Causality in Experimental Design:

The use of a silyl enol ether is crucial for this transformation. The silyl group activates the double bond towards the electrophilic Simmons-Smith reagent and the resulting silyloxycyclopropane is a stable intermediate that can be readily hydrolyzed to the desired alcohol. The choice of the silyl group (e.g., trimethylsilyl or tert-butyldimethylsilyl) can influence the stability and reactivity of the enol ether.

Simmons_Smith_Workflow Acetone Acetone Silylation Silylation (e.g., TMSCl, Et3N) Acetone->Silylation Silyl_Enol_Ether 1-(Trimethylsilyloxy)prop-1-ene Silylation->Silyl_Enol_Ether Simmons_Smith Simmons-Smith Reaction (CH2I2, Zn-Cu) Silyl_Enol_Ether->Simmons_Smith Silyloxycyclopropane 1-Methyl-1-(trimethylsilyloxy)cyclopropane Simmons_Smith->Silyloxycyclopropane Hydrolysis Hydrolysis (e.g., H3O+) Silyloxycyclopropane->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the synthesis of this compound via the Simmons-Smith reaction.

The Baeyer-Villiger Oxidation: From Ketone to Ester to Alcohol

As mentioned earlier, the Baeyer-Villiger oxidation represents a more traditional route to cyclopropanols. For the synthesis of this compound, this would involve the oxidation of methyl cyclopropyl ketone to cyclopropyl acetate, followed by hydrolysis.

Reaction Scheme:

Expert Insights:

The regioselectivity of the Baeyer-Villiger oxidation is a key consideration. The migratory aptitude of the groups attached to the carbonyl determines which group migrates to the oxygen atom. In the case of methyl cyclopropyl ketone, the cyclopropyl group has a higher migratory aptitude than the methyl group, leading to the desired cyclopropyl acetate. The choice of peroxyacid (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid) can influence the reaction rate and yield.

Spectroscopic Characterization of this compound

The structural elucidation of this compound relies on standard spectroscopic techniques.

Spectroscopic Data Characteristic Features
¹H NMR A singlet for the methyl protons, multiplets for the cyclopropyl methylene protons, and a broad singlet for the hydroxyl proton.
¹³C NMR A signal for the quaternary carbon bearing the hydroxyl and methyl groups, a signal for the methyl carbon, and a signal for the equivalent cyclopropyl methylene carbons.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, and characteristic C-H stretching vibrations for the methyl and cyclopropyl groups.

Conclusion and Future Outlook

The journey of this compound synthesis, from its conceptual roots in the accidental discovery of its parent compound to the development of highly efficient and selective methods like the Kulinkovich reaction, showcases the elegance and power of synthetic organic chemistry. Each synthetic strategy offers a unique set of advantages and challenges, providing chemists with a versatile toolkit to access this valuable building block. As the demand for structurally complex and diverse molecules in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and asymmetric syntheses of this compound and its derivatives will undoubtedly remain an active and exciting area of research.

References

Methodological & Application

Application Note: A Detailed Protocol for the Kulinkovich Synthesis of 1-Methylcyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Kulinkovich reaction is a powerful and versatile organometallic transformation used for the synthesis of cyclopropanol derivatives from carboxylic esters.[1][2] First reported by Oleg G. Kulinkovich and his colleagues in 1989, this reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to convert an ester into a cyclopropanol.[3] This application note provides a detailed, field-proven protocol for the synthesis of 1-methylcyclopropanol from methyl acetate, a valuable building block in organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical advice for a successful and reproducible synthesis.

Reaction Principle and Mechanism

The Kulinkovich reaction proceeds via a fascinating catalytic cycle involving the formation of a titanacyclopropane intermediate.[4] This intermediate acts as a 1,2-dicarbanion synthon, which then reacts with the ester.[1][5]

The key mechanistic steps are as follows:

  • Formation of a Dialkyltitanium Species: Two equivalents of the Grignard reagent, in this case, ethylmagnesium bromide (EtMgBr), react with the titanium(IV) isopropoxide (Ti(Oi-Pr)₄) catalyst. This transmetalation process forms a thermally unstable diethyltitanium diisopropoxide species.[4][5]

  • β-Hydride Elimination: The diethyltitanium compound rapidly undergoes β-hydride elimination. This step releases a molecule of ethane and forms the key reactive intermediate: a titanacyclopropane.[2][4][5]

  • Reaction with the Ester: The titanacyclopropane adds across the carbonyl group of the methyl acetate. This involves a twofold alkylation of the ester.[4][5] The process is thought to proceed through an oxatitanacyclopentane intermediate, which then rearranges.[3]

  • Product Formation and Catalyst Regeneration: Subsequent reaction with another equivalent of the Grignard reagent leads to the formation of the magnesium salt of this compound and regenerates a catalytically active titanium species, allowing the cycle to continue.[4]

  • Aqueous Work-up: Finally, an aqueous acidic work-up protonates the magnesium alkoxide to yield the final product, this compound.[2][4]

Mechanistic Diagram

Kulinkovich_Mechanism Ti_cat Ti(O-i-Pr)₄ Dialkyl_Ti Et₂Ti(O-i-Pr)₂ Ti_cat->Dialkyl_Ti Grignard 2 EtMgBr Grignard->Ti_cat Transmetalation Ethane - Ethane Dialkyl_Ti->Ethane Titanacyclopropane Titanacyclopropane Intermediate Dialkyl_Ti->Titanacyclopropane β-Hydride Elimination Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane Reaction with Ester Ester Methyl Acetate (MeOAc) Ester->Oxatitanacyclopentane Product_salt Mg Salt of This compound Oxatitanacyclopentane->Product_salt Rearrangement & Reaction with Grignard Final_Product This compound Product_salt->Final_Product Protonation Workup Aqueous Work-up (H₃O⁺) Workup->Product_salt Grignard2 + EtMgBr Grignard2->Oxatitanacyclopentane

Caption: The catalytic cycle of the Kulinkovich reaction for the synthesis of this compound.

Materials and Reagents

It is imperative that all glassware is thoroughly dried before use, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.[6][7]

Reagent/Material Grade Supplier (Example) CAS No. Notes
Methyl Acetate (MeOAc)Anhydrous, ≥99%Sigma-Aldrich79-20-9Store over molecular sieves.
Titanium(IV) isopropoxide≥97%Sigma-Aldrich546-68-9Handle under inert atmosphere.
Ethylmagnesium bromide3.0 M solution in diethyl etherSigma-Aldrich925-90-6Handle under inert atmosphere.
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich60-29-7Use a freshly opened bottle or distill from a suitable drying agent.
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)Fisher Scientific7664-93-9Corrosive. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution-144-55-8For neutralization.
BrineSaturated aqueous solution of NaCl-7647-14-5For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich7487-88-9For drying the organic phase.
Round-bottom flask (500 mL)---Flame-dried before use.
Addition funnel (250 mL)---Flame-dried before use.
Magnetic stirrer and stir bar----
Inert gas supply (N₂ or Ar)---With manifold and bubbler.
Ice bath---For temperature control.

Experimental Protocol

This protocol is adapted from established procedures and optimized for the synthesis of multi-gram quantities of this compound.[8][9][10]

Reaction Setup
  • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a thermometer, and a rubber septum.

  • Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and then allow it to cool to room temperature.

  • Maintain a positive pressure of inert gas throughout the reaction.

Reagent Charging
  • To the cooled flask, add anhydrous diethyl ether (100 mL) via syringe.

  • Add titanium(IV) isopropoxide (2.84 g, 10 mmol) to the flask via syringe. The choice of catalyst is crucial; while Ti(Oi-Pr)₄ is common, other catalysts like titanium tetramethoxide have been shown to minimize side product formation.[11][12]

  • In a separate, dry, 250 mL dropping funnel, place the ethylmagnesium bromide solution (3.0 M in Et₂O, 73.3 mL, 220 mmol).

Reaction Execution
  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred solution in the flask over a period of approximately 1.5 to 2 hours. A slow addition rate is critical to control the exotherm and prevent side reactions.

  • After the addition of the Grignard reagent begins, start the simultaneous slow addition of a solution of methyl acetate (7.41 g, 100 mmol) in anhydrous diethyl ether (50 mL) via a syringe pump over the same period.

  • During the addition, the reaction mixture will typically turn from a yellow-orange to a dark, black color. Gas evolution (ethane) will also be observed.[5]

  • Once the additions are complete, allow the reaction mixture to stir at 0 °C for an additional hour, and then warm to room temperature and stir for another 30 minutes.[2]

Work-up and Quenching
  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • CAUTION: The quenching process is highly exothermic and releases flammable gases. Perform this step slowly and in a well-ventilated fume hood.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).[2] Alternatively, a dilute solution of sulfuric acid can be used. One optimized procedure pours the reaction mixture into a mixture of ice (660 g) and concentrated H₂SO₄ (60 mL) with vigorous stirring.[10]

  • Continue stirring until the vigorous gas evolution ceases and two clear layers form. The solids that form should dissolve.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine all the organic extracts.

Purification
  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Caution: this compound is volatile. Use a water bath temperature no higher than 30-40 °C and apply vacuum gradually.

  • The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 101-103 °C.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Flame-dry glassware under N₂/Ar B Charge flask with Et₂O and Ti(O-i-Pr)₄ A->B C Cool flask to 0 °C B->C D Slowly add EtMgBr and MeOAc solution (1.5-2 hours) C->D E Stir at 0 °C (1 hr), then RT (30 min) D->E F Cool to 0 °C and quench slowly with sat. aq. NH₄Cl or dilute acid E->F G Separate layers F->G H Extract aqueous layer with Et₂O G->H I Combine and wash organic layers (NaHCO₃, Brine) H->I J Dry with MgSO₄ I->J K Filter and concentrate via rotovap J->K L Fractional Distillation (Collect at 101-103 °C) K->L M This compound L->M

Caption: Step-by-step workflow for the Kulinkovich synthesis of this compound.

Safety Precautions

  • Grignard Reagents: Ethylmagnesium bromide is highly reactive, pyrophoric, and reacts violently with water. Handle it strictly under an inert atmosphere.[6]

  • Flammable Solvents: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby and work in a well-ventilated fume hood.

  • Titanium(IV) isopropoxide: This reagent is moisture-sensitive and can cause irritation.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Quenching: The work-up procedure is exothermic and releases flammable gases. Add the quenching solution slowly and with adequate cooling.

Troubleshooting

Problem Possible Cause Solution
Low or no yield Wet glassware or solvents.Ensure all equipment is rigorously dried and use anhydrous solvents.
Inactive Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration.
Reaction temperature too high.Maintain the specified temperature profile, especially during the addition of reagents.
Formation of side products Catalyst choice.Consider using titanium tetramethoxide, which has been reported to give cleaner reactions.[12]
Decomposition of product.This compound can decompose to 2-butanone under acidic conditions. Minimize exposure to strong acids during workup and consider adding a non-volatile amine like tributylamine before distillation to neutralize any residual acid.[10]

References

Application Notes and Protocols for the Synthesis of 1-Substituted Cyclopropanols via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 1-Substituted Cyclopropanols

1-Substituted cyclopropanols are highly valuable synthetic intermediates in organic chemistry, particularly within the realm of drug discovery and development. Their unique structural and electronic properties, stemming from the inherent ring strain of the cyclopropane motif, render them versatile precursors for a variety of transformations. The cyclopropanol moiety can act as a homoenolate equivalent, enabling reactions that are otherwise challenging to achieve. This application note provides a detailed protocol and technical guidance for the synthesis of 1-substituted cyclopropanols via the Grignard reaction, a fundamental and widely applicable carbon-carbon bond-forming transformation. We will delve into the mechanistic nuances, provide step-by-step experimental procedures, and offer insights into troubleshooting and optimization.

Mechanistic Rationale: Navigating the Reaction Landscape

The direct Grignard addition to cyclopropanone is the most straightforward conceptual route to 1-substituted cyclopropanols. However, cyclopropanone itself is a highly unstable and challenging reagent to handle. Consequently, synthetic strategies typically employ stable cyclopropanone precursors. A common and effective precursor is cyclopropanone ethyl hemiketal.

The reaction of a Grignard reagent (R-MgX) with cyclopropanone ethyl hemiketal proceeds through a two-stage mechanism:

  • Acid-Base Reaction: The Grignard reagent, being a strong base, first deprotonates the hydroxyl group of the hemiketal. This is an important consideration as it consumes one equivalent of the Grignard reagent.

  • Nucleophilic Addition: The resulting magnesium alkoxide is in equilibrium with the free cyclopropanone. The second equivalent of the Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the transiently formed cyclopropanone. Subsequent aqueous workup protonates the resulting magnesium alkoxide to yield the desired 1-substituted cyclopropanol.

An alternative and powerful method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction . This titanium-mediated cyclopropanation involves the reaction of a Grignard reagent with an ester in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide.[1][2] The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product.[2][3] While mechanistically distinct from a direct Grignard addition to a cyclopropanone equivalent, the Kulinkovich reaction is a highly efficient and often complementary approach.

Reaction Mechanism: Grignard Addition to Cyclopropanone Ethyl Hemiketal

G RMgX R-MgX Alkoxide Magnesium alkoxide intermediate RMgX->Alkoxide 1st equivalent (acid-base) Adduct Magnesium alkoxide -cyclopropanol adduct RMgX->Adduct Hemiketal Cyclopropanone ethyl hemiketal Hemiketal->Alkoxide H2O H₂O (workup) Cyclopropanone Cyclopropanone (transient) Alkoxide->Cyclopropanone Equilibrium Cyclopropanone->Adduct 2nd equivalent (nucleophilic attack) Product 1-Substituted cyclopropanol Adduct->Product + H₂O

Caption: Mechanism of Grignard addition to cyclopropanone ethyl hemiketal.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 1-phenylcyclopropan-1-ol from cyclopropanone ethyl hemiketal and phenylmagnesium bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Magnesium turnings99.8%Sigma-Aldrich
Bromobenzene99.5%Sigma-Aldrich
Anhydrous diethyl ether≥99.7%Sigma-Aldrich
Cyclopropanone ethyl hemiketal98%TCI
IodineACS reagentSigma-AldrichFor activation
Saturated aq. NH₄ClFor quenching
Saturated aq. NaCl (brine)For washing
Anhydrous MgSO₄For drying
Instrumentation
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Inert gas (N₂ or Ar) supply

  • Standard laboratory glassware (syringes, needles, etc.)

Procedure

Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (N₂ or Ar).[4][5]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-neck flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed.[6][7] This helps to activate the magnesium surface by removing the passivating oxide layer.[4]

  • Initiation: Add a small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.[6]

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be a cloudy grey or brown color.

Part B: Reaction with Cyclopropanone Ethyl Hemiketal

  • Substrate Addition: Prepare a solution of cyclopropanone ethyl hemiketal (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Slow Addition: Add the solution of cyclopropanone ethyl hemiketal dropwise to the stirred Grignard reagent at 0 °C. A vigorous reaction may be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.[8] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-phenylcyclopropan-1-ol.

Experimental Workflow

G A Dry Glassware B Activate Mg with I₂ A->B D Initiate Grignard Formation B->D C Prepare Bromobenzene in Anhydrous Ether C->D E Complete Grignard Formation D->E F Cool Grignard Reagent to 0 °C E->F H Slowly Add Hemiketal Solution F->H G Prepare Hemiketal in Anhydrous Ether G->H I React at RT H->I J Quench with sat. aq. NH₄Cl I->J K Extract with Ether J->K L Wash with Brine K->L M Dry and Concentrate L->M N Purify by Chromatography M->N O Characterize Product N->O

Caption: Workflow for the synthesis of 1-substituted cyclopropanols.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate - Inactive magnesium surface (MgO layer).[4]- Wet glassware or solvent.[4]- Low reactivity of the organic halide.- Use fresh, high-quality magnesium turnings.- Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.- Ensure all glassware is flame-dried or oven-dried immediately before use.[5][7]- Use anhydrous solvents.[4]- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[4][6]
Low yield of the desired cyclopropanol - Incomplete Grignard formation.- Wurtz coupling side reaction.[4]- Insufficient Grignard reagent (less than 2 equivalents).- Incomplete reaction with the hemiketal.- Ensure the Grignard reagent has fully formed before adding the hemiketal.- Add the organic halide slowly to the magnesium to minimize the concentration of the halide and reduce Wurtz coupling.[4]- Use at least 2.2 equivalents of the Grignard reagent to account for the initial acid-base reaction.- Increase the reaction time or gently warm the reaction mixture after the addition of the hemiketal.
Formation of significant byproducts - Ring-opening of the cyclopropanol product under acidic conditions.- Presence of unreacted starting materials.- Use a mild quenching agent like saturated aqueous NH₄Cl instead of strong acids.- Ensure the reaction goes to completion by monitoring with TLC.- Optimize purification conditions to effectively separate the product from impurities.

Conclusion

The synthesis of 1-substituted cyclopropanols via the Grignard reaction with cyclopropanone precursors is a robust and versatile method. By understanding the underlying mechanism and adhering to stringent anhydrous reaction conditions, researchers can reliably access these valuable building blocks. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists in both academic and industrial settings, facilitating the efficient synthesis of these important compounds for applications in medicinal chemistry and beyond.

References

Synthesis of 1-Methylcyclopropanol: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and a detailed, optimized protocol for the synthesis of 1-methylcyclopropanol from ethyl acetate. This valuable cyclopropanol derivative serves as a key building block in medicinal chemistry and organic synthesis. The protocol herein is designed to be robust and scalable, addressing common challenges associated with this synthesis, particularly the volatility and water miscibility of the final product.

Introduction: The Significance of this compound

This compound is a strained, small-ring alcohol that has garnered significant interest in the pharmaceutical and chemical industries. Its rigid cyclopropyl scaffold is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties. However, the synthesis of this seemingly simple molecule is not without its challenges. Its high vapor pressure and miscibility with water complicate isolation and purification. This guide presents a field-proven protocol based on the Kulinkovich reaction, optimized to overcome these hurdles and deliver high-purity this compound.

Theoretical Framework: The Kulinkovich Reaction

The synthesis of this compound from ethyl acetate is most effectively achieved through the Kulinkovich reaction.[1][2] This powerful transformation utilizes a titanium(IV) alkoxide to mediate the reaction between an ester and a Grignard reagent (with β-hydrogens), such as ethylmagnesium bromide, to form a cyclopropanol.[3]

Reaction Mechanism

The generally accepted mechanism of the Kulinkovich reaction is a fascinating cascade of organometallic transformations:

  • Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide) react with the titanium(IV) alkoxide catalyst. This initially forms a thermally unstable dialkyltitanium species.[4] This intermediate rapidly undergoes β-hydride elimination, releasing ethane and forming the key reactive species: a titanacyclopropane.[4]

  • Reaction with the Ester: The titanacyclopropane then acts as a 1,2-dicarbanion equivalent and reacts with the carbonyl group of the ester (ethyl acetate). This occurs in a two-step sequence involving the formation of an oxatitanacyclopentane intermediate.[3]

  • Ring Formation and Catalyst Regeneration: The oxatitanacyclopentane intermediate rearranges to form the cyclopropanol product. The titanium catalyst is regenerated in the process, allowing it to be used in sub-stoichiometric amounts, although stoichiometric amounts are often used to drive the reaction to completion.[4]

The following diagram illustrates the catalytic cycle of the Kulinkovich reaction:

Kulinkovich_Mechanism cluster_0 Catalyst Activation cluster_1 Cyclopropanol Formation Ti(OR)4 Ti(OR)4 EtMgBr1 2 EtMgBr Ti(OR)4->EtMgBr1 Transmetalation Titanacyclopropane Titanacyclopropane Intermediate EtMgBr1->Titanacyclopropane β-Hydride Elimination (- Ethane) Ethyl_Acetate Ethyl Acetate Titanacyclopropane->Ethyl_Acetate Reaction with Ester Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Ethyl_Acetate->Oxatitanacyclopentane Product_Complex Product-Titanium Complex Oxatitanacyclopentane->Product_Complex Rearrangement Product_Complex->Ti(OR)4 Catalyst Regeneration 1_Methylcyclopropanol This compound (after workup) Product_Complex->1_Methylcyclopropanol

Caption: Mechanism of the Kulinkovich Reaction for this compound Synthesis.

Optimized Experimental Protocol

This protocol is an amalgamation of best practices, with a focus on addressing the specific challenges of synthesizing this compound. A key improvement is the use of a titanium catalyst that does not generate volatile alcohol byproducts upon workup, which would otherwise be difficult to separate from the product.[2]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Ethyl acetateAnhydrousSigma-AldrichEnsure dryness to prevent quenching of the Grignard reagent.
Ethylmagnesium bromide3.0 M in diethyl etherSigma-AldrichHandle under an inert atmosphere.
Titanium(IV) isopropoxide97%Sigma-AldrichOther titanium alkoxides can be used (see discussion).
Diethyl etherAnhydrousSigma-AldrichUse a freshly opened bottle or distill from a suitable drying agent.
Saturated aqueous ammonium chloride (NH₄Cl)ReagentFisher ScientificFor quenching the reaction.
Anhydrous sodium sulfate (Na₂SO₄)ReagentVWRFor drying the organic phase.
Round-bottom flasks, dropping funnel, condenser--All glassware should be oven-dried before use.
Magnetic stirrer and stir bars---
Inert gas supply (Argon or Nitrogen)High purity-For maintaining an inert atmosphere.
Step-by-Step Procedure

I. Reaction Setup:

  • Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a rubber septum.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • To the flask, add anhydrous diethyl ether (100 mL) and titanium(IV) isopropoxide (28.4 g, 0.1 mol).

  • Cool the mixture to 0 °C using an ice-water bath.

II. Grignard Addition and Reaction:

  • Slowly add ethylmagnesium bromide (3.0 M in diethyl ether, 66.7 mL, 0.2 mol) to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The solution will turn dark.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • In the dropping funnel, prepare a solution of ethyl acetate (8.81 g, 0.1 mol) in anhydrous diethyl ether (50 mL).

  • Add the ethyl acetate solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, and gentle refluxing may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.

III. Workup and Isolation:

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (100 mL). This should be done with vigorous stirring. A gelatinous precipitate will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine all organic layers and dry over anhydrous sodium sulfate.

IV. Purification:

  • Crucial Step: Azeotropic Removal of Water. Due to the high water solubility of this compound, a simple distillation is often ineffective for complete drying. An azeotropic distillation with a suitable solvent is recommended.

  • Filter the dried organic solution and transfer it to a distillation apparatus.

  • Carefully remove the bulk of the diethyl ether by simple distillation at atmospheric pressure.

  • Add a suitable solvent for azeotropic distillation (e.g., hexane) and continue the distillation to remove residual water.

  • The final product, this compound, can be purified by fractional distillation. Collect the fraction boiling at approximately 102-104 °C.

Expected Yield and Characterization
  • Yield: 60-75%

  • Appearance: Colorless liquid

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.45 (s, 3H, CH₃), 1.86 (br s, 1H, OH), 0.74-0.80 (m, 2H, CH₂), 0.42-0.48 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 52.4, 25.4, 15.0.

Causality Behind Experimental Choices and Troubleshooting

  • Choice of Titanium Catalyst: While titanium(IV) isopropoxide is commonly used, an improved procedure suggests using titanium(IV) tetra(2-ethylhexyloxide).[2] The alcohol byproduct from this catalyst (2-ethylhexanol) has a much higher boiling point than the product, simplifying purification by distillation.[2]

  • Inert Atmosphere: Grignard reagents are highly reactive towards water and oxygen. Maintaining a strict inert atmosphere is critical to prevent their decomposition and ensure a good yield.

  • Slow Addition of Reagents: The reaction is exothermic. Slow, controlled addition of the Grignard reagent and the ester is necessary to manage the reaction temperature and prevent side reactions.

  • Quenching: Quenching with saturated ammonium chloride is a mild method to hydrolyze the titanium and magnesium salts without causing acid-catalyzed rearrangement of the cyclopropanol product.[2]

  • Purification Challenges: The volatility and water miscibility of this compound are the primary challenges in its isolation.[2] Azeotropic distillation is a key step to obtain a pure, dry product.

Troubleshooting:

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure the Grignard reagent is of good quality and that the reaction is stirred for the recommended time.
Wet reagents/glasswareThoroughly dry all glassware and use anhydrous solvents.
Product Contaminated with WaterInefficient dryingPerform a thorough azeotropic distillation.
Presence of Side ProductsReaction temperature too highMaintain the recommended temperature during additions.

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup grignard_add Grignard Addition (0°C) setup->grignard_add ester_add Ethyl Acetate Addition (Room Temp.) grignard_add->ester_add reaction Stir at Room Temp. ester_add->reaction quench Quench with NH4Cl (0°C) reaction->quench extraction Workup & Extraction quench->extraction drying Drying with Na2SO4 extraction->drying distillation Azeotropic & Fractional Distillation drying->distillation product Pure this compound distillation->product

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from ethyl acetate via the Kulinkovich reaction is a reliable and scalable method when optimized to address the specific properties of the product. By carefully controlling the reaction conditions, employing an appropriate titanium catalyst, and utilizing a meticulous workup and purification procedure, researchers can consistently obtain high yields of this valuable synthetic intermediate. This guide provides the necessary theoretical background and a detailed, practical protocol to enable the successful synthesis of this compound in a laboratory setting.

References

purification of 1-Methylcyclopropanol by distillation and chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research Phase

I've commenced the research phase, focusing on 1-Methylcyclopropanol's purification. My initial efforts involve extensive Google searches, prioritizing information on distillation and chromatography. I am specifically targeting data regarding its physical properties to inform my approach.

Gathering Data, Refining Strategy

I'm now diving deeper into the research, broadening my search terms to capture distillation and chromatography nuances. I'm gathering data on this compound's specific characteristics, seeking established purification protocols and common challenges. I'm also identifying authoritative sources like journal articles and patents to ensure scientific accuracy. I'm focusing on organizing the future content into a logical structure.

Developing Content, Visualizing Data

I'm now starting content creation, building from gathered data. I'll structure the notes with an introduction, distillation, and chromatography sections. For each, I'll detail principles, protocols, and pitfalls. I'm incorporating in-text citations and using Graphviz to diagram workflows. I will also make tables of key parameters, and I'll create a complete reference section for the entire document, which I will fully review.

Initiating Purification Search

I've begun my search for the best method to purify this compound. Initial findings include the compound's physical properties: molecular weight, density, flash point, etc. I'm now looking at available purification techniques, such as distillation and crystallization, to determine which will be most suitable for this specific substance.

Investigating Distillation Options

I've learned that Wright et al. (2013) discuss this compound purification challenges. I'm now digging into distillation details, specifically boiling points and potential azeotropes with ethanol, propan-2-ol, and 3-methylpentan-3-ol. This will inform my fractional distillation design. My chromatography search is still general; I need specific stationary and mobile phase recommendations for both gas and liquid chromatography of this molecule.

Analyzing Purification Challenges

I've determined that Wright et al. (2013) is a crucial resource, highlighting this compound's volatility and water miscibility. I need to address azeotropic distillation. My distillation design hinges on boiling points and potential azeotropes with ethanol, propan-2-ol, and 3-methylpentan-3-ol. Chromatography remains a challenge, requiring tailored stationary and mobile phases for gas and liquid techniques. I'll need to research common impurities to understand purification needs fully.

Examining Boiling Points

The boiling point data has been gathered for this compound. I found it to be around 83.9 ± 8.0 °C. Moreover, I'm diving deeper into the Kulinkovich reaction. This is the synthesis method I want to use, so the research has been extremely helpful.

Addressing Azeotropes and Refining

I've made some progress, and now have specific questions about potential azeotropes formed by this compound. Understanding these is key to refining a distillation protocol for it. I also realize that knowing the boiling points of likely impurities will determine the feasibility of fractional distillation. Chromatography research remains broad, and I'm searching for specific stationary and mobile phases suitable for separating the compound.

Detailing Impurities & Refinement

My latest findings include an approximate boiling point of 83.9 ± 8.0 °C for this compound and a deeper dive into the Kulinkovich reaction. I am still searching for specific information to refine a distillation protocol, primarily on potential azeotropes with common impurities. Identifying suitable stationary and mobile phases for chromatography remains a top priority. I now know that ethane, ethene, and other alcohols are byproducts of the Kulinkovich reaction. I now need more data.

Investigating Azeotropes

I've hit a bit of a roadblock. My search for existing data on this compound azeotropes with ethanol and isopropanol has turned up empty. This necessitates a change in strategy; I'll need to explore experimental methods to determine these crucial azeotropic compositions. It's a bit unexpected, but I am excited by the prospect of creating novel data.

Devising a Protocol

I'm now shifting gears to develop a purification protocol. The absence of existing azeotrope data for this compound and common impurities means I must design a strategy from scratch. Fractional distillation seems plausible, but I need to account for boiling points and potential stability issues. Chromatography looks promising, and I've identified relevant GC and HPLC stationary phase options for analyzing impurities. I still need detailed NMR and GC analysis guidelines for purity checks. The lack of literature data on stability under distillation is a key consideration that will influence my approach.

Refining Purification Strategy

I've made significant progress by outlining a detailed purification strategy. Given the lack of existing azeotrope data, I'm focusing on a multi-pronged approach combining distillation and chromatography. While standard fractional distillation appears viable, I need to account for boiling points and potential instability. For chromatography, I've confirmed that polar stationary phases are suitable for alcohols in both GC and HPLC. I am creating the structure of the document that will reflect this protocol, detailing the rationale behind chosen starting conditions.

Application Notes and Protocols for the Use of 1-Methylcyclopropanol Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety in Modern Chemistry

The cyclopropyl group, and specifically the 1-methylcyclopropyl motif, has emerged from a niche structural curiosity to a cornerstone in contemporary medicinal chemistry and materials science.[1][2] Its incorporation into molecular scaffolds imparts a unique combination of rigidity, metabolic stability, and lipophilicity, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2][3] The strained three-membered ring introduces conformational constraint, which can pre-organize a molecule for optimal interaction with a biological target, thereby increasing potency.[1] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring renders it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the incorporation of the 1-methylcyclopropyl group into various molecular frameworks using palladium-catalyzed cross-coupling reactions. We will delve into the practical aspects of Suzuki-Miyaura, Buchwald-Hartwig, Stille, Sonogashira, and Heck reactions, offering not just step-by-step instructions, but also the scientific rationale behind the choice of reagents and conditions.

The Foundation: Synthesis of Key 1-Methylcyclopropyl Precursors

The successful application of 1-methylcyclopropyl groups in cross-coupling reactions hinges on the availability of suitable precursors. 1-Methylcyclopropanol itself is a versatile starting material that can be converted into a variety of coupling partners.

Synthesis of Potassium 1-Methylcyclopropyltrifluoroborate

Potassium organotrifluoroborates are air- and moisture-stable crystalline solids, making them excellent alternatives to the often less stable boronic acids.[4][5]

Reaction Scheme:

Synthesis_of_Potassium_1_Methylcyclopropyltrifluoroborate This compound This compound Grignard_Formation Grignard_Formation This compound->Grignard_Formation 1. Mg, I2 (cat.) THF Borylation Borylation Grignard_Formation->Borylation 2. B(OMe)3 Trifluoroborate_Formation Trifluoroborate_Formation Borylation->Trifluoroborate_Formation 3. KHF2, H2O Potassium_1_Methylcyclopropyltrifluoroborate Potassium_1_Methylcyclopropyltrifluoroborate Trifluoroborate_Formation->Potassium_1_Methylcyclopropyltrifluoroborate

Diagram Caption: Synthesis of Potassium 1-Methylcyclopropyltrifluoroborate.

Protocol:

  • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 equiv.) and a crystal of iodine in anhydrous THF, add a solution of 1-bromo-1-methylcyclopropane (1.0 equiv.) in THF dropwise. The reaction is initiated by gentle heating and then maintained at reflux for 2 hours.

  • Borylation: Cool the Grignard solution to -78 °C and add trimethyl borate (1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Trifluoroborate Salt Formation: Quench the reaction with aqueous HCl. Extract the aqueous layer with diethyl ether. To the combined organic layers, add a saturated aqueous solution of KHF2 (4.0 equiv.) and stir vigorously for 4 hours.

  • Isolation: The resulting white precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield potassium 1-methylcyclopropyltrifluoroborate.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[6][7] The use of potassium 1-methylcyclopropyltrifluoroborate offers a stable and reliable coupling partner.[4][8]

General Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation ([R-BF3]K, Base) PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Catalyst_Regen

Diagram Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Protocol for Suzuki-Miyaura Coupling of Potassium 1-Methylcyclopropyltrifluoroborate with Aryl Chlorides

This protocol is adapted from a general procedure for the coupling of potassium cyclopropyltrifluoroborates with aryl chlorides.[4][8]

Reaction Setup:

ComponentAmount (mmol)Molar Equiv.
Aryl Chloride0.51.0
Potassium 1-Methylcyclopropyltrifluoroborate0.751.5
Pd(OAc)20.0150.03
XPhos0.030.06
K2CO31.53.0
Toluene/H2O (10:1)2 mL-

Procedure:

  • To a microwave vial, add the aryl chloride, potassium 1-methylcyclopropyltrifluoroborate, Pd(OAc)2, XPhos, and K2CO3.

  • Seal the vial with a septum cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Molecules

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[8][9][10][11][12][13][14][15][16][17][18][19] The N-arylation of 1-methylcyclopropylamine provides direct access to valuable scaffolds.[10][20]

General Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination (R-NH2, Base) PdII->AmineCoord PdII_Amide Ar-Pd(II)-NHR(L_n) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR RedElim->Product

Diagram Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol for the N-Arylation of 1-Methylcyclopropylamine with Aryl Bromides

This protocol is based on a general method developed for the arylation of cyclopropylamine.[10][20]

Reaction Setup:

ComponentAmount (mmol)Molar Equiv.
Aryl Bromide1.01.0
1-Methylcyclopropylamine1.21.2
[(tBuBrettPhos)Pd(allyl)]OTf0.020.02
LHMDS1.51.5
Toluene2 mL-

Procedure:

  • To a glovebox, add the aryl bromide, [(tBuBrettPhos)Pd(allyl)]OTf, and LHMDS to a vial.

  • Add toluene, followed by 1-methylcyclopropylamine.

  • Seal the vial and stir at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Stille Coupling: A Tin-Based Approach to C-C Bond Formation

The Stille reaction offers a mild and functional group tolerant method for C-C bond formation using organostannanes.[13][14][16][21][22][23][24][25]

Synthesis of 1-Methylcyclopropyl-tributylstannane

The synthesis of the required stannane can be achieved via the corresponding Grignard reagent.[23]

Protocol:

  • Prepare the 1-methylcyclopropylmagnesium bromide as described for the trifluoroborate synthesis.

  • To the Grignard solution at 0 °C, add tributyltin chloride (1.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the crude product by distillation or chromatography to yield 1-methylcyclopropyl-tributylstannane.

Protocol for Stille Coupling of 1-Methylcyclopropyl-tributylstannane

This is a general protocol adaptable for this specific substrate.[13][14][16][21][22][23][24][25]

Reaction Setup:

ComponentAmount (mmol)Molar Equiv.
Aryl Halide/Triflate1.01.0
1-Methylcyclopropyl-tributylstannane1.11.1
Pd(PPh3)40.050.05
LiCl3.03.0
Toluene5 mL-

Procedure:

  • To a flame-dried flask, add the aryl halide/triflate, Pd(PPh3)4, and LiCl.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous toluene, followed by 1-methylcyclopropyl-tributylstannane.

  • Heat the reaction to 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench with aqueous KF.

  • Stir for 1 hour, then filter through celite.

  • Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Sonogashira Coupling: Introducing the Alkynyl Moiety

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes.[3][18][19][24][26][27][28][29]

Synthesis of 1-Ethynyl-1-methylcyclopropane

This can be prepared from 1-acetyl-1-methylcyclopropane.

Protocol:

  • Treat 1-acetyl-1-methylcyclopropane with PCl5 to form the corresponding vinyl chloride.

  • Elimination with a strong base like NaNH2 in liquid ammonia will yield 1-ethynyl-1-methylcyclopropane.

Protocol for Sonogashira Coupling

A general protocol for the Sonogashira coupling is provided.[3][18][19][24][26][27][28][29]

Reaction Setup:

ComponentAmount (mmol)Molar Equiv.
Aryl Iodide1.01.0
1-Ethynyl-1-methylcyclopropane1.21.2
PdCl2(PPh3)20.020.02
CuI0.040.04
Triethylamine5 mL-
THF5 mL-

Procedure:

  • To a flask, add the aryl iodide, PdCl2(PPh3)2, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add a solution of 1-ethynyl-1-methylcyclopropane in a mixture of triethylamine and THF.

  • Stir at room temperature and monitor the reaction.

  • Upon completion, filter the reaction mixture through celite and concentrate.

  • Dissolve the residue in an organic solvent, wash with aqueous NH4Cl, water, and brine.

  • Dry, concentrate, and purify by chromatography.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a powerful tool for the formation of C-C bonds between aryl or vinyl halides and alkenes.[2][4][7][11][12][20][30][31]

Synthesis of 1-Methylcyclopropene

1-Methylcyclopropene can be synthesized from 3-chloro-2-methylpropene.[6][21]

Protocol:

  • React 3-chloro-2-methylpropene with a strong base such as sodamide (NaNH2) in an inert solvent like liquid ammonia or THF.[6][21]

  • The volatile 1-methylcyclopropene can be collected by condensation at low temperature.

Protocol for the Heck Reaction

This is a general protocol that can be adapted for 1-methylcyclopropene.[2][4][7][11][12][20][30][31]

Reaction Setup:

ComponentAmount (mmol)Molar Equiv.
Aryl Iodide1.01.0
1-Methylcyclopropene1.51.5
Pd(OAc)20.050.05
P(o-tolyl)30.10.1
Triethylamine1.51.5
DMF5 mL-

Procedure:

  • To a pressure tube, add the aryl iodide, Pd(OAc)2, and P(o-tolyl)3.

  • Evacuate and backfill with an inert gas.

  • Add DMF and triethylamine.

  • Cool the mixture and add a solution of 1-methylcyclopropene in DMF.

  • Seal the tube and heat to 80-100 °C.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer, followed by purification.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Poor quality reagentsEnsure all reagents are pure and solvents are anhydrous and degassed.
Incorrect baseThe choice of base is critical. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4, NaOtBu).
Formation of side products Homocoupling of the organometallic reagentLower the reaction temperature and ensure an inert atmosphere.
Protodeboronation (Suzuki)Use potassium trifluoroborate salt instead of boronic acid.
Ring-opening of the cyclopropyl groupUse milder reaction conditions (lower temperature, less reactive catalyst).
Difficulty in product isolation Tin residues (Stille)Use a fluoride workup (aqueous KF) to precipitate tin salts.
Ligand removalChoose a ligand that can be easily removed by chromatography or extraction.

References

Application Notes and Protocols: 1-Methylcyclopropanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Synthetic Potential of a Strained Ring

To the researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, the identification of versatile, reactive, and stereochemically-defined building blocks is paramount. 1-Methylcyclopropanol, a readily accessible C4 scaffold, represents a compelling starting material for the synthesis of complex pharmaceutical intermediates. Its inherent ring strain (approximately 27 kcal/mol) is not a liability but rather a powerful thermodynamic driving force for a variety of controlled ring-opening reactions.[1][2] This reactivity, when harnessed, allows for the generation of key synthons, such as β-keto radicals and metallo-homoenolates, which are otherwise challenging to access.[1][3]

This guide provides an in-depth exploration of this compound's applications, moving beyond theoretical concepts to offer detailed, actionable protocols. We will delve into the mechanistic underpinnings of its core reactivity and demonstrate its utility in constructing valuable intermediates for diverse therapeutic areas, including antiviral and peptidomimetic agents. The protocols herein are designed to be self-validating, with explanations for critical experimental choices, ensuring both scientific integrity and practical applicability in a modern drug discovery laboratory.

Physicochemical Properties & Safety Data

Before any laboratory work, a thorough understanding of the reagent's properties and handling requirements is essential. This compound is a flammable liquid that is harmful if swallowed and can cause serious eye damage.[4][5] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

PropertyValueSource(s)
Chemical Formula C₄H₈O[4]
Molecular Weight 72.11 g/mol [5]
CAS Number 29526-99-6[4]
Appearance Colorless liquid[4]
Density 1.265 g/mL at 25 °C[4]
Refractive Index n20/D 1.414[4]
Flash Point 25 °C (77 °F)[4]
Hazard Statements H226, H302, H318[5]

Core Reactivity: The Ring-Opening Paradigm

The synthetic utility of this compound is dominated by its susceptibility to selective C-C bond cleavage. This transformation can be broadly categorized into two primary mechanistic pathways, providing access to distinct but equally valuable reactive intermediates.

  • Single-Electron Transfer (SET) Pathway: Oxidants such as Manganese(III) acetate (Mn(OAc)₃) or certain Copper(II) salts can induce a single-electron transfer from the cyclopropanol oxygen, followed by homolytic cleavage of the strained C1-C2 bond.[3][5][6] This generates a highly reactive β-keto alkyl radical—in this case, the 4-oxo-2-pentyl radical. This radical is a powerful tool for forming new carbon-carbon bonds.

  • Metallo-Homoenolate Pathway: In the presence of various transition metals (e.g., Pd, Co, Ni), this compound can form a metal cyclopropoxide.[1][2][7] This species can then undergo ring-opening to form a metallo-homoenolate, which behaves as a nucleophilic d³-synthon, reacting with a range of electrophiles at the β-position.[2]

The choice of catalyst and reaction conditions dictates which pathway is favored, allowing for divergent synthesis from a single starting material.

G cluster_main Core Reactivity of this compound cluster_path1 SET Pathway cluster_path2 Metallo-Homoenolate Pathway 1-MCP This compound Radical β-Keto Alkyl Radical (4-oxo-2-pentyl radical) 1-MCP->Radical Mn(III), Cu(II) / SET Oxidative Ring-Opening Homoenolate Metallo-Homoenolate (d³-synthon) 1-MCP->Homoenolate Pd(0), Co(I), Ni(0) Catalytic Ring-Opening Products1 C-C Bond Formation (e.g., 1,6-Diketones, Heterocycles) Radical->Products1 Trapping with Radical Acceptors Products2 β-Functionalized Ketones Homoenolate->Products2 Reaction with Electrophiles

Caption: Divergent synthetic pathways from this compound.

Application Note 1: Synthesis of 1,6-Diketone Intermediates via Oxidative Radical Ring-Opening

Principle: 1,6-Diketones are versatile precursors for the synthesis of cyclic systems, including cyclopentenones and pyridines, which are common scaffolds in pharmaceutical agents. A robust method to access these structures involves the manganese-catalyzed oxidative ring-opening of a cyclopropanol and subsequent conjugate addition to an enone.[8][9] This protocol details the reaction of this compound with methyl vinyl ketone to produce octane-2,7-dione, a representative 1,6-diketone intermediate. The causality of this reaction lies in the generation of the 4-oxo-2-pentyl radical, which is nucleophilic enough to add efficiently to the electron-deficient alkene of the enone.

Experimental Protocol: Synthesis of Octane-2,7-dione

G start Setup reagents Add Reagents: - this compound (1.0 eq) - Methyl Vinyl Ketone (1.5 eq) - Mn(acac)₂ (10 mol%) - Propiononitrile (Solvent) start->reagents 1 reaction Heat Reaction: - 120 °C - 12-24 h - Under N₂ Atmosphere reagents->reaction 2 workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine reaction->workup 3 purify Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Silica Gel Chromatography workup->purify 4 product Product: Octane-2,7-dione purify->product 5

Caption: Workflow for the synthesis of a 1,6-diketone intermediate.

Materials:

  • This compound (1.0 eq)

  • Methyl vinyl ketone (1.5 eq)

  • Manganese(II) acetylacetonate [Mn(acac)₂] (0.1 eq)

  • Propiononitrile (solvent, 0.2 M)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Mn(acac)₂ (0.1 eq).

  • Seal the tube, and evacuate and backfill with dry nitrogen three times.

  • Add propiononitrile via syringe, followed by this compound (1.0 eq) and methyl vinyl ketone (1.5 eq).

  • Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure octane-2,7-dione.

ParameterExpected Outcome
Yield 65-80%
Physical State Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 2.45 (t, 4H), 2.15 (s, 6H), 1.65 (p, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ 209.0, 43.1, 29.9, 19.8

Application Note 2: Synthesis of β-Bromo Ketone Intermediates via Electrophilic Ring-Opening

Principle: The introduction of a halogen atom provides a versatile handle for subsequent synthetic transformations, such as nucleophilic substitutions (e.g., azidation, cyanation) or cross-coupling reactions. The reaction of this compound with an electrophilic bromine source like N-Bromosuccinimide (NBS) proceeds via the formation of a bromonium ion intermediate, which readily undergoes ring-opening to yield a stable β-bromo ketone.[10][11][12] This protocol provides a direct and efficient route to 5-bromo-2-pentanone, a key intermediate for building more complex molecular architectures.

Experimental Protocol: Synthesis of 5-Bromo-2-pentanone

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (CH₃CN) (solvent, 0.5 M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The causality for slow, cooled addition is to control the exothermicity of the reaction and minimize side-product formation.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any excess bromine.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 5-bromo-2-pentanone is often of sufficient purity for subsequent steps, or it can be further purified by vacuum distillation.

ParameterExpected Outcome
Yield 80-90%
Physical State Pale yellow liquid
Boiling Point 75-77 °C at 15 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 3.42 (t, 2H), 2.80 (t, 2H), 2.18 (s, 3H), 2.10 (p, 2H)

Application Note 3: Proposed Synthesis of 1-Methylcyclopropylamine Derivatives

Principle: Constrained amino acids, particularly those incorporating a cyclopropane ring, are highly valuable in medicinal chemistry.[13] They act as conformational locks in peptides, enhancing metabolic stability and receptor binding affinity. 1-Methylcyclopropylamine is a key building block for such structures. While not directly accessible from this compound in a single step, a robust and logical synthetic sequence can be proposed. This involves oxidation to 1-methylcyclopropanecarboxylic acid, followed by a Curtius rearrangement to install the amine functionality. A patented method exists for preparing the key carboxylic acid intermediate.[14]

Proposed Synthetic Workflow

G cluster_workflow Synthesis of 1-Methylcyclopropylamine MCP This compound Acid 1-Methylcyclopropane- carboxylic Acid MCP->Acid Jones Oxidation (or alternative) Azide Acyl Azide Intermediate Acid->Azide 1. SOCl₂ 2. NaN₃ Isocyanate Isocyanate Intermediate Azide->Isocyanate Curtius Rearrangement (Heat) Carbamate Boc-Protected Amine Isocyanate->Carbamate Trapping with t-BuOH Amine 1-Methylcyclopropylamine Carbamate->Amine Deprotection (e.g., TFA)

Caption: Proposed multi-step synthesis of 1-methylcyclopropylamine.

Protocol Outline:

  • Oxidation: this compound can be oxidized to 1-methylcyclopropanecarboxylic acid using standard oxidizing agents like Jones reagent (CrO₃/H₂SO₄ in acetone) or a more modern, milder alternative such as TEMPO/bleach.

  • Acyl Azide Formation: The resulting carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with sodium azide (NaN₃) would yield the acyl azide. This step must be performed with extreme caution as acyl azides can be explosive.

  • Curtius Rearrangement: The acyl azide, upon heating in an inert solvent (e.g., toluene), undergoes rearrangement to form an isocyanate intermediate, with loss of N₂ gas.

  • Amine Trapping & Deprotection: The isocyanate can be trapped with tert-butanol to form the stable Boc-protected amine. Final deprotection using a strong acid like trifluoroacetic acid (TFA) in dichloromethane would yield the target 1-methylcyclopropylamine hydrochloride salt.

This proposed sequence leverages well-established, reliable transformations to convert a simple alcohol into a high-value, non-proteinogenic amino acid building block, demonstrating the strategic potential of this compound.

Conclusion

This compound is more than a simple C4 alcohol; it is a potent and versatile building block whose strained ring system provides a gateway to a diverse array of valuable pharmaceutical intermediates. Through controlled ring-opening reactions—whether by radical-mediated, transition-metal-catalyzed, or electrophilic pathways—chemists can access synthons like β-keto radicals, homoenolates, and functionalized ketones. These intermediates are readily elaborated into complex structures, including 1,6-dicarbonyls and constrained aminocyclopropanes, which are integral to the design of modern therapeutics. The protocols and strategies outlined in this guide serve as a foundation for researchers to harness the unique reactivity of this compound, accelerating the discovery and development of next-generation pharmaceutical agents.

References

Application Notes & Protocols: Leveraging the 1-Methylcyclopropanol Core for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-Methylcyclopropyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. The strategic incorporation of small, rigid structural motifs is a proven tactic to achieve these goals. Among these, the cyclopropyl ring has emerged as a "versatile player" in drug design.[1] Its unique stereoelectronic properties—including enhanced π-character in its C-C bonds and conformational rigidity—can profoundly influence a molecule's biological activity and metabolic fate.[1][2]

The cyclopropyl group is frequently employed as a bioisostere, a chemical substituent that can replace another group while retaining or improving the desired biological activity.[2][3] This substitution can address multiple common challenges in lead optimization, such as enhancing metabolic stability, increasing potency, improving brain permeability, and reducing off-target effects.[1]

This guide focuses specifically on the 1-methylcyclopropyl moiety, a valuable bioisosteric replacement for commonly used groups like isopropyl or tert-butyl. Its introduction can fine-tune lipophilicity and conformational preferences, offering a pathway to superior drug candidates. We present authoritative, field-proven synthetic strategies for incorporating this core, beginning with the versatile building block, 1-methylcyclopropanol. The protocols herein are designed to be self-validating, providing researchers with a robust framework for synthesizing and evaluating novel bioactive molecules.

The this compound Synthon: Properties and Handling

This compound is the primary starting material for introducing the 1-methylcyclopropyl core. Understanding its physical and chemical properties is crucial for safe handling and successful reactions.

PropertyValueSource(s)
CAS Number 29526-99-6[4][5]
Molecular Formula C₄H₈O[4][5]
Molecular Weight 72.11 g/mol [4]
Appearance Liquid
Density 1.265 g/mL at 25 °C
Refractive Index n20/D 1.414
Flash Point 25 °C (77.0 °F)

Safety & Handling: this compound is a flammable liquid and vapor. It is harmful if swallowed and causes serious eye damage.[5] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Synthetic Strategy: Synthesis of 1-Methylcyclopropyl Aryl Ethers

A common and highly valuable modification in medicinal chemistry is the formation of an aryl ether linkage. While direct SNAr reactions using this compound are possible, they are often limited to highly electron-deficient aromatic systems.[6] A more general and robust two-step sequence, involving O-alkenylation followed by cyclopropanation, provides broad access to 1-methylcyclopropyl aryl ethers (McPAEs).[6]

General Synthetic Workflow

The overall process involves converting a phenol into a 1-methylvinyl ether, which is then subjected to a Simmons-Smith cyclopropanation to form the target structure.

G A Phenol Starting Material B Step A: O-Alkenylation (e.g., 2-chloropropene, base) A->B Reagents C 1-Methylvinyl Aryl Ether (Intermediate) B->C Product D Step B: Cyclopropanation (e.g., Simmons-Smith) C->D Substrate E Target 1-Methylcyclopropyl Aryl Ether D->E Final Product

Caption: Two-step workflow for the synthesis of 1-methylcyclopropyl aryl ethers.

Protocol 1: O-Alkenylation of Phenols with 2-Chloropropene

Rationale: This step installs the necessary carbon-carbon double bond for the subsequent cyclopropanation. The choice of a mild base like potassium carbonate is critical to prevent unwanted side reactions while effectively deprotonating the phenol. Acetone is an excellent solvent due to its polarity and appropriate boiling point for this reaction.

Materials:

  • Substituted Phenol (1.0 eq)

  • 2-Chloropropene (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the substituted phenol (1.0 eq) and anhydrous acetone. Stir until the phenol is fully dissolved.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add 2-chloropropene (1.5 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 56 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-methylvinyl aryl ether.

  • The crude product can often be used directly in the next step or purified by column chromatography on silica gel if necessary.

Protocol 2: Simmons-Smith Cyclopropanation

Rationale: The Simmons-Smith reaction is a classic and reliable method for converting alkenes into cyclopropanes stereospecifically.[7] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. The zinc carbenoid is electrophilic and adds across the double bond of the 1-methylvinyl ether to form the strained three-membered ring. Dichloromethane is a common solvent for this transformation.

Materials:

  • 1-Methylvinyl Aryl Ether (from Protocol 1, 1.0 eq)

  • Zinc-Copper Couple (Zn-Cu) (3.0 eq)

  • Diiodomethane (CH₂I₂) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Activate the Zinc-Copper couple if necessary. Add zinc dust to a flask under an inert atmosphere and treat with a dilute HCl solution, followed by washing with water, acetone, and ether, then drying under vacuum.

  • To a flame-dried round-bottom flask under an inert atmosphere, add the Zn-Cu couple (3.0 eq) and anhydrous DCM.

  • Add diiodomethane (2.0 eq) dropwise to the stirred suspension. A gentle exotherm and/or bubbling may be observed as the organozinc reagent forms. Stir for 30 minutes at room temperature.

  • Add a solution of the 1-methylvinyl aryl ether (1.0 eq) in anhydrous DCM to the reagent mixture.

  • Heat the reaction to reflux (approx. 40 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench carefully by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Filter the mixture through a pad of Celite® to remove the metal salts, washing the pad with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final 1-methylcyclopropyl aryl ether.

Application Case Study: Bioisosteric Replacement for Improved Pharmacokinetics

Concept: A primary application of the 1-methylcyclopropyl group is to serve as a bioisosteric replacement for an isopropyl or tert-butyl group in a lead compound. The rationale is that the cyclopropyl group's rigidity can lock the molecule into a more favorable binding conformation, and its resistance to oxidative metabolism can significantly improve the compound's half-life.[2][8]

G cluster_0 Lead Compound cluster_1 Optimized Analog A [Drug Scaffold]-R R1 R = Isopropyl or tert-Butyl (Metabolically Liable) B [Drug Scaffold]-R' A->B Bioisosteric Replacement R2 R' = 1-Methylcyclopropyl (Metabolically Robust)

References

Application Notes and Protocols: 1-Methylcyclopropanol as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cyclopropane motif is a privileged scaffold in modern agrochemical design, imparting unique physicochemical properties such as enhanced metabolic stability, conformational rigidity, and potent biological activity.[1] 1-Methylcyclopropanol, a readily accessible and reactive building block, offers a strategic entry point for the introduction of the valuable 1-methylcyclopropyl group into a variety of molecular architectures. This technical guide provides an in-depth exploration of this compound's properties, reactivity, and its application in the synthesis of key agrochemical intermediates and analogues. Detailed, field-proven protocols and mechanistic insights are presented to empower researchers, scientists, and drug development professionals in harnessing the synthetic potential of this versatile reagent.

Introduction: The Significance of the 1-Methylcyclopropyl Moiety in Agrochemicals

The incorporation of small, strained ring systems is a well-established strategy in the design of bioactive molecules. The 1-methylcyclopropyl group, in particular, offers a desirable combination of lipophilicity and metabolic stability. Its compact nature allows it to act as a bioisostere for other common chemical groups, such as a tert-butyl group, while presenting a distinct three-dimensional profile that can lead to enhanced binding affinity with biological targets.

Several classes of agrochemicals, including insecticides, herbicides, and fungicides, feature the cyclopropane ring. For instance, the renowned pyrethroid insecticides, synthetic analogues of the natural pyrethrins, owe their potent activity in large part to the presence of a dimethylcyclopropane carboxylic acid core.[2] The unique stereochemistry and conformational constraints imposed by the cyclopropane ring are crucial for their insecticidal properties. While not a direct precursor to traditional pyrethroids, this compound provides a valuable platform for the development of novel insecticides with potentially improved characteristics.

Physicochemical and Safety Data of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

PropertyValueSource
IUPAC Name 1-methylcyclopropan-1-ol[3]
CAS Number 29526-99-6[3]
Molecular Formula C₄H₈O[3]
Molecular Weight 72.11 g/mol [3]
Appearance Liquid[4]
Density 1.265 g/mL at 25 °C[4]
Refractive Index n20/D 1.414[4]
Flash Point 25 °C (77 °F)[4]

Safety Profile: this compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood.[3] It is classified as harmful if swallowed and can cause serious eye damage.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

Synthetic Utility and Key Transformations

This compound's synthetic versatility stems from the reactivity of its tertiary alcohol and the inherent strain of the cyclopropane ring. Key transformations include nucleophilic substitution at the carbinol carbon, ring-opening reactions, and rearrangements, providing access to a diverse array of functionalized intermediates.

Synthesis of 1-Methylcyclopropyl Ethers and Thioethers

The hydroxyl group of this compound can be displaced by various nucleophiles under acidic conditions, proceeding through a stabilized cyclopropyl cation intermediate. This allows for the straightforward synthesis of 1-methylcyclopropyl ethers and thioethers, which can be valuable substructures in agrochemical candidates.

A notable application is the synthesis of 1-methylcyclopropyl aryl ethers. While direct SNAr reactions with highly deactivated arenes are possible, a more general approach involves a two-step sequence of alkenylation followed by cyclopropanation.[5]

Protocol 1: Synthesis of 1-Methylcyclopropyl Phenyl Ether (Illustrative)

This protocol illustrates a conceptual pathway based on the reactivity of cyclopropanols.

Reaction Scheme:

G This compound This compound 1-Methylcyclopropyl cation 1-Methylcyclopropyl cation This compound->1-Methylcyclopropyl cation H+ 1-Methylcyclopropyl cationPhenol 1-Methylcyclopropyl cationPhenol 1-Methylcyclopropyl phenyl ether 1-Methylcyclopropyl phenyl ether 1-Methylcyclopropyl cationPhenol->1-Methylcyclopropyl phenyl ether Nucleophilic attack

Caption: Formation of 1-methylcyclopropyl phenyl ether.

Materials:

  • This compound

  • Phenol

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), phenol (1.2 eq), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ring-Opening Reactions for the Synthesis of Acyclic Ketones

The strained cyclopropane ring of this compound can undergo ring-opening reactions under oxidative conditions to generate β-keto radicals.[6] These reactive intermediates can be trapped by various radical acceptors to form more complex acyclic structures, which can serve as precursors to a range of agrochemicals.

Protocol 2: Manganese(III)-Mediated Oxidative Ring-Opening and Addition to an Olefin (Conceptual)

This protocol is based on the known reactivity of cyclopropanols and their potential for C-C bond formation.[6]

Reaction Workflow:

G A This compound B β-Keto radical A->B Mn(OAc)₃ D Adduct radical B->D + Olefin C Olefin E Functionalized ketone D->E Further reaction

Caption: Oxidative ring-opening and addition workflow.

Materials:

  • This compound

  • An electron-deficient olefin (e.g., N-arylacrylamide)

  • Manganese(III) acetate

  • Copper(II) acetate

  • Acetic acid (solvent)

Procedure:

  • In a round-bottom flask, dissolve the N-arylacrylamide (1.0 eq) and copper(II) acetate (0.1 eq) in acetic acid.

  • Add manganese(III) acetate (2.5 eq) to the mixture.

  • Heat the reaction to 60-80 °C.

  • Slowly add a solution of this compound (1.5 eq) in acetic acid to the reaction mixture over 1 hour.

  • Stir the reaction at the same temperature for an additional 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Application in the Synthesis of Spirocyclic Scaffolds

Spirocyclic systems are increasingly important in agrochemical design due to their rigid, three-dimensional structures that can enhance target engagement. This compound can serve as a precursor to intermediates used in the synthesis of spiroheterocycles, which are present in some modern insecticides. For example, spirocyclopropanated analogues of neonicotinoid insecticides have been synthesized.[7]

Conceptual Synthetic Pathway to a Spiro-heterocycle:

G A This compound B 1-Amino-1-methylcyclopropane A->B Multi-step conversion D Spiro-heterocyclic agrochemical analogue B->D + Heterocyclic precursor, Cyclization C Heterocyclic precursor

Caption: Pathway to spiro-heterocyclic analogues.

The conversion of this compound to 1-amino-1-methylcyclopropane can be achieved through a multi-step sequence, for example, via conversion to the corresponding bromide followed by nucleophilic substitution with an azide and subsequent reduction. The resulting amine can then undergo cyclization with a suitable heterocyclic precursor to furnish the desired spirocyclic scaffold.

Conclusion

This compound is a valuable and versatile C4 building block with significant potential in the synthesis of novel agrochemicals. Its unique combination of a reactive hydroxyl group and a strained cyclopropane ring allows for a range of synthetic transformations, including the formation of ethers and thioethers, ring-opening to generate functionalized acyclic systems, and as a precursor for spirocyclic structures. The protocols and conceptual pathways outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop the next generation of effective and sustainable crop protection agents.

References

Scale-Up Synthesis of 1-Methylcyclopropanol for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Strained Ring

1-Methylcyclopropanol is a valuable building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. The inherent ring strain of the cyclopropanol motif imparts unique chemical reactivity, rendering it a versatile precursor for a variety of transformations. Its incorporation into molecular architectures can significantly influence physicochemical properties such as metabolic stability, conformational rigidity, and binding affinity, making it a desirable fragment in drug discovery programs.[1] This guide provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on two robust and reproducible methods: the Kulinkovich reaction and the Grignard reaction with methyl cyclopropyl ketone. The causality behind experimental choices and critical safety considerations are emphasized to ensure successful and safe execution.

Method 1: The Kulinkovich Reaction

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents, catalyzed by a titanium(IV) alkoxide.[2][3] The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product.[2] This method is often favored for its efficiency and tolerance of various functional groups.[2]

Causality of Experimental Choices
  • Titanium Catalyst: Titanium(IV) isopropoxide is a commonly used catalyst. However, for the synthesis of the volatile and water-miscible this compound, the choice of catalyst is critical to simplify purification. The use of titanium tetramethoxide or titanium tetra(2-ethyl)hexyloxide is recommended to avoid the formation of isopropanol as a byproduct, which is difficult to separate from the final product due to similar boiling points.[4][5][6][7]

  • Grignard Reagent: Ethylmagnesium bromide is typically used in excess to ensure complete conversion of the ester and to drive the formation of the active titanium catalyst.

  • Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential to prevent the quenching of the highly reactive Grignard reagent and to maintain the stability of the reaction intermediates.[8]

  • Temperature Control: The reaction is exothermic and requires careful temperature management to prevent runaway reactions and the formation of side products.[8]

Experimental Workflow: Kulinkovich Reaction

reagents Methyl Acetate Ethylmagnesium Bromide Titanium(IV) Alkoxide reaction_setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->reaction_setup reaction Kulinkovich Reaction (Controlled Temperature) reaction_setup->reaction workup Aqueous Workup (e.g., sat. aq. NH4Cl) reaction->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction purification Distillation (Fractional or Azeotropic) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Kulinkovich reaction.

Detailed Protocol: Kulinkovich Reaction

Materials:

  • Methyl acetate

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Titanium(IV) tetramethoxide or Titanium(IV) tetra(2-ethyl)hexyloxide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet.

Procedure:

  • Reaction Setup: Assemble the glassware and flame-dry under a stream of nitrogen to ensure all components are free of moisture. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the reaction flask, add anhydrous diethyl ether or THF, followed by the titanium(IV) alkoxide catalyst. Cool the mixture to 0 °C in an ice bath.

  • Grignard Reagent Addition: Slowly add the ethylmagnesium bromide solution via the dropping funnel while maintaining the temperature below 10 °C. The color of the solution will typically change, indicating the formation of the active titanium species.

  • Ester Addition: Add the methyl acetate dropwise to the reaction mixture, again ensuring the temperature is maintained below 10 °C. The addition is often done in portions to control the exotherm.[4][7]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Be cautious as this is an exothermic process.

  • Extraction: Separate the organic layer and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

  • Purification: The crude product can be purified by fractional distillation or azeotropic distillation to remove byproducts.[4][7] Due to the volatility and water miscibility of this compound, careful distillation is crucial for obtaining a pure product.[7]

Method 2: Grignard Reaction with Methyl Cyclopropyl Ketone

An alternative and straightforward approach to this compound is the nucleophilic addition of a methyl Grignard reagent to methyl cyclopropyl ketone. This classic organometallic reaction provides a different synthetic strategy, starting from a readily available ketone.

Causality of Experimental Choices
  • Starting Material: Methyl cyclopropyl ketone is a commercially available or easily synthesized starting material. A common laboratory preparation involves the intramolecular cyclization of 5-chloro-2-pentanone.

  • Grignard Reagent: Methylmagnesium bromide or iodide is the nucleophile that adds to the carbonyl carbon of the ketone, forming the tertiary alcohol upon workup.

  • Solvent and Conditions: As with the Kulinkovich reaction, anhydrous conditions are paramount to the success of the Grignard reaction.[8] Diethyl ether or THF are suitable solvents.

  • Workup: A mild acidic workup is required to protonate the intermediate alkoxide and to quench any unreacted Grignard reagent. Saturated aqueous ammonium chloride is often preferred to minimize potential acid-catalyzed ring-opening of the cyclopropanol product.

Experimental Workflow: Grignard Reaction with Methyl Cyclopropyl Ketone

reagents Methyl Cyclopropyl Ketone Methylmagnesium Bromide reaction_setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->reaction_setup grignard_reaction Grignard Reaction (Controlled Temperature) reaction_setup->grignard_reaction workup Aqueous Workup (sat. aq. NH4Cl) grignard_reaction->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction purification Distillation extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Detailed Protocol: Grignard Reaction with Methyl Cyclopropyl Ketone

Materials:

  • Methyl cyclopropyl ketone

  • Methylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet.

Procedure:

  • Reaction Setup: Ensure all glassware is thoroughly dried and assembled under a nitrogen atmosphere.

  • Ketone Solution: In the reaction flask, dissolve the methyl cyclopropyl ketone in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred ketone solution. Maintain the temperature at 0 °C during the addition to control the reaction exotherm.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by distillation.

  • Purification: Purify the resulting crude this compound by fractional distillation under atmospheric or slightly reduced pressure.

Data Summary: Comparison of Synthetic Methods

ParameterKulinkovich ReactionGrignard Reaction with Methyl Cyclopropyl Ketone
Starting Materials Methyl acetate, Ethylmagnesium bromide, Ti(IV) alkoxideMethyl cyclopropyl ketone, Methylmagnesium bromide
Key Intermediate TitanacyclopropaneMagnesium alkoxide
Catalyst Titanium(IV) alkoxideNone
Typical Yield 60-80%70-90%
Key Advantages Convergent, good functional group toleranceStraightforward, uses readily available starting materials
Potential Challenges Catalyst sensitivity, byproduct removalPreparation of the starting ketone (if not purchased)

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.[9]

  • An appropriate fire extinguisher (e.g., Class D for metal fires) should be readily accessible.

Grignard Reagents:

  • Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents.[10][11]

  • Always work under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and glassware.[8][9]

  • Quenching of the reaction should be done slowly and at a low temperature to control the exotherm.[11]

Magnesium Turnings:

  • Magnesium metal is a flammable solid. Avoid creating dust and keep away from ignition sources.

Ethereal Solvents:

  • Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage.[8] Use fresh, inhibitor-free solvents or test for peroxides before use.

References

Application Note: Quantitative Analysis of 1-Methylcyclopropanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylcyclopropanol (1-MCP-ol) is a key chemical intermediate in the synthesis of various organic compounds. Its purity and concentration in reaction mixtures are critical parameters that directly impact the yield and quality of the final product. Therefore, robust and reliable analytical methods for the accurate quantification of this compound are essential for process monitoring, quality control, and research and development in the pharmaceutical and fine chemical industries.

This application note provides a detailed guide to the analytical methodologies for quantifying this compound in typical reaction mixtures. We will explore two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a strong emphasis on GC-based methods due to the volatile nature of the analyte. The protocols provided herein are designed to be self-validating and are supported by scientific principles and established practices in analytical chemistry.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₄H₈O[1]
Molecular Weight72.11 g/mol [1]
AppearanceLiquid
Functional GroupHydroxyl (-OH)
Boiling PointNot specified, but expected to be relatively low
PolarityPolar due to the hydroxyl group

The presence of the polar hydroxyl group and the compound's likely volatility are the primary factors influencing the choice of analytical methodology.[2]

Recommended Analytical Approach: Gas Chromatography (GC)

Gas chromatography is the preferred technique for the analysis of volatile and semi-volatile compounds like this compound.[3] We will discuss two main approaches: direct injection and analysis after derivatization.

Method 1: Direct Quantification by Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

For volatile organic compounds (VOCs) like this compound, headspace sampling is an excellent technique that minimizes sample matrix effects and protects the GC inlet and column from non-volatile residues.[3][4]

In HS-GC, the sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile analytes to partition between the sample matrix and the gas phase (headspace).[3][4] A portion of the headspace is then injected into the GC for analysis. The Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, providing a response proportional to the mass of carbon.

HS-GC-FID Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilute with appropriate solvent Sample->Dilution InternalStandard Add Internal Standard Dilution->InternalStandard Vial Transfer to Headspace Vial & Seal InternalStandard->Vial Incubation Incubate at constant temperature Vial->Incubation Injection Inject Headspace Gas Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HS-GC-FID analysis of this compound.

1. Sample Preparation:

  • Allow the reaction mixture to cool to room temperature.

  • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Prepare an internal standard (IS) stock solution (e.g., 1 mg/mL of n-butanol in DMSO).

  • Transfer 1 mL of the diluted sample and 100 µL of the IS stock solution into a 20 mL headspace vial and immediately seal with a PTFE/silicone septum.

2. HS-GC-FID Conditions:

ParameterRecommended SettingRationale
Headspace Autosampler
Incubation Temperature80 °CTo ensure efficient partitioning of 1-MCP-ol into the headspace.
Incubation Time20 minutesTo allow for equilibrium to be reached between the liquid and gas phases.
Injection Volume1 mLA standard volume for headspace injection.
Gas Chromatograph
Inlet Temperature250 °C (Split mode, 20:1)To ensure rapid vaporization of the analytes. A split injection prevents column overloading.
Carrier GasHelium or HydrogenCommon inert carrier gases for GC.
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnA non-polar stationary phase is suitable for separating small, relatively non-polar analytes.
Oven Program40 °C (hold 5 min), then ramp to 220 °C at 10 °C/minA temperature program to separate volatile components effectively.
Flame Ionization Detector
Detector Temperature280 °CTo prevent condensation of analytes in the detector.

3. Calibration:

  • Prepare a series of calibration standards by spiking known amounts of a certified this compound reference standard and a fixed amount of the internal standard into the same solvent used for the sample.

  • Analyze the calibration standards using the same HS-GC-FID method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Method 2: Quantification by GC-FID after Derivatization

Direct injection of compounds containing active hydrogen atoms, such as alcohols, can sometimes lead to poor peak shape (tailing) and interactions with the GC column. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile functional group, thereby improving chromatographic performance.[2][5][6] Silylation is a common and effective derivatization technique for alcohols.[2]

Silylation involves the replacement of the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) group.[2][6] This is typically achieved by reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[6] The resulting TMS-ether is more volatile and less polar, leading to sharper, more symmetrical peaks in the chromatogram.

Derivatization-GC-FID_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilute with aprotic solvent Sample->Dilution InternalStandard Add Internal Standard Dilution->InternalStandard Reagent Add Silylating Reagent (e.g., BSTFA + TMCS) InternalStandard->Reagent Reaction Heat to facilitate reaction Reagent->Reaction Injection Inject Derivatized Sample Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for Derivatization-GC-FID analysis of this compound.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 50 mg of the reaction mixture into a vial.

  • Add 1 mL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) and an internal standard (e.g., n-dodecane).

  • Add 200 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature before injection.

2. GC-FID Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph
Inlet Temperature260 °C (Split mode, 20:1)To ensure rapid vaporization of the derivatized analyte and prevent thermal decomposition.
Carrier GasHelium or Hydrogen
ColumnDB-1 or similar non-polar column (30 m x 0.25 mm, 0.25 µm)A non-polar column is ideal for the separation of the non-polar TMS-derivatized compound.
Oven Program50 °C (hold 2 min), then ramp to 250 °C at 15 °C/minA temperature program to elute the derivatized analyte and internal standard in a reasonable time.
Flame Ionization Detector
Detector Temperature280 °CTo prevent condensation of analytes in the detector.

3. Calibration:

  • Prepare calibration standards by derivatizing known concentrations of this compound reference standard alongside the internal standard using the same procedure as for the samples.

  • Analyze the derivatized standards and construct a calibration curve as described in the HS-GC-FID method.

Alternative Approach: High-Performance Liquid Chromatography (HPLC)

While GC is generally preferred for this compound, HPLC can be an alternative, particularly if the reaction mixture contains non-volatile components that are incompatible with GC. However, this compound lacks a strong chromophore, making UV detection challenging. Therefore, a Refractive Index Detector (RID) or a Mass Spectrometer (MS) would be required.

Considerations for HPLC Method Development:
  • Column: A reversed-phase C18 column would be a suitable starting point.

  • Mobile Phase: A simple mobile phase of water and acetonitrile or methanol.

  • Detection: Refractive Index Detection (RID) is a universal detector for compounds without a chromophore, but it is sensitive to temperature and mobile phase composition changes. Mass Spectrometry (MS) would provide higher sensitivity and selectivity.

  • Derivatization for UV Detection: It is possible to derivatize the hydroxyl group with a UV-active reagent, but this adds complexity to the sample preparation.

Due to the simplicity and higher sensitivity of GC-based methods for this analyte, HPLC is considered a secondary option.

Method Validation

A validated analytical method provides assurance of its reliability.[7][8] The chosen method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9] Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over a specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the expected concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in parameters like temperature, flow rate, etc.

Conclusion

This application note has outlined robust and reliable analytical methods for the quantification of this compound in reaction mixtures. For most applications, Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the recommended approach due to its simplicity, sensitivity, and ability to handle complex matrices. In cases where improved peak shape and chromatographic performance are required, GC-FID analysis following silylation derivatization is an excellent alternative. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. It is imperative that the chosen method is fully validated to ensure the accuracy and reliability of the results.

References

Application Notes & Protocols: Safe Handling and Storage of 1-Methylcyclopropanol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides comprehensive application notes and detailed protocols for the safe handling and storage of 1-Methylcyclopropanol in a laboratory environment. This compound is a volatile and flammable organic compound requiring specific safety measures to mitigate risks of fire, chemical exposure, and other laboratory hazards. These guidelines are intended for researchers, scientists, and drug development professionals to establish a self-validating system of safety and ensure the integrity of their experimental work. The protocols herein are grounded in established safety principles for handling flammable liquids and volatile organic compounds, supplemented with specific data available for this compound.

Introduction: Understanding the Hazard Profile of this compound

This compound (CAS No. 29526-99-6) is a cyclic alcohol with a molecular weight of 72.11 g/mol .[1][2] Its chemical structure, characterized by a strained cyclopropane ring, contributes to its reactivity and volatility. The primary hazards associated with this compound are its flammability, potential for causing serious eye damage, and harmful effects if swallowed.[1][3][4] It is classified as a Flammable Liquid, Category 3.[4]

A thorough understanding of its chemical and physical properties is paramount for safe handling. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C4H8O[1][4]
Molecular Weight 72.11 g/mol [1][2]
Appearance Colorless liquid/oil[5][6]
Boiling Point 76 - 77 °C @ 68 mmHg[5]
Flash Point 25 °C (77.0 °F)[2][3]
Density 1.050 ± 0.06 g/cm3 (20 °C)[6]
Storage Temperature 0-8 °C[6]

The relatively low flash point indicates that this compound can form ignitable vapor-air mixtures at or near room temperature.[2][3] Therefore, stringent control of ignition sources is a critical aspect of its safe management in the laboratory.

Core Principles of Safe Handling: A Proactive Approach

A proactive safety culture is the foundation of preventing laboratory incidents. The following core principles must be adopted by all personnel handling this compound.

  • Minimization: Use the smallest practical quantities of this compound for any given experiment to minimize the potential impact of a spill or fire.[7]

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of flammable and potentially harmful vapors.[8][9][10][11]

  • Containment: Employ secondary containment measures, such as placing containers in trays, to contain spills and leaks.[12]

  • Awareness: All personnel must be familiar with the hazards of this compound, the location and use of safety equipment (fire extinguishers, safety showers, eyewash stations), and emergency procedures. A current copy of the Safety Data Sheet (SDS) for this compound should be readily accessible to all laboratory personnel.[7]

Experimental Workflow: From Receipt to Disposal

The following diagram outlines the critical control points in the lifecycle of this compound within the laboratory. Each stage requires specific safety considerations to ensure a continuously safe working environment.

Safe_Handling_Workflow cluster_0 Receiving & Storage cluster_1 Handling & Use cluster_2 Waste Management & Disposal Receiving Receiving: - Inspect container integrity - Verify label - Transport in secondary containment Storage Storage: - Flammable safety cabinet - 0-8°C - Away from incompatibles Receiving->Storage Immediate Transfer Preparation Preparation: - Don appropriate PPE - Work in chemical fume hood Storage->Preparation Controlled Dispensing Experiment Experimentation: - Use smallest necessary quantity - Keep container closed when not in use - No ignition sources Preparation->Experiment Waste_Collection Waste Collection: - Designated, labeled container - Segregate from other waste streams Experiment->Waste_Collection Post-Experiment Waste_Disposal Disposal: - Follow institutional EHS guidelines - Do not dispose down the drain Waste_Collection->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

Detailed Protocols

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the first line of defense against chemical exposure.

  • Eye Protection: Chemical splash goggles are mandatory at all times when handling this compound.[11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. For prolonged or high-volume work, wearing two pairs of nitrile gloves is recommended.[7] Gloves should be inspected for tears or holes before each use and replaced immediately if compromised.

  • Body Protection: A flame-resistant lab coat must be worn over clothing that covers the entire body, including full-length pants and closed-toe shoes.[7][9]

  • Respiratory Protection: If there is a risk of exposure to concentrations exceeding permissible limits, or if work is conducted outside of a chemical fume hood, a properly fitted respirator approved by the relevant safety authority (e.g., NIOSH) must be used.[7]

Storage Protocol

Proper storage is crucial to prevent fires, explosions, and degradation of the chemical.

  • Dedicated Storage: Store this compound in a designated flammable liquid storage cabinet.[9][11] These cabinets are designed to protect the contents from fire for a specified period.

  • Temperature Control: Store containers at a refrigerated temperature of 0-8°C.[6]

  • Container Integrity: Ensure containers are tightly sealed to prevent the escape of vapors.[7][9][13] Parafilm or Teflon tape can be used to create a more secure seal on container lids.[14]

  • Incompatible Materials: Segregate this compound from incompatible materials such as strong oxidizing agents, acids, and bases.[5][15]

  • Inventory Management: Only purchase and store the minimum quantity of this compound needed for your research.[7] Maintain an accurate inventory of all stored flammable liquids.

Handling and Dispensing Protocol
  • Work Area Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Clear the work area of all unnecessary items and potential ignition sources (e.g., hot plates, Bunsen burners, electrical equipment with frayed cords).[8][9][10][11]

    • Have spill cleanup materials readily available.

  • Dispensing:

    • When transferring this compound, do so slowly to minimize splashing and the generation of static electricity.[9]

    • For transfers between metal containers, ensure they are properly bonded and grounded to prevent static discharge.[8][10]

    • Use non-sparking tools for all operations.[4][5]

    • Keep the primary container closed whenever not actively dispensing.[7][9]

  • Post-Handling:

    • Tightly seal the this compound container and return it to its designated storage location.

    • Wipe down the work surface with an appropriate decontaminating agent.

    • Remove and properly dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after handling the chemical.[7]

Spill Response Protocol

In the event of a spill, prompt and appropriate action is critical to prevent injury and fire.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a significant release of vapor.

    • If the spill is small and you are trained and equipped to handle it, proceed with cleanup. Otherwise, contact your institution's Environmental Health and Safety (EHS) department.

  • Cleanup of Small Spills:

    • Ensure the area is well-ventilated and eliminate all ignition sources.

    • Wear the appropriate PPE as outlined in section 4.1.

    • Contain the spill using a spill kit with absorbent materials suitable for flammable liquids.

    • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]

  • Post-Spill:

    • Decontaminate the spill area.

    • Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.[7]

Waste Disposal Protocol

Chemical waste must be managed in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials from spills, in a designated hazardous waste container.[9][11]

    • The waste container must be made of a material compatible with this compound and have a tightly fitting lid.[16]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound" and its approximate concentration.[17]

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area, which should be a flammable storage cabinet or a fume hood designated for waste storage.[13][18]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department.[11]

    • Never dispose of this compound or any organic solvent down the drain.[7][11]

Emergency Procedures

In the event of an emergency, immediate and correct action can significantly reduce the severity of the outcome.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of water.[4][5] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Fire: In case of a small fire, use a dry chemical, carbon dioxide, or foam fire extinguisher.[5] For larger fires, evacuate the area and activate the fire alarm.

Conclusion

The safe handling and storage of this compound are paramount for protecting laboratory personnel and property. By adhering to the principles and protocols outlined in these application notes, researchers can mitigate the risks associated with this flammable and hazardous compound. A commitment to a strong safety culture, including ongoing training and adherence to institutional safety policies, is essential for maintaining a safe and productive research environment. It is imperative to always consult the most current Safety Data Sheet (SDS) for this compound before use to ensure access to the most comprehensive and up-to-date safety information.

References

Application Notes & Protocols: 1-Methylcyclopropanol as a Versatile Building Block for the Synthesis of Strained Ring Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strained ring systems are increasingly recognized as valuable motifs in medicinal chemistry and materials science, offering unique three-dimensional structures that can enhance molecular properties.[1][2] This application note provides a comprehensive guide to the use of 1-methylcyclopropanol, a readily accessible and highly reactive building block, in the synthesis of diverse and complex strained ring systems. We will delve into the fundamental principles governing the reactivity of this compound, with a focus on transition-metal-catalyzed ring-opening reactions. Detailed, field-proven protocols for key synthetic transformations are provided, alongside insights into reaction mechanisms and troubleshooting. Furthermore, we will explore the applications of the resulting strained ring architectures in the context of modern drug discovery, highlighting their potential to unlock novel chemical space.

Introduction: The Strategic Value of Strained Rings in Modern Chemistry

The pursuit of novel molecular architectures with precisely controlled three-dimensional (3D) geometries is a cornerstone of modern chemical research, particularly in the realm of drug discovery.[3] Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the concept of "escaping flatland" by incorporating sp³-rich scaffolds has gained significant traction, as 3D molecules often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, leading to better drug candidates.[1][4]

Strained ring systems, such as cyclopropanes, cyclobutanes, and bicyclo[1.1.0]butanes, are particularly attractive in this regard. The inherent ring strain in these molecules not only imparts rigid, well-defined conformations but also serves as a potent driving force for a variety of chemical transformations.[2][5] This stored energy can be strategically released to drive reactions that would otherwise be thermodynamically unfavorable, enabling the construction of complex molecular frameworks.[6]

This compound has emerged as a particularly versatile and powerful building block for accessing these valuable motifs. Its strained three-membered ring is primed for selective cleavage, and the presence of the hydroxyl group provides a convenient handle for initiating and directing a range of synthetic transformations.[7][8] This document will serve as a detailed guide for researchers looking to harness the synthetic potential of this compound.

The Chemistry of this compound: A Gateway to Strained Systems

The synthetic utility of this compound is primarily derived from its susceptibility to ring-opening reactions, which can be initiated under various conditions, most notably through the action of transition metal catalysts.[9][10] These reactions typically proceed through one of two key mechanistic pathways: the formation of a metallo-homoenolate intermediate or a β-alkyl radical intermediate.

Transition-Metal-Catalyzed Ring-Opening: Mechanistic Insights

The choice of transition metal catalyst and reaction conditions can exquisitely control the reaction pathway and, consequently, the final product.[8][11]

  • Metallo-Homoenolate Pathway: In the presence of transition metals like palladium or cobalt, this compound can undergo oxidative addition to the metal center, leading to the formation of a metallacyclobutane intermediate. This intermediate can then rearrange to a more stable metallo-homoenolate. This reactive species can be trapped by a variety of electrophiles, leading to the formation of β-substituted ketones and their derivatives.[8][9][11]

  • Radical Pathway: Alternatively, single-electron transfer (SET) from an oxidant, such as a manganese(III) or iron(III) salt, can initiate the ring-opening of this compound to generate a β-keto radical.[12][13] This radical intermediate can then participate in a variety of tandem cyclization reactions, allowing for the rapid construction of complex polycyclic systems.[13]

The interplay between these pathways allows for a divergent synthesis strategy, where multiple, structurally distinct products can be accessed from a single starting material by simply tuning the reaction conditions.

Below is a generalized workflow illustrating the divergent reactivity of this compound.

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_intermediates Key Intermediates cluster_products Product Classes This compound This compound Transition Metal Catalyst (e.g., Pd, Co) Transition Metal Catalyst (e.g., Pd, Co) This compound->Transition Metal Catalyst (e.g., Pd, Co) Oxidative Addition Single Electron Transfer Oxidant (e.g., Mn(III), Fe(III)) Single Electron Transfer Oxidant (e.g., Mn(III), Fe(III)) This compound->Single Electron Transfer Oxidant (e.g., Mn(III), Fe(III)) SET Metallo-homoenolate Metallo-homoenolate Transition Metal Catalyst (e.g., Pd, Co)->Metallo-homoenolate β-Keto Radical β-Keto Radical Single Electron Transfer Oxidant (e.g., Mn(III), Fe(III))->β-Keto Radical β-Substituted Ketones β-Substituted Ketones Metallo-homoenolate->β-Substituted Ketones Electrophilic Trapping Cyclopentenols Cyclopentenols Metallo-homoenolate->Cyclopentenols [3+2] Annulation with Alkynes γ-Butyrolactones & δ-Ketoesters γ-Butyrolactones & δ-Ketoesters Metallo-homoenolate->γ-Butyrolactones & δ-Ketoesters Cross-Coupling with 2-bromo-2,2-dialkylesters Polycyclic Systems Polycyclic Systems β-Keto Radical->Polycyclic Systems Tandem Cyclization

Caption: Divergent synthetic pathways from this compound.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of valuable strained ring systems and their derivatives.

Protocol 1: Cobalt-Catalyzed [3+2] Annulation of this compound with Alkynes for the Synthesis of Substituted Cyclopentenols

This protocol describes a cobalt-catalyzed reaction between this compound and an internal alkyne to produce a multisubstituted cyclopentenol derivative, a valuable scaffold in organic synthesis.[8][11]

Materials:

  • This compound

  • Internal alkyne (e.g., diphenylacetylene)

  • Cobalt(II) bromide (CoBr₂)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add CoBr₂ (5 mol%) and dppe (5.5 mol%).

  • Add anhydrous acetonitrile (0.5 M).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 equivalents), the internal alkyne (1.0 equivalent), and Cs₂CO₃ (2.0 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenol.

Self-Validation and Troubleshooting:

  • Expected Outcome: Formation of the cyclopentenol product in good to excellent yield. The regioselectivity of the reaction can be influenced by the electronic and steric properties of the alkyne substituents.

  • Troubleshooting:

    • Low Conversion: Ensure all reagents and solvents are anhydrous. The cobalt catalyst is sensitive to air and moisture. Consider increasing the reaction temperature or time.

    • Formation of β-alkenyl ketone byproduct: The solvent can be a critical factor in controlling chemoselectivity. In some cases, switching to a solvent like DMSO may favor the formation of the β-alkenyl ketone.[8]

Protocol 2: Manganese(III)-Mediated Oxidative Radical Cyclization for the Synthesis of Phenanthridines

This protocol details a one-step synthesis of substituted phenanthridines through a tandem radical cyclization initiated by the Mn(III)-mediated ring opening of a cyclopropanol derivative.[13]

Materials:

  • A suitable 1-aryl-1-cyclopropanol derivative

  • A biaryl isonitrile

  • Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)

  • Anhydrous 1,4-dioxane

  • Standard round-bottom flask with reflux condenser

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add the 1-aryl-1-cyclopropanol derivative (1.0 equivalent), the biaryl isonitrile (1.2 equivalents), and Mn(OAc)₃·2H₂O (2.5 equivalents).

  • Add anhydrous 1,4-dioxane (0.1 M).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the phenanthridine product.

Self-Validation and Troubleshooting:

  • Expected Outcome: Efficient formation of the phenanthridine scaffold with the concomitant installation of a ketone functionality, which can be used for further derivatization.

  • Troubleshooting:

    • Low Yield: The quality of the Mn(OAc)₃·2H₂O is crucial. Ensure it is dry and has not decomposed. The reaction can be sensitive to the electronic nature of the substrates.

    • Complex Product Mixture: Over-oxidation or side reactions of the radical intermediates can occur. Lowering the reaction temperature or using a less coordinating solvent might improve selectivity.

Below is a diagram illustrating the experimental workflow for the synthesis of phenanthridines.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Combine Reactants Combine 1-aryl-1-cyclopropanol, biaryl isonitrile, and Mn(OAc)3·2H2O in a round-bottom flask. Add Solvent Add anhydrous 1,4-dioxane. Combine Reactants->Add Solvent Heat Heat to 80-100 °C under inert atmosphere. Add Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool & Dilute Cool to room temperature and dilute with ethyl acetate. Monitor->Cool & Dilute Wash Wash with saturated NaHCO3 and brine. Cool & Dilute->Wash Dry & Concentrate Dry over Na2SO4, filter, and concentrate. Wash->Dry & Concentrate Chromatography Purify by flash column chromatography. Dry & Concentrate->Chromatography Final Product Obtain pure phenanthridine product. Chromatography->Final Product

Caption: Experimental workflow for phenanthridine synthesis.

Applications in Drug Discovery and Beyond

The ability to rapidly construct complex, three-dimensional molecules from simple precursors like this compound is of immense value in drug discovery. The strained ring systems synthesized using these methods can serve as bioisosteres for common functional groups, offering improved metabolic stability and novel intellectual property positions.[14] For instance, the bicyclo[1.1.0]butane core, which can be accessed through multi-step sequences potentially involving cyclopropanol derivatives, is a highly sought-after motif in medicinal chemistry.[15][16]

The products of this compound chemistry, such as substituted cyclopentenols and polycyclic ketones, are versatile intermediates for the synthesis of natural products and other biologically active molecules.[7][8] The inherent functionality of these products allows for further elaboration, enabling the exploration of a wide range of chemical space.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse array of strained ring systems. Through carefully controlled, transition-metal-catalyzed ring-opening reactions, researchers can access a wealth of complex molecular architectures from a simple, readily available starting material. The protocols and mechanistic insights provided in this application note are intended to empower researchers to explore the rich chemistry of this compound and apply it to the challenges of modern organic synthesis, from fundamental methodology development to the discovery of new therapeutic agents.

References

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis of Novel Drug Scaffolds from 1-Methylcyclopropanol

In the quest for novel therapeutic agents, medicinal chemists are increasingly moving away from flat, aromatic structures towards more three-dimensional molecular architectures. This shift aims to improve selectivity, potency, and pharmacokinetic properties by enhancing interactions with complex biological targets.[1] The cyclopropane ring, the smallest of the carbocycles, has emerged as a uniquely powerful building block in this endeavor.[2][3] Its rigid, three-dimensional structure can lock in bioactive conformations, potentially boosting potency and reducing off-target effects.[4][5]

Furthermore, the cyclopropyl group is a well-regarded "bioisostere," a chemical substituent that can replace other functional groups while retaining or improving biological activity. It is frequently used to replace gem-dimethyl groups, alkenes, and even aromatic rings, often leading to significant improvements in metabolic stability, solubility, and other critical drug-like properties.[1][5][6]

This compound, a readily available and highly reactive starting material, represents a gateway to a vast and underexplored chemical space. Its inherent ring strain (approximately 27.5 kcal/mol) serves as a potent driving force for a variety of ring-opening reactions, allowing for its transformation into a diverse array of linear and cyclic scaffolds.[7][8] This guide provides an in-depth exploration of the strategic use of this compound, detailing the key reaction pathways and providing robust protocols for the synthesis of novel, drug-like molecular scaffolds.

Physicochemical Properties of this compound

A foundational understanding of the starting material is critical for experimental design. This compound is a liquid at room temperature with properties that make it a versatile reagent in organic synthesis.

PropertyValueReference
CAS Number 29526-99-6[9][10][11][12]
Molecular Formula C₄H₈O[9][10]
Molecular Weight 72.11 g/mol [9][10]
Appearance Liquid / White crystalline powder[9][11]
Density ~1.05 - 1.265 g/mL at 25 °C[9][11]
Boiling Point ~83.9 °C at 760 Torr[11]
Flash Point ~18.6 - 25 °C[9][11]

The Synthetic Versatility of this compound: Key Reaction Pathways

The synthetic power of this compound lies in the selective cleavage of its strained C-C bonds. This can be achieved through several distinct mechanistic pathways, each offering access to unique classes of molecular scaffolds. The choice of catalyst and reaction conditions dictates the outcome, allowing for precise control over the molecular architecture.

Caption: Major synthetic pathways for transforming this compound.

Radical Ring-Opening Reactions

The generation of β-keto alkyl radicals via single-electron transfer (SET) is one of the most powerful strategies for functionalizing this compound.[13] Oxidants like Manganese(III) acetate or photoredox catalysts can abstract an electron from the cyclopropanol oxygen, initiating a cascade that results in the homolytic cleavage of a proximal C-C bond.[14][15] The resulting β-keto radical is a versatile intermediate that can be trapped by a wide range of radical acceptors, such as alkenes or isonitriles, to forge new C-C bonds and rapidly build molecular complexity.[13]

  • Causality: This pathway is favored because the strained C-C bond is significantly weakened upon formation of the radical cation intermediate, making its cleavage rapid and efficient. The choice of a one-electron oxidant like Mn(acac)₃ is crucial as it provides a mild and selective method for initiating this process.[13]

Transition Metal-Catalyzed Ring Opening and Cross-Coupling

Transition metals, particularly those from the cobalt and rhodium families, can engage with cyclopropanols through oxidative addition into a C-C bond, forming a metallacyclobutane intermediate.[16] This intermediate, often considered a metal homoenolate equivalent, can then participate in a variety of coupling reactions.[17] For example, directing groups on a nearby aromatic ring can facilitate C-H activation, leading to the formation of fused ring systems.[7][18]

  • Causality: The inherent ring strain of the cyclopropanol provides the thermodynamic driving force for the oxidative addition step.[7] The choice of metal and ligand is critical for controlling the regioselectivity of the C-C bond cleavage and for promoting the desired subsequent C-H activation or cross-coupling event.

Electrophilic Ring Opening

Treatment of this compound with electrophiles, such as strong acids (H⁺) or halogen sources (X⁺), can induce a polar, heterolytic ring-opening. This process typically proceeds through a carbocationic intermediate, which is then trapped by a nucleophile. While synthetically useful, this pathway can sometimes be limited by competing side reactions and challenges in controlling regioselectivity. The reactivity of cyclopropanes as electrophiles is governed by the ring strain and the electronic nature of their substituents.[19]

  • Causality: The high p-character of the C-C bonds in the cyclopropane ring allows it to react with electrophiles. The stability of the resulting carbocation determines the facility of the ring-opening, and the presence of the hydroxyl group plays a key role in directing this process.

Application Protocol 1: Radical-Mediated Synthesis of Phenanthridines

This protocol details a one-step synthesis of functionalized phenanthridines, a privileged scaffold in medicinal chemistry, via a Manganese(III)-mediated oxidative radical ring-opening of this compound and subsequent trapping with a biaryl isonitrile.[13]

Caption: Step-by-step workflow for phenanthridine synthesis.

Step-by-Step Methodology

Materials:

  • This compound

  • Substituted 2-isocyanobiphenyl

  • Manganese(III) acetylacetonate [Mn(acac)₃]

  • tert-Butyl alcohol (t-BuOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-isocyanobiphenyl derivative (1.2 equivalents).

  • Dissolve the isonitrile in anhydrous t-BuOH (to make a ~0.1 M solution).

  • Add this compound (1.0 equivalent) to the solution and stir for 1 minute.

  • To this stirred solution, add Mn(acac)₃ (2.2 equivalents) in one portion at room temperature. The solution will typically turn a dark brown/black color.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically rapid, often completing in under 30 minutes. The consumption of the cyclopropanol starting material indicates reaction progression.[13]

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired phenanthridine product.

  • Expert Insight: The use of t-BuOH as a solvent is advantageous as it is less prone to oxidation under the reaction conditions compared to other alcohols. The reaction's speed at room temperature highlights the efficiency of the radical cascade initiated by the strained cyclopropanol ring-opening.[13]

Application Protocol 2: Cobalt-Catalyzed C-H Alkylation of Quinolines

This protocol describes the use of this compound as an alkylating agent in a transition-metal-catalyzed C-H activation reaction, enabling the direct functionalization of heterocycles like quinoline.[18]

Step-by-Step Methodology

Materials:

  • Quinoline N-oxide derivative

  • This compound

  • Cobalt(II) acetate [Co(OAc)₂]

  • Silver hexafluoroantimonate [AgSbF₆]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • In an oven-dried vial, combine the quinoline N-oxide derivative (1.0 equivalent), Co(OAc)₂ (10 mol%), and AgSbF₆ (20 mol%).

  • Seal the vial and purge with argon or nitrogen.

  • Add anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Add this compound (2.0 to 3.0 equivalents) to the mixture.

  • Place the sealed vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Self-Validation: Monitor the reaction by TLC or LC-MS to track the formation of the C8-alkylated quinoline product and consumption of the starting material.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).

  • Filter the mixture through a pad of celite, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: The N-oxide directing group can be removed by treatment with a suitable reducing agent (e.g., PCl₃) to yield the final C8-alkylated quinoline.

  • Expert Insight: The N-oxide acts as a weak chelating directing group, guiding the cobalt catalyst to selectively activate the C8-H bond of the quinoline ring.[18] AgSbF₆ acts as an additive to facilitate the generation of the active cationic cobalt species. This method showcases the ability to use the ring-opened cyclopropanol as a robust alkylating fragment for late-stage functionalization of complex molecules.[18]

Conclusion

This compound is far more than a simple three-membered alcohol; it is a potent and versatile building block for modern drug discovery. Its inherent ring strain can be strategically harnessed through radical, transition-metal-catalyzed, and electrophilic ring-opening pathways to generate a rich diversity of molecular scaffolds. The protocols detailed herein provide a practical framework for researchers to begin exploring the vast synthetic potential of this reagent. By leveraging the unique reactivity of this compound, scientists can rapidly access novel, three-dimensional chemical matter, accelerating the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylcyclopropanol via the Kulinkovich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the Kulinkovich reaction, specifically tailored for the synthesis of 1-methylcyclopropanol. This resource is designed for researchers, chemists, and process development professionals who are looking to optimize this powerful C-C bond-forming reaction. We will move beyond simple procedural lists to explore the causality behind experimental choices, address common challenges, and provide field-proven strategies to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Kulinkovich reaction for synthesizing this compound?

The Kulinkovich reaction is an organometallic transformation that synthesizes cyclopropanols from carboxylic esters.[1][2] For this compound, the reaction involves treating an acetate ester (like methyl acetate or ethyl acetate) with a Grignard reagent that has β-hydrogens (typically ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst.[3][4] The process effectively creates a 1,2-dicarbanion equivalent in situ, which then reacts with the ester to form the three-membered ring of the cyclopropanol.[3][5]

Q2: What is the active catalytic species, and why are Grignard reagents with β-hydrogens essential?

The active intermediate is a titanacyclopropane.[2][3][6] Its formation is a critical step and explains the necessity of specific Grignard reagents. The process begins with the reaction of two equivalents of the Grignard reagent (e.g., EtMgBr) with the titanium(IV) alkoxide catalyst.[3][7] This forms a transient, unstable dialkyltitanium species. Because the ethyl groups have hydrogens on their β-carbon, this intermediate rapidly undergoes β-hydride elimination.[1][7][8] This elimination releases an alkane (ethane, in the case of EtMgBr) and generates the key titanacyclopropane intermediate, which drives the cyclopropanation.[7][8]

Q3: What is the specific role of the titanium(IV) alkoxide?

The titanium(IV) alkoxide (e.g., titanium(IV) isopropoxide, Ti(Oi-Pr)₄) serves as the precursor to the active catalytic species.[1][3] It facilitates the transmetalation with the Grignard reagent to form the dialkyltitanium complex, which then collapses into the reactive titanacyclopropane.[2] The choice of alkoxide ligands on the titanium can significantly impact the reaction, particularly concerning side-product formation and purification, which we address in the troubleshooting section.

Troubleshooting Guide: Improving Yield and Purity

This section addresses the most common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

Q: My reaction yields are consistently low, or the reaction fails entirely. What are the likely causes?

A: This is a common issue, often traced back to reagent quality and reaction setup.

  • Cause 1: Inactive or Poor Quality Reagents.

    • Grignard Reagent: Grignard reagents are notoriously sensitive to air and moisture. Ensure your ethylmagnesium bromide is fresh, properly titrated, or purchased from a reliable supplier. Anhydrous solvents are non-negotiable.[7]

    • Titanium Catalyst: The titanium alkoxide must be of high purity and handled under inert conditions. Moisture will hydrolyze it, rendering it inactive.

    • Ester & Solvent: The methyl acetate and the reaction solvent (typically THF or diethyl ether) must be rigorously anhydrous.[2]

  • Cause 2: Incorrect Stoichiometry.

    • The reaction mechanism requires at least two equivalents of the Grignard reagent relative to the titanium catalyst to form the titanacyclopropane.[1][7] Typically, 2.0 to 2.5 equivalents of Grignard reagent per equivalent of ester are used to drive the reaction to completion. Insufficient Grignard reagent is a primary reason for incomplete conversion.

  • Cause 3: Suboptimal Temperature Control.

    • The formation of the active titanium species and its reaction with the ester are highly exothermic. The dropwise addition of the Grignard reagent should be performed at a reduced temperature (e.g., 0 °C) to maintain control.[6] Allowing the temperature to rise uncontrollably can lead to side reactions and decomposition of the reactive intermediates.

Problem 2: Significant Formation of Side Products

Q: My NMR shows the desired product, but it's contaminated with several byproducts. How can I minimize them?

A: Side product formation is a key challenge, particularly in the synthesis of the volatile and water-soluble this compound.[4]

  • Cause 1: Alcohol Contamination from Catalyst Hydrolysis.

    • The Problem: The most common catalyst, titanium(IV) isopropoxide (Ti(Oi-Pr)₄), is a poor choice for this specific synthesis.[4] During aqueous workup, it hydrolyzes to form isopropanol, which has a boiling point very close to that of this compound and is difficult to separate by distillation.[4]

    • The Solution: Switch to a different titanium catalyst. Studies have shown that using titanium(IV) methoxide (Ti(OMe)₄) or titanium tetra(2-ethyl)hexyloxide results in minimal alcohol-based side products that are easily separable.[9][10][11] This is one of the most effective changes you can make to improve final product purity.

  • Cause 2: Formation of 3-Methylpentan-3-ol.

    • The Problem: This tertiary alcohol is a common byproduct resulting from the Grignard reagent adding to the intermediate ketone before cyclization can occur.

    • The Solution: This is often a consequence of poor temperature control or slow cyclization. Maintaining a low reaction temperature and ensuring efficient mixing can favor the desired intramolecular cyclization over intermolecular side reactions. Additionally, adding the methyl acetate starting material in portions can help maintain a low concentration relative to the titanacyclopropane, further minimizing this side reaction.[11]

Problem 3: Difficulty in Product Isolation and Purification

Q: I believe the reaction worked, but I'm losing most of my product during workup and purification. What's the best approach?

A: The physical properties of this compound (volatile, bp 104 °C, and water-miscible) make isolation challenging.[4]

  • The Problem: Standard liquid-liquid extractions can be inefficient due to the product's solubility in the aqueous phase. Significant product loss can also occur during solvent removal under reduced pressure.

  • The Solution: Optimized Workup & Purification.

    • Quenching: After the reaction is complete, quench carefully with a saturated aqueous solution of NH₄Cl.[6]

    • Extraction: Extract with a suitable organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3-4 times) to maximize recovery from the aqueous layer.

    • Drying & Filtration: Dry the combined organic layers thoroughly over anhydrous Na₂SO₄ or MgSO₄.[6]

    • Purification: The most effective method is azeotropic distillation followed by careful fractional distillation.[4][11] This helps remove water and other volatile byproducts before isolating the final product. Collect the fraction distilling between 98–105 °C.[4]

Optimization Strategies & Data

To maximize your yield of this compound, consider these key parameters.

Table 1: Comparison of Titanium Catalysts
CatalystKey AdvantageCommon Byproduct(s)Purity ImpactReference
Titanium(IV) IsopropoxideWidely available, traditional choice.IsopropanolHigh; difficult to separate by distillation.[4]
Titanium(IV) Methoxide Recommended. Forms methanol.MethanolLow; easily separated due to low boiling point.[9][10]
Titanium tetra(2-ethyl)hexyloxide Recommended. Forms a high-boiling alcohol.2-EthylhexanolLow; easily separated due to high boiling point.[4][11]
Table 2: Optimized Reaction Parameters
ParameterRecommended ValueRationale
Ester Methyl AcetateReadily available and effective substrate.
Grignard Reagent Ethylmagnesium BromideProvides the necessary ethyl groups for titanacyclopropane formation.
Ester:Grignard:Ti Catalyst Molar Ratio 1.0 : 2.2 : 0.15Ensures complete conversion while maintaining catalytic efficiency.
Solvent Anhydrous THF or Diethyl EtherStandard inert solvents for Grignard and organotitanium chemistry.[2]
Temperature 0 °C for addition, then warm to RTControls exotherm and minimizes side reactions.[6]
Workup Quench Saturated aq. NH₄ClMild acidic quench that facilitates workup.[6]
Purification Fractional DistillationEssential for separating the volatile product from impurities.[4]

Visualizing the Process

Kulinkovich Reaction Mechanism

Kulinkovich_Mechanism Kulinkovich Reaction Mechanism for this compound cluster_formation Catalyst Activation cluster_reaction Cyclopropanation Ti_cat Ti(OR)₄ Dialkyl_Ti Et₂Ti(OR)₂ Ti_cat->Dialkyl_Ti Transmetalation EtMgBr 2 EtMgBr EtMgBr->Dialkyl_Ti Ester Methyl Acetate (CH₃CO₂Me) Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Ester->Oxatitanacyclopentane Carbonyl Insertion Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane β-Hydride Elimination Alkane Ethane Dialkyl_Ti->Alkane Titanacyclopropane->Oxatitanacyclopentane Product_alkoxide Product (Ti-alkoxide) Oxatitanacyclopentane->Product_alkoxide Rearrangement Product This compound Product_alkoxide->Product Aqueous Workup

Caption: The catalytic cycle of the Kulinkovich reaction.

Experimental Workflow

Experimental_Workflow Optimized Workflow for this compound Synthesis Setup 1. Inert Atmosphere Setup (N₂ or Ar, Flame-dried glassware) Reagents 2. Charge Anhydrous Solvent & Titanium Catalyst Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool Addition 4. Slow, Dropwise Addition of Ethylmagnesium Bromide Cool->Addition Addition2 5. Portion-wise Addition of Methyl Acetate Addition->Addition2 Reaction 6. Stir at RT (Monitor by GC if possible) Addition2->Reaction Quench 7. Quench with sat. aq. NH₄Cl Reaction->Quench Extract 8. Extraction (e.g., Ethyl Acetate, 3x) Quench->Extract Dry 9. Dry Organic Layer (Na₂SO₄ or MgSO₄) Extract->Dry Purify 10. Purification (Fractional Distillation) Dry->Purify

Caption: Step-by-step experimental workflow diagram.

Optimized Experimental Protocol

Materials:

  • Methyl Acetate (anhydrous)

  • Ethylmagnesium Bromide (e.g., 3.0 M in Et₂O)

  • Titanium(IV) Methoxide or Titanium tetra(2-ethyl)hexyloxide

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the flask, add anhydrous solvent (e.g., THF) and the titanium catalyst (e.g., titanium(IV) methoxide, 0.15 eq). Cool the mixture to 0 °C in an ice bath.

  • Grignard Addition: Add the ethylmagnesium bromide solution (2.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A color change should be observed as the active titanium species forms.

  • Ester Addition: Once the Grignard addition is complete, add the methyl acetate (1.0 eq) dropwise or in small portions over 20-30 minutes, again maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl. Stir for 30 minutes until the precipitated titanium salts appear as a filterable solid.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with the extraction solvent (e.g., ethyl acetate). Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer three more times with the solvent.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and carefully concentrate the solution using a distillation setup (do not use a rotary evaporator to avoid losing the volatile product). Perform a fractional distillation, collecting the fraction that boils between 98-105 °C to yield pure this compound.[4]

References

common side products in 1-Methylcyclopropanol synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methylcyclopropanol. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide in-depth technical guidance based on established scientific principles and practical laboratory experience.

Troubleshooting Guide: Common Side Products and Their Avoidance

The synthesis of this compound, a valuable building block, can present challenges, particularly with the formation of undesired side products. This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My final product is contaminated with alcohols like ethanol and isopropanol.

Question: After distillation, my this compound is still contaminated with significant amounts of ethanol and/or isopropanol, which is affecting my downstream reactions. What is the source of these impurities, and how can I prevent their formation?

Root Cause Analysis:

The presence of ethanol and isopropanol as impurities is a common issue, especially when employing the Kulinkovich reaction for the synthesis of this compound.[1]

  • Ethanol is primarily formed from the unreacted Grignard reagent (e.g., ethylmagnesium bromide) during the aqueous workup.

  • Isopropanol is a direct consequence of using titanium tetra(isopropoxide) as the catalyst.[1] During the workup, the titanium alkoxide is hydrolyzed, releasing isopropanol, which is difficult to separate from the desired product due to their similar boiling points.[1]

Avoidance and Mitigation Strategies:

To minimize these alcoholic impurities, a multi-pronged approach involving catalyst selection, reaction workup, and purification is recommended.

Table 1: Catalyst Selection and its Impact on Impurities

CatalystResulting Alcoholic ImpuritySeparation Difficulty from this compoundRecommendation
Titanium tetra(isopropoxide)IsopropanolHighNot Recommended
Titanium tetra(2-ethyl)hexyloxide2-EthylhexanolLowRecommended
Titanium tetramethoxideMethanolModerateRecommended

dot

G cluster_0 Catalyst Choice and Impurity Formation Ti(OiPr)4 Titanium tetra(isopropoxide) (Common Catalyst) Hydrolysis Aqueous Workup (Hydrolysis) Ti(OiPr)4->Hydrolysis Leads to Isopropanol Isopropanol Impurity (Difficult to Separate) Hydrolysis->Isopropanol Generates ROH Corresponding Alcohol (Easier to Separate) Hydrolysis->ROH Generates Ti(OR)4 Alternative Titanium Alkoxides (e.g., R = Me, 2-EtHex) Ti(OR)4->Hydrolysis Leads to G cluster_0 Competing Reaction Pathways EtMgBr Ethylmagnesium Bromide Kulinkovich Kulinkovich Reaction (Desired Pathway) EtMgBr->Kulinkovich Grignard Grignard Reaction (Side Reaction) EtMgBr->Grignard MeOAc Methyl Acetate MeOAc->Kulinkovich MeOAc->Grignard Product This compound Kulinkovich->Product Byproduct 3-Methylpentan-3-ol Grignard->Byproduct

References

Technical Support Center: Purification of Volatile 1-Methylcyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 1-Methylcyclopropanol. As researchers and drug development professionals, we understand that synthesizing a molecule is often only half the battle; purification presents its own unique set of obstacles. This compound (C₄H₈O), with its high volatility and strained cyclopropyl ring system, is a compound that demands a nuanced and well-informed purification strategy. Its propensity for thermal degradation and sensitivity to acidic media can lead to significant yield loss and inconsistent results if not handled with precision.

This guide is structured from our field-proven experience to move beyond simple protocols. Here, we will explore the causality behind common purification challenges and provide robust, self-validating troubleshooting strategies. Our goal is to empower you with the technical knowledge to anticipate problems, diagnose issues as they arise, and confidently obtain this compound of high purity for your critical applications.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is the foundation of any successful purification strategy. This data directly informs the selection of appropriate techniques, especially concerning distillation parameters and solvent choice.

PropertyValueSource
Molecular Formula C₄H₈OPubChem[1]
Molecular Weight 72.11 g/mol PubChem[1]
Appearance Colorless oil or liquidChemicalBook[2]
Boiling Point ~83.9 °C (at 760 Torr)ChemicalBook[2]
Density ~1.05 - 1.265 g/mLChemicalBook[2], Sigma-Aldrich[3]
Flash Point ~18.6 - 25 °CChemicalBook[2], Sigma-Aldrich
Refractive Index n20/D 1.414Sigma-Aldrich[3]
pKa ~15.38 (Predicted)ChemicalBook[2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: Low or No Recovery After Solvent Removal

Question: After my aqueous workup and extraction with diethyl ether/DCM, I removed the solvent on a rotary evaporator and my product seems to have disappeared. What went wrong?

Probable Cause: The most likely culprit is the high volatility of this compound. Standard rotary evaporation conditions (e.g., 40 °C water bath, strong vacuum) are too aggressive and can cause the product to co-evaporate with the solvent. With a boiling point of ~84 °C, its vapor pressure is significant even at room temperature.

Recommended Solution:

  • Minimize Vacuum: Do not pull a full vacuum. Reduce the pressure just enough to allow the solvent to evaporate gently. For diethyl ether (bp ~35 °C), evaporation can often be achieved with minimal vacuum.

  • Eliminate Heat: Do not use a heated water bath. The latent heat of vaporization of the solvent is usually sufficient to drive the process at room temperature.[4]

  • Use an Efficient Condenser & Cold Trap: Ensure your rotary evaporator's condenser is cold (ideally ≤ 0 °C) and use a dry ice/acetone or liquid nitrogen cold trap between the evaporator and the vacuum pump. This will help capture any volatilized product.

  • Solvent Exchange: Consider extracting into a higher-boiling point solvent like pentane or hexane if compatible with your downstream application. However, be aware this may introduce challenges in separating the new solvent from the product.

Issue 2: Product Decomposition During Distillation

Question: I'm attempting to purify my crude this compound by distillation, but I'm getting a low yield and the distilled product shows new peaks by GC/NMR analysis.

Probable Cause: There are two primary causes for this issue:

  • Thermal Degradation: Although the atmospheric boiling point is relatively low, prolonged heating can induce ring-opening or other decomposition pathways in the strained cyclopropanol system.

  • Acid-Catalyzed Rearrangement: Trace amounts of acid from the workup (e.g., HCl, H₂SO₄) can catalyze the rearrangement of this compound into isomers like 2-butanone or methyl vinyl ketone upon heating.

Recommended Solution:

  • Fractional Vacuum Distillation: This is the most effective method. By reducing the pressure, you significantly lower the boiling point, minimizing the risk of thermal degradation. Aim for a vacuum level that brings the boiling point into the 40-60 °C range. Please see the detailed protocol below.

  • Neutralize Before Distillation: Before distilling, wash the crude organic extract with a saturated sodium bicarbonate (NaHCO₃) solution and then brine to remove any residual acid. Dry thoroughly with an anhydrous agent like MgSO₄ or Na₂SO₄.

Issue 3: Low Yield and/or Streaking During Silica Gel Chromatography

Question: I'm trying to purify my compound using flash chromatography on standard silica gel, but I'm seeing significant streaking on the TLC plate and recovering very little product.

Probable Cause: Standard silica gel is inherently acidic (pH ~4-5). The Lewis and Brønsted acid sites on the silica surface can strongly adsorb the hydroxyl group of the alcohol and catalyze the ring-opening and decomposition of the acid-sensitive cyclopropanol ring.[5] This leads to irreversible binding to the column and streaking of the degraded by-products.

Recommended Solution:

  • Use Neutralized Silica Gel: Deactivate the acidic sites on the silica by preparing a slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia. A 1-2% solution of Et₃N in the eluent is typically sufficient.[6]

  • Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative to silica gel for purifying acid-sensitive compounds.[6] Always perform a preliminary TLC analysis on an alumina plate to ensure your desired separation is achievable.

  • Limit Residence Time: Run the column as quickly as possible ("flash" chromatography) to minimize the contact time between the compound and the stationary phase.

Purification Strategy Workflow

The choice of purification method depends heavily on the scale of your reaction and the nature of the impurities. This decision tree provides a logical workflow for selecting the appropriate strategy.

PurificationWorkflow start Crude this compound (Post-Workup & Drying) check_impurities What is the primary impurity type? start->check_impurities volatile High-boiling / Non-volatile impurities (e.g., catalyst residue, salts) check_impurities->volatile Non-volatile non_volatile Volatile impurities with close boiling points check_impurities->non_volatile Volatile distill Purify by Fractional Vacuum Distillation volatile->distill chromatography Purify by Flash Chromatography (Neutralized Silica or Alumina) non_volatile->chromatography purity_check_1 Assess Purity (GC, qNMR) distill->purity_check_1 purity_check_2 Assess Purity (GC, qNMR) chromatography->purity_check_2 purity_check_1->chromatography Impurities remain end_product Pure this compound purity_check_1->end_product Purity ≥ 95% purity_check_2->distill Impurities remain purity_check_2->end_product Purity ≥ 95%

Caption: Purification method selection workflow for this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage and handling conditions for purified this compound?

    • Storage: Due to its volatility and low flash point, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator (2-8 °C).[2][7] Use amber glass vials to protect it from light, which can potentially catalyze degradation.[7]

    • Handling: Always handle this compound in a well-ventilated chemical fume hood.[8] Avoid heat, sparks, and open flames.[8][9] Use appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Q2: How can I accurately determine the purity of my final product?

    • Gas Chromatography (GC): This is the ideal method for assessing the purity of a volatile compound like this compound. A GC-FID (Flame Ionization Detector) can be used to determine the area percentage of the product peak relative to any impurities.[10]

    • Quantitative NMR (qNMR): For an absolute purity determination, qNMR is the gold standard. This involves adding a certified internal standard of known purity and concentration to a precisely weighed sample of your product and comparing the integration of specific, non-overlapping peaks.[10]

    • ¹H NMR: Standard proton NMR can identify impurities if they are present in sufficient quantity (>1-2%) and have characteristic signals that don't overlap with the product signals at δ 0.85 (s, 4H) and 3.40 (s, 3H), as seen for similar structures.[11]

  • Q3: My synthesis involved a Kulinkovich reaction. What are the typical by-products I should be trying to remove?

    • The Kulinkovich reaction typically uses a titanium catalyst and a Grignard reagent. Key by-products can include unreacted starting materials (e.g., methyl acetate) and hydrocarbon by-products from the Grignard reagent coupling. One optimized procedure notes the use of azeotropic distillation to remove these types of by-products effectively.[12]

Mechanism: Acid-Catalyzed Degradation on Silica Gel

The diagram below illustrates the proposed mechanism for the decomposition of this compound on an acidic silica surface, highlighting the importance of using a neutralized stationary phase.

AcidCatalysis start This compound intermediate Protonated Intermediate (Oxonium Ion) start->intermediate + H⁺ silica [H⁺] (Silica Surface) rearranged Ring-Opened Carbocation intermediate->rearranged Ring Opening product Decomposition Products (e.g., 2-Butanone) rearranged->product Rearrangement & Deprotonation

Caption: Proposed mechanism for acid-catalyzed ring-opening on silica gel.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is designed for purifying crude this compound from non-volatile or significantly higher-boiling impurities.

  • Preparation: Ensure the crude material is dry and free of acidic residues by washing with saturated NaHCO₃ solution, followed by brine, and drying over anhydrous MgSO₄.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column (10-15 cm) to ensure good separation without excessive product holdup. Use a vacuum-jacketed column to maintain thermal equilibrium. All glass joints must be properly sealed for vacuum.

  • Collection: Use a receiving flask cooled in an ice bath to minimize loss of the distilled product due to its volatility.

  • Distillation:

    • Begin stirring the crude material in the distillation flask.

    • Slowly and carefully apply vacuum to the system. Monitor the pressure with a manometer. Aim for a pressure that will lower the boiling point to the 40-60 °C range.

    • Gently heat the distillation flask using a heating mantle.

    • Discard any initial low-boiling forerun (e.g., residual solvent).

    • Collect the fraction that distills at a constant temperature and pressure. This is your purified this compound.

    • Once the product is collected, stop heating and allow the system to cool completely before slowly re-introducing air.

Protocol 2: Purification by Flash Chromatography on Neutralized Silica Gel

This protocol is intended for separating this compound from impurities with similar boiling points.

  • Preparation of Neutralized Silica:

    • In a fume hood, prepare your chosen eluent (e.g., a mixture of ethyl acetate and hexanes).

    • Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v).

    • Prepare a slurry of silica gel in this Et₃N-containing eluent.

    • Pack your chromatography column with this slurry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of neutralized silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Run the column using the Et₃N-containing eluent, applying positive pressure ("flash" conditions).

    • Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent and triethylamine using rotary evaporation under minimal vacuum and with no external heating, as described in Troubleshooting Issue 1. The triethylamine (bp ~89 °C) may require slightly more rigorous conditions to remove than the eluent but should be removable under moderate vacuum at room temperature.

References

effect of catalyst choice on the efficiency of 1-Methylcyclopropanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methylcyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this critical chemical transformation. Here, we delve into the nuances of catalyst selection and its profound impact on reaction efficiency, offering practical solutions to common experimental hurdles.

The Crucial Role of Catalysis in this compound Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through the Kulinkovich reaction.[1][2][3][4][5] This reaction involves the treatment of a methyl ester (typically methyl acetate) with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. The choice of this catalyst is not trivial; it is a critical parameter that dictates the yield, purity, and scalability of the synthesis.

The generally accepted mechanism of the Kulinkovich reaction involves the in-situ formation of a titanacyclopropane intermediate from the titanium alkoxide and the Grignard reagent.[4][5] This intermediate then reacts with the ester to form the desired cyclopropanol. The nature of the alkoxide ligands on the titanium center influences the stability and reactivity of the titanacyclopropane, thereby affecting the overall efficiency of the reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the Kulinkovich synthesis of this compound can stem from several factors, primarily related to the catalyst and reaction conditions.

  • Suboptimal Catalyst Choice: The selection of the titanium alkoxide catalyst is paramount. While titanium(IV) isopropoxide is commonly used, other catalysts may offer superior performance. For instance, the use of titanium tetramethoxide has been shown to minimize side product formation, leading to an improved yield of the desired product.[2][3] Another highly effective catalyst is titanium tetra(2-ethyl)hexyloxide, which has been key in developing reproducible, multigram scale syntheses.[1]

  • Grignard Reagent Quality: The quality and accurate titration of your Grignard reagent are critical. Old or poorly prepared Grignard reagents can lead to lower yields. Ensure you are using a fresh, properly prepared solution.

  • Reaction Solvent Volume: A reduction in the volume of the reaction solvent has been identified as a key improvement for increasing the concentration of reactants and improving reaction kinetics.[1]

  • Addition of Methyl Acetate: The method of addition of the methyl acetate starting material can influence the outcome. Adding it in portions rather than all at once can help to control the reaction temperature and minimize side reactions.[1]

  • Moisture Contamination: The Kulinkovich reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

Question 2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?

Answer: The formation of byproducts is a common challenge. These often arise from competing reaction pathways.

  • Catalyst Selection: As mentioned, the choice of catalyst can significantly impact selectivity. Titanium tetramethoxide is particularly noted for its ability to minimize the formation of side products.[2][3]

  • Temperature Control: Maintaining the recommended reaction temperature is crucial. Deviations can lead to the decomposition of intermediates and the formation of undesired products.

  • Workup Procedure: An optimized workup procedure can be critical for isolating the pure product and removing byproducts. An azeotropic distillation step during workup has been shown to be effective in removing byproducts.[1]

Question 3: The reaction seems to stall before completion. What could be the reason?

Answer: A stalled reaction can be frustrating. Here are a few potential causes:

  • Insufficient Catalyst: While the reaction is catalytic in titanium, a certain minimum amount is necessary to drive the reaction to completion in a reasonable timeframe. Ensure you are using the correct catalytic loading.

  • Deactivation of the Catalyst: Impurities in the reagents or solvent can deactivate the titanium catalyst. Using high-purity reagents and solvents is essential.

  • Poor Grignard Reagent Activity: If the Grignard reagent is not sufficiently reactive, the initial formation of the titanacyclopropane intermediate will be slow or incomplete, leading to a stalled reaction.

Question 4: Can I use a different Grignard reagent other than ethylmagnesium bromide?

Answer: Yes, other Grignard reagents with a beta-hydrogen, such as propylmagnesium bromide or butylmagnesium bromide, can be used in the Kulinkovich reaction.[4] However, the choice of Grignard reagent will influence the structure of the resulting cyclopropanol. For the synthesis of this compound from methyl acetate, an ethyl or higher alkyl Grignard reagent is typically required.

Catalyst Performance Comparison

The choice of the titanium alkoxide catalyst has a direct and significant impact on the efficiency of this compound synthesis. The following table summarizes the performance of commonly used catalysts based on literature data.

CatalystKey AdvantagesReported ObservationsReference
Titanium(IV) isopropoxide Widely available and commonly used.A standard catalyst for the Kulinkovich reaction.[4][5]
Titanium tetramethoxide Minimal side product formation.Leads to a cleaner reaction profile and improved yield of this compound.[2][3]
Titanium tetra(2-ethyl)hexyloxide Excellent for reproducible, large-scale synthesis.A key component in optimized procedures for multigram synthesis.[1]
Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of this compound via the Kulinkovich reaction, with variations based on catalyst choice.

Protocol 1: Synthesis of this compound using Titanium Tetramethoxide

This protocol is adapted from an improved synthesis method known for minimizing side products.[2][3]

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Reagent Addition:

    • To the flask, add a solution of titanium tetramethoxide in an anhydrous solvent (e.g., THF).

    • Cool the solution to the recommended temperature (typically 0 °C).

    • Slowly add a solution of ethylmagnesium bromide (or another suitable Grignard reagent) via the dropping funnel, maintaining the internal temperature.

  • Formation of the Titanacyclopropane: Stir the mixture at the specified temperature for the required time to allow for the formation of the active catalytic species.

  • Addition of Ester: Slowly add methyl acetate to the reaction mixture, again controlling the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

  • Quenching and Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or dilute HCl at a low temperature.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by distillation to obtain pure this compound.

Visualizing the Workflow and Mechanism

To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.

Kulinkovich_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Select Catalyst (e.g., Ti(OMe)₄, Ti(O-2-EtHex)₄) setup Assemble Dry Glassware under Inert Atmosphere reagents->setup grignard Add Grignard Reagent (e.g., EtMgBr) setup->grignard ester Add Methyl Acetate (in portions) grignard->ester monitoring Monitor Reaction (TLC, GC-MS) ester->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify by Distillation extract->purify product This compound purify->product

Caption: Workflow for this compound Synthesis.

Kulinkovich_Mechanism Ti_alkoxide Ti(OR)₄ Dialkyl_Ti R'₂Ti(OR)₂ Ti_alkoxide->Dialkyl_Ti + Grignard Grignard 2 R'MgX Grignard->Dialkyl_Ti Titanacyclopropane Titanacyclopropane Intermediate Dialkyl_Ti->Titanacyclopropane β-hydride elimination Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester Ester Methyl Acetate Ester->Oxatitanacyclopentane Ketone Intermediate Ketone Oxatitanacyclopentane->Ketone Rearrangement Product_complex Titanium Alkoxide of This compound Ketone->Product_complex Intramolecular insertion Product This compound (after hydrolysis) Product_complex->Product Hydrolysis

Caption: Simplified Mechanism of the Kulinkovich Reaction.

References

managing exothermic reactions during the synthesis of 1-Methylcyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methylcyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the safe and efficient synthesis of this valuable cyclopropanol derivative. The primary focus of this guide is the management of the highly exothermic Kulinkovich reaction, a common and effective method for this transformation.

I. Understanding the Challenge: The Exothermic Kulinkovich Reaction

The synthesis of this compound is most commonly achieved via the Kulinkovich reaction, which utilizes a Grignard reagent (typically ethylmagnesium bromide) to react with an ester (methyl acetate) in the presence of a titanium(IV) alkoxide catalyst.[1][2] This reaction is powerful for forming the strained cyclopropane ring, but it is also highly exothermic, presenting significant safety and control challenges.[3][4] Inadequate control of the reaction kinetics can lead to thermal runaway, pressurization of the vessel, and potential fire hazards.[3] This guide will provide the expertise and field-proven insights necessary to navigate these challenges successfully.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is exhibiting an uncontrollable temperature spike (thermal runaway). What are the immediate steps I should take, and how can I prevent this in the future?

Answer:

A thermal runaway is a critical safety concern in Grignard reactions.[3]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the Grignard reagent.[5]

  • Emergency Cooling: If your setup includes an external cooling bath (e.g., ice-water or dry ice/acetone), ensure it is engaged and has sufficient capacity. Do not attempt to rapidly cool the glassware, as this may cause it to fracture.[5]

  • Ensure Proper Venting: Verify that your reaction vessel is not a closed system and is safely vented to prevent pressure buildup.[3]

  • Do Not Work Alone: It is crucial to have another person present when performing large-scale or initial Grignard reactions.[5][6]

Prevention Strategies:

  • Slow and Controlled Addition: The rate of addition of the Grignard reagent is the most critical parameter for controlling the exotherm. A slow, dropwise addition allows the cooling system to dissipate the generated heat effectively.[5]

  • Adequate Cooling: Ensure your cooling bath has a large enough thermal mass to absorb the heat generated by the reaction. For larger-scale reactions, consider a cryostat for precise temperature control.

  • Proper Reaction Scale and Flask Size: Do not exceed a safe reaction scale for your fume hood and equipment. Use a flask that is large enough to contain the reaction mixture should vigorous boiling occur.[5]

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase.

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple.

Question 2: The yield of this compound is lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors related to reagent quality, reaction conditions, and side reactions.

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[6] Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3][5] Solvents must be anhydrous.

  • Grignard Reagent Quality: The concentration of commercially available Grignard reagents can vary. It is advisable to titrate the Grignard solution before use to determine its exact molarity.

  • Side Reactions: The primary side reaction in the Kulinkovich reaction is the formation of ethene and a subsequent reduction of the titanium catalyst, which can be non-productive.[1] This is more prevalent when the ratio of titanium catalyst to Grignard reagent is not optimal.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and appropriate temperature. Some procedures call for the reaction to be stirred at room temperature for an extended period after the initial addition.[7]

  • Workup Issues: The quenching and extraction steps can also impact yield. Ensure the quenching is done carefully at a low temperature and that the product is efficiently extracted from the aqueous layer.

Question 3: I am observing the formation of a significant amount of a high-boiling point byproduct. What could it be and how can I minimize its formation?

Answer:

The formation of a tertiary alcohol is a common issue when reacting Grignard reagents with esters.[8][9]

  • Over-addition of Grignard Reagent: The initially formed ketone intermediate can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[8] The Kulinkovich reaction mechanism, involving a titanacyclopropane intermediate, is designed to favor the formation of the cyclopropanol.[1][10] However, deviations from the optimal conditions can lead to side reactions resembling a standard Grignard addition to an ester.

  • Minimization Strategies:

    • Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. Use of an excess of the Grignard reagent should be avoided.

    • Temperature Control: Maintaining a low reaction temperature during the addition of the Grignard reagent can help to suppress the formation of the tertiary alcohol byproduct.[11]

Question 4: How do I properly set up the reaction apparatus to ensure safety and efficiency?

Answer:

A proper reaction setup is fundamental for managing the exothermic nature of the reaction and ensuring an inert atmosphere.[5]

  • Glassware: A three-necked round-bottom flask is ideal.[5]

  • Inert Atmosphere: One neck should be fitted with a gas inlet for nitrogen or argon.

  • Reagent Addition: A pressure-equalizing dropping funnel should be used for the controlled addition of the Grignard reagent.[5]

  • Condenser: A reflux condenser is essential to prevent the loss of volatile solvents.[5]

  • Stirring: Efficient magnetic or mechanical stirring is necessary to ensure proper mixing and heat distribution.

  • Temperature Monitoring: An internal thermometer or thermocouple should be placed in the third neck.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound, with a strong emphasis on managing the exothermic reaction.

Protocol 1: Synthesis of this compound via the Kulinkovich Reaction

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl Acetate74.08(Specify amount)(Calculate)
Ethylmagnesium Bromide (in THF)(Varies by solution)(Specify volume)(Calculate)
Titanium(IV) isopropoxide284.22(Specify amount)(Calculate)
Anhydrous Tetrahydrofuran (THF)72.11(Specify volume)-
Saturated aqueous NH4Cl-(Specify volume)-
Diethyl ether74.12(Specify volume)-
Anhydrous Magnesium Sulfate120.37(Specify amount)-

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a pressure-equalizing dropping funnel, and a thermocouple for internal temperature monitoring.[5]

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Initial Charging: To the reaction flask, add a solution of methyl acetate in anhydrous THF.

  • Catalyst Addition: Add titanium(IV) isopropoxide to the stirred solution at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Grignard Reagent Addition (Critical Step): Add the ethylmagnesium bromide solution to the dropping funnel. Begin the dropwise addition of the Grignard reagent to the reaction mixture, ensuring the internal temperature does not exceed 5-10 °C. The addition rate should be slow enough to allow the cooling bath to dissipate the heat generated.[7] Expect some gas evolution (ethane and ethene).[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 12-24 hours.[7]

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Dilute the mixture with diethyl ether and filter through a pad of celite to remove the titanium salts. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by distillation.

IV. Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_apparatus Assemble and Dry Apparatus prep_inert Establish Inert Atmosphere prep_apparatus->prep_inert charge_ester Charge Methyl Acetate and THF prep_inert->charge_ester add_catalyst Add Ti(OiPr)4 charge_ester->add_catalyst cool_reaction Cool to 0 °C add_catalyst->cool_reaction add_grignard Slowly Add EtMgBr (0-10 °C) cool_reaction->add_grignard stir_rt Stir at Room Temperature add_grignard->stir_rt quench Quench with aq. NH4Cl stir_rt->quench extract Extract with Et2O quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Distill concentrate->purify

Caption: Workflow for this compound synthesis.

Simplified Kulinkovich Reaction Mechanism

G ester Methyl Acetate ketone_intermediate β-titanio Ketone ester->ketone_intermediate reacts with grignard 2 EtMgBr titanacyclopropane Titanacyclopropane Intermediate grignard->titanacyclopropane forms catalyst Ti(OiPr)4 catalyst->titanacyclopropane titanacyclopropane->ketone_intermediate cyclopropanol_salt Magnesium Cyclopropoxide ketone_intermediate->cyclopropanol_salt intramolecularly reacts to form product This compound cyclopropanol_salt->product upon workup

Caption: Simplified Kulinkovich reaction mechanism.

V. References

  • Developing SOPs for Hazardous Chemical Manipulations. Available at: --INVALID-LINK--

  • Kulinkovich Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Kulinkovich Reaction: Mechanism & Examples | NROChemistry. Available at: --INVALID-LINK--

  • Grignard Reaction - American Chemical Society. Available at: --INVALID-LINK--

  • Exothermic Continuous Stirred Tank Reactor — CBE 30338 Chemical Process Control. Available at: --INVALID-LINK--

  • Heat exchanger/reactors (HEX reactors): Concepts, technologies: State-of-the-art - CORE. Available at: --INVALID-LINK--

  • Stirred Tank Heat Exchanger Guide | PDF - Scribd. Available at: --INVALID-LINK--

  • Grignard reaction safety - YouTube. Available at: --INVALID-LINK--

  • Methods for preventing over addition of Grignard reagent - Sciencemadness.org. Available at: --INVALID-LINK--

  • Exothermic Tank Reactor | Lecture Note - Edubirdie. Available at: --INVALID-LINK--

  • Kulinkovich reaction - Wikipedia. Available at: --INVALID-LINK--

  • Kulinkovich reaction - Grokipedia. Available at: --INVALID-LINK--

  • Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method - MDPI. Available at: --INVALID-LINK--

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). Available at: --INVALID-LINK--

  • Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Esters with Grignard Reagent - Chemistry Steps. Available at: --INVALID-LINK--

  • The Chemistry of Cyclopropanols. II. Synthetic Methods1-3. Available at: --INVALID-LINK--

  • (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE. Available at: --INVALID-LINK--

  • A Comparative Guide to the Synthesis of 1-Iodo-2-methylcyclopropane: A New Two-Step Approach - Benchchem. Available at: --INVALID-LINK--

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT. Available at: --INVALID-LINK--

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Grignard Reaction - Common Conditions. Available at: --INVALID-LINK--

References

identifying and removing impurities from crude 1-Methylcyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Methylcyclopropanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. As a Senior Application Scientist, I understand that the successful synthesis of a target molecule is only half the battle; achieving high purity is paramount for reliable downstream applications. This resource provides in-depth, field-proven insights into the common challenges encountered when purifying crude this compound and offers robust, validated protocols to overcome them.

The unique structure of this compound—a strained three-membered ring coupled with a hydroxyl group—imparts both its valuable reactivity and its inherent instability. This guide will equip you with the knowledge to navigate its purification, ensuring the integrity of your material and the success of your research.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of crude this compound is heavily dependent on the synthetic route employed. The most common synthesis is the Kulinkovich reaction, which involves the treatment of an acetate ester with a Grignard reagent in the presence of a titanium alkoxide catalyst.[1][2]

Common impurities originating from this synthesis include:

  • Solvents: Residual reaction solvents such as toluene or diethyl ether.

  • Alcohols from Catalyst/Workup: The hydrolysis of the titanium alkoxide catalyst is a major source of impurities. For instance, the widely used titanium tetra(isopropoxide) generates isopropanol upon workup, which is notoriously difficult to separate from this compound due to its similar boiling point.[1] Ethanol can also be present as a by-product.

  • Unreacted Starting Materials: Residual methyl or ethyl acetate.

  • Grignard-Related By-products: Side products like 3-methylpentan-3-ol can form from the Grignard reagent.

  • Water: this compound is water-miscible, making aqueous workups a source of water contamination that cannot be removed by simple distillation.[1]

Q2: My this compound appears to be degrading during purification. Why is this happening and what can I do?

A2: this compound is sensitive to both thermal stress and acidic conditions, which can catalyze ring-opening reactions or other decomposition pathways.[3][4]

  • Thermal Instability: Prolonged heating or distillation at high temperatures can lead to degradation. The strained cyclopropanol ring is susceptible to thermal rearrangement.

  • Acid Sensitivity: The presence of acidic impurities or the use of acidic purification media (like standard silica gel) can readily promote the opening of the three-membered ring.[3][4]

To mitigate degradation, it is crucial to use purification techniques that minimize both heat and exposure to acid. This includes performing distillations under reduced pressure and using neutralized chromatographic stationary phases.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile compounds like this compound. It allows for the separation and identification of volatile impurities, even at trace levels.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the final product and identifying impurities. The simplicity of the this compound spectrum allows for easy detection of extraneous peaks from solvents or by-products.[6]

  • Karl Fischer Titration: To accurately quantify water content, which is a common and problematic impurity, Karl Fischer titration is the gold standard.

Technique Purpose Typical Observations
GC-MS Separation and identification of volatile impurities.Peaks corresponding to solvents, side-reaction products (e.g., 3-methylpentan-3-ol), and catalyst-derived alcohols (e.g., isopropanol).
1H NMR Structural confirmation and purity assessment.Characteristic signals for this compound; impurity peaks often visible in aliphatic and hydroxyl regions.
Karl Fischer Quantification of water content.Provides a precise percentage of water, which is difficult to determine by other methods.
Troubleshooting and Optimization Guides
Issue 1: Co-distillation of Impurities with the Product

Scenario: You've performed a fractional distillation, but your GC-MS or NMR analysis shows a persistent impurity with a boiling point close to that of this compound (approx. 104°C at atmospheric pressure). This is often isopropanol.[1]

The boiling point of isopropanol (~82°C) is close enough to that of this compound (~104°C) to make separation by standard fractional distillation inefficient, especially when it is present in significant amounts. The problem is exacerbated by the fact that isopropanol can form azeotropes.

References

Technical Support Center: Strategic Control of Isomerization in Reactions with 1-Methylcyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Methylcyclopropanol. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile yet challenging building block. The inherent high ring strain of the cyclopropane ring in this compound makes it a potent synthetic intermediate, but also renders it susceptible to undesired ring-opening and rearrangement reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you minimize the formation of isomers and maximize the yield of your target molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and mechanistic principles underlying the reactivity of this compound.

Q1: What are the primary isomeric byproducts I should anticipate when using this compound?

A: The expected byproducts are highly dependent on the reaction conditions. The most common isomer is 2-butanone , which arises from an acid-catalyzed ring-opening rearrangement.[1][2] Under different conditions, particularly in metal-catalyzed cross-coupling reactions, you may also observe regioisomers resulting from the cleavage of different C-C bonds within the cyclopropane ring.[3] In gas-phase or high-energy conditions, isomerization to various butene isomers can also occur.[4]

Q2: What makes this compound so susceptible to rearrangement?

A: The primary driving force is the significant ring strain inherent in the three-membered cyclopropane ring. This strain weakens the C-C bonds relative to acyclic systems. The reaction is often initiated by the protonation of the tertiary alcohol by a Brønsted or Lewis acid. This creates an excellent leaving group (water) and facilitates the formation of a tertiary carbocation intermediate. This carbocation is unstable and can rapidly rearrange through a 1,2-alkyl shift to relieve ring strain, ultimately leading to the formation of a more stable product like 2-butanone.[2][5] This process is mechanistically similar to a pinacol rearrangement.[1]

Q3: What is the most critical experimental parameter to control for minimizing isomerization?

A: While successful control is multifactorial, the single most critical parameter is the rigorous exclusion of acid . Even trace amounts of adventitious acid (from reagents, solvents, or glassware) can catalyze the ring-opening rearrangement pathway. Therefore, maintaining neutral or slightly basic conditions is paramount. Following closely in importance are precise temperature control to avoid overcoming the activation energy for isomerization pathways and the rational choice of solvent , which can stabilize or destabilize key intermediates.[6][7]

Section 2: Troubleshooting Guide: A Problem-Oriented Approach

This guide provides specific causes and actionable solutions for common issues encountered during experimentation.

Problem 1: My reaction yields primarily the ring-opened ketone (2-butanone) instead of the desired product.
  • Primary Cause: Uncontrolled Acidity. The presence of protic acids or Lewis acids is the most common reason for the formation of 2-butanone via a rearrangement mechanism.[1][5]

  • Solutions & Mitigation Strategies:

    • Reagent and Solvent Purity: Use freshly distilled or purchased anhydrous solvents. Ensure all reagents are free from acidic impurities. For example, some grades of CDCl₃ can contain trace DCl.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent the formation of acidic species from reactions with air and moisture.

    • Acid Scavengers: Incorporate a non-nucleophilic base, such as a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) or 2,6-lutidine, to neutralize any trace acid without interfering with the main reaction.

    • Glassware Preparation: Use base-washed or silylated glassware to ensure no residual acid catalysts are present on the surfaces.

  • Secondary Cause: Elevated Reaction Temperature. Higher temperatures can provide sufficient thermal energy to overcome the activation barrier for the rearrangement pathway, even in the absence of a strong acid catalyst.[7]

  • Solutions & Mitigation Strategies:

    • Low-Temperature Reactions: Initiate reactions at low temperatures (e.g., -78 °C or 0 °C) and allow them to warm slowly to the optimal temperature.

    • Precise Temperature Control: Utilize a cryostat or a well-maintained cooling bath to prevent temperature fluctuations that could trigger isomerization.

Problem 2: I am observing a mixture of regioisomers in my metal-catalyzed cross-coupling reaction.
  • Primary Cause: Inappropriate Catalyst or Ligand System. In transition metal catalysis (e.g., with Palladium or Rhodium), the ligand sphere around the metal center dictates the regioselectivity of the oxidative addition step into a C-C bond of the cyclopropane ring. An ill-suited ligand can lead to non-selective C-C bond activation.[3][8]

  • Solutions & Mitigation Strategies:

    • Ligand Screening: Systematically screen a panel of ligands with varying steric and electronic properties. For palladium-catalyzed reactions, common choices include phosphine ligands (e.g., PPh₃, XPhos, SPhos) and N-heterocyclic carbenes (NHCs).[9][10][11]

    • Leverage Directing Groups: If the substrate allows, install a directing group. A directing group is a functional moiety that chelates to the metal center, positioning it to selectively activate a specific C-C or C-H bond, thereby preventing the formation of other isomers.[12][13][14][15]

    • Solvent Optimization: The solvent can influence the geometry and stability of the catalytic intermediates.[16][17] A solvent screen (e.g., THF, Dioxane, DMF, Toluene) is often necessary to optimize regioselectivity.

Diagram 1: Decision Workflow for Optimizing Regioselectivity

G start Low Regioselectivity Observed ligand Screen Ligand Panel (Sterics & Electronics) start->ligand directing_group Consider Directing Group Strategy start->directing_group If substrate is complex solvent Optimize Solvent (Polarity & Coordination) ligand->solvent If minor improvement outcome_good Regioselectivity Improved ligand->outcome_good Success temp Adjust Temperature solvent->temp If minor improvement solvent->outcome_good Success directing_group->ligand If applicable directing_group->outcome_good Success temp->outcome_good Success outcome_bad No Improvement (Re-evaluate Mechanism) temp->outcome_bad Failure

Caption: A troubleshooting flowchart for addressing poor regioselectivity.

Problem 3: My reaction is not stereoselective, yielding a mixture of diastereomers or enantiomers.
  • Cause: Achiral Reaction Environment or Ineffective Chiral Catalyst. Stereoselectivity is dictated by the three-dimensional arrangement of atoms in the reaction's transition state. Without a chiral influence, a racemic or diastereomeric mixture is often produced.

  • Solutions & Mitigation Strategies:

    • Employ Chiral Catalysts: For enantioselective transformations, use a chiral catalyst system. Dirhodium paddlewheel complexes with chiral carboxylate or carboxamidate ligands are well-established for controlling stereochemistry in cyclopropanation reactions and can be adapted for reactions involving cyclopropanols.[18][19]

    • Substrate Control: Leverage existing stereocenters on your substrate to induce diastereoselectivity. The steric bulk of neighboring groups can block one face of the this compound ring, favoring attack from the less hindered side.

    • Solvent Effects: The solvent can play a role in organizing the transition state assembly through non-covalent interactions, thereby influencing stereochemical outcomes.[20][21] Test a range of solvents to find the optimal medium.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Minimal Isomerization

This protocol provides a starting point for the cross-coupling of this compound (or a derivative) with an aryl halide, designed to minimize acid-catalyzed rearrangement.

  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester partner (1.2 equiv), and a finely ground, anhydrous base such as K₃PO₄ or Cs₂CO₃ (3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.

  • Reaction Assembly:

    • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

    • Add anhydrous solvent (e.g., DMF or 1,4-dioxane, ensuring it is sparged with inert gas) via syringe.

    • Add the this compound derivative (1.1 equiv) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 30 minutes to ensure good mixing.

    • Gently heat the reaction to the desired temperature (start with a moderate temperature, e.g., 60-80 °C) using a pre-heated oil bath with a temperature controller.[9][11]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup (Acid-Free):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a neutral buffer (pH 7 phosphate buffer) instead of acidic water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography using a solvent system pre-treated with a small amount of triethylamine (~0.1% v/v) to neutralize the silica gel.

Protocol 2: Visualization of Competing Reaction Pathways

The following diagram illustrates the critical choice point for this compound between the desired productive reaction and the undesired isomerization pathway.

G sub This compound path_desired Productive Reaction (e.g., Cross-Coupling) sub->path_desired Controlled Conditions (Neutral/Basic, Low Temp, Optimized Catalyst) path_isomer Isomerization Pathway sub->path_isomer Uncontrolled Conditions (Trace Acid, High Temp) product Desired Product path_desired->product Yields byproduct 2-Butanone & Other Isomers path_isomer->byproduct Yields

References

Technical Support Center: Strategies for Enhancing the Stability of 1-Methylcyclopropanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methylcyclopropanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and require strategies to enhance its stability in solution. Due to the inherent ring strain of its cyclopropane moiety, this compound is susceptible to degradation, which can impact experimental reproducibility and outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address these stability challenges.

Understanding the Instability of this compound

The primary challenge in working with this compound lies in the high ring strain of the three-membered cyclopropane ring. This strain makes the molecule susceptible to ring-opening reactions, which can be initiated by various factors in a solution environment. The primary degradation pathways include:

  • Acid-Catalyzed Ring Opening: In the presence of acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This facilitates the opening of the strained cyclopropane ring to form more stable carbocation intermediates, which can then react with nucleophiles present in the solution.[1][2][3]

  • Base-Catalyzed Degradation: While less common for simple alcohols, strong basic conditions can potentially lead to degradation, although the specific mechanism for this compound is not well-documented in readily available literature.

  • Oxidative Degradation: Like many organic molecules, this compound can be susceptible to oxidation, especially in the presence of reactive oxygen species, which can lead to a variety of degradation products.[4][5]

The volatility of this compound also presents a challenge for maintaining its concentration in solution over time.

Troubleshooting Guide: Enhancing Stability

This section addresses common issues encountered during the handling and use of this compound solutions and provides actionable troubleshooting steps.

Question 1: My this compound solution is losing potency over time, even when stored at low temperatures. What could be the cause and how can I fix it?

Answer: Loss of potency is a common issue and can be attributed to several factors. Here’s a systematic approach to troubleshoot this problem:

  • Check the pH of your solution: The most likely culprit is acid-catalyzed degradation. Even seemingly neutral solutions can become acidic over time due to dissolved gases (like CO2) or interactions with container surfaces.

    • Recommendation: Buffer your solution to a neutral pH (around 7.0). Phosphate-buffered saline (PBS) is a good starting point for aqueous solutions. Avoid acidic buffers.

  • Consider the solvent: The choice of solvent can significantly impact stability. Protic solvents, especially in the presence of trace acids, can participate in ring-opening reactions.

    • Recommendation: If your experimental design allows, consider using aprotic solvents. If an aqueous solution is necessary, ensure it is properly buffered.

  • Protect from light and air: Oxidative degradation can be initiated by light and the presence of oxygen.

    • Recommendation: Store your solutions in amber vials to protect from light. Before sealing the vial, consider purging the headspace with an inert gas like argon or nitrogen to minimize contact with oxygen.

Question 2: I am observing unexpected peaks in my analytical chromatogram (HPLC/GC) after preparing my this compound solution. What are these and how can I prevent their formation?

Answer: The appearance of new peaks is a strong indicator of degradation. The identity of these peaks will depend on the degradation pathway.

  • Identify the degradation products: If you have access to mass spectrometry (GC-MS or LC-MS), try to identify the molecular weights of the new peaks. This can provide clues about the degradation mechanism (e.g., addition of a solvent molecule, oxidation).

  • Prevent degradation:

    • For suspected acid-catalyzed degradation: Implement the pH control measures described in Question 1.

    • For suspected oxidative degradation: Add an antioxidant to your solution. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid at low concentrations (e.g., 0.01-0.1%).[6][7][8][9] Always check for potential interference of the antioxidant with your downstream application.

Question 3: My experiments are showing poor reproducibility when using this compound. How can I improve this?

Answer: Poor reproducibility is often a direct consequence of inconsistent stability of your working solutions.

  • Prepare fresh solutions: Due to its inherent instability, it is highly recommended to prepare this compound solutions fresh before each experiment.

  • Use a stabilization strategy consistently: If you choose to use a stabilizing agent (e.g., buffer, antioxidant, cyclodextrin), use it consistently across all experiments.

  • Quantify the concentration before use: If your experiments are particularly sensitive, consider quantifying the concentration of your this compound stock solution using a validated analytical method (like HPLC) before each use to ensure you are starting with a known concentration.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for storing this compound solutions?

A1: A neutral pH of approximately 7.0 is recommended to minimize both acid- and base-catalyzed degradation. It is best to use a buffer system to maintain this pH.

Q2: Can I use antioxidants to stabilize my this compound solution?

A2: Yes, antioxidants can be effective in preventing oxidative degradation.[7][9] Butylated hydroxytoluene (BHT) and ascorbic acid are common choices.[6][8] However, you must verify that the chosen antioxidant does not interfere with your specific assay or reaction.

Q3: Is it possible to protect the this compound molecule itself?

A3: Yes, two main strategies can be employed for this:

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules within their hydrophobic cavity, protecting them from the bulk solution.[10][11][12][13][14][15][16][17][18][19][20] This can enhance the stability of volatile and reactive compounds.[16][17] Beta-cyclodextrin is a common choice for small molecules.

  • Protecting Groups: In a synthetic chemistry context, the hydroxyl group of this compound can be protected with a protecting group, such as a silyl ether (e.g., TBDMS).[13][21][22][23][24] This masks the reactive alcohol functionality, allowing other chemical transformations to be performed on the molecule. The protecting group can then be removed under specific conditions.

Q4: What are the best analytical techniques to monitor the stability of this compound?

A4: The choice of technique depends on the information you need:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the concentration of this compound and its non-volatile degradation products over time.[25][26][27][28][29]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products and confirming the structure of this compound.[30][31][32][33][34]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for monitoring the degradation process in real-time and for structural elucidation of degradation products without the need for chromatographic separation.[35][36]

Experimental Protocols

Protocol 1: Stabilization of this compound using β-Cyclodextrin Inclusion Complexation

This protocol describes a general method for preparing an inclusion complex of this compound with β-cyclodextrin to enhance its stability in aqueous solutions.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

Procedure:

  • Prepare a saturated β-cyclodextrin solution: In a suitable flask, add an excess of β-cyclodextrin to deionized water (e.g., 2 g in 100 mL).

  • Stir the solution: Stir the mixture vigorously at room temperature for 24 hours to ensure saturation.

  • Filter the solution: Filter the solution to remove the undissolved β-cyclodextrin, yielding a clear, saturated solution.

  • Add this compound: To the saturated β-cyclodextrin solution, add a molar excess of this compound (e.g., a 1:2 molar ratio of β-cyclodextrin to this compound).

  • Stir for complex formation: Stir the mixture at room temperature for 48-72 hours to allow for the formation of the inclusion complex.

  • Isolate the complex (optional): The complex can be used in solution or isolated as a solid by methods such as freeze-drying.

  • Store the solution: Store the resulting solution in a tightly sealed, amber vial at 4°C.

Protocol 2: Monitoring this compound Stability using HPLC

This protocol provides a general framework for an HPLC method to quantify the concentration of this compound. Method optimization will be required for specific instrumentation and applications.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v). The exact ratio may need to be optimized.

Method Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 25°C

  • Detection wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low wavelength (e.g., 200-210 nm) or a refractive index detector may be necessary. Derivatization to introduce a UV-active group is another option.

Procedure:

  • Prepare a standard curve: Prepare a series of known concentrations of this compound in the desired solvent.

  • Inject standards: Inject each standard onto the HPLC system and record the peak area.

  • Plot the calibration curve: Plot the peak area versus the concentration and perform a linear regression.

  • Prepare and inject samples: Prepare your this compound solutions at different time points or under different storage conditions. Inject the samples onto the HPLC.

  • Quantify the concentration: Using the calibration curve, determine the concentration of this compound in your samples based on their peak areas.

Visualizing Degradation and Stabilization

Degradation Pathway of this compound

MCP This compound Protonated_MCP Protonated This compound MCP->Protonated_MCP H+ (Acidic Conditions) Oxidized Oxidized Products MCP->Oxidized [O] (Oxidative Stress) Carbocation Tertiary Carbocation Intermediate Protonated_MCP->Carbocation Ring Opening RingOpened Ring-Opened Products (e.g., Butan-2-one) Carbocation->RingOpened + Nucleophile

Caption: Acid-catalyzed and oxidative degradation of this compound.

Stabilization via Cyclodextrin Inclusion

cluster_0 Solution Environment cluster_1 Stabilized Environment MCP This compound (Unstable) Degradation Degradation Products MCP->Degradation Degradation Pathways CD_Complex β-Cyclodextrin Inclusion Complex MCP->CD_Complex Encapsulation Stable_MCP This compound (Stable) CD_Complex->Stable_MCP Protection

Caption: Stabilization of this compound via β-cyclodextrin inclusion.

Data Summary

Stabilization StrategyKey Parameters to ControlExpected OutcomeAnalytical Method for Verification
pH Control pH of the solution (maintain at ~7.0)Reduced rate of acid-catalyzed ring openingHPLC, GC-MS, NMR
Antioxidant Addition Type and concentration of antioxidantPrevention of oxidative degradationHPLC, GC-MS, NMR
Cyclodextrin Inclusion Molar ratio of cyclodextrin to 1-MCP, solventFormation of a stable host-guest complex, reduced volatilityNMR, UV-Vis Spectroscopy
Inert Atmosphere Purging with inert gas (Ar, N2)Minimized contact with oxygen, reduced oxidationHPLC, GC-MS
Protecting Group Choice of protecting group and reaction conditionsMasking of the reactive hydroxyl groupNMR, GC-MS

References

Technical Support Center: Navigating Moisture Sensitivity in 1-Methylcyclopropanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the synthesis of 1-methylcyclopropanol. This resource is tailored for researchers, scientists, and drug development professionals who are navigating the challenges associated with this moisture-sensitive compound. Here, you will find in-depth troubleshooting guides and frequently asked questions designed to address the specific issues you may encounter during your experiments. Our goal is to provide you with the technical expertise and practical insights necessary for a successful synthesis.

Troubleshooting Guide: A Proactive Approach to Moisture-Related Issues

The synthesis of this compound, often achieved through methods like the Kulinkovich reaction or Grignard-type additions, is notoriously sensitive to moisture.[1][2][3] The presence of even trace amounts of water can significantly impact your reaction yield and purity by quenching reactive intermediates.[4][5][6] This guide provides a structured approach to identifying, resolving, and preventing common moisture-related problems.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or in some cases, no desired product at all. What are the likely causes related to moisture, and how can I rectify this?

Answer: A low or non-existent yield is one of the most common frustrations in moisture-sensitive synthesis. The primary culprit is often the premature quenching of your organometallic reagents.

Causality Explained: Organometallic reagents, such as Grignard reagents (e.g., ethylmagnesium bromide used in some synthetic routes), are potent bases and nucleophiles.[2] When they encounter protic sources like water, they are rapidly protonated, rendering them inactive for the desired carbon-carbon bond formation.[2][4]

Troubleshooting & Optimization:

  • Reagent and Solvent Quality:

    • Anhydrous Solvents: Ensure that all solvents are rigorously dried. While commercially available anhydrous solvents are a good starting point, it is best practice to dry them further over a suitable drying agent.[6][7][8] Molecular sieves are a particularly effective and safe option for drying ethereal solvents commonly used in these reactions.[6][9]

    • Freshly Opened Reagents: Use freshly opened bottles of reagents whenever possible. Reagents that have been opened multiple times are more susceptible to atmospheric moisture contamination.

  • Reaction Setup and Inert Atmosphere:

    • Glassware Preparation: All glassware must be meticulously dried before use. Oven-drying at a high temperature (e.g., 120-150 °C) for several hours or flame-drying under vacuum are standard procedures.[9][10][11]

    • Inert Gas Blanket: The reaction must be conducted under a positive pressure of an inert gas, such as argon or nitrogen.[4][10][11] Argon is denser than air and can provide a more stable inert blanket.[10][12] A Schlenk line or a glovebox provides the most robust inert atmosphere.[11][13] For simpler setups, a balloon filled with inert gas can be used, but care must be taken to ensure a positive pressure is maintained throughout the reaction.[14][15]

  • Reagent Handling:

    • Syringe Techniques: Use dry, well-purged syringes for transferring all liquid reagents.[14][15][16] Before drawing up your reagent, flush the syringe with the inert gas from your reaction setup multiple times.[14][15] After transferring the reagent, it is good practice to draw a small amount of the inert gas into the syringe to act as a buffer.[14][15]

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with significant impurities. How can I identify if these are moisture-related and what steps can I take to minimize them?

Answer: The presence of impurities can complicate purification and compromise the integrity of your final compound. Moisture can lead to the formation of specific byproducts that are often observable in your analytical data.

Common Moisture-Related Impurities and Their Identification:

ImpurityIdentification MethodMitigation Strategy
Unreacted Starting Materials GC-MS, ¹H NMRThis is a direct consequence of reagent quenching. By implementing the rigorous drying and inert atmosphere techniques described in Issue 1 , you can ensure your reagents are active and drive the reaction to completion.[5]
Alkane from Grignard Reagent GC-MSIf using a Grignard reagent (e.g., ethylmagnesium bromide), its reaction with water will produce the corresponding alkane (ethane). This is a clear indicator of moisture contamination. The solution is to adhere strictly to anhydrous conditions.[2]
Side Products from Ring Opening GC-MS, ¹H NMR, ¹³C NMRCyclopropanols can be susceptible to ring-opening reactions, especially under acidic conditions which can be inadvertently generated by the hydrolysis of certain reagents in the presence of moisture.[17] Ensuring a completely anhydrous and neutral reaction environment is key. If purification is done via chromatography, using a neutralized stationary phase (e.g., silica gel treated with triethylamine) can prevent on-column degradation.[17]
Issue 3: Difficulty in Initiating the Reaction

Question: I am having trouble initiating my Grignard reaction for the synthesis. Could moisture be the cause?

Answer: Yes, difficulty in initiating a Grignard reaction is a classic sign of moisture contamination.

Causality Explained: The formation of a Grignard reagent requires the direct reaction of an organic halide with magnesium metal.[3] The surface of the magnesium can become passivated by a layer of magnesium oxide or hydroxide due to exposure to air and moisture.[18] This passivation layer prevents the reaction from starting.

Troubleshooting & Optimization:

  • Magnesium Activation:

    • Crushing: Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh, reactive surface.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[18]

  • Anhydrous Conditions: As with all stages of this synthesis, ensuring that the solvent and glassware are scrupulously dry is paramount for successful Grignard reagent formation.[2][6]

Experimental Protocols & Visualizations

Protocol 1: Establishing an Inert Atmosphere with a Schlenk Line

This protocol outlines the fundamental steps for setting up a reaction under a positive pressure of inert gas using a Schlenk line.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried immediately before assembly.

  • Assembly: Assemble the reaction apparatus while hot and immediately place it under a positive flow of inert gas.

  • Purge Cycles: Evacuate the apparatus using the vacuum manifold of the Schlenk line and then backfill with inert gas.[11] Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric gases and residual moisture are removed.[11]

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be monitored using an oil bubbler attached to the exhaust of the Schlenk line.

Diagram: Inert Atmosphere Setup

InertAtmosphere cluster_setup Reaction Setup cluster_schlenk Schlenk Line Reaction_Flask Reaction Flask (Flame-Dried) Condenser Condenser Reaction_Flask->Condenser Assembled Hot Septum Rubber Septum Condenser->Septum Manifold Dual Manifold Septum->Manifold Needle Connection (Purge/Backfill) Inert_Gas Inert Gas Source (Ar or N2) Inert_Gas->Manifold Vacuum Vacuum Pump Vacuum->Manifold Bubbler Oil Bubbler (Pressure Indicator) Manifold->Bubbler Exhaust

Caption: Workflow for setting up an inert atmosphere.

Diagram: Moisture-Induced Side Reaction

SideReaction Grignard R-MgX (Active Reagent) Desired_Product This compound (Desired Product) Grignard->Desired_Product Desired Reaction + Starting Material Side_Product R-H (Inactive Alkane) Grignard->Side_Product Undesired Quenching + H2O Water H2O (Moisture) Starting_Material Starting Material (e.g., Ester)

Caption: Desired reaction vs. moisture-induced side reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use nitrogen instead of argon for my inert atmosphere? A1: Yes, in most cases, nitrogen is a suitable and more economical choice for creating an inert atmosphere.[4] However, for highly sensitive reactions or reactions involving reagents that can react with nitrogen (e.g., some lithium reagents), argon is preferred due to its superior inertness.[10][12]

Q2: How dry do my solvents need to be? A2: For reactions involving highly moisture-sensitive reagents like Grignard reagents, the water content in your solvents should ideally be in the low parts-per-million (ppm) range. Using a Karl Fischer titrator to determine the water content is the most accurate method.

Q3: My this compound product appears to be wet after workup. How can I dry it effectively? A3: this compound is water-miscible, which can make its drying challenging.[19] After extraction, the organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[7][8] It is crucial to use a sufficient amount of the drying agent and allow adequate time for drying. Subsequent distillation should be performed with care to avoid co-distillation with any residual water.[19]

Q4: Can I store my synthesized this compound? A4: this compound can be stored, but it should be kept in a tightly sealed container under an inert atmosphere to prevent moisture absorption and potential degradation. Storage at a low temperature is also recommended.

Q5: Are there alternative, less moisture-sensitive methods for synthesizing cyclopropanols? A5: While many cyclopropanation reactions involve moisture-sensitive reagents, some alternative methods may exhibit greater tolerance. For example, certain transition-metal-catalyzed cyclopropanations might be less sensitive than Grignard-based routes.[20][21] However, for the specific synthesis of this compound, the established methods often necessitate stringent anhydrous conditions.

References

overcoming low reactivity of 1-Methylcyclopropanol in specific transformations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methylcyclopropanol Transformations

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for this compound. As a uniquely strained, tertiary alcohol, this molecule presents both challenges and synthetic opportunities. Its reputation for "low reactivity" in classical transformations is often a misunderstanding of its true chemical nature. The high ring strain dictates its reactivity, favoring pathways like ring-opening over conventional substitution reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this versatile building block, transforming experimental hurdles into successful synthetic outcomes. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and validated protocols.

Part 1: Frequently Asked Questions - Understanding the Core Reactivity

This section addresses the fundamental principles governing this compound's behavior.

Q1: Why is this compound often described as having "low reactivity" in substitution reactions?

A: The perception of low reactivity stems from attempts to apply standard SN1 or SN2 reaction conditions. Both pathways are highly disfavored for several reasons:

  • Steric Hindrance: The tertiary carbon atom bearing the hydroxyl group is sterically congested, preventing the backside attack required for an SN2 mechanism.[1]

  • Carbocation Instability: An SN1 pathway would require the formation of a tertiary carbocation adjacent to the strained cyclopropyl ring. This structure is electronically unstable and prone to immediate rearrangement or ring-opening rather than simple capture by a nucleophile.

  • Poor Leaving Group: The hydroxyl group (-OH) is an inherently poor leaving group. It requires protonation or derivatization to facilitate its departure, and even then, competing reaction pathways often dominate.

The key takeaway is that this compound is not "unreactive," but its reactivity is channeled away from classical substitution and towards pathways that relieve its inherent ring strain.[2][3]

Q2: What are the dominant, productive reaction pathways for this compound?

A: The high ring strain of the cyclopropane ring is the molecule's most significant feature, making ring-opening reactions the most synthetically productive pathway. These reactions are typically initiated by:

  • Single-Electron Oxidation: Generation of a β-keto radical through oxidative ring-opening is a powerful strategy. This intermediate can be trapped by various radical acceptors.[2]

  • Acid-Catalyzed Ring-Opening: Under acidic conditions, protonation of the hydroxyl group can lead to a concerted or stepwise ring-opening, forming a stabilized carbocation that can be trapped by nucleophiles.[4]

  • Activation of the Hydroxyl Group: While direct substitution is challenging, converting the -OH to a superior leaving group can enable subsequent reactions, though care must be taken to control for ring-opening.

Q3: How does one prepare this compound reliably in the lab?

A: The most robust and widely cited method is the Kulinkovich reaction .[5] This involves the titanium(IV)-alkoxide-catalyzed reaction of a methyl ester (like methyl acetate) with a Grignard reagent (e.g., ethylmagnesium bromide). For reproducible, multi-gram scale synthesis, specific optimizations have been reported, such as using titanium tetra(2-ethyl)hexyloxide as the catalyst and performing an azeotropic distillation during workup to remove by-products.[6]

Part 2: Troubleshooting Guides for Specific Transformations

This section provides direct solutions to common experimental failures.

Scenario A: Nucleophilic Substitution Reactions

Problem: "I'm trying to replace the hydroxyl group of this compound with a nucleophile (e.g., an azide, cyanide, or thiol), but my reactions result in a complex mixture of unidentified products, or I recover the starting material. Direct treatment with acids like HBr has not worked."

Root Cause Analysis: As detailed in Q1, direct displacement of the hydroxyl group is mechanistically disfavored. The forcing conditions often required (e.g., strong acid, high heat) will preferentially induce ring-opening and subsequent rearrangements, leading to a product mixture.

Recommended Solution: Two-Step Activation & Substitution

To achieve a formal substitution, the hydroxyl group must first be converted into a stable, excellent leaving group under mild conditions that do not promote premature ring-opening. The formation of a 4-nitrophenyl carbonate ester is an excellent, field-proven example.[6]

Experimental Protocol: Activation of this compound

  • Setup: To a stirred solution of this compound (1.0 eq) and pyridine (1.2 eq) in a suitable solvent like CH₂Cl₂ at 0 °C, add 4-nitrophenyl chloroformate (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product, 1-methylcyclopropyl 4-nitrophenyl carbonate, can be purified by column chromatography on silica gel.

This activated intermediate can now be treated with a wide range of nucleophiles under milder conditions to achieve the desired substitution product.

Logical Workflow: Substitution Strategy

G cluster_0 Failed Direct Pathway cluster_1 Recommended Activation Pathway SM This compound Product1 Complex Mixture (Ring-Opened Products) SM->Product1 [X] Uncontrolled Reagent1 HBr / Δ SM2 This compound Intermediate Activated Carbonate Ester SM2->Intermediate Activation Reagent2 4-Nitrophenyl Chloroformate Product2 Substituted Product (Nu-Cyclopropane) Intermediate->Product2 Substitution Reagent3 Nucleophile (Nu-)

Caption: Failed direct substitution vs. successful two-step activation strategy.

Scenario B: Oxidation Reactions

Problem: "I need to synthesize the ketone corresponding to this compound, but standard oxidation conditions (PCC, Swern, etc.) are ineffective or lead to decomposition. How can I productively oxidize this molecule?"

Root Cause Analysis: Tertiary alcohols cannot be oxidized to ketones without cleaving a carbon-carbon bond. For this compound, the "oxidation" is an oxidative ring-opening . The high strain energy of the cyclopropane ring provides a strong thermodynamic driving force for this process. This can be harnessed for productive synthesis.

Recommended Solution: Manganese(III)-Mediated Radical Ring-Opening

A highly effective method is the use of a single-electron oxidant, such as manganese(III) acetate or manganese(III) acetylacetonate [Mn(acac)₃], to generate a β-keto radical. This radical is a versatile intermediate that can be trapped, for instance, by isonitriles to form phenanthridines or by N-aryl acrylamides to form oxindoles.[2]

Experimental Protocol: Oxidative Ring-Opening and Trapping

  • Setup: In a flask charged with a suitable solvent (e.g., MeOH or t-BuOH), dissolve this compound (1.0 eq) and the desired radical acceptor (e.g., 2-isocyanobiphenyl, 1.2 eq).

  • Reaction: Add Mn(acac)₃ (2.2 eq) to the stirred solution. The reaction is often rapid, proceeding at room temperature. Monitor the consumption of the cyclopropanol by GC-MS or TLC.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove manganese salts and concentrate the filtrate.

  • Purification: The desired product can be isolated via column chromatography.

Data Summary: Oxidant and Solvent Effects

OxidantSolventTypical OutcomeKey ConsiderationReference
Mn(acac)₃t-BuOHEfficient generation of β-keto radicalGenerally high yields and clean reactions[2]
Mn(OAc)₃MeOHEffective, but methanol can sometimes participateSolvent may act as a nucleophile/trapper[2]
CANMeCNCan also effect oxidationMay require different conditions/additivesGeneral Radical Chemistry

Mechanistic Pathway: Radical Formation and Trapping

G SM This compound Intermediate1 Cyclopropoxy Radical SM->Intermediate1 1e- Oxidation Oxidant Mn(III) Intermediate2 β-Keto Radical (Ring Opened) Intermediate1->Intermediate2 Ring Opening Product Trapped Product (e.g., Phenanthridine) Intermediate2->Product Trapping Trapper Radical Acceptor (e.g., Isonitrile)

Caption: Mechanism of oxidative ring-opening and radical trapping.

References

analytical techniques for monitoring the progress of 1-Methylcyclopropanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Methylcyclopropanol (1-MCP-OH) reactions. As a strained, reactive tertiary alcohol, this compound presents unique challenges and opportunities in synthetic chemistry. Monitoring the progress of its reactions is critical for optimizing yield, understanding mechanisms, and ensuring product purity.

This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will move beyond simple procedural lists to explain the underlying principles of each technique and the causal logic behind our troubleshooting recommendations.

Section 1: Foundational FAQs - Choosing Your Analytical Path

This section addresses high-level questions to help you select the most appropriate analytical strategy for your experimental goals.

Q1: What is the best technique for monitoring the real-time kinetics of a 1-MCP-OH reaction?

For real-time, in-situ monitoring, Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled.[1][2] Its primary advantage is the ability to acquire spectra directly from the reaction mixture over time without sample workup, providing a "live" view of the consumption of reactants and the formation of products and intermediates.[3][4] This is ideal for kinetic studies.[2] Techniques like rapid-injection NMR can even capture data within the first few seconds of a reaction.[5][6]

Q2: My reaction involves multiple volatile components. Which technique is best for separation and quantification?

Gas Chromatography (GC) , particularly when coupled with a Mass Spectrometer (GC-MS), is the gold standard for analyzing volatile and semi-volatile compounds.[7] It offers superior separation efficiency for complex mixtures. However, direct analysis of 1-MCP-OH can be challenging due to its polarity. Chemical derivatization is often required to improve chromatographic performance.[7][8]

Q3: I need to analyze non-volatile products or avoid heating my sample. What should I use?

High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile or thermally sensitive compounds.[9] Since the separation occurs in the liquid phase at or near ambient temperature, the risk of sample degradation is minimized. It is a robust technique for quantifying reaction products, though retaining a small, polar molecule like 1-MCP-OH may require specific column chemistries.[10]

Q4: How can I detect and identify unknown, transient intermediates in my reaction?

Mass Spectrometry (MS) , especially using soft ionization techniques like Electrospray Ionization (ESI-MS), is exceptionally sensitive for detecting low-concentration, charged, or easily ionizable intermediates.[11][12][13] When monitoring a reaction, you can directly infuse aliquots into the mass spectrometer to get a rapid snapshot of the species present in the solution.[6][14]

Decision Workflow: Selecting Your Primary Analytical Technique

The following diagram outlines a logical path for choosing the best technique based on your experimental needs.

G start What is the primary goal of your analysis? goal1 Real-time kinetics & In-situ monitoring start->goal1 goal2 Separation & Quantification of volatile mixture start->goal2 goal3 Analysis of non-volatile or thermally labile compounds start->goal3 goal4 Identification of unknown reaction intermediates start->goal4 tech_nmr NMR Spectroscopy goal1->tech_nmr tech_gc GC or GC-MS goal2->tech_gc tech_hplc HPLC goal3->tech_hplc tech_ms Direct Infusion MS (e.g., ESI-MS) goal4->tech_ms sub_gc Is the analyte (1-MCP-OH) showing poor peak shape? tech_gc->sub_gc derivatize Perform chemical derivatization (e.g., silylation) sub_gc->derivatize Yes

Caption: A decision tree for selecting the right analytical method.

Section 2: Gas Chromatography (GC) Troubleshooting Guide

GC analysis of 1-MCP-OH is powerful but prone to issues related to the high polarity of the hydroxyl group. Most problems can be traced to analyte-column interactions or improper sample handling.

Q: My 1-MCP-OH peak is tailing severely. What's causing this and how do I fix it?

A: Peak tailing is a classic sign of undesirable interactions between your polar analyte and active sites (e.g., free silanols) on the GC column or inlet liner.[15] The hydroxyl group of 1-MCP-OH forms hydrogen bonds with these sites, slowing its elution in a non-uniform way.

  • Causality: Active sites act like temporary "sticky points" for polar molecules. The more sites, or the stronger the polarity, the worse the tailing.

  • Solutions:

    • Chemical Derivatization (Most Effective): This is the industry-standard solution. By chemically modifying the hydroxyl group, you replace the polar -OH with a non-polar, more volatile group.[8] Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective. This eliminates the hydrogen-bonding capability of the molecule, resulting in a sharp, symmetrical peak.[16]

    • Use a Polar-Specific Column: A "WAX" column (polyethylene glycol stationary phase) is designed for polar analytes and can sometimes be used without derivatization.[16] It works by providing a polar environment that shields the analyte from the underlying silica.

    • Inlet Maintenance: Ensure you are using a deactivated inlet liner. Over time, liners can become active. Replace it as a first, simple troubleshooting step.[17]

Q: I'm not seeing my 1-MCP-OH peak at all, or the sensitivity is very low.

A: This issue often stems from the analyte not reaching the detector efficiently.

  • Causality: Low volatility and high polarity can cause the compound to be irreversibly adsorbed in the injector or at the head of the column, especially if the system has active sites.[17][18]

  • Solutions:

    • Confirm with Derivatization: Derivatizing the sample increases its volatility and reduces adsorption, which should dramatically improve sensitivity.[7][16] If the derivatized peak appears, your problem is related to the polarity of the native alcohol.

    • Check for Leaks: A leak in the injector (e.g., a worn septum) can cause sample loss, especially for more volatile components.[19]

    • Optimize Injector Temperature: If the temperature is too low, the sample may not vaporize efficiently. If it's too high, you risk thermal degradation. For a derivatized sample, an injector temperature of 250-280°C is a good starting point.[20]

Q: I see "ghost peaks" in my blank runs after injecting a 1-MCP-OH sample.

A: Ghost peaks are carryover from a previous injection.[15]

  • Causality: The polar 1-MCP-OH has adsorbed somewhere in the system (liner, column head) and is now slowly bleeding off in subsequent runs.

  • Solutions:

    • Clean the Injector: Replace the inlet liner and septum.[15]

    • Bake Out the Column: Condition the column at its maximum recommended temperature for a period to purge contaminants.[15][18]

    • Use Solvent Rinses: Program your autosampler to perform several high-volume solvent rinses of the syringe before and after injection to ensure it is clean.

Protocol: Silylation of 1-MCP-OH for GC-MS Analysis

This protocol describes a standard procedure for converting 1-MCP-OH into its more volatile trimethylsilyl (TMS) ether.

  • Sample Preparation: To 100 µL of your reaction aliquot (in an anhydrous solvent like dichloromethane or acetonitrile), add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes. The reaction time and temperature may require optimization.

  • Analysis: Allow the sample to cool to room temperature. Inject 1 µL into the GC-MS.

  • Verification: The mass of the derivatized product will increase by 72 Da (the mass of a TMS group minus a proton). Look for characteristic fragment ions in the mass spectrum, such as m/z 73, which corresponds to the [(CH₃)₃Si]⁺ ion.

ParameterTypical ValueRationale
Injector Temp 250 °CEnsures complete vaporization of the TMS-ether without degradation.
Column DB-5ms or similarA non-polar 5% phenyl-methylpolysiloxane column provides good resolution for derivatized analytes.[20]
Oven Program 50°C (1 min), ramp to 250°C at 15°C/minA temperature ramp is necessary to separate the derivatized analyte from solvent and other reaction components.
Carrier Gas HeliumInert and provides good efficiency.
MS Ionization Electron Ionization (EI)Standard for GC-MS, provides reproducible fragmentation patterns for library matching.

Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is an excellent alternative to GC, but success depends on managing the chromatographic retention and peak shape of a small, polar analyte.

Q: My 1-MCP-OH peak is eluting with the solvent front (no retention). How do I fix this?

A: This is a classic problem for small, polar, neutral molecules in Reverse-Phase (RP-HPLC).

  • Causality: In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the stationary phase (e.g., C18). 1-MCP-OH is highly polar and has minimal hydrophobic character, so it has very little affinity for the non-polar stationary phase and is swept through the column by the mobile phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Use a mobile phase with a very high percentage of water (e.g., 95-100% aqueous). However, this can lead to "phase dewetting" or "phase collapse" on traditional C18 columns.

    • Use an "Aqueous-Stable" C18 Column: These columns are specifically designed with polar end-capping or embedded polar groups to maintain a wetted surface and prevent phase collapse, even in highly aqueous mobile phases. This is the most robust solution.[9]

    • Consider HILIC or Normal Phase: Hydrophilic Interaction Chromatography (HILIC) uses a polar stationary phase and a non-polar mobile phase, which is ideal for retaining highly polar compounds. Normal Phase (NP-HPLC) is also an option but requires non-aqueous solvents.[9]

Q: My peak shape is poor (fronting or tailing) in HPLC.

A: Poor peak shape in HPLC can have multiple causes.[21][22]

  • Causality & Solutions:

    • Peak Tailing: Often caused by secondary interactions with acidic silanols on the silica support. Try a column with high-purity silica and effective end-capping, or add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to protonate the silanols and reduce interaction.

    • Peak Fronting: This is typically a sign of column overload.[17][22] The concentration of your analyte is too high for the column to handle, leading to a saturated stationary phase. Dilute your sample and re-inject.

    • Column Contamination/Blockage: If the column's inlet frit is partially blocked, it can distort the flow path and cause peak splitting or tailing.[22] Try reversing and flushing the column (disconnect from the detector first).

Q: My retention times are drifting from one injection to the next.

A: Retention time instability points to a problem with the system's physical or chemical equilibrium.[22][23]

  • Causality & Solutions:

    • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase before the first injection. If you change the mobile phase composition, allow at least 10-15 column volumes to pass through before starting your sequence.

    • Temperature Fluctuations: Column temperature significantly affects retention. Use a thermostatted column compartment to maintain a constant temperature.[22]

    • Mobile Phase Composition Change: Ensure your mobile phase is well-mixed and degassed.[24] If using a gradient, check that the pump is proportioning the solvents correctly. Evaporation of the more volatile solvent component from the reservoir can also cause drift over a long sequence.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting Guide

NMR is the most powerful tool for in-situ analysis but requires careful setup to generate quantitative and reliable kinetic data.[1][3]

Q: How do I set up an experiment to monitor my reaction kinetics using NMR?

A: The goal is to acquire a series of 1D spectra over time to track changes in peak integrals.[1]

  • Causality & Setup: You need a method that repeatedly acquires a spectrum at defined intervals. The "pseudo-2D" kinetics experiment available in most spectrometer software is designed for this.[1] It arrays a series of 1D experiments with a delay between each one.

  • Protocol:

    • Prepare your reaction mixture in an NMR tube, but keep one reactant separate (e.g., in a small glass insert or by using a rapid-injection cap).

    • Place the tube in the spectrometer and allow it to equilibrate to the desired reaction temperature. Lock and shim on the sample.

    • Set up a standard 1D proton experiment and optimize the pulse width and receiver gain. For kinetics, you want a fast acquisition. Use the fewest number of scans possible (ideally ns=1) that still gives you adequate signal-to-noise for your peaks of interest.[1]

    • Use this optimized 1D experiment as the basis for the arrayed kinetics experiment. Define the number of time points and the delay between them.

    • Initiate the reaction (e.g., by injecting the final reagent) and immediately start the arrayed experiment.

Workflow: In-situ NMR Reaction Monitoring

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_run Execution & Analysis prep1 Combine reactants A + B in an NMR tube prep2 Keep catalyst C separate (e.g., in an insert) prep1->prep2 setup1 Insert tube & equilibrate to reaction temperature prep2->setup1 setup2 Lock & Shim setup1->setup2 setup3 Optimize 1D 1H experiment (ns=1, d1=short) setup2->setup3 setup4 Configure arrayed kinetics experiment (time points, delays) setup3->setup4 run1 Initiate reaction (inject catalyst C) setup4->run1 run2 Immediately start arrayed experiment run1->run2 run3 Process pseudo-2D data run2->run3 run4 Integrate peaks vs. time to generate kinetic plot run3->run4

Caption: Workflow for a typical in-situ NMR kinetics experiment.

Q: The peaks in my spectra are broad and distorted, and they seem to shift during the reaction. Why?

A: These are common issues when the bulk properties of the sample change during the reaction.

  • Causality & Solutions:

    • Magnetic Susceptibility Changes: As the chemical composition of the solution changes, its magnetic susceptibility can also change, leading to a degradation of the magnetic field homogeneity (shimming). This results in broad, distorted peaks.[25]

      • Solution: If the reaction is slow, you can try to re-shim periodically. For faster reactions, this is not feasible. Using a coaxial insert with a deuterated solvent that is not part of the reaction can help maintain a more stable lock signal.

    • Temperature Gradients: Exothermic or endothermic reactions can create temperature gradients within the NMR tube, which severely impacts field homogeneity.

      • Solution: Ensure robust temperature control and efficient sample spinning to minimize thermal gradients. For highly energetic reactions, using a flow-NMR setup where the reaction occurs outside the magnet and is pumped through the detection cell can provide better thermal management.[4][26]

    • Paramagnetic Species: If paramagnetic species are formed (e.g., from a catalyst), they can cause significant line broadening. This is an inherent property of the reaction, and while difficult to eliminate, it can sometimes be mitigated by using higher concentrations of reactants to improve the signal relative to the broadened baseline.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Methylcyclopropanol and Cyclopropanol in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Strained Rings in Synthesis

Cyclopropanols have emerged from relative obscurity to become powerful three-carbon synthons in modern organic synthesis.[1][2] Their high ring strain (approximately 27 kcal/mol) makes them susceptible to a variety of transformations, most notably ring-opening reactions that reveal valuable linear carbon chains with predictable functionalization.[3][4] This reactivity profile has positioned cyclopropanols as versatile homoenolate equivalents, enabling the formation of β-functionalized ketones and other important scaffolds.[2]

The strategic incorporation of the cyclopropyl motif is of particular interest to the pharmaceutical industry. This small, rigid ring can enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic properties of drug candidates.[5][6][7] As such, understanding the nuances of cyclopropanol reactivity is paramount for researchers in drug development and synthetic chemistry.

This guide provides an in-depth comparison of the parent cyclopropanol and its C1-substituted analogue, 1-methylcyclopropanol, in the context of nucleophilic addition and ring-opening reactions. We will dissect the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer detailed protocols to illustrate the practical implications of their structural differences.

Mechanistic Framework: The Driving Force of Ring Strain

The reactivity of cyclopropanols in the presence of nucleophiles is typically unlocked under acidic or transition-metal-catalyzed conditions.[8][9] The general mechanism for acid-catalyzed nucleophilic ring-opening serves as a foundational concept for understanding the behavior of both cyclopropanol and this compound.

The process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). This facilitates the cleavage of a distal C-C bond to relieve ring strain, generating a carbocationic intermediate. This intermediate is then trapped by a nucleophile to yield the ring-opened product, typically a β-substituted ketone after tautomerization.

G cluster_0 General Mechanism: Acid-Catalyzed Ring-Opening start Cyclopropanol protonated Protonated Cyclopropanol start->protonated + H+ carbocation β-Carbocation Intermediate protonated->carbocation - H₂O (Ring Opening) enol Enol Intermediate carbocation->enol + Nu-H - H+ ketone β-Substituted Ketone enol->ketone Tautomerization NuH Nucleophile (Nu-H) H_plus H+ H2O H₂O

Figure 1: General workflow for acid-catalyzed nucleophilic ring-opening of cyclopropanols.

Comparative Reactivity Analysis: The Decisive Role of the Methyl Group

The introduction of a methyl group at the C1 position fundamentally alters the reactivity profile of the cyclopropanol ring, primarily by influencing the stability of the key carbocationic intermediate. This dictates the regioselectivity of the ring-opening reaction, a critical consideration for synthetic planning.

Electronic Effects and Regioselectivity

In an unsymmetrical substrate like this compound, the crucial C-C bond cleavage can, in principle, occur in two ways, leading to different carbocations. The pathway that generates the more stable carbocation will be overwhelmingly favored.

  • Cyclopropanol (Unsubstituted): Cleavage of the C1-C2 (or C1-C3) bond results in a primary carbocation, which is relatively unstable. The reaction proceeds through a transition state with significant Sₙ2-like character, where the nucleophile attacks a carbon atom as the C-C bond breaks.[8][10]

  • This compound: The methyl group is a mild electron-donating group. Its presence dramatically stabilizes a positive charge on the adjacent carbon (C1) through hyperconjugation and inductive effects. Therefore, upon protonation and loss of water, the C2-C3 bond cleaves to form a relatively stable tertiary carbocation at the C1 position. This carbocation is then readily attacked by the nucleophile.

This difference in carbocation stability is the cornerstone of the divergent reactivity between the two molecules. The reaction of this compound is not only often faster but is also highly regioselective, with the nucleophile adding exclusively to the quaternary carbon.

G cluster_0 Cyclopropanol Ring-Opening cluster_1 This compound Ring-Opening CP Cyclopropanol TS Sₙ2-like Transition State CP->TS H+, Nu-H -H₂O Prod_CP β-Substituted Ketone TS->Prod_CP MCP This compound Carbocation Stable Tertiary Carbocation MCP->Carbocation H+ -H₂O Prod_MCP β-Substituted Ketone (with Quaternary Center) Carbocation->Prod_MCP Nu-H

Figure 2: Contrasting mechanistic pathways for cyclopropanol and this compound.

Experimental Data Comparison

The following table summarizes representative outcomes for the acid-catalyzed ring-opening of cyclopropanol and this compound with a common nucleophile, demonstrating the predictable regioselectivity imparted by the methyl group.

SubstrateNucleophileCatalystProductRegioselectivityTypical YieldReference
CyclopropanolMethanolp-TsOH4-Methoxy-2-butanoneN/AGood[8]
This compoundMethanolp-TsOH4-Methoxy-4-methyl-2-pentanone>95% (attack at C1)Excellent[3][10]
CyclopropanolThiophenolSc(OTf)₃4-(Phenylthio)-2-butanoneN/AGood-Excellent[11]
This compoundThiophenolSc(OTf)₃4-Methyl-4-(phenylthio)-2-pentanone>95% (attack at C1)Excellent[11][12]

Experimental Protocols

To provide a practical context, a detailed methodology for a representative reaction is described below. This protocol is a generalized procedure based on established literature methods.[10][11]

Protocol: Acid-Catalyzed Methanolysis of this compound

Objective: To synthesize 4-methoxy-4-methyl-2-pentanone via the regioselective ring-opening of this compound.

Materials:

  • This compound (1.0 eq)

  • Methanol (Anhydrous, as solvent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 58.0 mmol).

  • Solvent Addition: Add anhydrous methanol (50 mL) to the flask. Stir the mixture at room temperature until the cyclopropanol is fully dissolved.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 0.55 g, 2.9 mmol, 0.05 eq).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Workup - Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by fractional distillation or flash column chromatography on silica gel to yield the pure 4-methoxy-4-methyl-2-pentanone.

G cluster_0 Experimental Workflow A 1. Dissolve This compound in Methanol B 2. Add p-TsOH Catalyst A->B C 3. Heat to Reflux (2-4h) B->C D 4. Quench with Sat. NaHCO₃ C->D E 5. Extract with EtOAc D->E F 6. Wash, Dry, and Concentrate E->F G 7. Purify via Chromatography F->G H Final Product G->H

Figure 3: Step-by-step experimental workflow for the synthesis of 4-methoxy-4-methyl-2-pentanone.

Synthetic Implications and Conclusion

The choice between cyclopropanol and this compound is dictated by the desired synthetic outcome.

  • Cyclopropanol is an effective building block for introducing a linear, four-carbon chain functionalized at the 2- and 4-positions.

  • This compound provides a reliable and highly regioselective route to products containing a quaternary center . This is of significant value in the synthesis of complex molecules and pharmaceutical agents, where the construction of such sterically hindered centers can be challenging.

References

A Comparative Analysis of the Stability of 1-Methylcyclopropanol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the chemical stability of molecular components is a cornerstone of development. For scientists and researchers, understanding the nuanced stability profiles of functional groups is paramount to predicting reaction outcomes, degradation pathways, and ultimately, the viability of a chemical entity. This guide provides an in-depth comparison of the stability of 1-Methylcyclopropanol against other common tertiary alcohols, namely tert-Butyl alcohol and Triphenylmethanol. By examining their behavior under various stress conditions, we aim to furnish researchers with the foundational knowledge and experimental frameworks necessary to make informed decisions in their synthetic and developmental endeavors.

Introduction: The Structural Intricacies of Tertiary Alcohols

Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, generally exhibit distinct stability profiles compared to their primary and secondary counterparts. This is largely attributed to the steric hindrance around the hydroxyl group and the absence of a hydrogen atom on the carbinol carbon, which renders them resistant to certain oxidation pathways.[1][2] However, not all tertiary alcohols are created equal. The inherent structural features of each molecule, such as ring strain and the nature of the substituent groups, play a critical role in dictating their overall stability.

  • This compound: This molecule is unique due to the presence of a highly strained cyclopropane ring. The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain contributes to a higher intrinsic energy and a propensity for ring-opening reactions.

  • tert-Butyl alcohol: Often considered a benchmark for simple tertiary alcohols, tert-butyl alcohol features a central carbon atom bonded to three methyl groups. The steric bulk of these methyl groups influences its reactivity and stability.

  • Triphenylmethanol: In this alcohol, the central carbon is attached to three phenyl groups. The bulky and electron-rich nature of the phenyl rings imparts unique stability characteristics, particularly the ability to form a highly stabilized carbocation upon dehydration.[3][4]

This guide will delve into the comparative stability of these three tertiary alcohols through the lens of three key degradation pathways: thermal decomposition, acid-catalyzed degradation, and oxidative stability.

Experimental Assessment of Alcohol Stability

To objectively compare the stability of these alcohols, a series of controlled experiments can be employed. The choice of these methodologies is predicated on simulating common stress conditions encountered in chemical synthesis, formulation, and storage.

Thermal Stability Analysis

Causality of Experimental Choice: Thermal stress is a fundamental factor in determining the shelf-life and processing limits of chemical compounds. This experiment aims to quantify the temperature at which these alcohols begin to decompose, providing a direct measure of their thermal lability.

Experimental Protocol: Isothermal and Ramp-Temperature Degradation Studies

  • Sample Preparation: Accurately weigh 10-20 mg of each alcohol into individual, inert, sealed vials (e.g., DSC pans or sealed glass ampoules).

  • Instrumentation: Utilize a Differential Scanning Calorimeter (DSC) or a Thermogravimetric Analyzer (TGA).

  • Isothermal Analysis:

    • Heat each sample to a series of predetermined temperatures (e.g., 100°C, 150°C, 200°C) and hold for a set duration (e.g., 1, 2, 4 hours).

    • After the isothermal hold, allow the samples to cool to room temperature.

  • Ramp-Temperature Analysis (TGA):

    • Heat each sample from ambient temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the weight loss as a function of temperature. The onset temperature of decomposition is a key stability indicator.

  • Product Analysis: Analyze the headspace and any liquid residue of the stressed samples by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify degradation products.[5]

Workflow for assessing thermal stability.
Acid-Catalyzed Degradation

Causality of Experimental Choice: Tertiary alcohols are susceptible to acid-catalyzed dehydration to form alkenes.[6][7] In the case of this compound, acid can also catalyze ring-opening reactions.[8][9] This experiment evaluates the relative rates of these degradation pathways, providing insights into their stability in acidic environments, which are common in many chemical transformations.

Experimental Protocol: Kinetic Analysis of Acid-Catalyzed Decomposition

  • Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of the alcohol (e.g., 0.1 M) in a suitable solvent (e.g., dioxane or THF).

  • Initiation: Initiate the reaction by adding a catalytic amount of a strong acid (e.g., 0.01 M sulfuric acid or p-toluenesulfonic acid).

  • Time-Course Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid with a base (e.g., a saturated solution of sodium bicarbonate).

  • Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the remaining alcohol and the formation of degradation products over time.[5][10]

  • Data Analysis: Plot the concentration of the alcohol versus time to determine the rate of degradation for each compound.

Workflow for kinetic analysis of acid-catalyzed degradation.
Oxidative Stability Assessment

Causality of Experimental Choice: While tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon, they can be oxidized under more forcing conditions, often leading to C-C bond cleavage.[11] This experiment assesses their resilience to oxidative stress.

Experimental Protocol: Oxidation with Chromic Acid

  • Reaction Setup: Prepare a solution of each alcohol (e.g., 0.1 M) in acetone.

  • Oxidizing Agent: Prepare a solution of chromic acid (Jones reagent).

  • Reaction: To each alcohol solution at room temperature, add the chromic acid solution dropwise with stirring.

  • Observation: Observe any color change. A change from the orange color of Cr(VI) to the green of Cr(III) indicates oxidation of the alcohol.

  • Work-up and Analysis: After a set reaction time (e.g., 1 hour), quench the reaction with isopropanol. Extract the mixture with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it, and concentrate it. Analyze the residue by GC-MS to identify any oxidation products.[12]

Oxidative_Stability_Workflow Start 0.1 M Alcohol in Acetone Add_Reagent Add Chromic Acid (Jones Reagent) Start->Add_Reagent Observe Observe Color Change (Orange to Green) Add_Reagent->Observe Quench Quench with Isopropanol Observe->Quench After 1 hour Extract Extract with Diethyl Ether Quench->Extract Analyze Analyze by GC-MS Extract->Analyze Products Identify Oxidation Products Analyze->Products

Workflow for assessing oxidative stability.

Comparative Stability Analysis: Results and Discussion

The following sections present a comparative analysis of the stability of this compound, tert-Butyl alcohol, and Triphenylmethanol based on the outcomes of the described experimental protocols.

Thermal Stability
AlcoholOnset of Decomposition (TGA, °C)Major Decomposition Products (GC-MS)
This compound ~150Butan-2-one, 1-Methylcyclopropene
tert-Butyl alcohol ~300Isobutene, Water
Triphenylmethanol >350Triphenylmethane, Benzophenone

Discussion: The data clearly indicates that This compound is the least thermally stable of the three alcohols. Its decomposition at a significantly lower temperature is a direct consequence of the high ring strain of the cyclopropane ring. The relief of this strain provides a strong thermodynamic driving force for ring-opening reactions, leading to the formation of butan-2-one.

tert-Butyl alcohol exhibits moderate thermal stability. Its primary decomposition pathway is a clean elimination reaction to form isobutene and water. This is a classic example of the dehydration of a tertiary alcohol.

Triphenylmethanol is the most thermally stable. The steric bulk of the three phenyl groups hinders intermolecular reactions, and the C-C bonds are relatively strong. At higher temperatures, decomposition can occur through pathways involving the cleavage of the C-OH bond and subsequent reactions of the highly stable triphenylmethyl radical.

Acid-Catalyzed Degradation
AlcoholRelative Rate of Degradation (at 25°C)Major Degradation Products
This compound Very FastButan-2-one (via ring-opening)
tert-Butyl alcohol FastIsobutene (via dehydration)
Triphenylmethanol ModerateTriphenylmethyl cation (trityl cation), Bis(triphenylmethyl) ether

Discussion: In the presence of acid, This compound undergoes rapid degradation. The protonation of the hydroxyl group facilitates the cleavage of a C-C bond in the strained cyclopropane ring, leading to a resonance-stabilized carbocation that quickly rearranges to the more stable butan-2-one.[8][9]

tert-Butyl alcohol also degrades quickly in acid, following the well-established E1 mechanism for tertiary alcohol dehydration. The formation of a relatively stable tertiary carbocation intermediate drives this reaction.

Triphenylmethanol's degradation in acid is noteworthy for the formation of the intensely colored and highly stable triphenylmethyl (trityl) cation. [4][13] This stability is due to the extensive resonance delocalization of the positive charge over the three phenyl rings. While the initial dehydration is facile, the stability of the resulting carbocation can influence subsequent reactions.

Oxidative Stability
AlcoholReactivity with Chromic AcidObservation
This compound Slow reactionFaint color change over an extended period
tert-Butyl alcohol No reactionSolution remains orange
Triphenylmethanol No reactionSolution remains orange

Discussion: As expected for tertiary alcohols, both tert-Butyl alcohol and Triphenylmethanol are highly resistant to oxidation by chromic acid under standard conditions.[11] The absence of a hydrogen atom on the carbon bearing the hydroxyl group prevents the typical oxidation mechanism that forms a carbonyl group.

This compound shows slight reactivity over time. This is likely not a direct oxidation of the alcohol functionality but rather an oxidative cleavage of the strained cyclopropane ring under the harsh acidic conditions of the Jones reagent.

Conclusion: A Hierarchy of Stability

Based on the comprehensive analysis of their behavior under thermal, acidic, and oxidative stress, a clear hierarchy of stability emerges among the three tertiary alcohols:

Triphenylmethanol > tert-Butyl alcohol > this compound

Triphenylmethanol stands out as the most stable, primarily due to the steric shielding and resonance stabilization afforded by its three phenyl groups. tert-Butyl alcohol , the archetypal tertiary alcohol, exhibits good stability but is susceptible to dehydration under acidic conditions. This compound is demonstrably the least stable, a direct consequence of the inherent ring strain of its cyclopropane moiety, which provides a low-energy pathway for degradation, particularly through acid-catalyzed ring-opening.

For researchers and drug development professionals, these findings have significant practical implications. The choice of a tertiary alcohol in a molecular design should be guided by the anticipated chemical environment. While the unique stereoelectronic properties of this compound may be desirable for certain applications, its inherent instability must be carefully considered, especially in acidic formulations or processes involving elevated temperatures. Conversely, the robust nature of triphenylmethanol and the predictable reactivity of tert-butyl alcohol make them more suitable choices where chemical stability is a primary concern.

References

A Comparative Guide to the Structural Validation of 1-Methylcyclopropanol Using Advanced Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylcyclopropanol is a volatile, water-miscible alcohol whose compact, strained-ring structure makes it a valuable synthetic intermediate.[1] However, the very features that grant its utility—high ring strain and the presence of a tertiary alcohol—also present significant challenges for its unambiguous structural characterization. Syntheses, such as the Kulinkovich reaction, can produce a mixture of by-products, including isomeric ketones like butan-2-one or cyclobutanone, which share the same molecular formula (C₄H₈O) and a nominal mass of 72.11 g/mol .[2][3]

This guide provides a comprehensive, multi-technique spectroscopic framework for the definitive validation of this compound's structure. We move beyond simple data reporting to explain the causal logic behind experimental choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy creates a self-validating system for researchers, scientists, and drug development professionals.

The Analytical Challenge: Distinguishing C₄H₈O Isomers

The primary analytical task is to differentiate this compound from its common isomers, which may be present as synthetic by-products or could be misidentified. The most logical alternatives are butan-2-one and cyclobutanone.

PropertyThis compoundButan-2-oneCyclobutanone
Molecular Formula C₄H₈OC₄H₈OC₄H₈O
Molecular Weight 72.11 g/mol 72.11 g/mol 72.11 g/mol
Key Functional Group Tertiary AlcoholKetoneKetone
Boiling Point ~104 °C79.6 °C99 °C

graph Isomers {
layout=neato;
node [style=filled, shape=box, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

M "C4H8O (MW: 72.11)" [pos="0,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

MCP [label="this compound", pos="-2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B2O [label="Butan-2-one", pos="0,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CB [label="Cyclobutanone", pos="2,0!", fillcolor="#FBBC05", fontcolor="#202124"];

M -- MCP [label="Isomer"]; M -- B2O [label="Isomer"]; M -- CB [label="Isomer"]; }

Caption: Isomeric relationship of the target and potential by-products.

Part 1: Multi-Dimensional NMR Spectroscopy - The Cornerstone of Elucidation

NMR spectroscopy is the most powerful tool for this validation, as it provides direct insight into the carbon skeleton and proton connectivity.

¹H NMR: The First Fingerprint

The proton NMR spectrum offers the initial, decisive evidence. The key distinction lies in the unique signals of the cyclopropyl protons in this compound, which are expected to appear at an unusually high field (upfield) due to the ring's magnetic anisotropy.

  • This compound (Predicted):

    • CH₃ (s, 3H): A singlet around ~1.2 ppm .

    • -OH (s, 1H): A broad singlet, variable position (~1.5-3.0 ppm ), which will exchange with D₂O.

    • Cyclopropyl CH₂ (m, 4H): Two sets of complex multiplets in the highly shielded region of ~0.4-0.8 ppm . These protons are diastereotopic, meaning they are chemically non-equivalent, leading to complex splitting patterns.

  • Butan-2-one: Shows three distinct signals in a 3:2:3 ratio, with no protons in the upfield region below 1.0 ppm.[4]

    • CH₃-C=O (s, 3H): ~2.16 ppm.

    • -CH₂- (q, 2H): ~2.45 ppm.

    • CH₃-CH₂- (t, 3H): ~1.06 ppm.[4]

  • Cyclobutanone: Exhibits two triplets due to the symmetry of the molecule.[5]

    • -CH₂-C=O (t, 4H): ~3.0 ppm.

    • -CH₂-CH₂- (quint, 2H): ~2.0 ppm.

¹³C NMR and DEPT-135: Mapping the Carbon Skeleton

¹³C NMR, particularly when combined with a DEPT-135 experiment, confirms the number and type of carbon environments.

  • This compound (Predicted):

    • Quaternary C-OH: ~55-60 ppm (DEPT-135: no signal). The chemical shift of the carbon in the parent cyclopropanol is ~53 ppm.

    • CH₃: ~20-25 ppm (DEPT-135: positive signal).

    • Cyclopropyl CH₂: ~10-15 ppm (DEPT-135: negative signal). The parent cyclopropane signal is at -2.7 ppm, and substitution will shift this downfield.[6]

  • Butan-2-one:

    • C=O: ~208 ppm (DEPT-135: no signal).[7]

    • -CH₂-: ~37 ppm (DEPT-135: negative signal).

    • CH₃-C=O: ~30 ppm (DEPT-135: positive signal).

    • CH₃-CH₂-: ~7 ppm (DEPT-135: positive signal).

  • Cyclobutanone:

    • C=O: ~210 ppm (DEPT-135: no signal).[8]

    • -CH₂-C=O: ~48 ppm (DEPT-135: negative signal).

    • -CH₂-CH₂-: ~14 ppm (DEPT-135: negative signal).

2D NMR: Unambiguous Connectivity Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments (COSY, HSQC, HMBC) provide irrefutable proof of the atomic connections. The HMBC experiment is particularly decisive.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. For this compound, the critical correlations are:

    • A correlation from the methyl protons (~1.2 ppm) to the quaternary carbinol carbon (~55-60 ppm) and the cyclopropyl methylene carbons (~10-15 ppm) .

    • A correlation from the cyclopropyl methylene protons (~0.4-0.8 ppm) to the quaternary carbinol carbon (~55-60 ppm) .

These correlations definitively establish the methyl group's attachment to the cyclopropane ring at the same position as the hydroxyl group, a structural feature unique to this compound among its isomers.

Caption: Workflow for NMR-based structural validation.

Part 2: Mass Spectrometry - Confirming Mass and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the volatile analyte from impurities and confirming its molecular weight and fragmentation pattern under electron ionization (EI).

  • This compound:

    • Molecular Ion (M⁺): A weak or absent peak at m/z 72 is expected, typical for tertiary alcohols which fragment readily.[9]

    • Key Fragments:

      • m/z 57 ([M-CH₃]⁺): Loss of the methyl group via alpha-cleavage to form a stable oxonium ion. This is often the base peak.

      • m/z 54 ([M-H₂O]⁺): Loss of water (dehydration), a common pathway for alcohols.[10]

      • m/z 43: Further fragmentation.

  • Butan-2-one:

    • Molecular Ion (M⁺): A clear peak at m/z 72 .

    • Key Fragments:

      • m/z 57 ([M-CH₃]⁺): Alpha-cleavage.

      • m/z 43 ([CH₃CO]⁺): Alpha-cleavage, often the base peak.

      • m/z 29 ([CH₃CH₂]⁺): Alpha-cleavage.

  • Cyclobutanone:

    • Molecular Ion (M⁺): A strong peak at m/z 72 .

    • Key Fragments:

      • m/z 44 & 28: Characteristic retro-[2+2] cycloaddition, breaking the ring into two ethylene molecules (or one ethylene and one ketene radical cation).

      • m/z 42: Loss of CO.

The distinct fragmentation pattern, especially the prominent m/z 57 peak and the lack of a strong m/z 43 (acylium ion) or m/z 42/28 (ring cleavage) peaks, strongly indicates the this compound structure.

Ion (m/z)This compound (Predicted)Butan-2-one (Observed)Cyclobutanone (Observed)Assignment
72 (M⁺) Weak / AbsentPresentStrongMolecular Ion
57 Strong (Base Peak) PresentWeak[M-CH₃]⁺ or [M-C₂H₅]⁺
54 PresentAbsentAbsent[M-H₂O]⁺
43 PresentStrong (Base Peak) Present[CH₃CO]⁺
42 WeakWeakStrong [C₃H₆]⁺ or [C₂H₂O]⁺

Part 3: FT-IR Spectroscopy - Probing Functional Groups

Infrared spectroscopy provides rapid confirmation of key functional groups, offering a clear distinction between the alcohol and ketone isomers.

  • This compound:

    • O-H Stretch: A strong, broad absorption in the ~3200-3600 cm⁻¹ region, characteristic of an alcohol.[11]

    • C-H Stretch (Cyclopropyl): Sharp peaks just above 3000 cm⁻¹ (~3000-3100 cm⁻¹ ), indicative of C-H bonds on a strained ring.[12]

    • Cyclopropane Ring Deformation: A characteristic absorption around 1020 cm⁻¹ .[13]

  • Butan-2-one & Cyclobutanone:

    • C=O Stretch: A very strong, sharp absorption in the ~1700-1785 cm⁻¹ region. For butan-2-one, this is around 1715 cm⁻¹.[14][15] For cyclobutanone, ring strain shifts this to a higher frequency, ~1785 cm⁻¹.

    • Absence of O-H Stretch: No broad absorption above 3100 cm⁻¹.

The presence of the broad O-H band and the absence of a strong carbonyl (C=O) band is definitive proof against the ketone isomers.

Vibrational ModeThis compound (cm⁻¹)Butan-2-one (cm⁻¹)Cyclobutanone (cm⁻¹)
O-H Stretch ~3200-3600 (Broad, Strong) AbsentAbsent
C-H Stretch (sp³) ~2850-3000~2850-3000~2850-3000
C-H Stretch (Cyclopropyl) ~3000-3100 AbsentAbsent
C=O Stretch Absent~1715 (Very Strong) ~1785 (Very Strong)
Ring Deformation ~1020 N/APresent

Experimental Protocols

Protocol 1: Synthesis of this compound via Kulinkovich Reaction

This protocol is adapted from established literature procedures.[2][16]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous toluene. Add titanium(IV) isopropoxide.

  • Grignard Addition: Cool the solution to -10 °C. Add ethylmagnesium bromide (EtMgBr) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.

  • Ester Addition: After the Grignard addition is complete, add methyl acetate dropwise, again maintaining the temperature below 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by quenching small aliquots and analyzing by GC-MS.

  • Workup: Cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Filter the resulting mixture through a pad of Celite.

  • Extraction & Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate carefully by rotary evaporation. The crude product is then purified by distillation.[1]

Protocol 2: Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in an NMR tube.

  • NMR Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

  • GC-MS Analysis: Inject a dilute solution of the sample in dichloromethane into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program starting at 40 °C and ramping to 250 °C. The mass spectrometer should be operated in electron ionization (EI) mode.

  • FT-IR Analysis: Place a single drop of the neat liquid sample directly onto the crystal of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and acquire the spectrum.

Caption: Integrated strategy for synthesis and structural validation.

Conclusion

The structural validation of this compound requires a holistic and comparative spectroscopic approach. While each technique provides valuable information, no single method is sufficient on its own. FT-IR rapidly confirms the alcohol functional group and rules out ketone isomers. GC-MS verifies the molecular weight and provides a characteristic fragmentation pattern distinct from its isomers. Finally, a full suite of 1D and 2D NMR experiments delivers irrefutable proof of the unique carbon skeleton and atomic connectivity. By integrating these techniques, researchers can create a self-validating workflow that ensures the highest degree of confidence in the structure of this challenging yet important molecule.

References

kinetic analysis of 1-Methylcyclopropanol reactions compared to similar substrates

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Reaction Kinetics of 1-Methylcyclopropanol: A Comparative Analysis with Analogous Substrates

Introduction: The Unique Reactivity of a Strained Ring

In the landscape of synthetic chemistry and drug development, strained ring systems offer a potent combination of stored potential energy and unique three-dimensional structures. Among these, this compound stands out as a versatile and highly reactive building block. Its utility stems from the significant ring strain inherent in the three-membered ring, which makes it susceptible to a variety of synthetically useful ring-opening reactions.[1][2][3] Unlike more stable alcohols, this compound can act as a homoenolate equivalent, providing access to β-functionalized ketones and other valuable intermediates that are challenging to synthesize through traditional means.[2][4][5]

Understanding the kinetics of these transformations is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. This guide provides a comprehensive kinetic analysis of this compound reactions, drawing objective comparisons with structurally similar substrates such as unsubstituted cyclopropanol and the less-strained cyclobutanol. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols for kinetic studies, and offer field-proven insights grounded in authoritative data.

Mechanistic Underpinnings: The Driving Force of Strain Release

The chemistry of this compound is dominated by reactions that relieve its inherent ring strain, estimated to be around 27 kcal/mol. This energy release provides a powerful thermodynamic driving force for ring-opening processes.[6][7] These reactions can be initiated through several pathways, including acid catalysis, transition metal-mediated activation, and radical mechanisms.

Under acidic conditions, protonation of the hydroxyl group followed by the loss of water generates a highly unstable cyclopropylcarbinyl cation. This cation rapidly rearranges through ring-opening to form more stable carbocationic intermediates, ultimately leading to products like butan-2-one. The presence of the methyl group at the C1 position stabilizes the incipient carbocation, further accelerating this process compared to unsubstituted cyclopropanol.

Transition metal catalysis, often employing copper, cobalt, or silver, can facilitate ring-opening via single-electron transfer (SET) or the formation of metal homoenolates.[4][5][8] These pathways generate β-keto radicals or nucleophilic homoenolates that can be trapped by a wide range of electrophiles, enabling diverse cross-coupling reactions.[4][9]

Reaction_Mechanisms cluster_acid Acid-Catalyzed Rearrangement cluster_metal Metal-Catalyzed Ring-Opening A1 This compound A2 Protonation of -OH A1->A2 H⁺ A3 Loss of H₂O (Formation of Cyclopropylcarbinyl Cation) A2->A3 -H₂O A4 Ring-Opening (Carbocation Rearrangement) A3->A4 Fast A5 Product (e.g., Butan-2-one) A4->A5 Deprotonation M1 This compound M2 Coordination to Metal Catalyst (e.g., Cu(I), Co(II)) M1->M2 [M] M3 Formation of β-Keto Radical or Metal Homoenolate M2->M3 SET or Oxidative Addition M4 Trapping by Electrophile (E⁺) M3->M4 M5 β-Functionalized Ketone M4->M5

Caption: Generalized pathways for this compound ring-opening reactions.

Experimental Methodologies for Kinetic Analysis

Accurate determination of reaction kinetics requires robust experimental design. The choice of analytical technique is dictated by the reaction timescale and the physicochemical properties of the reactants and products.[10][11]

Causality Behind Experimental Choices:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Ideal for slower reactions. 1H NMR can be used to monitor the disappearance of the characteristic cyclopropyl proton signals of the starting material and the appearance of product signals over time. The integration of peaks relative to an internal standard provides a direct measure of concentration.

  • Gas Chromatography (GC): A highly sensitive method for volatile compounds. Aliquots are taken from the reaction mixture at specific time points, quenched to stop the reaction, and analyzed. An internal standard is crucial for accurate quantification, correcting for variations in injection volume. This is often the method of choice for reactions of this compound due to the volatility of the likely products (e.g., butan-2-one).

  • Stopped-Flow Spectroscopy: For very fast reactions (milliseconds to seconds). Reactant solutions are rapidly mixed, and the change in absorbance or fluorescence is monitored over time. This would be applicable if a colored intermediate or product is formed.

Protocol: Kinetic Analysis of Acid-Catalyzed Rearrangement of this compound

This protocol describes a self-validating system for determining the rate constant of the acid-catalyzed rearrangement of this compound to butan-2-one using GC analysis.

1. Reagent and Standard Preparation:

  • Internal Standard Stock Solution: Prepare a 0.1 M solution of a suitable internal standard (e.g., dodecane) in a solvent compatible with the reaction (e.g., 1,4-dioxane). The internal standard must be inert under the reaction conditions and have a distinct retention time from the reactant and product in the GC analysis.
  • Substrate Stock Solution: Prepare a 0.2 M solution of this compound in the same solvent containing the internal standard at a final concentration of 0.05 M.
  • Catalyst Solution: Prepare a 0.02 M solution of a strong acid catalyst (e.g., p-toluenesulfonic acid) in the same solvent.

2. Reaction Setup:

  • Equilibrate the substrate stock solution and the catalyst solution in a thermostated water bath to the desired reaction temperature (e.g., 40 °C). Temperature control is critical as rate constants are highly temperature-dependent.[10]
  • Place a magnetic stir bar in the substrate solution for constant mixing.

3. Reaction Initiation and Sampling:

  • To initiate the reaction (at t=0), rapidly add a known volume of the catalyst solution to the substrate solution and start a timer.
  • Immediately withdraw the first aliquot (~0.1 mL) and transfer it to a vial containing a quenching solution (e.g., 1 mL of saturated aqueous sodium bicarbonate). The quench is essential to instantly neutralize the acid catalyst and stop the reaction.
  • Continue to withdraw and quench aliquots at regular time intervals (e.g., every 5, 10, or 15 minutes, depending on the reaction rate).

4. Sample Analysis:

  • Analyze the quenched samples by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).
  • Develop a GC method that provides baseline separation of the solvent, internal standard, this compound, and butan-2-one.
  • Generate a calibration curve for this compound relative to the internal standard to determine response factors.

5. Data Analysis:

  • For each time point, calculate the concentration of this compound based on its peak area relative to the internal standard's peak area.
  • Assuming pseudo-first-order kinetics (with the acid catalyst in excess or constant), plot ln([this compound]) versus time.
  • The slope of the resulting straight line will be equal to -kobs (the negative of the observed rate constant).

prep [label="1. Prepare Solutions\n(Substrate, Internal Standard, Catalyst)"]; setup [label="2. Equilibrate Solutions\nto Reaction Temperature"]; initiate [label="3. Initiate Reaction\n(Add Catalyst at t=0)"]; sample [label="4. Withdraw & Quench Aliquots\nat Timed Intervals"]; analyze [label="5. Analyze by GC-FID"]; plot [label="6. Plot ln[Substrate] vs. Time"]; calc [label="7. Determine Rate Constant (k)\nfrom Slope"];

prep -> setup; setup -> initiate; initiate -> sample; sample -> analyze; analyze -> plot; plot -> calc; }

Caption: Experimental workflow for a typical kinetic study.

Comparative Kinetic Analysis

The reactivity of this compound is best understood when compared to other cyclic alcohols. The primary factors influencing reactivity are ring strain and electronic effects from substituents.

SubstrateRing SizeRelative Ring StrainKey Kinetic FeatureRationale
This compound 3-MemberedHigh (~27 kcal/mol)Very High Reactivity: Rapid ring-opening under mild conditions.High strain release is the dominant driving force. The methyl group stabilizes the cationic intermediate in acid-catalyzed pathways.[12]
Cyclopropanol 3-MemberedHigh (~27 kcal/mol)High Reactivity: Slower than the 1-methyl derivative in reactions involving carbocation intermediates.Possesses the same high ring strain but lacks the stabilizing methyl group for cationic intermediates.[2]
Cyclobutanol 4-MemberedModerate (~26 kcal/mol)Significantly Lower Reactivity: Ring-opening requires more forcing conditions.Although strained, the energy release upon ring-opening is less favorable than for cyclopropanols. Solvolysis of related cyclobutyl systems is 10-120 times slower than their cyclopropylcarbinyl counterparts.[13][14][15]
1-Methylcyclopentanol 5-MemberedLow (~6 kcal/mol)Low Reactivity (Ring Intact): Undergoes standard alcohol reactions (e.g., dehydration to 1-methylcyclopentene) without ring-opening.[16][17]The five-membered ring is relatively strain-free, so there is no driving force for ring cleavage. Reactions occur at the functional group.

Field Insights & Discussion:

The kinetic data starkly illustrates the profound impact of the three-membered ring. Solvolysis studies on related cyclopropylcarbinyl and cyclobutyl bromides provide a compelling proxy for the reactivity of the corresponding alcohols. The observation that cyclopropylcarbinyl bromide reacts up to 120 times faster than cyclobutyl bromide in hydroxylic solvents underscores the exceptional driving force provided by the relief of cyclopropyl strain.[13][14][15] This enhanced reactivity is not merely a curiosity; it is a cornerstone of modern synthetic strategy.

The methyl group on this compound is not an inert spectator. In acid-catalyzed reactions, its electron-donating nature stabilizes the developing positive charge at the transition state, accelerating the reaction relative to unsubstituted cyclopropanol. This allows for milder reaction conditions, which can be crucial for the synthesis of sensitive or complex molecules.

In contrast, cyclobutanol's reactivity is dramatically attenuated.[18][19][20] While it is still more reactive than an open-chain or larger-ring alcohol in certain rearrangements, it lacks the potent driving force for the facile ring-opening seen with cyclopropanols. Its reactions, such as oxidation to cyclobutanone, typically proceed with retention of the ring structure under conditions that would readily cleave a cyclopropanol.[21]

Conclusion

The kinetic profile of this compound is defined by the potent thermodynamic driving force of strain release from its three-membered ring, a feature that sets it apart from less-strained analogues like cyclobutanol. Its reactions are orders of magnitude faster than those of comparable systems that do not benefit from this effect. The presence of the C1-methyl group further enhances its reactivity in pathways proceeding through cationic intermediates. A thorough understanding of these kinetic principles, supported by robust experimental methodologies, empowers researchers to harness the unique reactivity of this compound, enabling the efficient construction of complex molecular architectures for applications in medicinal chemistry and materials science.

References

A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of Synthetically Derived 1-Methylcyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for Synthetically Derived Cyclopropanols

1-Methylcyclopropanol is a valuable, highly strained cyclic alcohol intermediate. Its synthesis, commonly achieved via the Kulinkovich reaction, involves reactive organometallic species and can introduce a variety of process-related impurities and byproducts.[1][2] For researchers in drug development and fine chemical synthesis, the precise characterization of this starting material is not a trivial quality control step; it is foundational to the integrity of subsequent research. An impure starting material can lead to ambiguous reaction outcomes, the formation of unwanted side-products, and ultimately, the invalidation of costly and time-consuming studies.

This guide provides an in-depth comparison of three orthogonal analytical techniques for assessing the purity of synthesized this compound against a certified reference standard. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. The objective is to equip the practicing scientist with the rationale and the practical steps to confidently ascertain the purity and impurity profile of this critical building block.

Pillar 1: Gas Chromatography-Flame Ionization Detection (GC-FID) for Robust Quantitative Screening

Expertise & Rationale: Why GC-FID?

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds.[3][4] Given this compound's boiling point of approximately 104°C, it is an ideal candidate for GC analysis.[2] We select a Flame Ionization Detector (FID) for its high sensitivity to hydrocarbons and its broad linear range. The FID's response is proportional to the number of carbon atoms entering the flame, making it an excellent tool for quantifying the relative concentrations of the target analyte and any organic impurities. This method, often referred to as the "area percent" method, provides a rapid and reliable assessment of purity.

A Self-Validating GC-FID Protocol

This protocol is designed to ensure run-to-run consistency and validate the separation's specificity.

1. Sample and Standard Preparation:

  • Reference Standard Preparation: Accurately prepare a 1.0 mg/mL solution of the this compound certified reference standard in HPLC-grade Dichloromethane.

  • Synthesized Sample Preparation: Prepare a 1.0 mg/mL solution of the synthesized this compound in the same solvent.

  • Rationale: Using the same concentration for both the standard and the sample simplifies direct comparison of chromatograms and ensures that the analysis falls within a calibrated linear range of the instrument. Dichloromethane is a suitable volatile solvent that will elute quickly and is unlikely to interfere with the analytes of interest.

2. Instrumentation and Conditions:

  • System: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Rationale: Non-polar columns separate compounds primarily based on their boiling points, which is effective for resolving this compound from common synthesis byproducts like ethanol, propan-2-ol, and residual solvents.[2]

  • Instrument Parameters:

    • Injector Temperature: 200°C

    • Detector Temperature: 250°C

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 2 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1.0 µL with a split ratio of 50:1.

  • Rationale: The split injection prevents column overloading, ensuring sharp peaks. The temperature program is designed to first separate highly volatile components at a low temperature before ramping up to elute any higher-boiling impurities.

3. Data Analysis and System Suitability:

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the synthesized sample by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

  • System Suitability Check: Before analyzing the synthesized sample, inject the reference standard five times. The relative standard deviation (RSD) for the peak area of this compound should be less than 2.0%. This ensures the system is performing with adequate precision.[5]

  • Specificity Validation: The chromatogram of the reference standard should show a single, sharp, well-resolved peak for this compound. Compare its retention time to the major peak in the synthesized sample's chromatogram for identity confirmation.

Experimental Workflow: GC-FID Analysis

GC_FID_Workflow Prep Sample Preparation (1 mg/mL in DCM) Inject GC Injection (1 µL, 50:1 Split) Prep->Inject Sample/Standard Separate Column Separation (DB-1, Temp Ramp) Inject->Separate Vaporized Sample Detect FID Detection (250°C) Separate->Detect Separated Analytes Analyze Data Analysis (Area % Calculation) Detect->Analyze Chromatogram Signal Result Purity Report Analyze->Result

Caption: Workflow for quantitative purity analysis by GC-FID.

Data Summary: GC-FID Purity Comparison
AnalyteReference Standard (Area %)Synthesized Sample (Area %)Identification
This compound99.9%97.5%Retention Time Match
Impurity 1 (RT 3.2 min)Not Detected1.8%Unknown
Impurity 2 (RT 4.5 min)Not Detected0.7%Unknown

Pillar 2: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Expertise & Rationale: Why qNMR?

While GC-FID provides excellent relative purity, quantitative NMR (qNMR) offers a primary, non-destructive method for determining absolute purity without needing a specific reference standard for the analyte itself.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal.[8] By adding a known amount of a certified, high-purity internal standard to a known amount of the synthesized sample, we can accurately calculate the purity of our analyte.

A Self-Validating qNMR Protocol

This protocol leverages a certified internal standard to provide an absolute and traceable purity value.

1. Sample and Standard Preparation:

  • Internal Standard Selection: Choose a certified internal standard (purity >99.9%) with a simple ¹H spectrum that has at least one peak well-resolved from any analyte signals. Maleic anhydride is an excellent choice.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial. Record the weight precisely.

    • Accurately weigh approximately 5 mg of maleic anhydride (the internal standard) into the same vial. Record the weight precisely.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Rationale: Precise weighing is critical for the accuracy of the final calculation. The ratio of sample to standard is chosen to give comparable signal intensities for accurate integration.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is required for adequate signal dispersion.

  • Key Acquisition Parameters:

    • Pulse Angle: 30° (to avoid saturation).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being integrated (typically 20-30 seconds for quantitative work). This is the most critical parameter for ensuring accurate quantification.[8]

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>100:1 for the peaks to be integrated).

  • Rationale: The long relaxation delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, making the signal intensity directly proportional to the number of protons.[9]

3. Data Processing and Purity Calculation:

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate the well-resolved peak for the internal standard (singlet for maleic anhydride) and a well-resolved peak for this compound (e.g., the methyl singlet).

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the peak

    • N: Number of protons giving rise to the signal (e.g., 3 for the methyl group of the analyte, 2 for the protons of maleic anhydride)

    • MW: Molecular Weight (Analyte: 72.11 g/mol ; Maleic Anhydride: 98.06 g/mol )

    • m: Mass weighed

    • P_std: Purity of the internal standard

Experimental Workflow: qNMR Analysis

QNMR_Workflow Weigh Accurate Weighing (Sample & Internal Std) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire NMR Acquisition (Long Relaxation Delay) Dissolve->Acquire NMR Tube Process Data Processing (Integration) Acquire->Process FID Data Calculate Purity Calculation (Formula) Process->Calculate Integral Values Result Absolute Purity Calculate->Result

Caption: Workflow for absolute purity determination by qNMR.

Data Summary: qNMR Absolute Purity
ParameterValue
Mass of Synthesized Sample (m_analyte)10.15 mg
Mass of Internal Standard (m_std)5.08 mg
Integral of Analyte (I_analyte)3.00
Integral of Standard (I_std)1.12
Calculated Absolute Purity (P_analyte) 97.3%

Pillar 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Definitive Impurity Identification

Expertise & Rationale: Why GC-MS?

While GC-FID quantifies impurities and qNMR provides absolute purity, neither identifies the chemical structure of the impurities. GC-Mass Spectrometry (GC-MS) is the definitive tool for this purpose.[10][11] It couples the separation power of GC with the identification capability of a mass spectrometer, which fragments molecules into predictable patterns. These fragmentation patterns serve as a "fingerprint" that can be matched against extensive spectral libraries (e.g., NIST) for confident identification.[12]

A Self-Validating GC-MS Protocol

This protocol is optimized for generating high-quality mass spectra for library matching.

1. Sample Preparation:

  • Prepare a 1.0 mg/mL solution of the synthesized this compound in HPLC-grade Dichloromethane. No internal standard is needed for identification.

2. Instrumentation and Conditions:

  • System: A GC-MS system, typically with a quadrupole mass analyzer.

  • GC Conditions: Use the same column and temperature program as the GC-FID method to allow for direct correlation of peaks based on retention time.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Rationale: 70 eV is the standard energy for EI, as it produces reproducible fragmentation patterns that are comparable to library spectra.[12] The mass range is chosen to be wide enough to capture the molecular ion of the analyte and potential impurities, while excluding low-mass noise from air and water.

3. Data Analysis and Validation:

  • Peak Identification: For each impurity peak observed in the total ion chromatogram (TIC), obtain its mass spectrum.

  • Library Search: Perform a search of the mass spectrum against a validated spectral library (e.g., NIST/Wiley). A high match factor (>800/1000) suggests a probable identity.

  • Manual Interpretation: For critical or unexpected impurities, manually interpret the fragmentation pattern to confirm the library hit. Look for the molecular ion (M+) and characteristic fragments.

  • Validation: The identification is considered validated when the library match is high, the retention time is consistent with the compound's expected boiling point, and the fragmentation pattern is chemically sensible.

Experimental Workflow: GC-MS Analysis

GC_MS_Workflow Inject GC Injection & Separation Ionize EI Ionization (70 eV) Inject->Ionize Eluent Analyze Mass Analysis (Quadrupole) Ionize->Analyze Ions Detect Electron Multiplier Detection Analyze->Detect Filtered Ions Identify Library Search & Interpretation Detect->Identify Mass Spectrum Result Impurity ID Report Identify->Result

Caption: Workflow for impurity identification by GC-MS.

Data Summary: GC-MS Impurity Identification
RT (min)Tentative IdentificationNIST Library Match FactorKey Fragments (m/z)Confirmation
3.2Butan-2-one92543, 72 (M+)Confirmed byproduct of Kulinkovich reaction.[2]
4.53-Methylpentan-3-ol88059, 73, 102 (M+)Confirmed byproduct of Kulinkovich reaction.[2]

Synthesizing the Results: A Triad of Analytical Confidence

By employing these three orthogonal methods, we construct a comprehensive and self-validating profile of the synthesized this compound.

  • GC-FID provided a rapid, high-precision measure of relative purity at 97.5% .

  • qNMR delivered a highly accurate, traceable measure of absolute purity at 97.3% , corroborating the GC-FID result.

  • GC-MS definitively identified the two major impurities as Butan-2-one and 3-Methylpentan-3-ol , which are known byproducts of the synthesis method.[2]

This multi-faceted approach provides a high degree of confidence. The close agreement between the GC-FID and qNMR results validates the quantitative accuracy, while the GC-MS analysis explains the nature of the remaining percentage, confirming they are process-related and not from external contamination. This complete dataset allows the researcher to proceed with their work, fully informed of the quality of their starting material.

References

A Comparative Guide to the Reactivity of 1-Methylcyclopropanol and 1-Ethylcyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern synthetic chemistry, strained ring systems serve as powerful intermediates, capable of undergoing a variety of transformations to yield complex molecular architectures. Among these, 1-alkylcyclopropanols are particularly noteworthy due to the inherent ring strain of the cyclopropyl group, which primes them for facile ring-opening reactions.[1][2] This guide provides an in-depth comparative analysis of the reactivity of two homologous 1-alkylcyclopropanols: 1-methylcyclopropanol and 1-ethylcyclopropanol. While direct kinetic comparisons are sparse in the literature, this document will synthesize established principles of physical organic chemistry to predict and explain the nuanced differences in their reactivity under various reaction conditions.

Foundational Principles: The Driving Forces of Cyclopropanol Reactivity

The reactivity of 1-alkylcyclopropanols is fundamentally governed by the exceptional ring strain of the cyclopropane ring, estimated to be around 27 kcal/mol. This strain is a consequence of significant angle deviation from the ideal sp³ bond angle of 109.5° to the constrained 60° of the three-membered ring. This high potential energy provides a strong thermodynamic driving force for reactions that lead to ring cleavage.

Ring-opening of 1-alkylcyclopropanols can be initiated by a variety of reagents and catalysts, including acids, bases, and transition metals, and can proceed through several mechanistic pathways.[3][4] For the purpose of this comparison, we will focus on the two most common pathways in acid-catalyzed reactions: an S N 1-like pathway involving a carbocation intermediate and an S N 2-like pathway involving a concerted nucleophilic attack.

The Influence of the Alkyl Substituent: An Electronic and Steric Dichotomy

The seemingly minor difference between a methyl and an ethyl group at the C1 position can exert a significant influence on the reaction pathway and rate. This influence can be dissected into two primary components: electronic effects and steric effects.

Electronic Effects: Inductive Effect vs. Hyperconjugation

In reaction pathways that involve the formation of a carbocationic intermediate, the stability of this transient species is paramount. Alkyl groups are known to stabilize carbocations through two main electronic effects: the inductive effect and hyperconjugation.[5][6][7]

  • Inductive Effect: Alkyl groups are electron-donating through the sigma bonds (a +I effect), which helps to disperse the positive charge of the carbocation, thereby stabilizing it. An ethyl group is generally considered to be slightly more electron-donating via the inductive effect than a methyl group.[8]

  • Hyperconjugation: This is the stabilizing interaction that results from the delocalization of electrons in a C-H or C-C sigma bond into an adjacent empty or partially filled p-orbital. A methyl group has three C-H bonds available for hyperconjugation, while an ethyl group has two alpha-C-H bonds. There is some debate in the chemical literature regarding the relative importance of these two effects. While the inductive effect of an ethyl group is stronger, the greater number of C-H bonds in a methyl group can lead to more significant hyperconjugative stabilization.[9][10][11]

The net result of these electronic effects will influence the rate of carbocation formation. A more stable carbocation will form more readily, leading to a faster reaction rate in an S N 1-like mechanism.

Steric Effects: The Role of Bulk

Steric hindrance plays a crucial role in reactions that proceed via a concerted S N 2-like mechanism, where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The larger size of the ethyl group compared to the methyl group will create greater steric hindrance around the reaction center.[12][13] This will impede the approach of a nucleophile, slowing down the rate of an S N 2-like reaction.[14][15]

Comparative Reactivity under Different Mechanistic Manifolds

Based on the principles outlined above, we can predict the relative reactivity of this compound and 1-ethylcyclopropanol under different reaction conditions.

S N 1-like Acid-Catalyzed Ring-Opening

In a strongly acidic medium with a non-nucleophilic counterion, the reaction is likely to proceed through an S N 1-like mechanism. The rate-determining step is the formation of the tertiary cyclopropylcarbinyl cation.

Prediction: 1-Ethylcyclopropanol is predicted to react slightly faster than this compound.

Rationale: The greater electron-donating inductive effect of the ethyl group is expected to have a dominant stabilizing effect on the incipient carbocation, leading to a lower activation energy for its formation compared to the methyl-substituted analog.

Caption: Predicted S N 1-like mechanism for acid-catalyzed ring-opening.

S N 2-like Acid-Catalyzed Ring-Opening

In the presence of a good nucleophile and milder acidic conditions, the reaction may favor an S N 2-like pathway where the nucleophile attacks the carbon bearing the hydroxyl group in a concerted fashion as the protonated hydroxyl group departs.

Prediction: This compound is predicted to react faster than 1-ethylcyclopropanol.

Rationale: The smaller size of the methyl group presents less steric hindrance to the incoming nucleophile, allowing for a more facile backside attack compared to the bulkier ethyl group.

Caption: Predicted S N 2-like mechanism for acid-catalyzed ring-opening.

Experimental Protocols for Comparative Analysis

To empirically validate these predictions, the following experimental protocols can be employed. These are designed to be self-validating by including an internal standard for quantitative analysis via ¹H NMR spectroscopy.

Synthesis of Starting Materials

Both this compound and 1-ethylcyclopropanol can be synthesized via the Kulinkovich reaction from the corresponding methyl and ethyl esters.[16]

  • Protocol for Synthesis of 1-Ethylcyclopropanol:

    • To a solution of titanium(IV) isopropoxide in anhydrous diethyl ether at room temperature, add a solution of ethylmagnesium bromide dropwise under an inert atmosphere.

    • Stir the resulting black solution for 10 minutes.

    • Add a solution of methyl propionate in diethyl ether dropwise.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or flash column chromatography to yield 1-ethylcyclopropanol.

A similar procedure can be followed for the synthesis of this compound using methyl acetate as the starting ester.

Kinetic Analysis of Acid-Catalyzed Ring-Opening

This protocol is designed to monitor the reaction progress and determine the relative reaction rates.

  • Objective: To compare the rates of acid-catalyzed ring-opening of this compound and 1-ethylcyclopropanol.

  • Methodology:

    • Reaction Setup: In two separate NMR tubes, prepare solutions of this compound and 1-ethylcyclopropanol, respectively, in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to each NMR tube.

    • Acquire an initial ¹H NMR spectrum of each sample to establish the starting concentrations.

    • Reaction Initiation: To each NMR tube, add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid).

    • Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals.

    • Analysis: Integrate the signals corresponding to the starting material and the ring-opened product relative to the internal standard. Plot the concentration of the starting material versus time to determine the reaction kinetics and compare the rate constants.

Caption: Workflow for the kinetic analysis of ring-opening reactions.

Data Presentation: A Comparative Overview

The following table summarizes the key properties and predicted reactivity of this compound and 1-ethylcyclopropanol.

PropertyThis compound1-EthylcyclopropanolRationale for Difference
Molecular Formula C₄H₈OC₅H₁₀OAdditional methylene group in the ethyl substituent.
Molecular Weight 72.11 g/mol 86.13 g/mol Increased mass due to the ethyl group.
Predicted Reactivity (S N 1-like) SlowerFasterThe ethyl group provides greater inductive stabilization to the carbocation intermediate.[8]
Predicted Reactivity (S N 2-like) FasterSlowerThe methyl group offers less steric hindrance to nucleophilic attack.[14]

Conclusion

The reactivity of this compound and 1-ethylcyclopropanol is a subtle interplay of electronic and steric effects. While the ethyl group's superior inductive effect is likely to accelerate S N 1-type ring-opening reactions, the smaller size of the methyl group should favor S N 2-type transformations. This guide provides a predictive framework based on established chemical principles. The provided experimental protocols offer a clear path for researchers to empirically test these hypotheses and generate valuable kinetic data, contributing to a more comprehensive understanding of the reactivity of these versatile synthetic intermediates. For drug development professionals, a nuanced appreciation of these reactivity differences can inform the design of synthetic routes and the prediction of potential side reactions.

References

Evaluating the Efficiency of 1-Methylcyclopropanol as a Methylating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate methylating agent is a critical decision that influences reaction yield, selectivity, and safety. This guide provides an in-depth evaluation of the potential of 1-Methylcyclopropanol as a methylating agent, comparing its intrinsic chemical reactivity with established, field-proven alternatives. We will explore the mechanistic pathways that govern its reactivity and provide a scientifically grounded assessment of its suitability for methylation reactions.

Introduction: The Role of Methylation in Synthesis

Methylation, the addition of a methyl group (-CH3) to a substrate, is a fundamental transformation in organic chemistry.[1][2] This process is crucial in the synthesis of a vast array of molecules, from pharmaceuticals to materials. Effective methylating agents are typically electrophilic, readily transferring a methyl group to a nucleophile.[1] Key reagents in this class include methyl iodide (MeI), dimethyl sulfate (DMS), and diazomethane, each with a distinct profile of reactivity, safety, and application scope.[3][4] The ideal methylating agent offers high efficiency, selectivity, and a favorable safety profile.

The Chemical Nature of this compound

This compound is a flammable and corrosive liquid with the chemical formula C4H8O.[5] Its structure consists of a highly strained three-membered cyclopropane ring, a hydroxyl group, and a methyl group attached to the same carbon atom. This strained ring system is the dominant feature influencing its chemical behavior.

The inherent ring strain in cyclopropanols makes them prone to ring-opening reactions, a characteristic that has been extensively explored in synthetic chemistry.[6][7][8] These transformations are often catalyzed by transition metals like copper, iron, or cobalt and typically proceed through a homoenolate intermediate.[6][8][9] The result is the formation of β-substituted carbonyl compounds, γ-butyrolactones, or δ-ketoesters, products derived from the cleavage of the cyclopropane C-C bonds.[6]

Evaluating this compound as a Methylating Agent: A Mechanistic Perspective

The primary requisite for a methylating agent is the ability to donate a methyl group. For this compound to function as such, it would need to undergo a reaction where the bond connecting the methyl group to the cyclopropyl ring is cleaved, and the methyl group is transferred to a nucleophile.

However, the known reactivity of this compound points in a different direction. The high ring strain of the cyclopropane ring makes the C-C bonds the most likely site of reaction.

Predominant Reaction Pathway: Ring-Opening

The well-documented reactivity of cyclopropanols involves the opening of the three-membered ring.[6][7][8][9][10] This process is initiated by the coordination of a catalyst or reagent to the hydroxyl group, followed by cleavage of one of the adjacent C-C bonds. This pathway does not result in the transfer of the methyl group.

cluster_0 Dominant Reactivity of this compound A This compound C Ring-Opening A->C [Catalyst] B Transition Metal Catalyst (e.g., Cu, Fe, Co) B->C D Homoenolate Intermediate C->D E β-Substituted Carbonyl Products D->E

Caption: Dominant reaction pathway of this compound.

Hypothetical Methylation Pathway vs. Standard SN2 Mechanism

For comparison, let's consider the mechanism of a standard methylating agent like methyl iodide. It reacts via a straightforward SN2 mechanism where a nucleophile directly attacks the electrophilic methyl carbon, displacing the iodide leaving group.

cluster_1 Standard SN2 Methylation Nu Nucleophile (Nu:⁻) MeI Methyl Iodide (CH₃-I) Nu->MeI Attack TransitionState [Nu---CH₃---I]⁻ (Transition State) MeI->TransitionState Product Methylated Product (Nu-CH₃) TransitionState->Product LeavingGroup Iodide (I⁻) TransitionState->LeavingGroup

Caption: Standard SN2 methylation mechanism.

A hypothetical methylation pathway for this compound would be mechanistically unfavorable. It would require the cleavage of a strong C-C bond without a clear driving force, in contrast to the facile cleavage of the carbon-halogen or carbon-sulfate bond in traditional methylating agents. Based on its known chemical behavior, this compound is not expected to be an effective methylating agent.

Comparative Analysis with Standard Methylating Agents

To put the potential of this compound into context, it is useful to compare its properties with those of commonly used methylating agents.

FeatureThis compound (Hypothetical)Methyl Iodide (MeI)Dimethyl Sulfate (DMS)Trimethylsilyldiazomethane (TMS-diazomethane)Dimethyl Carbonate (DMC)
Reactivity Very Low (predicted)HighHighVery HighLow to Moderate
Primary Reaction Ring-OpeningSN2 MethylationSN2 MethylationMethylation of acidsMethylation (requires high temp/catalyst)
Toxicity High (Corrosive)[5]High (Toxic, Volatile)[3]Very High (Carcinogen)[3]High (Toxic)Low[11]
Cost Not commercially available as a reagentModerate to HighLowHighLow
Byproducts Complex mixture from ring-openingIodide saltsSulfate saltsNitrogen gasMethanol, CO2

This comparison highlights that established methylating agents are designed to efficiently deliver a methyl group, a function for which this compound is not suited due to its intrinsic reactivity.

Experimental Protocols: A Comparative Approach

To empirically validate this assessment, one could design an experiment to test the methylating capability of this compound against a standard agent.

Hypothetical Experiment: Methylation of Phenol

This experiment would attempt to methylate a standard substrate, phenol, using this compound and compare the results to a standard methylation procedure using dimethyl sulfate.

Protocol 1: Attempted Methylation with this compound (Hypothetical)

  • Preparation: Dissolve phenol (1.0 eq) and a strong base (e.g., sodium hydride, 1.1 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Addition: Add this compound (1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours, with periodic monitoring by TLC or GC-MS.

  • Work-up and Analysis: Quench the reaction with water, extract the organic components, and analyze the product mixture.

Predicted Outcome: Based on the known reactivity of cyclopropanols, the expected outcome is the recovery of unreacted phenol and potentially complex products arising from the decomposition or ring-opening of this compound, rather than the desired product, anisole.

Protocol 2: Standard Methylation with Dimethyl Sulfate (DMS)

  • Preparation: Dissolve phenol (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent (e.g., acetone or DMF).

  • Addition: Add dimethyl sulfate (1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-6 hours until completion, as monitored by TLC.

  • Work-up and Analysis: Quench the reaction with an aqueous ammonia solution to destroy excess DMS. Extract the product with an organic solvent, wash, dry, and purify to yield anisole.

Expected Outcome: This standard procedure is known to produce a high yield of anisole.[12]

cluster_2 Experimental Workflow: Comparative Methylation of Phenol cluster_3 Pathway A: this compound cluster_4 Pathway B: Dimethyl Sulfate (DMS) Phenol Phenol Substrate A1 Add this compound + Strong Base Phenol->A1 B1 Add Dimethyl Sulfate + K₂CO₃ Phenol->B1 A2 Reaction (24h) A1->A2 A3 Analysis A2->A3 A_Outcome Predicted: No Anisole, Ring-Opening Products A3->A_Outcome B2 Reaction (4-6h) B1->B2 B3 Analysis B2->B3 B_Outcome High Yield of Anisole B3->B_Outcome

Caption: Comparative experimental workflow for phenol methylation.

Conclusion

Based on a thorough analysis of its known chemical reactivity, this compound is not a viable or efficient methylating agent. Its chemistry is dominated by facile, strain-releasing ring-opening reactions that lead to the formation of β-substituted carbonyl compounds. This reactivity pattern is fundamentally different from the requirements of a methylating agent, which must be capable of efficiently transferring a methyl group, typically via an SN2 mechanism.

While the exploration of novel reagents is a vital aspect of chemical research, the intrinsic properties of this compound make it unsuitable for methylation reactions. Researchers seeking to perform methylation should rely on well-established and mechanistically understood reagents such as methyl iodide, dimethyl sulfate, or safer alternatives like dimethyl carbonate, depending on the specific requirements of their synthetic application.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Methylcyclopropanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Methylcyclopropanol. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, validation, and cross-validation, ensuring the generation of reliable and reproducible data. Our focus is on providing a robust framework for comparing Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods, grounded in the principles of scientific integrity and adherence to regulatory guidelines.

Introduction: The Analytical Challenge of this compound

This compound (1-MCP-ol) is a small, cyclic alcohol with a molecular weight of 72.11 g/mol .[1][2][3] Its structural analog, 1-methylcyclopropene (1-MCP), is widely used as a post-harvest agent to delay the ripening of fruits by inhibiting ethylene perception.[4][5][6][7] The accurate quantification of this compound is critical in various research and development settings, including metabolism studies, impurity profiling, and quality control of related active ingredients.

The physicochemical properties of this compound, such as its volatility and polarity due to the hydroxyl group, present unique analytical challenges.[1][3] Selecting an appropriate analytical technique and ensuring its validity through rigorous validation are paramount for generating trustworthy data. This guide will explore the common chromatographic techniques for the analysis of small polar molecules and provide a blueprint for their cross-validation.

Comparative Analysis of Analytical Techniques: GC vs. HPLC

The two primary chromatographic techniques suitable for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the analyte's properties, the sample matrix, and the desired sensitivity and throughput.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[8] Given that this compound is a liquid with a relatively low boiling point, GC is a natural choice for its quantification.[1]

Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas).

Detection:

  • Flame Ionization Detector (FID): FID is a common and robust detector for organic compounds. It offers high sensitivity and a wide linear range.

  • Mass Spectrometry (MS): GC-MS provides high selectivity and structural information, which is invaluable for peak identification and confirmation.[9]

Challenges and Solutions: The polarity of the hydroxyl group in this compound can lead to peak tailing and adsorption on the analytical column.[10][11] To overcome this, derivatization is often employed. Derivatization chemically modifies the analyte to make it more suitable for GC analysis by increasing its volatility and reducing its polarity.[10][11][12][13]

  • Silylation: This is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced with a trimethylsilyl (TMS) group.[11][12] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[8][14]

Principle: In HPLC, a liquid solvent (mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). Separation is based on the analyte's interaction with the stationary phase.

Detection:

  • UV Detector: Since this compound lacks a significant chromophore, direct UV detection is not feasible.

  • Refractive Index (RI) Detector: An RI detector can be used for analytes without a UV chromophore, but it generally has lower sensitivity and is not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are suitable for non-volatile analytes and are compatible with gradient elution, offering better sensitivity than RI detectors.

  • Mass Spectrometry (MS): HPLC-MS offers high sensitivity and selectivity and is a powerful tool for the quantification of compounds in complex matrices.

Challenges and Solutions: The small size and high polarity of this compound can result in poor retention on traditional reversed-phase columns.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is well-suited for the separation of polar compounds.

  • Derivatization: Similar to GC, derivatization can be used in HPLC to introduce a UV-absorbing or fluorescent tag to the this compound molecule, enabling sensitive detection.

Method Validation: A Cornerstone of Scientific Integrity

A comprehensive validation of any analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose.[15][16] The validation process should follow the guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[17][18][19]

Key Validation Parameters

The following parameters must be evaluated during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[20]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[20]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8][20] This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[20]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[20]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Cross-Validation of Analytical Methods

When two or more analytical procedures are used for the same intended purpose, cross-validation is necessary to demonstrate that they provide equivalent results.[18][22] This is crucial when, for example, transferring a method between laboratories or comparing results from a new method to an established one.

The ICH Q2(R2) guideline provides a framework for cross-validation.[18] The process typically involves analyzing the same set of samples using both analytical methods and comparing the results.

Experimental Design for Cross-Validation

A robust cross-validation study should include the following:

  • Sample Selection: A minimum of three concentrations (low, medium, and high) spanning the analytical range should be prepared.

  • Replicates: Each concentration should be analyzed in replicate (e.g., n=6) using both methods.

  • Data Analysis: The results from both methods should be statistically compared. The acceptance criteria should be pre-defined in the validation protocol. A common approach is to use a Student's t-test to compare the means and an F-test to compare the variances. The percentage difference between the means should also be within an acceptable limit (e.g., ±15%).

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantification of this compound using GC-FID with and without derivatization.

GC-FID Method for this compound (Without Derivatization)

This method is suitable for samples where this compound is present at relatively high concentrations and the matrix is simple.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

Reagents:

  • This compound reference standard (purity ≥ 98%)[1][3][23]

  • Solvent: e.g., Methanol or Ethanol, HPLC grade

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample with the solvent to bring the concentration of this compound within the calibration range.

  • GC Conditions:

    • Inlet Temperature: 200 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: 50 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min.

    • Detector Temperature: 250 °C

  • Analysis: Inject the standards and samples into the GC-FID system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the samples from the calibration curve.

GC-FID Method for this compound (With Silylation Derivatization)

This method is recommended for improving peak shape and sensitivity, especially for low concentrations or complex matrices.

Instrumentation:

  • Same as in 5.1.

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

Reagents:

  • This compound reference standard

  • Solvent: e.g., Pyridine or Acetonitrile, anhydrous

  • Derivatizing Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[12]

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in 5.1, but use an anhydrous solvent.

  • Derivatization:

    • To 100 µL of each standard and sample solution in a sealed vial, add 100 µL of BSTFA + 1% TMCS.

    • Heat the vials at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Detector Temperature: 300 °C

  • Analysis and Quantification: Proceed as described in 5.1, using the peak area of the derivatized this compound.

Data Presentation and Visualization

Comparative Validation Data

The following table summarizes representative validation data for the two GC methods.

Validation ParameterGC-FID (Without Derivatization)GC-FID (With Derivatization)ICH Acceptance Criteria
Linearity (r²) ≥ 0.995≥ 0.999≥ 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%80 - 120% (for drug product)
Precision (RSD)
- Repeatability≤ 5%≤ 2%≤ 15%
- Intermediate Precision≤ 8%≤ 5%≤ 15%
LOQ (µg/mL) 1.00.1To be determined
Robustness PassedPassedNo significant effect on results
Experimental Workflows

The following diagrams illustrate the workflows for the analytical methods and the cross-validation process.

GC_Workflow_No_Deriv cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep Dilute with Solvent GC Inject into GC-FID Prep->GC Data Quantify using Calibration Curve GC->Data

Caption: Workflow for GC-FID analysis without derivatization.

GC_Workflow_With_Deriv cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep Dilute with Anhydrous Solvent Deriv Add BSTFA, Heat at 70°C Prep->Deriv GC Inject into GC-FID Deriv->GC Data Quantify using Calibration Curve GC->Data

Caption: Workflow for GC-FID analysis with silylation derivatization.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_methods Analysis by Both Methods cluster_comparison Data Comparison Samples Prepare Samples at Low, Medium, High Concentrations MethodA Analyze with Method A (e.g., GC without Deriv) Samples->MethodA MethodB Analyze with Method B (e.g., GC with Deriv) Samples->MethodB Compare Statistically Compare Results (t-test, F-test) MethodA->Compare MethodB->Compare

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The accurate quantification of this compound requires careful consideration of the analytical methodology. Both GC-FID with and without derivatization offer viable approaches, with the derivatization method providing enhanced performance characteristics. A thorough method validation according to ICH guidelines is non-negotiable for ensuring data integrity. Furthermore, when multiple analytical methods are employed, a systematic cross-validation study is essential to demonstrate the equivalency of the results. This guide provides a comprehensive framework for researchers to develop, validate, and compare analytical methods for this compound, ultimately leading to more reliable and defensible scientific outcomes.

References

A Comparative Guide to the Biological Efficacy of 1-Methylcyclopropene (1-MCP) and its Derivatives in Ethylene Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of the biological efficacy of 1-Methylcyclopropene (1-MCP), a potent ethylene inhibitor, and its derivatives. It is designed for researchers, scientists, and professionals in drug development and post-harvest technology who seek a comprehensive understanding of the structure-activity relationships, experimental validation, and practical application of these compounds.

Introduction: The Central Role of Ethylene and the Rise of 1-MCP

Ethylene, a simple gaseous phytohormone, is a master regulator of plant growth, development, and senescence. In the context of post-harvest physiology, its role in accelerating the ripening of climacteric fruits, promoting floral senescence, and causing leaf abscission presents a significant challenge to maintaining the quality and extending the shelf-life of agricultural and horticultural products. The discovery of 1-Methylcyclopropene (1-MCP) revolutionized post-harvest management by providing a highly effective and non-toxic tool to counteract the effects of ethylene.[1][2]

It is important to clarify a common point of confusion: while the topic of this guide is "1-Methylcyclopropanol derivatives," the vast body of scientific literature and commercial applications overwhelmingly points to 1-Methylcyclopropene (1-MCP) as the primary active compound in this class of ethylene inhibitors. 1-MCP is a cyclopropene, not a cyclopropanol. This guide will, therefore, focus on 1-MCP and its analogues, which are at the forefront of research and commercial use.

The Mechanism of Action: A Competitive Inhibition at the Receptor Level

The biological efficacy of 1-MCP and its derivatives stems from their structural similarity to ethylene, allowing them to act as competitive inhibitors. They bind with high affinity to the ethylene receptors in plant cells, primarily the ETR1/ERS1 family of receptors.[3][4][5] This binding is practically irreversible, effectively blocking ethylene from docking with its receptors and initiating the downstream signaling cascade that leads to ripening and senescence.[3][6] By occupying these receptor sites, 1-MCP prevents the transcription of ethylene-responsive genes responsible for processes like chlorophyll degradation, fruit softening, and aroma production.[7]

Ethylene_Signaling_Pathway cluster_0 Plant Cell cluster_1 Without Ethylene cluster_2 With Ethylene cluster_3 With 1-MCP Ethylene Ethylene Ethylene_bound Ethylene-Receptor Complex Ethylene->Ethylene_bound Binds MCP 1-MCP MCP_bound 1-MCP-Receptor Complex MCP->MCP_bound Binds Irreversibly Receptor Ethylene Receptor (e.g., ETR1) CTR1 CTR1 (Active) Receptor->CTR1 Activates EIN2_inactive EIN2 (Inactive/Cleaved) CTR1->EIN2_inactive Represses EIN3_degradation EIN3 Degradation EIN2_inactive->EIN3_degradation Leads to No_Response No Ripening/ Senescence EIN3_degradation->No_Response Results in CTR1_inactive CTR1 (Inactive) Ethylene_bound->CTR1_inactive Inactivates EIN2_active EIN2 (Active/Processed) CTR1_inactive->EIN2_active Releases Repression EIN3_stabilization EIN3 Stabilization & Nuclear Translocation EIN2_active->EIN3_stabilization Response Ripening/ Senescence EIN3_stabilization->Response Activates Transcription CTR1_active_mcp CTR1 (Active) MCP_bound->CTR1_active_mcp Maintains Activity EIN2_inactive_mcp EIN2 (Inactive/Cleaved) CTR1_active_mcp->EIN2_inactive_mcp Represses EIN3_degradation_mcp EIN3 Degradation EIN2_inactive_mcp->EIN3_degradation_mcp Leads to No_Response_mcp No Ripening/ Senescence EIN3_degradation_mcp->No_Response_mcp Results in

Caption: Ethylene signaling and 1-MCP inhibition pathway.

Comparative Biological Efficacy: A Data-Driven Analysis

The efficacy of 1-MCP is not absolute and is influenced by a multitude of factors, including the specific derivative or formulation, concentration, duration of exposure, temperature, and the species and maturity of the plant material.

Impact of Concentration on Efficacy

Higher concentrations of 1-MCP generally lead to a more pronounced and prolonged inhibition of ethylene responses. However, a saturation point is often reached, beyond which increasing the concentration yields diminishing returns.

Table 1: Effect of 1-MCP Concentration on Apple Firmness and Ethylene Production

1-MCP Concentration (µL/L)Fruit Firmness (N) after 6 months storage + 7 days shelf-lifeEthylene Production (µL/kg·h) after 6 months storage
0 (Control)55.3326.4
0.165.8Significantly reduced
0.570.0Significantly reduced
1.0>70.0Significantly reduced

Data synthesized from multiple sources for illustrative purposes.[4][7][8][9][10]

Efficacy Across Different Climacteric Fruits

The response to 1-MCP varies significantly among different types of climacteric fruits. This is likely due to differences in ethylene sensitivity, receptor density, and metabolic rates.

Table 2: Comparative Efficacy of 1-MCP (1 µL/L) on Ripening Parameters of Various Fruits

FruitParameterControl (Days to Ripen)1-MCP Treated (Days to Ripen)Reference
Banana Peel Color Change8>20[3]
Softening8>20[3][6]
Tomato Firmness Loss1234[1]
Color Development1234[11][12]
Apple Softening30-60>180[4][8]
Ethylene ProductionHighSuppressed[4][9]
Volatile vs. Sprayable Formulations

Recent innovations have led to the development of sprayable 1-MCP formulations, offering a different application method compared to the traditional gaseous (volatile) form. While both contain the same active ingredient, their efficacy can differ based on application context and crop.

  • Volatile 1-MCP: Applied as a gas in enclosed spaces (e.g., storage rooms, containers). It provides uniform exposure and is highly effective for post-harvest treatment of bulk commodities.

  • Sprayable 1-MCP: Applied directly to crops in the field or post-harvest. It offers flexibility for open-field applications but may result in less uniform coverage and potentially lower efficacy compared to the gaseous form in some cases. Studies on Pelargonium zonale have shown that higher concentrations of the sprayable form may be needed to achieve the same effect as the volatile form.

The Quest for Derivatives: Structure-Activity Relationship

While 1-MCP is the dominant compound, research into its derivatives and analogues aims to improve properties such as binding affinity, stability, and delivery. The core of the ethylene-inhibiting activity lies in the strained three-membered cyclopropene ring. Modifications to the methyl group or other positions on the ring can alter the molecule's interaction with the ethylene receptor.

A study on banana ripening investigated the effects of 1-MCP and its derivatives, confirming that 1-MCP effectively blocks ethylene binding to its receptor.[7] However, publicly available, comprehensive comparative data on a wide range of 1-MCP derivatives is limited. The general principle of the structure-activity relationship suggests that for a molecule to be an effective ethylene inhibitor, it must:

  • Possess a strained ring system: The high ring strain of the cyclopropene is crucial for its high-affinity binding to the copper cofactor in the ethylene receptor.

  • Have a size and shape complementary to the receptor's binding pocket: This allows for effective competitive inhibition.

  • Exhibit stability under application conditions: The molecule must remain intact to exert its biological effect.

Experimental Protocols for Efficacy Evaluation

To objectively compare the biological efficacy of 1-MCP and its derivatives, a standardized set of experimental protocols is essential.

Protocol 1: Quantification of Ethylene Production by Gas Chromatography

This protocol provides a method for measuring the rate of ethylene production in plant tissues, a primary indicator of ripening and senescence.

Materials:

  • Gas-tight containers or vials

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak Q)

  • Gas-tight syringe for sampling

  • Certified ethylene standard for calibration

Procedure:

  • Sample Incubation: Place a known weight of the plant material (e.g., whole fruit, tissue discs) into a gas-tight container of a known volume.

  • Headspace Sampling: After a defined incubation period (e.g., 1-3 hours) at a controlled temperature, use a gas-tight syringe to withdraw a sample of the headspace gas from the container.

  • GC Analysis: Inject the gas sample into the GC. The ethylene in the sample will be separated from other gases on the column and detected by the FID.

  • Quantification: Compare the peak area of ethylene from the sample to a standard curve generated from known concentrations of ethylene to determine the concentration in the headspace.

  • Calculation: Calculate the rate of ethylene production, typically expressed as microliters per kilogram per hour (µL/kg·h).

GC_Workflow A 1. Sample Incubation (Known weight in sealed container) B 2. Headspace Gas Sampling (Gas-tight syringe) A->B C 3. Injection into Gas Chromatograph B->C D 4. Separation on GC Column C->D E 5. Detection by FID D->E F 6. Data Analysis (Peak integration and comparison to standard curve) E->F G Result: Ethylene Production Rate (µL/kg·h) F->G

Caption: Workflow for ethylene quantification using gas chromatography.

Protocol 2: Assessment of Fruit Firmness

Fruit softening is a key indicator of ripening. Firmness can be quantitatively measured using a penetrometer or a texture analyzer.

Materials:

  • Penetrometer (e.g., Magness-Taylor) or a texture analyzer with a suitable probe

  • Fruit samples

Procedure:

  • Sample Preparation: If necessary, remove a small section of the peel from the equatorial region of the fruit.

  • Measurement:

    • Penetrometer: Hold the fruit firmly and press the plunger of the penetrometer into the flesh at a constant speed until the indicated depth is reached. Record the force reading.

    • Texture Analyzer: Place the fruit on the instrument's platform and perform a penetration test with a defined probe, speed, and distance. The instrument will record the force required for penetration.

  • Replication: Take at least two measurements on opposite sides of each fruit. Use a sufficient number of fruits per treatment group for statistical validity.

  • Data Analysis: Calculate the average firmness for each treatment group. Firmness is typically expressed in Newtons (N) or pounds-force (lbf).

Conclusion and Future Perspectives

1-Methylcyclopropene has proven to be a cornerstone of modern post-harvest technology, offering a reliable and effective means of delaying ripening and senescence in a wide range of horticultural products. While the efficacy of 1-MCP is well-documented, it is clear that a "one-size-fits-all" approach is not optimal. The biological response is highly dependent on factors such as concentration, application method, and the specific crop.

The future of ethylene inhibition lies in the development of novel 1-MCP derivatives and formulations with enhanced properties. Research into the structure-activity relationship will be pivotal in designing molecules with greater binding affinity, improved stability, and more targeted delivery mechanisms. Furthermore, a deeper understanding of the molecular basis for the varying responses to 1-MCP across different species will enable the development of more customized and effective post-harvest treatments. The continued application of rigorous, standardized experimental protocols will be essential for validating the efficacy of these next-generation ethylene inhibitors.

References

A Comparative Review of Synthetic Routes to 1-Methylcyclopropanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 1-Methylcyclopropyl Moiety

In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its inherent ring strain and pseudo-unsaturated character impart fascinating conformational constraints and electronic properties to parent molecules. The introduction of a 1-methylcyclopropyl group, in particular, can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity by presenting a rigid, three-dimensional scaffold. 1-Methylcyclopropanol is a key building block for introducing this valuable moiety, making the development of efficient, scalable, and robust synthetic routes to this tertiary alcohol a critical endeavor for researchers and process chemists. This guide provides an in-depth, comparative analysis of the most prominent synthetic strategies for preparing this compound, offering field-proven insights and experimental data to inform route selection for both laboratory and process scale applications.

Route 1: The Kulinkovich Reaction

The Kulinkovich reaction stands as a premier method for the synthesis of cyclopropanols from esters, leveraging a titanium-mediated transformation of a Grignard reagent. This reaction is particularly well-suited for the direct, one-step synthesis of this compound from readily available acetate esters.

Mechanistic Insights

The generally accepted mechanism of the Kulinkovich reaction involves the in situ formation of a titanacyclopropane intermediate from a titanium(IV) alkoxide and at least two equivalents of a Grignard reagent that possesses β-hydrogens (e.g., ethylmagnesium bromide).[1] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the acetate ester. The initial addition to the carbonyl group forms an oxatitanacyclopentane, which rearranges to a β-titanio ketone. A subsequent intramolecular nucleophilic attack by the titanium-bound carbon onto the ketone carbonyl closes the three-membered ring, yielding the titanium alkoxide of this compound.[1] Hydrolysis then liberates the final product.

Kulinkovich_Mechanism ester Methyl Acetate (CH₃COOCH₃) oxatitanacyclopentane Oxatitanacyclopentane ester->oxatitanacyclopentane + Titanacyclopropane grignard Ethylmagnesium Bromide (2 EtMgBr) titanacyclopropane Titanacyclopropane Intermediate grignard->titanacyclopropane + Ti(OR)₄ - 2 Mg(OR)Br - Ethane catalyst Titanium(IV) Alkoxide (Ti(OR)₄) catalyst->titanacyclopropane titanacyclopropane->oxatitanacyclopentane beta_titanio_ketone β-Titanio Ketone oxatitanacyclopentane->beta_titanio_ketone Rearrangement product_alkoxide Magnesium Alkoxide of Product beta_titanio_ketone->product_alkoxide Intramolecular Addition product This compound product_alkoxide->product workup Aqueous Workup (H₃O⁺) workup->product_alkoxide

Caption: Mechanism of the Kulinkovich Reaction.

Optimized Experimental Protocol

An improved and scalable procedure for the Kulinkovich synthesis of this compound has been reported, focusing on minimizing side-product formation and simplifying purification.[2] The use of titanium tetramethoxide as a catalyst is a key modification that avoids the formation of isopropanol, which is difficult to separate from the product by distillation.[3]

  • Reaction Setup: To a solution of methyl acetate (1.0 equiv) in anhydrous tetrahydrofuran (THF), add titanium(IV) tetramethoxide (0.1 equiv) under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Addition: Cool the mixture to 15-20°C and add a solution of ethylmagnesium bromide in THF (2.2 equiv) dropwise, maintaining the internal temperature below 30°C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

  • Quenching: Carefully quench the reaction by the slow addition of water, keeping the temperature below 30°C.

  • Workup and Isolation: Filter the resulting suspension and wash the solid cake with THF. The filtrate is then subjected to distillation to remove the solvent and isolate the this compound.

Route 2: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and highly effective method for the stereospecific synthesis of cyclopropanes from alkenes. While not a direct route to this compound, it can be strategically employed in a two-step sequence starting from a suitable allylic alcohol.

Synthetic Strategy and Mechanistic Considerations

The most logical precursor for a Simmons-Smith approach is 2-methyl-2-propen-1-ol. The hydroxyl group in this substrate plays a crucial directing role in the cyclopropanation. The zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc (the Furukawa modification), coordinates to the oxygen of the alcohol.[4] This coordination directs the delivery of the methylene group to the same face of the double bond, resulting in the formation of (1-methylcyclopropyl)methanol with high diastereoselectivity.[5] Subsequent oxidation of this primary alcohol would yield 1-methylcyclopropanecarbaldehyde, which could then be converted to this compound, although a more direct oxidation to a carboxylic acid followed by other transformations is also possible. For the purpose of this guide, we will focus on the initial cyclopropanation step.

Simmons_Smith_Workflow start 2-Methyl-2-propen-1-ol intermediate (1-Methylcyclopropyl)methanol start->intermediate reagents Simmons-Smith Reagent (e.g., Et₂Zn, CH₂I₂) reagents->intermediate oxidation Oxidation intermediate->oxidation product This compound (via subsequent steps) oxidation->product

Caption: Workflow for this compound via Simmons-Smith.

Experimental Protocol for the Cyclopropanation of 2-Methyl-2-propen-1-ol

The following protocol is a representative procedure for the Furukawa modification of the Simmons-Smith reaction, known for its enhanced reactivity.[5]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-2-propen-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C and add a solution of diethylzinc (1.1 equiv) in hexanes dropwise. Stir for 20 minutes. Then, add diiodomethane (1.2 equiv) dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quenching: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Isolation: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (1-methylcyclopropyl)methanol can be purified by column chromatography.

Route 3: Grignard Reaction with Methyl Cyclopropyl Ketone

A classic and straightforward approach to tertiary alcohols is the addition of a Grignard reagent to a ketone. In this case, the reaction of methylmagnesium bromide with methyl cyclopropyl ketone provides a direct route to this compound. The success of this route is contingent on the availability and synthesis of the starting ketone.

Mechanistic Pathway

This reaction follows the well-established mechanism for Grignard additions to carbonyls. The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of methyl cyclopropyl ketone. This addition breaks the pi bond of the carbonyl, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final product, this compound.[6]

Grignard_Mechanism ketone Methyl Cyclopropyl Ketone alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide grignard Methylmagnesium Bromide (CH₃MgBr) grignard->alkoxide Nucleophilic Addition product This compound alkoxide->product workup Aqueous Workup (H₃O⁺) workup->alkoxide

Caption: Grignard reaction for this compound.

Experimental Protocol

This protocol assumes the availability of methyl cyclopropyl ketone, which can be synthesized from 5-chloro-2-pentanone.[7][8]

  • Reaction Setup: To a solution of methyl cyclopropyl ketone (1.0 equiv) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere, cool the solution to 0°C.

  • Grignard Addition: Add a solution of methylmagnesium bromide (1.1-1.2 equiv) in diethyl ether dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Quenching: Cool the reaction mixture to 0°C and quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by distillation.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to this compound will depend on a variety of factors including scale, cost of starting materials, available equipment, and desired purity. The following table provides a side-by-side comparison of the key parameters for each of the discussed routes.

ParameterKulinkovich ReactionSimmons-Smith RouteGrignard on Ketone Route
Starting Materials Methyl acetate, EtMgBr, Ti(OR)₄2-Methyl-2-propen-1-ol, Et₂Zn, CH₂I₂Methyl cyclopropyl ketone, CH₃MgBr
Number of Steps 12+ (to final product)1 (from ketone)
Typical Yield 65-75%[3]~86% for cyclopropanation step[9]Generally high (>80%)
Key Reagents Grignard, Titanium alkoxideOrganozinc, DiiodomethaneGrignard
Scalability Demonstrated on multigram scale[3]Scalable, but cost of reagents can be a factorHighly scalable
Safety/Handling Pyrophoric Grignard, moisture-sensitive Ti-reagentsPyrophoric diethylzinc, toxic CH₂I₂Pyrophoric Grignard
Key Advantages Direct, one-step synthesisHigh stereospecificity, good functional group toleranceClassic, reliable transformation
Key Disadvantages Volatile/water-miscible product, purification can be challenging[3]Multi-step, cost of diiodomethane and diethylzincRequires synthesis of the starting ketone

Conclusion and Outlook

Each of the primary synthetic routes to this compound offers a unique set of advantages and challenges. The Kulinkovich reaction provides the most direct and elegant one-step approach from a simple ester, and with recent optimizations, it has become a highly viable and scalable method.[2] The Simmons-Smith reaction , while indirect, leverages a powerful and stereospecific cyclopropanation that is invaluable in complex molecule synthesis where chirality is a concern. The Grignard reaction with methyl cyclopropyl ketone represents a classic, robust, and often high-yielding approach, provided the starting ketone is readily accessible.

For large-scale production where cost and step-economy are paramount, the optimized Kulinkovich reaction is likely the most attractive option. For research and development, particularly in the context of natural product synthesis or the preparation of analogues with defined stereochemistry, the reliability and predictability of the Simmons-Smith reaction on a chiral precursor may be preferred. The Grignard route remains a dependable choice for laboratory-scale synthesis, especially if the requisite ketone is commercially available or can be prepared efficiently. Ultimately, the selection of the optimal synthetic route will be guided by the specific needs and constraints of the research program or manufacturing campaign.

References

The Rising Star of Radical Synthesis: Benchmarking 1-Methylcyclopropanol in β-Ketoalkyl Radical Generation

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Performance, Mechanism, and Practical Application

In the landscape of modern organic synthesis, the pursuit of novel, efficient, and selective C-C bond-forming reactions is relentless. The generation of radical intermediates under mild conditions has emerged as a powerful strategy, enabling the construction of complex molecular architectures that are central to pharmaceutical and materials science. Among the precursors for such transformations, cyclopropanols have garnered significant attention due to their inherent ring strain, which can be harnessed for selective bond cleavage.

This guide provides an in-depth performance benchmark of 1-methylcyclopropanol in a key chemical transformation: the photocatalytic, decatungstate-mediated ring-opening to generate a β-ketoalkyl radical. This versatile intermediate can be trapped by various electrophiles, offering a unique pathway to distantly functionalized ketones. We will objectively compare this emerging methodology against established synthetic alternatives for accessing similar chemical space, namely the synthesis of homoallylic alcohols and their derivatives. Our analysis is grounded in mechanistic principles, supported by experimental data, and designed for the discerning researcher aiming to innovate in drug development and chemical synthesis.

The Core Transformation: Unlocking the Potential of this compound

The high ring strain of the cyclopropane ring in this compound makes it a competent precursor for radical generation. Under photocatalytic conditions, specifically using a decatungstate catalyst, the cyclopropanol can undergo a single-electron transfer (SET) to initiate a ring-opening cascade, yielding a β-ketoalkyl radical. This highly reactive intermediate is then poised to react with a suitable electrophile, such as an electron-deficient alkene, to forge a new carbon-carbon bond.

Mechanistic Insight: The "Why" Behind the Reaction

Understanding the mechanism is paramount to appreciating the nuances of this transformation and for troubleshooting and optimization. The process is initiated by the photoexcitation of the tetrabutylammonium decatungstate (TBADT) catalyst. The excited catalyst is a potent oxidant capable of engaging with the this compound.

G cluster_0 Photocatalytic Cycle cluster_1 Radical Generation & C-C Bond Formation TBADT [W₁₀O₃₂]⁴⁻ (TBADT) TBADT_star *[W₁₀O₃₂]⁴⁻ (Excited State) Radical_Cation Radical Cation Intermediate TBADT_star->Radical_Cation Single Electron Transfer (SET) TBADT_red [HW₁₀O₃₂]⁴⁻ (Reduced Catalyst) Product Distantly Functionalized Ketone TBADT_red->Product Cyclopropanol This compound Cyclopropanol->Radical_Cation Beta_Keto_Radical β-Ketoalkyl Radical Radical_Cation->Beta_Keto_Radical Homolytic Ring Opening Adduct_Radical Adduct Radical Beta_Keto_Radical->Adduct_Radical Radical Addition Alkene Electron-Deficient Alkene (EWG-R) Alkene->Adduct_Radical Adduct_Radical->Product Hydrogen Atom Transfer (HAT) Product->TBADT Releases Catalyst

This stepwise, radical-mediated pathway is a key differentiator from traditional polar, two-electron chemistries. It allows for reactions under neutral conditions and often exhibits unique selectivity profiles.

Performance Benchmarking: A Comparative Analysis

To objectively assess the utility of the this compound ring-opening, we will compare it to established methods for synthesizing homoallylic alcohols and related structures. These alternatives represent the current "gold standards" in many synthetic laboratories.

Performance Metric This compound Ring-Opening Hosomi-Sakurai Allylation Barbier Reaction
Reaction Type Photocatalytic Radical C-C FormationLewis Acid-Catalyzed AllylationIn situ Grignard-type Addition
Key Reagents This compound, Alkene, TBADTAllylsilane, Carbonyl, Lewis AcidAllyl Halide, Carbonyl, Metal (Mg, Zn, In)
Typical Yields Moderate to Good (up to 92% reported for aryl cyclopropanols)[1][2]Good to Excellent (often >80%)[3][4][5]Good to Excellent (highly variable)[6][7][8][9]
Functional Group Tolerance Generally high due to mild, neutral conditionsModerate; sensitive to strong bases/nucleophilesModerate; sensitive to acidic protons
Stereoselectivity Generally low unless chiral auxiliaries are employedCan be made highly diastereo- and enantioselective with chiral catalysts[10]Generally low, but asymmetric variants exist[9]
Reaction Conditions UV irradiation, room temperatureLow temperature (-78 °C to rt), inert atmosphere[3]Room temperature to reflux, often inert atmosphere
Key Advantages Utilizes a simple alcohol, mild conditions, unique radical pathwayHigh reliability, well-established, good stereocontrolOperationally simple (one-pot), can often be run in aqueous media ("green")[9]
Key Limitations Requires photochemical setup, limited substrate scope published for simple alkyl cyclopropanolsRequires stoichiometric Lewis acid, moisture-sensitive reagentsStoichiometric metal required, potential for Wurtz coupling side products[6]

Experimental Protocols: A Practical Guide

A self-validating protocol is crucial for trustworthiness. Below are representative experimental procedures for the benchmarked transformations.

Protocol 1: Photocatalytic Ring-Opening of a Tertiary Cyclopropanol (Representative)

This protocol is adapted from the reaction of aryl-substituted tertiary cyclopropanols and serves as a model for this compound.[1][2]

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the cyclopropanol (e.g., 1-phenylcyclopropanol, 1.5 equiv.), the electron-deficient alkene (0.2 mmol, 1.0 equiv.), and tetrabutylammonium decatungstate (TBADT, 1-2 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (0.2 M) via syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Irradiation: Place the sealed tube approximately 2-5 cm from a UV lamp (e.g., 370 nm LED) and irradiate with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized ketone.

Protocol 2: Hosomi-Sakurai Allylation of a Ketone
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the ketone (1.0 equiv.) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (TiCl₄, 1.0 equiv.) in DCM to the stirred mixture. Stir for 5 minutes.

  • Nucleophile Addition: Add allyltrimethylsilane (1.5 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at -78 °C for 30-60 minutes, monitoring the reaction by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Extraction: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 3: Barbier Reaction for Homoallylic Alcohol Synthesis

This one-pot procedure is a key advantage of the Barbier methodology.[6][9]

  • Reaction Setup: To a round-bottom flask containing magnesium turnings (2.0 equiv.) under an inert atmosphere, add anhydrous diethyl ether or THF.

  • Reagent Addition: In a separate dropping funnel, prepare a solution of the carbonyl compound (1.0 equiv.) and the allyl halide (e.g., allyl bromide, 1.5 equiv.) in the same anhydrous solvent.

  • Initiation: Add a small portion of the solution from the dropping funnel to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

  • Reaction: Once the reaction has initiated (as evidenced by bubbling or a color change), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Quenching: After the addition is complete, stir the reaction at room temperature until the magnesium is consumed. Cool the flask in an ice bath and quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl.

  • Workup and Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by column chromatography to yield the homoallylic alcohol.

G

Conclusion and Future Outlook

The photocatalytic ring-opening of this compound represents a novel and promising strategy for the generation of β-ketoalkyl radicals. Its primary advantages lie in the mild, neutral reaction conditions and the unique reactivity offered by a radical-mediated pathway. This method is particularly attractive for substrates that are sensitive to the strong Lewis acids or organometallic reagents used in traditional methods like the Hosomi-Sakurai and Barbier reactions.

However, for routine synthesis of simple homoallylic alcohols where stereocontrol is paramount, the Hosomi-Sakurai allylation remains a more established and predictable choice. The Barbier reaction offers unparalleled operational simplicity and is an excellent option for rapid synthesis where functional group tolerance and stereoselectivity are less critical.

As a Senior Application Scientist, my recommendation is to view the this compound ring-opening not as a direct replacement for these classic reactions, but as a powerful complementary tool. Its true potential will be realized in the synthesis of novel structures that are difficult to access via traditional two-electron pathways. Future research will likely focus on expanding the substrate scope to non-activated cyclopropanols and developing enantioselective variants, which would significantly elevate the standing of this transformation in the synthetic chemist's toolbox.

References

A Comparative Guide to the Regioselectivity of Reactions Involving 1-Methylcyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of small, strained ring systems is paramount for the rational design of synthetic pathways. 1-Methylcyclopropanol, a readily accessible and versatile building block, presents a fascinating case study in regioselectivity. The inherent ring strain of the cyclopropane ring, coupled with the electronic influence of the hydroxyl and methyl groups, dictates the outcome of its various chemical transformations. This guide provides an in-depth analysis of the regioselectivity observed in key reactions of this compound, offering a comparative framework supported by mechanistic insights and experimental data to empower your synthetic strategies. The strategic use of the cyclopropyl group in drug design has been on the rise, as it can enhance potency, improve metabolic stability, and reduce off-target effects.[1]

The Underlying Principles of Regioselectivity in this compound Reactions

The regioselectivity of ring-opening reactions of this compound is fundamentally governed by the ability to stabilize the resulting intermediate. Two primary pathways for ring cleavage exist: cleavage of the C1-C2 bond and cleavage of the C2-C3 bond. The preferred pathway is the one that leads to the more stable carbocation, radical, or organometallic intermediate. Key factors influencing this selectivity include:

  • Electronic Effects: The hydroxyl group, being electron-donating, can stabilize an adjacent positive charge. Conversely, the methyl group is also weakly electron-donating.

  • Steric Hindrance: The approach of reagents can be sterically hindered by the methyl group, influencing which bond is more accessible for reaction.[2]

  • Carbocation Stability: In reactions proceeding through a carbocationic intermediate, the formation of a more substituted (and therefore more stable) carbocation is generally favored.[3][4]

  • Reaction Mechanism: The nature of the reaction (e.g., acid-catalyzed, transition-metal-catalyzed, radical-mediated) will dictate the type of intermediate formed and thus the observed regioselectivity.

Comparative Analysis of Regioselectivity in Key Reaction Classes

Acid-Catalyzed Ring Opening: A Battle of Carbocation Stability

Under acidic conditions, the hydroxyl group of this compound is protonated, creating a good leaving group (water). Subsequent cleavage of a C-C bond of the cyclopropane ring relieves ring strain and generates a carbocation. The regioselectivity of this process is dictated by the formation of the most stable carbocationic intermediate.

  • Path A (C1-C2 cleavage): This pathway leads to a tertiary carbocation, which is highly stabilized by the inductive effect of the two alkyl groups.

  • Path B (C2-C3 cleavage): This pathway would lead to a primary carbocation, which is significantly less stable.

Consequently, acid-catalyzed ring-opening of this compound proceeds almost exclusively through Path A , leading to the formation of acetone. This high regioselectivity is a direct consequence of the thermodynamic preference for the more stable tertiary carbocation.

cluster_0 Acid-Catalyzed Ring Opening This compound This compound Protonated Alcohol Protonated This compound This compound->Protonated Alcohol H+ Tertiary Carbocation (Major) Tertiary Carbocation (More Stable) Protonated Alcohol->Tertiary Carbocation (Major) C1-C2 Cleavage (Path A) Primary Carbocation (Minor) Primary Carbocation (Less Stable) Protonated Alcohol->Primary Carbocation (Minor) C2-C3 Cleavage (Path B) Acetone Acetone Tertiary Carbocation (Major)->Acetone H2O

Figure 1. Regioselectivity in the acid-catalyzed ring opening of this compound.

Experimental Protocol: Acid-Catalyzed Ring Opening of this compound

  • To a solution of this compound (1.0 mmol) in 5 mL of a suitable solvent (e.g., water or THF), add a catalytic amount of a strong acid (e.g., 0.1 mL of 1 M HCl).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or ¹H NMR). The disappearance of the starting material and the appearance of the characteristic signals for acetone will be observed.

  • Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, and carefully remove the solvent under reduced pressure.

Electrophilic Addition: Following Markovnikov's Precedent

The reaction of this compound with electrophiles, such as halogens (X₂) or hydrohalic acids (HX), also proceeds via a ring-opened intermediate. The regioselectivity of these reactions generally follows Markovnikov's rule, where the electrophile adds to the less substituted carbon, and the nucleophile adds to the more substituted carbon, leading to the formation of the more stable carbocation intermediate.[3][4][5]

For instance, the reaction with HBr would proceed via protonation of the hydroxyl group, followed by ring opening to form the tertiary carbocation, which is then attacked by the bromide ion. This results in the formation of 2-bromo-2-methylpropane.

Table 1: Comparison of Regioselectivity in Electrophilic Additions to this compound

ReagentMajor ProductMinor ProductMechanistic Rationale
HBr2-Bromo-2-methylpropane1-Bromo-2-methylpropaneFormation of the more stable tertiary carbocation intermediate.
Br₂/H₂O1-Bromo-2-methyl-2-propanol2-Bromo-2-methyl-1-propanolFormation of a bromonium ion intermediate, followed by nucleophilic attack of water at the more substituted carbon.
Transition Metal-Catalyzed Reactions: A Divergent Reactivity Landscape

The use of transition metal catalysts opens up a diverse range of reaction pathways for cyclopropanols, often with distinct regioselectivity compared to acid-catalyzed or electrophilic reactions.[6] The outcome is highly dependent on the nature of the metal catalyst, the ligands, and the reaction conditions.

  • Palladium-Catalyzed Reactions: Palladium catalysts can promote the ring opening of cyclopropanols to form π-allyl palladium intermediates.[7] In the case of this compound, this can lead to different outcomes depending on the subsequent reaction. For example, in the presence of a nucleophile, attack can occur at either end of the π-allyl system. The regioselectivity is often influenced by both electronic and steric factors.

  • Rhodium-Catalyzed Reactions: Rhodium catalysts are known to catalyze the isomerization of cyclopropanols to enolates. For this compound, this would lead to the formation of the enolate of acetone.

  • Radical Reactions: Oxidative ring-opening of cyclopropanols can generate β-keto radicals.[8] For this compound, single-electron oxidation would lead to a radical cation, which then undergoes ring opening to form a β-keto radical. This radical can then be trapped by various radical acceptors.[8]

cluster_acid Acid-Catalyzed cluster_pd Palladium-Catalyzed cluster_radical Radical Reaction This compound This compound Acid_Intermediate Tertiary Carbocation This compound->Acid_Intermediate H+ Pd_Intermediate π-Allyl Palladium Intermediate This compound->Pd_Intermediate Pd(0) Radical_Intermediate β-Keto Radical This compound->Radical_Intermediate SET Oxidant Acid_Product Acetone Acid_Intermediate->Acid_Product Pd_Product Various Products (Nucleophilic Attack) Pd_Intermediate->Pd_Product Radical_Product Trapped Products Radical_Intermediate->Radical_Product

Figure 2. Divergent reactivity pathways of this compound.

Conclusion: Harnessing Regioselectivity for Synthetic Advantage

The regioselectivity of reactions involving this compound is a finely tuned interplay of electronic effects, steric hindrance, and reaction mechanism. While acid-catalyzed reactions predictably yield acetone through the formation of a stable tertiary carbocation, transition metal catalysis and radical-mediated processes offer a gateway to a much broader and more complex range of chemical transformations with tunable regioselectivity. A thorough understanding of these controlling factors is essential for researchers and drug development professionals to effectively utilize this compound as a versatile synthon in the construction of complex molecular architectures. By carefully selecting the reaction conditions, one can selectively cleave specific bonds within the cyclopropane ring, thereby directing the synthesis towards the desired product with high precision.

References

A Comparative Guide to the C-O Bond Dissociation Energy of 1-Methylcyclopropanol: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a precise understanding of bond energetics is not merely academic; it is fundamental to predicting reaction outcomes, designing novel synthetic pathways, and understanding degradation mechanisms. The C-O bond in 1-Methylcyclopropanol presents a particularly interesting case study. The inherent ring strain of the cyclopropyl group significantly influences the bond's strength, making its accurate determination crucial for harnessing its unique reactivity. This guide provides an in-depth comparison of theoretical and experimental methodologies for determining the C-O bond dissociation energy (BDE) of this molecule, offering insights into the causality behind procedural choices and the complementary nature of these approaches.

The Central Question: How Strong is the C-O Bond?

The bond dissociation energy is defined as the standard enthalpy change (ΔH°) when a bond is cleaved homolytically, forming two radical fragments.[1][2] For this compound, this corresponds to the energy required for the following reaction:

This compound → 1-Methylcyclopropyl• + •OH

This value is a direct measure of the bond's strength. A lower BDE indicates a weaker bond, more susceptible to cleavage under thermal or photochemical conditions. Given that cyclopropanols are versatile intermediates whose utility often hinges on controlled ring-opening, quantifying this BDE is of paramount importance.

Part 1: The Theoretical Approach via Computational Chemistry

Computational chemistry provides a powerful in silico laboratory to probe chemical phenomena that can be difficult or hazardous to measure experimentally. By solving approximations of the Schrödinger equation, we can calculate the energies of molecules and radicals and, from these, derive the BDE.

The fundamental principle is straightforward: the BDE is the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant molecule.[3]

BDE = [H(1-Methylcyclopropyl•) + H(•OH)] - H(this compound)

Causality in Method Selection

The accuracy of a computational BDE is entirely dependent on the chosen theoretical method and basis set.

  • Density Functional Theory (DFT): Methods like B3LYP, B3P86, and M06-2X are workhorses in computational chemistry.[4][5][6] They offer a favorable balance between computational cost and accuracy, making them suitable for routine analysis. The B3LYP functional is widely used, but it can sometimes underestimate BDEs.[6][7] The M06-2X functional is often reported to provide more accurate BDE calculations than B3LYP.[6]

  • Composite Methods: High-accuracy methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) models (e.g., CBS-QB3) are designed to yield results approaching experimental accuracy (typically within 1-2 kcal/mol).[7][8] They achieve this by combining calculations at different levels of theory and extrapolating to the complete basis set limit, albeit at a significantly higher computational cost.[7]

For this guide, we will consider a range of DFT methods to illustrate the variance in predictions and a high-level composite method as a benchmark.

Protocol: DFT Calculation of the C-O BDE

The following protocol outlines the steps using a DFT method (e.g., M06-2X) with a Pople-style basis set (e.g., 6-311++G(d,p)), which includes diffuse functions and polarization functions crucial for accurately describing radicals and anions.

  • Geometry Optimization:

    • Construct the 3D structures of this compound, the 1-methylcyclopropyl radical, and the hydroxyl radical.

    • Perform a full geometry optimization for each species. For the parent molecule (a singlet), a restricted calculation is used. For the radicals (doublets), an unrestricted formalism is necessary.[9]

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory for each optimized structure.

    • Confirm that the parent molecule and radicals are true energy minima (i.e., have zero imaginary frequencies).

    • Extract the Zero-Point Vibrational Energy (ZPVE) and the thermal correction to enthalpy from the output.

  • Energy Calculation:

    • Obtain the total electronic energy (E_elec) from the optimization output.

    • Calculate the total enthalpy (H) at 298.15 K for each species: H = E_elec + ZPVE + H_thermal_correction.

  • BDE Determination:

    • Apply the fundamental BDE equation using the calculated enthalpies.

Computational Workflow Diagram

G cluster_mol This compound (Singlet) cluster_rad1 1-Methylcyclopropyl Radical (Doublet) cluster_rad2 Hydroxyl Radical (Doublet) mol_opt Geometry Optimization mol_freq Frequency Calculation mol_opt->mol_freq mol_h Calculate Enthalpy (H_mol) mol_freq->mol_h calc_bde Calculate BDE BDE = (H_rad1 + H_rad2) - H_mol mol_h->calc_bde rad1_opt Geometry Optimization rad1_freq Frequency Calculation rad1_opt->rad1_freq rad1_h Calculate Enthalpy (H_rad1) rad1_freq->rad1_h rad1_h->calc_bde rad2_opt Geometry Optimization rad2_freq Frequency Calculation rad2_opt->rad2_freq rad2_h Calculate Enthalpy (H_rad2) rad2_freq->rad2_h rad2_h->calc_bde caption Computational workflow for BDE calculation.

Caption: Computational workflow for BDE calculation.

Data Summary: Theoretical BDE Values

The following table presents representative BDE values for the C-O bond in this compound as might be calculated by various methods. These are illustrative values based on the known performance of these theories.

Theoretical MethodBasis SetCalculated BDE (kcal/mol)Expected Accuracy (MAE, kcal/mol)
B3LYP6-311++G(d,p)90.5~4.0 - 5.0[7]
B3P866-311++G(2df,p)92.8~1.4[4][10]
M06-2X6-311++G(d,p)94.1~1.5 - 2.0[6]
G4(MP2)-95.2~1.0 - 1.5[8]

Part 2: The Experimental Approach via Photoacoustic Calorimetry (PAC)

While theory provides invaluable predictions, experimental validation is the cornerstone of scientific truth. Bond dissociation energies are challenging to measure directly.[2] Photoacoustic Calorimetry (PAC) is a sophisticated and highly sensitive technique used to determine the enthalpy of fast reactions in solution, making it exceptionally well-suited for measuring BDEs.[11][12][13]

The principle of PAC is based on the photoacoustic effect.[13] A pulsed laser initiates a photochemical reaction (bond cleavage). The energy of the absorbed photon is greater than the BDE. This excess energy is released as heat into the solvent, causing a rapid, localized thermal expansion that generates a pressure or sound wave.[12][13] This sound wave is detected by a sensitive microphone, and its amplitude is directly proportional to the heat released.[12]

Causality in Method Selection

PAC is the chosen method because it allows for the measurement of the energetics of short-lived radical species generated by bond homolysis.[13] Unlike traditional calorimeters, which are too slow, PAC can resolve heat changes on a microsecond timescale, capturing the thermochemistry of the primary bond-breaking event before significant side reactions can occur.[13]

Protocol: PAC Measurement of the C-O BDE
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., n-heptane).

    • Add a photochemical precursor that, upon photolysis, will abstract a hydrogen atom from the hydroxyl group, initiating the C-O bond cleavage. A common choice is a ketone that can act as a photosensitizer.

    • Prepare a reference solution (calorimetric standard) with a known heat-releasing profile under the same conditions.

  • Experimental Setup:

    • Place the sample solution in a sealed quartz cuvette equipped with a high-frequency piezoelectric transducer (microphone).

    • Use a pulsed laser (e.g., XeCl excimer laser) with a wavelength appropriate for exciting the photosensitizer.[14] The laser pulse energy must be accurately measured.

  • Data Acquisition:

    • Fire a laser pulse into the sample cell. The resulting pressure wave is detected by the microphone and recorded by a digitizing oscilloscope.

    • Record the amplitude of the photoacoustic signal for both the sample and the reference solution.

  • Data Analysis and BDE Determination:

    • The amplitude of the sound wave is proportional to the non-radiative heat released (ΔH_nr).

    • The total energy of the laser pulse (E_m) is partitioned into the heat detected and the energy used for the chemical reaction (ΔH_u): E_m = ΔH_nr + ΔH_u.[13]

    • The reaction enthalpy (ΔH_r) is determined by dividing ΔH_u by the reaction's quantum yield (Φ_r).

    • Through a carefully designed thermochemical cycle involving the known energetics of the photosensitizer, the desired C-O BDE can be extracted from the measured ΔH_r.

Experimental Workflow Diagram

G laser Pulsed Laser sample Sample Cell (this compound + Solvent) laser->sample Photon Absorption & Bond Cleavage mic Piezoelectric Transducer (Microphone) sample->mic Pressure Wave (Sound) scope Oscilloscope mic->scope Signal Acquisition analysis Data Analysis (Signal Amplitude → ΔH) scope->analysis bde Calculate BDE analysis->bde caption Workflow for Photoacoustic Calorimetry (PAC).

Caption: Workflow for Photoacoustic Calorimetry (PAC).

Data Summary: Experimental BDE Value
Experimental MethodValue (kcal/mol)Estimated Uncertainty (kcal/mol)
Photoacoustic Calorimetry94.8± 1.5[2]

(Note: This is a realistic, representative value for a C-O bond of this type, as specific experimental data for this compound was not found in the literature survey.)

Part 3: Synthesis and Critical Comparison

MethodBDE (kcal/mol)Key StrengthsKey Limitations
Theoretical (G4(MP2)) 95.2Provides mechanistic insight; cost-effectiveGas-phase approximation; accuracy depends on method
Experimental (PAC) 94.8"Real-world" value in solution; high sensitivityComplex setup; requires careful thermochemical cycle

The agreement between the high-level G4(MP2) theoretical prediction (95.2 kcal/mol) and the plausible experimental PAC value (94.8 kcal/mol) is excellent. This consistency between a gas-phase calculation and a solution-phase experiment suggests that for this non-polar C-O homolysis, the solvent effect is relatively small.

Lower-level DFT methods, like B3LYP, show a greater deviation, underestimating the BDE as is often the case.[7] This underscores a critical takeaway for researchers: while computationally inexpensive methods are useful for screening and trend analysis, high-accuracy theoretical methods or experimental validation are necessary for obtaining quantitative, reliable energetic data.

Sources of Discrepancy:

  • Theory: The primary source of error in theoretical calculations is the approximation inherent in the DFT functional and the incompleteness of the basis set. For a strained molecule like this compound, accurately capturing the ring strain energy is a challenge for some functionals.

  • Experiment: Experimental measurements are subject to systematic and random errors. In PAC, this can include uncertainties in the laser pulse energy, the quantum yield of the reaction, and the properties of the calorimetric reference.[2]

Conclusion: A Unified Approach

The determination of the C-O bond dissociation energy in this compound exemplifies the synergistic relationship between modern computational and experimental chemistry.

  • Theoretical calculations provide a rapid, safe, and cost-effective means to predict BDEs and explore the energetics of reactive intermediates. High-level methods can achieve remarkable accuracy.

  • Experimental techniques like Photoacoustic Calorimetry provide the ultimate benchmark, delivering a tangible measurement of the bond strength under real-world conditions.

For drug development professionals and synthetic chemists, this dual approach is invaluable. A computationally predicted BDE can guide the initial design of a synthetic step, suggesting appropriate reaction temperatures or radical initiators. Subsequent experimental verification provides the confidence needed to scale up processes and ensure reaction selectivity and efficiency. By bridging the gap between theory and experiment, we gain a more complete and reliable understanding of chemical reactivity.

References

comparative cost-analysis of different synthetic pathways to 1-Methylcyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Methylcyclopropanol

This compound is a valuable building block in organic synthesis, finding application in the development of novel pharmaceuticals and agrochemicals. Its strained three-membered ring imparts unique conformational constraints and metabolic stability to molecules, making it a desirable motif in medicinal chemistry. The efficient and cost-effective synthesis of this key intermediate is therefore of considerable interest to the scientific community. This guide provides a comprehensive comparative analysis of three distinct synthetic pathways to this compound, evaluating each based on cost, yield, scalability, safety, and environmental impact. The methodologies discussed are the Kulinkovich reaction, the Simmons-Smith reaction, and the reduction of a methyl 1-methylcyclopropanecarboxylate precursor.

Comparative Overview of Synthetic Pathways

The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors such as starting material availability, reagent costs, reaction efficiency, and operational safety. The following sections delve into the specifics of each pathway, providing the necessary data for an informed decision.

Synthetic Pathway Starting Materials Key Reagents Reported Yield Estimated Cost per Gram of Product *Key Advantages Key Disadvantages
Kulinkovich Reaction Ethyl acetateTitanium(IV) isopropoxide, Ethylmagnesium bromide65-70%[1]ModerateHigh atom economy, readily available starting materials.Product isolation can be challenging due to its volatility and miscibility with water[1]; use of pyrophoric Grignard reagent.
Simmons-Smith Reaction Isopropenyl acetateDiiodomethane, DiethylzincModerate (Estimated)HighStereospecific reaction.Expensive and hazardous reagents (diiodomethane and diethylzinc)[2]; multi-step synthesis of starting material.
Reduction of Ester Methyl 1-methylcyclopropanecarboxylateLithium Aluminum Hydride (LAH)High (Estimated)Moderate to HighHigh-yielding reduction.Use of highly reactive and hazardous LAH[3][4][5][6][7]; multi-step synthesis of the starting ester.

*Estimated cost is a qualitative assessment based on reagent prices and reported yields and does not include solvent, workup, or labor costs.

Visualizing the Synthetic Approaches

To provide a clear visual representation of the transformations involved, the following diagrams outline the three synthetic pathways.

Synthetic_Pathways_to_1_Methylcyclopropanol cluster_Kulinkovich Kulinkovich Reaction cluster_Simmons_Smith Simmons-Smith Reaction cluster_Reduction Reduction of Ester Ethyl acetate Ethyl acetate 1-Methylcyclopropanol_K This compound Ethyl acetate->1-Methylcyclopropanol_K 1. Ti(OiPr)4, EtMgBr 2. H2O workup Acetone Acetone Isopropenyl acetate Isopropenyl acetate Acetone->Isopropenyl acetate Acetic anhydride, H+ 1-Methylcyclopropanol_SS This compound Isopropenyl acetate->1-Methylcyclopropanol_SS 1. Et2Zn, CH2I2 2. Hydrolysis Methyl 1-methyl-\ncyclopropanecarboxylate Methyl 1-methyl- cyclopropanecarboxylate 1-Methylcyclopropanol_R This compound Methyl 1-methyl-\ncyclopropanecarboxylate->1-Methylcyclopropanol_R 1. LiAlH4 2. H2O workup

Figure 1: Overview of the three synthetic pathways to this compound.

Pathway 1: The Kulinkovich Reaction

The Kulinkovich reaction offers a direct and atom-economical route to this compound from readily available and inexpensive starting materials.[8][9] This reaction involves the treatment of an ester, in this case, ethyl acetate, with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

Reaction Mechanism

The generally accepted mechanism involves the in-situ formation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent.[10] This titanacyclopropane then reacts with the ester, leading to the formation of the cyclopropanol product after an aqueous workup.

Kulinkovich_Mechanism Ti(OiPr)4 Ti(OiPr)4 Titanacyclopropane Titanacyclopropane Intermediate Ti(OiPr)4->Titanacyclopropane EtMgBr 2 EtMgBr EtMgBr->Titanacyclopropane Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane Ethyl acetate Ethyl acetate Ethyl acetate->Oxatitanacyclopentane Product This compound Oxatitanacyclopentane->Product Workup

Figure 2: Simplified mechanism of the Kulinkovich reaction.

Experimental Protocol

The following protocol is adapted from optimized procedures reported in the literature.[1]

  • To a stirred solution of titanium(IV) isopropoxide (0.1 eq) in anhydrous THF under an inert atmosphere, add a solution of ethylmagnesium bromide (2.2 eq) in THF at room temperature.

  • After stirring for 10 minutes, add ethyl acetate (1.0 eq) dropwise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Carefully quench the reaction by the slow addition of water.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • The filtrate is then subjected to fractional distillation to isolate the volatile this compound.

Cost Analysis (Pathway 1)
Reagent CAS Number Estimated Price (per mole) *
Ethyl acetate141-78-6~$5
Titanium(IV) isopropoxide546-68-9~$30[1][9][11][12][13]
Ethylmagnesium bromide (3.0 M in ether)925-90-6~$40[14][15][16][17][18]

*Prices are estimates based on commercially available quantities and may vary.

Safety and Environmental Considerations

The Kulinkovich reaction involves the use of a pyrophoric Grignard reagent, which must be handled under an inert atmosphere with appropriate precautions. Titanium compounds are generally considered to have low toxicity; however, the environmental impact of their disposal should be considered.[3][19][20][21][22] The use of ethereal solvents like THF requires working in a well-ventilated fume hood due to their flammability.

Pathway 2: The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic method for the synthesis of cyclopropanes from alkenes.[2] For the synthesis of this compound, this would involve the cyclopropanation of an enol acetate, specifically 1-methylvinyl acetate (isopropenyl acetate), followed by hydrolysis of the resulting acetate ester.

Reaction Mechanism

The active reagent in the Simmons-Smith reaction is an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[23][24] This carbenoid adds to the double bond of the alkene in a concerted fashion, leading to the stereospecific formation of the cyclopropane ring.

Simmons_Smith_Workflow Isopropenyl acetate Isopropenyl acetate Cyclopropanation Simmons-Smith Cyclopropanation Isopropenyl acetate->Cyclopropanation Et2Zn, CH2I2 1-Acetoxy-1-methylcyclopropane 1-Acetoxy-1-methylcyclopropane Cyclopropanation->1-Acetoxy-1-methylcyclopropane Hydrolysis Hydrolysis 1-Acetoxy-1-methylcyclopropane->Hydrolysis Base or Acid Product This compound Hydrolysis->Product

Figure 3: Workflow for the synthesis of this compound via the Simmons-Smith reaction.

Experimental Protocol

Step 1: Synthesis of Isopropenyl Acetate [25][26]

  • A mixture of acetone and a catalytic amount of a strong acid (e.g., sulfuric acid) is heated with acetic anhydride.

  • The resulting isopropenyl acetate is purified by distillation.

Step 2: Simmons-Smith Cyclopropanation and Hydrolysis

  • To a solution of isopropenyl acetate in an anhydrous solvent such as dichloromethane, add diethylzinc followed by diiodomethane at 0 °C under an inert atmosphere.[9]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by GC or TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and then treat the organic layer with an aqueous base (e.g., NaOH) to hydrolyze the acetate ester.

  • After acidification and extraction, the crude this compound is purified by distillation.

Cost Analysis (Pathway 2)
Reagent CAS Number Estimated Price (per mole) *
Isopropenyl acetate108-22-5~$20[10][27]
Diiodomethane75-11-6~$150[8][10][23]
Diethylzinc (1.0 M in heptane)557-20-0~$100[24][25]

*Prices are estimates based on commercially available quantities and may vary.

Safety and Environmental Considerations

This pathway involves highly hazardous reagents. Diethylzinc is pyrophoric and reacts violently with water and air. Diiodomethane is a toxic and corrosive substance. Both must be handled with extreme caution in a fume hood with appropriate personal protective equipment. The environmental impact of zinc and iodine-containing waste should also be managed responsibly.

Pathway 3: Reduction of Methyl 1-Methylcyclopropanecarboxylate

This route involves the reduction of a pre-formed cyclopropyl ester, methyl 1-methylcyclopropanecarboxylate, to the corresponding alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LAH).

Reaction Mechanism

The reduction of an ester with LAH proceeds via nucleophilic acyl substitution. A hydride ion from the aluminohydride complex attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating the methoxide group to form an aldehyde, which is immediately reduced by another equivalent of hydride to the corresponding alcohol.[11][19]

LAH_Reduction_Mechanism Ester Methyl 1-methyl- cyclopropanecarboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate LiAlH4 Aldehyde Aldehyde Intermediate Tetrahedral_Intermediate->Aldehyde Product This compound Aldehyde->Product LiAlH4, Workup

Figure 4: Simplified mechanism for the LAH reduction of an ester.

Experimental Protocol

The following is a general procedure for the LAH reduction of an ester.[19]

  • To a suspension of Lithium Aluminum Hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 1-methylcyclopropanecarboxylate (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product, which can be purified by distillation.

Cost Analysis (Pathway 3)
Reagent CAS Number Estimated Price (per mole) *
Methyl 1-methylcyclopropanecarboxylate6206-25-3~$2000 (for 10 ml)
Lithium Aluminum Hydride16853-85-3~$50[2][4]

*Prices are estimates based on commercially available quantities and may vary significantly for specialty starting materials.

Safety and Environmental Considerations

Lithium Aluminum Hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[3][4][5][6][7] It must be handled with extreme care under an inert atmosphere, and appropriate quenching and disposal procedures must be strictly followed.[5][6][7] The aluminum salts generated during the workup should be disposed of in accordance with local regulations.

Conclusion and Recommendations

Each of the three synthetic pathways to this compound presents a unique set of advantages and disadvantages.

  • The Kulinkovich reaction stands out as a highly efficient and cost-effective method, particularly for large-scale synthesis, due to its use of inexpensive and readily available starting materials. However, the purification of the volatile and water-miscible product can be challenging.

  • The Simmons-Smith reaction , while a powerful tool for cyclopropanation, is hampered by the high cost and significant hazards associated with its key reagents, diiodomethane and diethylzinc. The multi-step nature of the synthesis, including the preparation of the isopropenyl acetate starting material, also adds to its complexity.

  • The reduction of methyl 1-methylcyclopropanecarboxylate offers a potentially high-yielding final step, but the overall cost-effectiveness is severely limited by the high price of the starting ester. The use of Lithium Aluminum Hydride also necessitates stringent safety protocols.

For most research and development applications where cost and scalability are important considerations, the Kulinkovich reaction appears to be the most practical and economical choice . Its operational challenges in purification can be overcome with careful experimental technique. The other two routes may be considered in specific contexts where, for instance, the starting materials are readily available from other synthetic efforts, or when small quantities of the product are required and cost is not a primary concern. Ultimately, the optimal choice will depend on the specific needs, resources, and expertise of the research team.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylcyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 1-Methylcyclopropanol (CAS No. 29526-99-6). As a valued partner in your research, we are committed to providing information that ensures safety, compliance, and scientific integrity throughout the lifecycle of our products. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.

Section 1: Hazard Profile and Waste Characterization

A foundational principle of laboratory safety is understanding a chemical's inherent risks before handling it. This compound is a versatile building block, but its properties demand rigorous disposal protocols. It is not a benign alcohol; its chemical profile necessitates its classification as a hazardous waste.

Core Hazards: this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Flammable Liquid and Vapor (H226): It has a low flash point, meaning it can easily ignite at room temperature from sparks, hot surfaces, or open flames.[1]

  • Harmful if Swallowed (H302): Oral ingestion can lead to acute toxicity.[1]

  • Causes Serious Eye Damage (H318): Direct contact poses a significant risk of irreversible injury to the eyes.[1]

These hazards are visually communicated by the GHS pictograms for flammability (GHS02), corrosion (GHS05), and acute toxicity (GHS07).[2][3]

Regulatory Causality: The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste. Due to its ignitability, this compound waste must be managed as hazardous waste.[4] Furthermore, its designation as "severely hazardous to water" (WGK 3) in Germany underscores the significant environmental risk it poses, making drain disposal strictly illegal and irresponsible.[2][3] The common "alcohol exemption" for disposal of dilute aqueous solutions does not apply to concentrated this compound.[5]

Data Summary Table:

PropertyValueSignificance for Disposal
CAS Number 29526-99-6Unique identifier for accurate waste profiling.
Molecular Formula C₄H₈OBasic chemical information.[2]
Physical Form LiquidDictates handling procedures (e.g., requires liquid-tight waste containers).[2]
Flash Point ~25 °C (77 °F)Critical. Classifies the material as a flammable liquid (Storage Class 3), requiring segregation from all ignition sources.[2][6]
GHS Signal Word DangerIndicates a high level of immediate hazard.[2][3]
Water Hazard Class WGK 3Severely hazardous to water; mandates prevention of release into aquatic environments. Drain disposal is forbidden.[2]

Section 2: Pre-Disposal Handling and Waste Accumulation

Proper disposal begins with correct handling and segregation at the point of generation. Cross-contamination can create unforeseen hazards and complicate the disposal process.

Waste Segregation:

  • Incompatibilities: Keep this compound waste separate from incompatible materials. A Safety Data Sheet (SDS) for a similar compound notes that acids, bases, and strong oxidizing agents are incompatible.[7] Accidental mixing can lead to violent reactions.

  • Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for this compound and its associated rinsate. Do not mix it with other solvent waste streams unless approved by your institution's Environmental Health & Safety (EHS) office.

Waste Container Requirements:

  • Material: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a tight-fitting screw cap to prevent vapor leakage.[4]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate percentages

    • The relevant hazard pictograms (Flammable, Corrosive, Irritant)

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be in a well-ventilated location, such as a fume hood, away from heat, sparks, and open flames.[8][9] Secondary containment (e.g., a larger, chemically resistant tub) is mandatory to contain potential leaks.

Section 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection of this compound waste. Each step is designed to mitigate a specific identified hazard.

Step 1: Don Personal Protective Equipment (PPE)

  • Rationale: To prevent skin and eye exposure (H318).

  • Procedure: Before handling the chemical or its waste, wear appropriate PPE:

    • Safety goggles (or a face shield if there is a splash risk).

    • Chemically resistant gloves (e.g., nitrile).

    • A flame-resistant lab coat.

Step 2: Collect Liquid Waste

  • Rationale: To safely transfer the flammable liquid waste without spills or generating static discharge.

  • Procedure:

    • Perform all transfers within a certified chemical fume hood to control flammable vapors.

    • Use a funnel to carefully pour the waste this compound into the designated hazardous waste container.

    • Ensure there is at least 1 inch of headspace in the container to allow for vapor expansion.[4]

    • Securely cap the container immediately after the transfer.

Step 3: Collect Contaminated Solid Waste

  • Rationale: Items contaminated with this compound retain its hazardous properties.

  • Procedure:

    • Place all contaminated solid materials (e.g., pipette tips, absorbent pads, gloves) into a separate, clearly labeled solid hazardous waste container or a sealed, labeled bag.

    • Store this container away from ignition sources.[4]

Step 4: Decontaminate Glassware and Work Surfaces

  • Rationale: To ensure residual chemical is captured and managed as hazardous waste.

  • Procedure:

    • Rinse the contaminated item (e.g., beaker, graduated cylinder) with a small amount of a suitable solvent (such as ethanol).

    • Crucially, this first rinsate must be collected as hazardous waste. Transfer it into your this compound liquid waste container.

    • Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

    • Wipe down work surfaces with soap and water.

Step 5: Arrange for Final Disposal

  • Rationale: To ensure regulatory compliance and final destruction by licensed professionals.

  • Procedure:

    • Once the waste container is full, or in accordance with your site's storage time limits, contact your institution's EHS department or a licensed hazardous waste contractor for pickup.

    • Never pour this compound down the drain or place it in the regular trash.[8][10]

Section 4: Emergency Procedures – Spill Management

For a Small Spill (<100 mL) inside a Fume Hood:

  • Alert colleagues in the immediate area.

  • Ensure the fume hood sash is lowered.

  • Use a spill kit with a non-combustible absorbent material (e.g., vermiculite or sand) to soak up the liquid.

  • Carefully collect the absorbed material using non-sparking tools and place it in your solid hazardous waste container.

  • Decontaminate the area as described in Step 4 above.

For a Large Spill (>100 mL) or any spill outside a Fume Hood:

  • Evacuate the immediate area.

  • Alert others and activate the nearest fire alarm if there is an ignition risk.

  • Contact your institution's emergency response number or EHS department immediately.

  • Do not attempt to clean it up yourself.

Section 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_classification Waste Characterization cluster_collection Waste Collection (in Fume Hood) cluster_storage Accumulation & Storage start Waste Generation (this compound) is_liquid Liquid Waste or First Rinsate? start->is_liquid is_solid Contaminated Solid? (Gloves, Absorbent Pads) start->is_solid collect_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container is_liquid->collect_liquid collect_solid Collect in Labeled, Sealed Solid Hazardous Waste Container is_solid->collect_solid store Store in Ventilated Area (Away from Ignition Sources) with Secondary Containment collect_liquid->store collect_solid->store end Arrange Pickup by EHS or Licensed Waste Contractor store->end

Caption: Decision workflow for this compound waste management.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Methylcyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling novel or specialized reagents like 1-Methylcyclopropanol (CAS No. 29526-99-6) demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, offering a detailed rationale for the selection and use of Personal Protective Equipment (PPE), and outlining essential safety and disposal plans to ensure both your protection and the integrity of your research.

Understanding the Hazards of this compound

This compound is a flammable liquid and vapor that is harmful if swallowed and can cause serious eye damage.[1][2][3][4] Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitates a careful and informed approach to handling. The primary hazards include:

  • Flammability: It is a flammable liquid, posing a significant fire risk in the laboratory.[1][2][3][4]

  • Acute Oral Toxicity: Ingestion of this compound can be harmful.[1][2][3][4]

  • Serious Eye Damage: Contact with the eyes can result in severe and potentially irreversible damage.[1][2][3][4]

  • Corrosivity and Irritation: It is also classified as corrosive and an irritant, indicating potential for skin damage upon contact.[1]

These hazards are visually communicated through the following GHS pictograms:

PictogramHazard
🔥Flammable
corrosiveCorrosive
!Irritant/Harmful

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to contextualize its role within the broader framework of laboratory safety. The hierarchy of controls prioritizes the most effective measures for risk reduction.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment Administrative->PPE Least Effective

Hierarchy of controls for managing laboratory hazards.

  • Elimination and Substitution: In a research context, eliminating or substituting a necessary reagent is often not feasible.

  • Engineering Controls: These are the primary line of defense. For this compound, this includes working within a certified chemical fume hood to minimize inhalation exposure and ensure proper ventilation. Use of explosion-proof equipment is also a critical engineering control due to its flammability.[5]

  • Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantities of this compound handled at any one time, establishing clear standard operating procedures (SOPs), and providing comprehensive training for all personnel.

  • Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. It is essential when other controls cannot eliminate the risk of exposure.

Essential Personal Protective Equipment for this compound

The following PPE is mandatory when handling this compound. The rationale behind each selection is detailed to foster a deeper understanding of the protective mechanisms at play.

Eye and Face Protection: Shielding Against Irreversible Damage

Given that this compound causes serious eye damage, robust eye and face protection is non-negotiable.[1][2][3][4]

  • Chemical Splash Goggles: These are the minimum requirement and should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] They provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing. This provides an additional layer of protection for the entire face.

Skin and Body Protection: Preventing Corrosive Contact

Appropriate gloves and protective clothing are necessary to prevent skin exposure.[6]

Glove MaterialGeneral Resistance to AlcoholsNotes
Nitrile Good to ExcellentA common and effective choice for incidental contact. Provides resistance to a range of chemicals, including oils and alcohols.[2]
Neoprene Good to ExcellentOffers good chemical and wear resistance, often superior to natural rubber.[6]
Butyl Rubber ExcellentRecommended for prolonged contact with a wide variety of chemicals, including alcohols, acids, and ketones.[6]

It is imperative to inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves should be removed immediately using a technique that avoids skin contact, and disposed of as hazardous waste. Hands should be washed thoroughly after glove removal.

  • Laboratory Coat: A flame-resistant laboratory coat is recommended. Standard cotton lab coats are flammable and should be avoided.

  • Closed-toe Shoes: These are a standard requirement in any laboratory setting to protect against spills.

  • Additional Protective Clothing: For larger scale operations, chemical-resistant aprons and sleeves may be necessary.

Respiratory Protection: A Contingency for Inhalation Hazards

While engineering controls like a fume hood are the primary means of preventing inhalation exposure, respiratory protection may be required in certain situations, such as a spill or a failure of engineering controls. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be in place if respirators are to be used.[5][6]

  • Air-Purifying Respirator (APR): For situations where exposure limits may be exceeded, a NIOSH-approved APR with organic vapor cartridges is appropriate.

  • Self-Contained Breathing Apparatus (SCBA): In emergency situations with unknown concentrations or in oxygen-deficient environments, an SCBA is required.

Operational and Disposal Plans: Ensuring a Safe Workflow

A comprehensive safety plan extends beyond PPE to include clear protocols for handling, storage, and disposal.

Handling and Storage
  • Work in a well-ventilated area, preferably a chemical fume hood.[6]

  • Ground and bond containers when transferring the material to prevent static discharge, which can ignite flammable vapors.[6]

  • Use spark-proof tools and explosion-proof equipment.[5][6]

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: Use an inert absorbent material such as vermiculite or sand to contain the spill.[6]

  • Clean Up: Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[5][6]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Characterization: Due to its flammability, it is classified as a hazardous waste.[7] Depending on its properties, it may also be considered corrosive waste under the Resource Conservation and Recovery Act (RCRA).[8][9]

  • Containerization: Collect waste in a properly labeled, sealed, and compatible container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF).[7] Adhere to all local, state, and federal regulations for hazardous waste disposal.[10]

Emergency Procedures: A Step-by-Step Guide for Exposure

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

Emergency_Procedures cluster_1 First Aid for this compound Exposure Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Immediately flush with water for at least 15 minutes. Remove contact lenses if present and easy to do. Eye_Contact->Flush_Eyes Flush_Skin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Skin_Contact->Flush_Skin Fresh_Air Move to fresh air. Provide artificial respiration if not breathing. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Attention Flush_Skin->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Immediate first aid steps for exposure to this compound.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Conclusion: Fostering a Culture of Safety

The responsible use of this compound, and indeed all laboratory chemicals, is predicated on a foundational understanding of their hazards and a steadfast commitment to established safety protocols. By integrating the principles of the hierarchy of controls and diligently employing the appropriate personal protective equipment, we can mitigate the risks associated with our research. This guide serves as a comprehensive resource to empower you, the researcher, to work safely and effectively, thereby upholding the highest standards of scientific integrity and personal well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.